molecular formula C6H5Br2NO B1321426 3,5-Dibromo-4-methoxypyridine CAS No. 25813-24-5

3,5-Dibromo-4-methoxypyridine

Cat. No.: B1321426
CAS No.: 25813-24-5
M. Wt: 266.92 g/mol
InChI Key: VITQLRNAXLKYCU-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methoxypyridine is a useful research compound. Its molecular formula is C6H5Br2NO and its molecular weight is 266.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-4-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-4-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITQLRNAXLKYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617778
Record name 3,5-Dibromo-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25813-24-5
Record name 3,5-Dibromo-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-methoxypyridine is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms flanking a methoxy group on the pyridine ring, offers a versatile platform for the construction of more complex molecules. The electron-withdrawing nature of the bromine atoms and the pyridine nitrogen, combined with the electron-donating effect of the methoxy group, imparts a distinct reactivity profile to this compound, making it a subject of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and handling, designed to support researchers in leveraging this compound for their scientific endeavors.

Physicochemical Properties and Identification

The primary identifier for 3,5-Dibromo-4-methoxypyridine is its CAS number, which is 25813-24-5 . It is crucial to distinguish this compound from its N-oxide derivative, 3,5-Dibromo-4-methoxypyridine 1-oxide, which has a different CAS number (650140-84-4) and distinct chemical properties.

PropertyValueSource
CAS Number 25813-24-5[1]
Molecular Formula C₆H₅Br₂NO[1]
Molecular Weight 266.92 g/mol [1]
Appearance Beige solid[1]
Purity Typically >98%

Synthesis and Mechanistic Insights

The most common laboratory-scale synthesis of 3,5-Dibromo-4-methoxypyridine involves the nucleophilic aromatic substitution of a bromine atom in a polyhalogenated pyridine precursor.

Synthesis from 3,4,5-Tribromopyridine

A prevalent method for the synthesis of 3,5-Dibromo-4-methoxypyridine is the reaction of 3,4,5-tribromopyridine with a methoxide source.[1] This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the methoxide ion displaces the bromide at the 4-position of the pyridine ring. The choice of a strong base like sodium hydride is critical for the deprotonation of methanol to generate the highly nucleophilic methoxide anion.

The general workflow for this synthesis is outlined below:

G cluster_reagents Reagent Preparation cluster_reaction Nucleophilic Substitution cluster_workup Workup and Purification Sodium_Hydride Sodium Hydride (60% in mineral oil) Methoxide_Formation Sodium Methoxide in THF Sodium_Hydride->Methoxide_Formation Deprotonation Methanol Methanol Methanol->Methoxide_Formation Proton Source THF Tetrahydrofuran (THF) Reaction_Vessel Reaction Mixture (0°C to RT, 19h) Methoxide_Formation->Reaction_Vessel Addition Tribromopyridine 3,4,5-Tribromopyridine Tribromopyridine->Reaction_Vessel Addition Quenching Aqueous Quench Reaction_Vessel->Quenching Dilution with Water Extraction Ethyl Acetate Extraction Quenching->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Organic Phases Combined & Washed Concentration Concentration under Reduced Pressure Drying->Concentration Final_Product 3,5-Dibromo-4-methoxypyridine (Beige Solid) Concentration->Final_Product

Sources

An In-depth Technical Guide to 3,5-Dibromo-4-methoxypyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in heterocyclic chemistry, 3,5-Dibromo-4-methoxypyridine serves as a versatile building block for the synthesis of a wide array of complex molecules. Its unique electronic properties and multiple reaction sites make it an invaluable scaffold in the development of novel pharmaceuticals and functional materials. This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3,5-Dibromo-4-methoxypyridine is fundamental to its application in synthetic chemistry. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource
CAS Number 25813-24-5[1]
Molecular Formula C₆H₅Br₂NO[2]
Molecular Weight 266.92 g/mol [2]
Appearance Beige to white solid[1]
Melting Point Data not available[3]
Boiling Point Data not available[3]
Solubility Data not available[3]

Synthesis and Mechanistic Insights

The primary synthetic route to 3,5-Dibromo-4-methoxypyridine involves the nucleophilic aromatic substitution (SNAAr) of a suitable precursor, typically 3,4,5-tribromopyridine.[1] The rationale behind this strategy lies in the electronic nature of the pyridine ring. The electron-withdrawing nitrogen atom activates the C4 position towards nucleophilic attack.[4]

Synthetic Protocol: Nucleophilic Aromatic Substitution

A robust and high-yielding protocol for the synthesis of 3,5-Dibromo-4-methoxypyridine is as follows:

  • Preparation of Sodium Methoxide: Sodium hydride (60% dispersion in mineral oil, 1.14 g, 28.5 mmol) is cautiously added to a solution of methanol (1.15 mL, 28.5 mmol) in anhydrous tetrahydrofuran (5 mL) at 0°C.[1] The resulting mixture is stirred at this temperature for 15 minutes to ensure the complete formation of sodium methoxide.

  • Nucleophilic Substitution: A solution of 3,4,5-tribromopyridine (6.00 g, 19.0 mmol) is added to the freshly prepared sodium methoxide solution.[1]

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for approximately 19 hours.[1]

  • Work-up and Purification: Upon completion, the reaction is quenched with water (3 mL) and extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 3,5-Dibromo-4-methoxypyridine as a beige solid with a typical yield of around 95%.[1]

Reactivity and Strategic Applications in Synthesis

The bromine atoms at the C3 and C5 positions of 3,5-Dibromo-4-methoxypyridine are amenable to a variety of cross-coupling reactions, providing a gateway to diverse molecular architectures. This strategic functionalization is pivotal in the construction of complex drug candidates.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituents on 3,5-Dibromo-4-methoxypyridine readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in medicinal chemistry.[5]

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of biaryl structures.[6] 3,5-Dibromo-4-methoxypyridine can be coupled with a variety of boronic acids or their esters to introduce aryl or heteroaryl moieties.[7] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.[8]

Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is the reaction of choice.[9] This reaction involves the coupling of 3,5-Dibromo-4-methoxypyridine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[10] This methodology is instrumental in the synthesis of rigid molecular scaffolds often found in bioactive compounds.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceuticals. 3,5-Dibromo-4-methoxypyridine can be coupled with a wide range of amines, including primary and secondary amines, as well as anilines.[11]

Analytical Characterization

The structural elucidation of 3,5-Dibromo-4-methoxypyridine and its derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of 3,5-Dibromo-4-methoxypyridine is characterized by two key signals. A singlet at approximately 8.68 ppm corresponds to the two equivalent protons at the C2 and C6 positions of the pyridine ring. A second singlet at around 3.99 ppm is attributed to the three protons of the methoxy group.[1]

    • ¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure, with distinct signals for the carbon atoms of the pyridine ring and the methoxy group.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) typically shows a protonated molecular ion peak [M+H]⁺ at m/z = 267.9, confirming the molecular weight of the compound.[1]

Applications in Drug Discovery and Development

The substituted pyridine motif is a prevalent feature in a vast number of approved drugs and clinical candidates. The ability to selectively functionalize the 3,5-Dibromo-4-methoxypyridine core makes it a highly sought-after intermediate in drug discovery programs. Its derivatives have been explored for a range of therapeutic targets, leveraging the diverse chemical space accessible through its versatile reactivity.[11]

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling 3,5-Dibromo-4-methoxypyridine. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling procedures, and personal protective equipment.[3]

References

  • 12. ChemicalBook.

  • 1. ChemicalBook.

  • 11. Benchchem.

  • 13. ChemicalBook.

  • 14. The Royal Society of Chemistry.

  • 15. ResearchGate.

  • 16. Fisher Scientific.

  • 17. thermofisher.com.

  • 5. Benchchem.

  • 18. PubChem.

  • 4. Chemistry Stack Exchange.

  • 10. RSC Publishing.

  • 19. Tokyo Chemical Industry (India) Pvt. Ltd.

  • 20. ChemicalBook.

  • 21. ResearchGate.

  • 22. BenchChem.

  • 23. Wiley Online Library.

  • 24. Wikipedia.

  • 9. Wikipedia.

  • 25. SlidePlayer.

  • 26. ResearchGate.

  • 7. Common Organic Chemistry.

  • 3. ECHEMI.

  • 2. ChemScene.

  • 27. Google Patents.

  • 28. Google Patents.

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  • 30. Beilstein Journals.

  • 31. PubChem - NIH.

  • 32. YouTube.

  • 33. Sigma-Aldrich.

  • 34. YouTube.

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  • 36. Jubilant Ingrevia.

  • 6. Organic Chemistry Portal.

  • 8. Andrew G Myers Research Group.

  • 37. Sigma-Aldrich.

  • . Biosynth.

Sources

3,5-Dibromo-4-methoxypyridine IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dibromo-4-methoxypyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

Halogenated pyridines are a cornerstone of modern medicinal chemistry, serving as versatile intermediates in the synthesis of complex molecular architectures.[1][2] The pyridine ring is a privileged scaffold found in numerous natural products and FDA-approved drugs, prized for its ability to influence pharmacokinetic properties and engage in specific biological interactions.[3] Among these crucial building blocks, 3,5-Dibromo-4-methoxypyridine stands out as a particularly valuable reagent. Its structure features two reactive bromine atoms, which serve as handles for a variety of cross-coupling reactions, and a methoxy group that modulates the electronic properties of the pyridine ring.

This guide provides a comprehensive technical overview of 3,5-Dibromo-4-methoxypyridine for researchers, scientists, and drug development professionals. We will delve into its chemical properties, present a detailed synthesis protocol, explore its reactivity in key synthetic transformations, and discuss its applications as a strategic building block in the design of novel therapeutics.

Core Properties and Chemical Identifiers

Precise identification is the first step in any chemical workflow. 3,5-Dibromo-4-methoxypyridine is characterized by a specific set of identifiers and physicochemical properties that dictate its handling, reactivity, and analytical profile.

PropertyValueSource
IUPAC Name 3,5-dibromo-4-methoxypyridine[4]
CAS Number 25813-24-5[5]
Molecular Formula C₆H₅Br₂NO[6]
Molecular Weight 266.92 g/mol [5]
Canonical SMILES COC1=C(Br)C=NC=C1Br[4]
InChI Key KAYQEYHOGFRTAL-UHFFFAOYSA-N[4]
Appearance Beige to white solid/crystal[5]

Synthesis of 3,5-Dibromo-4-methoxypyridine

The most common and efficient synthesis of 3,5-Dibromo-4-methoxypyridine involves a nucleophilic aromatic substitution (SNAr) reaction on a readily available precursor, 3,4,5-tribromopyridine. The electron-withdrawing effect of the bromine atoms and the ring nitrogen sufficiently activates the C4 position for substitution by a methoxide nucleophile.

Synthetic Workflow: Nucleophilic Aromatic Substitution

The reaction proceeds by treating 3,4,5-tribromopyridine with sodium methoxide, generated in situ from sodium hydride and methanol, in a polar aprotic solvent like tetrahydrofuran (THF).

G cluster_reagents Reagents cluster_reactants Starting Material cluster_products Product NaH Sodium Hydride (NaH) Step1 Generate Sodium Methoxide NaH->Step1 in THF @ 0°C MeOH Methanol (MeOH) MeOH->Step1 THF Tetrahydrofuran (THF) Tribromopyridine 3,4,5-Tribromopyridine Step2 S_NAr Reaction Stir at RT Tribromopyridine->Step2 Substrate FinalProduct 3,5-Dibromo-4-methoxypyridine Step1->Step2 Nucleophile Workup Aqueous Workup & Extraction Step2->Workup Reaction Mixture Workup->FinalProduct

Fig 1. Synthetic workflow for 3,5-Dibromo-4-methoxypyridine.
Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 3,5-Dibromo-4-methoxypyridine.[5]

Materials and Reagents:

  • 3,4,5-Tribromopyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Nucleophile Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (0.5 mL). Cool the flask to 0 °C in an ice bath.

  • Slowly add methanol (0.115 mL, 2.85 mmol) to the THF.

  • Carefully add sodium hydride (114 mg of 60% dispersion, 2.85 mmol) portion-wise to the methanol/THF solution at 0 °C. Causality Note: Adding NaH slowly to the cooled solution safely controls the exothermic reaction and hydrogen gas evolution.

  • Stir the resulting mixture at 0 °C for 15 minutes to ensure the complete formation of sodium methoxide.

  • Substitution Reaction: Add 3,4,5-tribromopyridine (600 mg, 1.90 mmol) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture continuously for 19 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction by carefully adding water (3 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and wash with saturated brine (1 x 10 mL) to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product, 3,5-dibromo-4-methoxypyridine, is obtained as a beige solid (yields typically around 95%).[5] Further purification can be achieved by recrystallization if necessary.

ParameterValue
Starting Material 3,4,5-Tribromopyridine (1.0 eq)
Reagents Sodium Hydride (1.5 eq), Methanol (1.5 eq)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 19 hours
Reported Yield ~95%

Reactivity Profile and Applications in Medicinal Chemistry

The synthetic utility of 3,5-Dibromo-4-methoxypyridine lies in the differential reactivity of its bromine atoms. These positions are prime sites for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C and C-N bonds. This capability makes it a powerful building block for generating libraries of complex molecules in drug discovery campaigns.[1][7]

Key Cross-Coupling Reactions

The two bromine atoms at the 3- and 5-positions can be sequentially or simultaneously functionalized, providing strategic control over the final molecular structure.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Core 3,5-Dibromo-4-methoxypyridine Suzuki_Reagent R-B(OH)₂ Pd Catalyst, Base Core->Suzuki_Reagent C-C Bond Formation Sonogashira_Reagent R-C≡CH Pd/Cu Catalysts, Base Core->Sonogashira_Reagent C-C Bond Formation Buchwald_Reagent R₂NH Pd Catalyst, Base Core->Buchwald_Reagent C-N Bond Formation Suzuki_Product Aryl/Vinyl Substituted Pyridine Suzuki_Reagent->Suzuki_Product Sonogashira_Product Alkynyl Substituted Pyridine Sonogashira_Reagent->Sonogashira_Product Buchwald_Product Amino Substituted Pyridine Buchwald_Reagent->Buchwald_Product

Fig 2. Key cross-coupling reactions utilizing 3,5-Dibromo-4-methoxypyridine.
Representative Protocol: Suzuki-Miyaura Coupling

This generalized protocol illustrates how to functionalize the pyridine core using a boronic acid derivative.

Objective: To synthesize a 3-aryl-5-bromo-4-methoxypyridine derivative.

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 3,5-Dibromo-4-methoxypyridine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water. Causality Note: The solvent choice is critical for dissolving both the organic and inorganic reagents and facilitating the catalytic cycle.

  • Reaction Execution: Heat the mixture with vigorous stirring at a temperature ranging from 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography on silica gel to isolate the desired mono-arylated product.

The second bromine atom can then be targeted in a subsequent coupling reaction to generate dissymmetric 3,5-disubstituted pyridine derivatives, which are of high interest in drug design.[8]

Safety and Handling

As with all halogenated organic compounds, 3,5-Dibromo-4-methoxypyridine should be handled with appropriate care in a well-ventilated fume hood.

  • Hazards: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

3,5-Dibromo-4-methoxypyridine is a high-value synthetic intermediate with significant potential for drug discovery and materials science. Its straightforward synthesis and, more importantly, its versatile reactivity in palladium-catalyzed cross-coupling reactions allow for the systematic and efficient construction of diverse molecular libraries. Understanding the protocols for its synthesis and subsequent functionalization empowers researchers to leverage this building block in the rational design of next-generation therapeutics.

References

  • PubChem. 3-Bromo-4-methoxypyridine. [Link]

  • ResearchGate. (PDF) 3,5-Dibromo-4-methylpyridine. [Link]

  • Google Patents. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

  • PubChem. 4-Methoxypyridine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3,5-Dibromo-2-methoxypyridine: A Versatile Intermediate. [Link]

  • Google Patents. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

  • MDPI. Designing Next-Generation Drug-like Molecules for Medicinal Applications. [Link]

Sources

Introduction: The Strategic Importance of 3,5-Dibromo-4-methoxypyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dibromo-4-methoxypyridine

In the landscape of medicinal chemistry and materials science, the utility of a chemical intermediate is measured by its versatility, reactivity, and the strategic value it offers in the synthesis of complex target molecules. 3,5-Dibromo-4-methoxypyridine stands out as a pivotal building block, embodying the characteristics of a "privileged scaffold" — a molecular framework that is amenable to diverse chemical modifications to generate libraries of compounds for biological screening.[1]

This guide provides an in-depth technical overview of 3,5-Dibromo-4-methoxypyridine for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, its functional utility in drug design, and the critical protocols for its safe and effective handling. The strategic placement of two bromine atoms ortho to a methoxy group on the pyridine ring creates a unique electronic environment and provides two distinct, highly valuable reactive handles for advanced synthetic transformations. This makes it an indispensable intermediate in the development of novel therapeutics and functional materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its application in any research endeavor. The data for 3,5-Dibromo-4-methoxypyridine are summarized below.

PropertyValueSource
Molecular Weight 266.92 g/mol [2][3]
Molecular Formula C₆H₅Br₂NO[3]
CAS Number 25813-24-5[2][4]
Appearance Beige solid[4]
¹H NMR (400 MHz, CD₃OD) δ 8.68 (s, 2H), 3.99 (s, 3H)[4]
Mass Spectrum (ESI) m/z = 267.9 [M+H]⁺[4]

The simplicity of the ¹H NMR spectrum is highly informative; the singlet at 8.68 ppm corresponding to two protons confirms the symmetrical substitution on the pyridine ring at positions 2 and 6. The singlet at 3.99 ppm is characteristic of the three methoxy protons.

Synthesis Protocol and Mechanistic Rationale

The synthesis of 3,5-Dibromo-4-methoxypyridine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The protocol detailed below is a robust and high-yield method adapted from established procedures.[4]

Experimental Protocol

Materials:

  • 3,4,5-Tribromopyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Deionized water

Step-by-Step Procedure:

  • Methoxide Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.9 mmol, 1.5 eq) in anhydrous THF (0.5 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add anhydrous methanol (1.9 mmol, 1.5 eq) to the suspension. Causality Note: This exothermic reaction generates sodium methoxide, the active nucleophile. Adding methanol slowly at 0 °C is critical to control the reaction rate and the evolution of hydrogen gas.

  • Stir the resulting mixture at 0 °C for 15 minutes to ensure complete formation of sodium methoxide.

  • Nucleophilic Substitution: To the same flask, add 3,4,5-tribromopyridine (1.27 mmol, 1.0 eq) as a solid.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 19 hours. Causality Note: The electron-withdrawing nature of the ring nitrogen and the flanking bromine atoms makes the C4 position of the pyridine ring electrophilic and susceptible to attack by the methoxide ion, displacing the bromide at that position.

  • Work-up and Purification: Upon completion, quench the reaction by carefully adding water (3 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and wash with saturated brine to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield 3,5-Dibromo-4-methoxypyridine as a beige solid (Typical yield: ~95%).[4]

Synthesis Workflow Diagram

G cluster_0 cluster_1 reactant reactant reagent reagent intermediate intermediate product product condition condition NaH Sodium Hydride (NaH) NaOMe Sodium Methoxide (NaOCH₃) NaH->NaOMe MeOH Methanol (CH₃OH) MeOH->NaOMe FinalProduct 3,5-Dibromo-4-methoxypyridine NaOMe->FinalProduct Tribromo 3,4,5-Tribromopyridine Tribromo->FinalProduct SₙAr Reaction c1 THF, 0 °C c2 Warm to RT 19 hours

Caption: Synthesis workflow for 3,5-Dibromo-4-methoxypyridine.

Application in Drug Discovery: A Scaffold for Innovation

The true value of 3,5-Dibromo-4-methoxypyridine is realized in its application as a versatile intermediate in drug discovery. Halogenated pyridines are crucial building blocks for active pharmaceutical ingredients (APIs), particularly those targeting conditions of the central nervous system.[5] The two bromine atoms serve as orthogonal synthetic handles for diversification.

Key Applications:

  • Cross-Coupling Reactions: The C-Br bonds are ideal substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and controlled introduction of a wide array of substituents (aryl, alkyl, alkynyl, amino groups), rapidly generating a library of analogues from a single core structure.

  • Scaffold Decoration: In lead optimization, the ability to systematically modify a scaffold is paramount. By selectively reacting one or both bromine sites, medicinal chemists can fine-tune a compound's steric and electronic properties to enhance potency, selectivity, and pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).

Conceptual Role in Drug Development

G core core process process library library outcome outcome CoreScaffold 3,5-Dibromo-4- methoxypyridine Core Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) CoreScaffold->Coupling Reactive Sites (C-Br bonds) Library Diverse Compound Library Coupling->Library Screening High-Throughput Screening Library->Screening LeadOpt Lead Optimization (SAR Studies) Screening->LeadOpt

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dibromo-4-methoxypyridine is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a functionalized pyridine, it serves as a versatile building block for the synthesis of more complex molecules. The strategic placement of two bromine atoms and a methoxy group on the pyridine ring allows for a variety of subsequent chemical transformations. The bromine atoms are particularly useful handles for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed protocol for the synthesis of 3,5-Dibromo-4-methoxypyridine, an explanation of the reaction mechanism, and a comprehensive overview of its characterization.

Synthesis of 3,5-Dibromo-4-methoxypyridine

The synthesis of 3,5-Dibromo-4-methoxypyridine is most effectively achieved through a nucleophilic aromatic substitution reaction, starting from 3,4,5-tribromopyridine. This precursor is a solid at room temperature and is available from commercial suppliers.[1] The overall synthetic workflow is depicted below.

G cluster_0 Synthesis Workflow cluster_1 Reagents & Conditions 3,4,5-Tribromopyridine 3,4,5-Tribromopyridine Nucleophilic_Substitution Nucleophilic Aromatic Substitution 3,4,5-Tribromopyridine->Nucleophilic_Substitution Sodium_Methoxide_Formation Sodium Methoxide Formation Sodium_Methoxide_Formation->Nucleophilic_Substitution Sodium methoxide in THF Workup_and_Purification Aqueous Workup & Purification Nucleophilic_Substitution->Workup_and_Purification Reaction mixture Final_Product 3,5-Dibromo-4-methoxypyridine Workup_and_Purification->Final_Product Isolated solid reagents 1. Sodium Hydride (60% in mineral oil) 2. Methanol 3. Tetrahydrofuran (THF) 4. Water 5. Ethyl Acetate 6. Saturated Brine

Caption: Overall workflow for the synthesis of 3,5-Dibromo-4-methoxypyridine.

Experimental Protocol

This protocol is adapted from established procedures for the methoxylation of halogenated pyridines.[1]

Materials:

  • 3,4,5-Tribromopyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Methanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • Sodium Methoxide Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.5 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath. Slowly add anhydrous methanol (1.5 equivalents) dropwise to the stirred suspension.

    • Causality Insight: Sodium hydride is a strong base that deprotonates methanol to form sodium methoxide in situ. This is a highly exothermic reaction, and slow addition at 0 °C is crucial to control the reaction rate and prevent excessive hydrogen gas evolution.

  • Nucleophilic Substitution: After stirring the sodium methoxide solution at 0 °C for 15 minutes, add 3,4,5-tribromopyridine (1.0 equivalent) to the reaction mixture.

    • Causality Insight: The C4 position of the pyridine ring is the most electrophilic due to the electron-withdrawing effects of the nitrogen atom and the flanking bromine atoms, making it susceptible to nucleophilic attack by the methoxide ion.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for approximately 19 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 10 mL for a small-scale reaction).

  • Purification: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-Dibromo-4-methoxypyridine as a solid. The product is often obtained in high purity, but can be further purified by recrystallization or column chromatography if necessary.

Reaction Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

G start 3,4,5-Tribromopyridine intermediate Meisenheimer Complex (intermediate) start->intermediate + CH3O⁻ methoxide CH3O⁻ product 3,5-Dibromo-4-methoxypyridine intermediate->product - Br⁻ bromide Br⁻

Caption: Simplified mechanism of the nucleophilic aromatic substitution reaction.

The reaction is initiated by the attack of the nucleophilic methoxide ion on the electron-deficient C4 position of the 3,4,5-tribromopyridine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the electron-withdrawing bromine atoms. In the final step, the leaving group, a bromide ion, is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product, 3,5-Dibromo-4-methoxypyridine.

Characterization of 3,5-Dibromo-4-methoxypyridine

The identity and purity of the synthesized 3,5-Dibromo-4-methoxypyridine can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Technique Parameter Expected Value Reference
¹H NMR Chemical Shift (δ)8.68 ppm (singlet, 2H), 3.99 ppm (singlet, 3H)[1]
¹³C NMR Chemical Shift (δ)Predicted: ~164 (C-O), ~150 (C-Br), ~118 (C-Br), ~62 (O-CH₃)Inferred
Mass Spec. m/z267.9 [M+H]⁺[1]
Interpretation of Characterization Data
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple and highly informative. The two equivalent protons at the C2 and C6 positions of the pyridine ring should appear as a singlet at approximately 8.68 ppm.[1] The three equivalent protons of the methoxy group will also produce a singlet, but further upfield at around 3.99 ppm.[1] The integration of these peaks should show a 2:3 ratio, respectively.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 267.9.[1] The isotopic pattern of this peak will be characteristic of a molecule containing two bromine atoms, with significant M+2 and M+4 peaks.

References

Sources

An In-Depth Technical Guide to the NMR Spectral Data of 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical and pharmaceutical research, the precise and unambiguous structural elucidation of heterocyclic compounds is paramount. Among these, substituted pyridines form a core scaffold in numerous biologically active molecules and functional materials. This guide provides a detailed technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 3,5-Dibromo-4-methoxypyridine, a halogenated pyridine derivative with potential applications in organic synthesis and medicinal chemistry. As a Senior Application Scientist, my objective is to not only present the spectral data but also to provide a causal understanding of the underlying principles that govern the observed chemical shifts and coupling patterns. This document is structured to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of similar molecular architectures.

Molecular Structure and its Influence on NMR Spectra

The structural features of 3,5-Dibromo-4-methoxypyridine dictate its NMR signature. The pyridine ring is an electron-deficient aromatic system. The two bromine atoms at the 3 and 5 positions are strongly electronegative and exert a significant deshielding effect on the adjacent carbon and proton environments through inductive effects. Conversely, the methoxy group at the 4-position is an electron-donating group through resonance, which introduces a shielding effect, particularly on the ortho and para positions. The interplay of these electronic effects results in a unique set of chemical shifts in both ¹H and ¹³C NMR spectra.

Figure 1: Molecular Structure of 3,5-Dibromo-4-methoxypyridine.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 3,5-Dibromo-4-methoxypyridine is characterized by its simplicity due to the molecule's symmetry.

Table 1: ¹H NMR Data for 3,5-Dibromo-4-methoxypyridine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.68Singlet2HH-2, H-6
3.99Singlet3H-OCH₃

Solvent: Methanol-d₄, Spectrometer Frequency: 400 MHz.[1]

Expertise & Experience in Interpretation:

  • H-2 and H-6 Protons (δ 8.68): The two protons at positions 2 and 6 are chemically equivalent due to the plane of symmetry passing through the nitrogen and C-4 carbon. They appear as a singlet because there are no adjacent protons to couple with. The significant downfield chemical shift is a cumulative result of the deshielding effect of the aromatic ring current, the electron-withdrawing nature of the nitrogen atom, and the inductive effect of the adjacent bromine atoms.

  • Methoxy Protons (δ 3.99): The three protons of the methoxy group are also equivalent and appear as a sharp singlet. Their chemical shift is in the typical range for methoxy groups attached to an aromatic ring.

¹³C NMR Spectral Data and Interpretation

Table 2: Predicted ¹³C NMR Data for 3,5-Dibromo-4-methoxypyridine

Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale for Prediction
~155C-4Attached to the electron-donating methoxy group, resulting in a downfield shift.
~150C-2, C-6Adjacent to the electronegative nitrogen atom, leading to a significant downfield shift.
~110C-3, C-5Directly bonded to bromine, which causes a shielding effect (heavy atom effect) despite its electronegativity.
~60-OCH₃Typical chemical shift for a methoxy carbon attached to an aromatic ring.

Trustworthiness of Prediction:

The prediction of ¹³C NMR chemical shifts is a well-established methodology that relies on the additivity of substituent chemical shifts (SCS). By using the known chemical shifts of pyridine as a base and applying empirically derived increments for bromine and methoxy substituents at the respective positions, a reliable estimation of the chemical shifts can be achieved. For a definitive structural confirmation, experimental acquisition of the ¹³C NMR spectrum is always recommended.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for 3,5-Dibromo-4-methoxypyridine, the following protocol is recommended. This protocol is designed as a self-validating system, with internal checks to ensure data integrity.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3,5-Dibromo-4-methoxypyridine.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

    • Apply a 90° pulse angle and a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Set the spectral width to cover the expected range for aromatic and aliphatic carbons (e.g., 0-180 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Tune->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Analyze Analyze & Interpret Reference->Analyze

Figure 2: A generalized workflow for NMR data acquisition and processing.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the NMR data for 3,5-Dibromo-4-methoxypyridine, grounded in the principles of structural chemistry and magnetic resonance spectroscopy. The provided ¹H NMR data, coupled with a predictive analysis of the ¹³C NMR spectrum, offers a solid foundation for the structural verification of this compound. The detailed experimental protocol ensures that researchers can obtain high-quality and reliable data in their own laboratories.

For future work, the experimental determination of the ¹³C NMR spectrum is highly recommended to validate the predicted chemical shifts. Furthermore, advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would provide unambiguous assignments of all proton and carbon signals and offer deeper insights into the electronic structure of this important heterocyclic building block.

References

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my objective extends beyond simply generating data; it is to empower fellow researchers to develop robust, self-validating analytical systems. This guide provides a comprehensive examination of the mass spectrometric behavior of 3,5-Dibromo-4-methoxypyridine, a compound archetype frequently encountered in pharmaceutical development pipelines. We will explore the core principles, experimental design, and expected outcomes, focusing on the causality behind our methodological choices to ensure both technical accuracy and practical applicability.

Mass spectrometry is an indispensable tool in modern drug development, providing critical data for everything from reaction monitoring and impurity identification to quantitative bioanalysis.[1][2][3] For a molecule like 3,5-Dibromo-4-methoxypyridine, understanding its mass spectrometric signature is fundamental to its chemical validation and subsequent development.

Section 1: Foundational Principles & Strategic Ionization Choices

The first decision in any mass spectrometry experiment is the choice of ionization source, which dictates the type of information we can obtain. The two most common techniques for small molecules are Electron Impact (EI) and Electrospray Ionization (ESI).[2]

  • Electron Impact (EI): This is a high-energy, "hard" ionization technique. It involves bombarding the molecule with energetic electrons, leading to the formation of a molecular ion (M•+) that is often unstable and undergoes extensive, reproducible fragmentation.[4] This fragmentation provides a detailed structural fingerprint, invaluable for unambiguous identification and differentiating isomers. EI is typically coupled with Gas Chromatography (GC-MS).[5]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal energy, preserving the intact molecule.[6] It typically produces a protonated molecule, [M+H]+, providing a clear determination of the molecular weight.[6] ESI is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS), which is ideal for analyzing less volatile or thermally sensitive compounds and for quantitative studies.[6][7]

Our strategy will leverage both techniques to build a complete analytical picture: EI for definitive structural elucidation and ESI for unambiguous molecular weight confirmation.

Section 2: Analysis by Electron Impact (EI) Mass Spectrometry

For structural confirmation, GC-EI-MS is the gold standard. The high-energy ionization process creates a rich fragmentation pattern that serves as a unique chemical signature.

Experimental Protocol: GC-EI-MS Analysis

This protocol is designed to be a robust starting point for the analysis of 3,5-Dibromo-4-methoxypyridine.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3,5-Dibromo-4-methoxypyridine.

    • Dissolve in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a working concentration of ~10 µg/mL. The final concentration should be optimized to avoid detector saturation.

  • Instrumentation & Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: A standard, non-polar column such as an Agilent DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is an excellent first choice.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

Expected Spectrum: The Dibromine Isotopic Signature

A key feature of any bromine-containing compound is its isotopic pattern. Natural bromine exists as two stable isotopes, ⁷⁹Br (50.5%) and ⁸¹Br (49.5%), in a nearly 1:1 ratio.[8] For a molecule with two bromine atoms, this results in a characteristic triplet of peaks for the molecular ion and any bromine-containing fragments:

  • M: Contains two ⁷⁹Br atoms.

  • M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.

  • M+4: Contains two ⁸¹Br atoms.

The theoretical intensity ratio of this M:M+2:M+4 triplet is approximately 1:2:1 .[9] This pattern is a definitive indicator of a dibrominated species.

Predicted Fragmentation Pathways

The molecular weight of C₆H₅Br₂NO is 266.92 g/mol (using the most common isotopes). The EI spectrum will be dominated by the molecular ion cluster and several key fragment ions.

// Nodes representing ions M [label="C₆H₅Br₂NO⁺•\nm/z 267/269/271"]; M_15 [label="[M - CH₃]⁺\nm/z 252/254/256"]; M_43 [label="[M - CH₃ - CO]⁺\nm/z 224/226/228"]; M_Br [label="[M - Br]⁺\nm/z 188/190"]; M_Br_CO [label="[M - Br - CO]⁺\nm/z 160/162"];

// Edges representing fragmentation steps M -> M_15 [label="- •CH₃"]; M_15 -> M_43 [label="- CO"]; M -> M_Br [label="- •Br"]; M_Br -> M_Br_CO [label="- CO"]; }

Caption: Predicted Electron Impact fragmentation pathway.

Table 1: Predicted Key Ions in the EI Mass Spectrum

m/z (Isotope Cluster)Proposed Fragment IonNeutral LossComments
267 / 269 / 271[C₆H₅Br₂NO]⁺•-Molecular Ion (M⁺•). The 1:2:1 ratio is the key identifier.
252 / 254 / 256[C₅H₂Br₂NO]⁺•CH₃ (15 Da)Loss of the methyl radical from the methoxy group. A very common fragmentation for methoxy aromatics.[10]
224 / 226 / 228[C₄H₂Br₂N]⁺CO (28 Da)Subsequent loss of carbon monoxide from the [M-CH₃]⁺ ion.
188 / 190[C₆H₅BrNO]⁺•Br (79/81 Da)Loss of a bromine radical. The resulting ion still has one bromine, showing a 1:1 doublet.[11]
157[C₅H₃BrN]⁺••Br, •OCH₃Loss of a second bromine and the methoxy radical.

Section 3: Analysis by Electrospray Ionization (ESI) Mass Spectrometry

For applications requiring high sensitivity, high throughput, or analysis of complex mixtures, LC-ESI-MS is the platform of choice. Its soft ionization is perfect for confirming the molecular weight without the complexity of extensive fragmentation.

Experimental Protocol: LC-ESI-MS Analysis

This protocol provides a general-purpose method suitable for confirmation and quantification.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in Methanol or Acetonitrile.

    • Dilute with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile w/ 0.1% Formic Acid) to a working concentration of ~1 µg/mL. Formic acid is crucial as a proton source to facilitate the formation of [M+H]⁺ ions.[12]

  • Instrumentation & Parameters:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is standard for small molecule analysis.

    • Column Temperature: 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 5% B to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Agilent 6546 Q-TOF or equivalent high-resolution mass spectrometer.

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Sheath Gas Temp: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage (Vcap): 3500 V.

    • Fragmentor Voltage: 120 V (a low setting to minimize in-source fragmentation).

    • Mass Range: Scan from m/z 100 to 500.

Expected Spectrum: The Protonated Molecule

In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺. This is consistent with experimental data reported for this compound.[13] The dibromine isotopic pattern will be preserved.

  • [M+H]⁺: C₆H₆Br₂NO⁺

  • Expected m/z Cluster: 267.9 / 269.9 / 271.9

  • Expected Ratio: ~1:2:1

The high-resolution capability of an instrument like a Q-TOF allows for the determination of the exact mass, which can be used to confirm the elemental formula to within a few parts-per-million (ppm), providing an exceptionally high degree of confidence in the identification.

Tandem MS (MS/MS) for Structural Confirmation

While ESI is a soft technique, we can induce fragmentation in a controlled manner using tandem mass spectrometry (MS/MS).[5] In this process, the [M+H]⁺ ion cluster (e.g., m/z 269.9) is isolated, subjected to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen), and the resulting fragment ions are analyzed. This allows us to generate structurally informative fragments from a specific parent ion, combining the molecular weight certainty of ESI with the structural detail of fragmentation. Expected CID fragments would likely include the loss of neutral molecules like CH₃OH or HBr.

Conclusion

The comprehensive mass spectrometric analysis of 3,5-Dibromo-4-methoxypyridine is best achieved through the complementary use of EI and ESI techniques.

  • GC-EI-MS provides an unassailable structural fingerprint through its reproducible fragmentation patterns, with the 1:2:1 isotopic cluster for the molecular ion and bromine-containing fragments serving as a definitive marker.

  • LC-ESI-MS delivers unambiguous confirmation of the molecular weight via the protonated [M+H]⁺ ion, also exhibiting the characteristic 1:2:1 isotopic signature. It is the superior platform for quantitative analysis and can be coupled with tandem MS to provide controlled fragmentation for further structural validation.

By strategically applying these methodologies, researchers in drug development and other scientific fields can ensure the identity, purity, and integrity of their compounds with the highest level of analytical confidence.

References

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  • Title: Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Source: PubMed. URL: [Link]

  • Title: Electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and methoxylated polybrominated diphenyl ethers. Source: Semantic Scholar. URL: [Link]

  • Title: Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Source: ResearchGate. URL: [Link]

  • Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Source: Chemguide. URL: [Link]

  • Title: Electrospray ionization. Source: Wikipedia. URL: [Link]

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  • Title: Mass Spectrometry: Fragmentation. Source: University of Colorado Boulder. URL: [Link]

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3,5-Dibromo-4-methoxypyridine crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 3,5-Dibromo-4-methoxypyridine and Its Implications

Abstract

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. Their solid-state architecture, dictated by intricate intermolecular interactions, governs critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a detailed examination of the structural characteristics of 3,5-Dibromo-4-methoxypyridine. While a solved crystal structure for this specific molecule is not publicly available, we present a comprehensive analysis based on the closely related analogue, 3,5-Dibromo-4-methylpyridine, for which detailed crystallographic data exists. This approach allows for a robust predictive understanding of the key non-covalent interactions, including halogen bonding and π–π stacking, that define the supramolecular assembly. This document serves as a technical resource for researchers, offering insights into the synthesis, crystallization, structural analysis, and the scientific causality behind the observed solid-state behavior.

Introduction: The Significance of Crystal Architecture

The pyridine ring is a ubiquitous heterocycle in pharmaceuticals and functional materials. The introduction of substituents, such as halogens and methoxy groups, profoundly alters its electronic and steric properties. Specifically, the bromine atoms in 3,5-Dibromo-4-methoxypyridine are not merely passive bulky groups; they are key players in directing crystal packing through halogen bonding—a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site.[1][2][3] Understanding these interactions is paramount, as the precise three-dimensional arrangement of molecules in a crystal (polymorphism) can have dramatic consequences for a drug's performance or a material's properties.

This guide elucidates the synthesis and predicted crystal engineering principles of 3,5-Dibromo-4-methoxypyridine. By leveraging the published crystal structure of 3,5-Dibromo-4-methylpyridine as a validated proxy, we can dissect the forces that govern its assembly and provide a framework for anticipating the behavior of related compounds.

Synthesis and Crystallization Methodology

The preparation of high-quality single crystals is the prerequisite for X-ray diffraction analysis. The synthesis of 3,5-Dibromo-4-methoxypyridine can be achieved through nucleophilic substitution, followed by a carefully controlled crystallization process.

Synthesis Protocol: From Tribromopyridine to the Target Molecule

The synthesis proceeds by reacting 3,4,5-tribromopyridine with a methoxide source. The C4 position is activated towards nucleophilic attack, allowing for the selective displacement of the bromine atom at that position.

Experimental Protocol:

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), slowly add sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) to a solution of anhydrous methanol (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Reaction Initiation: Stir the resulting suspension at 0 °C for 15 minutes to ensure the complete formation of sodium methoxide.

  • Nucleophilic Substitution: Add 3,4,5-tribromopyridine (1.0 equivalent) to the reaction mixture.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for approximately 19-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion, quench the reaction by carefully adding water. Extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid is 3,5-dibromo-4-methoxypyridine.[4]

Single Crystal Growth

The quality of the crystal is critical for successful X-ray diffraction. Slow recrystallization from a suitable solvent system is the most common method. For the analogous compound, 3,5-Dibromo-4-methylpyridine, colorless prismatic crystals were obtained from an ethanol solution.[5][6]

Experimental Protocol:

  • Dissolution: Dissolve the synthesized 3,5-Dibromo-4-methoxypyridine powder in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) with gentle heating.

  • Slow Evaporation: Cover the vessel with a perforated cap (e.g., parafilm with pinholes) and leave it undisturbed at room temperature. The slow evaporation of the solvent will gradually increase the concentration, promoting the formation of well-ordered single crystals over several days.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor and dry them before mounting for analysis.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_crystal Crystallization cluster_analysis Analysis S1 Prepare Sodium Methoxide (NaH + MeOH in THF) S2 React with 3,4,5-Tribromopyridine S1->S2 S3 Aqueous Work-up & Extraction S2->S3 S4 Purification (Crude Product) S3->S4 C1 Dissolve in Minimal Hot Solvent S4->C1 Yields Powder C2 Slow Evaporation at Room Temp C3 Harvest Single Crystals A1 Mount Crystal on Diffractometer C3->A1 Select Crystal A2 X-Ray Data Collection A1->A2 A3 Structure Solution & Refinement A2->A3

Caption: Workflow from synthesis to structural analysis.

Crystallographic Analysis: Insights from 3,5-Dibromo-4-methylpyridine

The crystal structure of 3,5-Dibromo-4-methylpyridine (C₆H₅Br₂N) provides an excellent model for understanding the solid-state architecture of its methoxy counterpart. The substitution of a methyl group for a methoxy group is expected to have a minor impact on the primary intermolecular interactions, making this a valid and informative comparison.

The structure was solved and refined using standard crystallographic software.[5] The key findings are summarized below.

Crystallographic Data Summary
Parameter3,5-Dibromo-4-methylpyridine[6]
Chemical FormulaC₆H₅Br₂N
Molecular Weight ( g/mol )250.91
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)14.178 (3)
b (Å)6.9187 (18)
c (Å)7.6407 (12)
V (ų)749.5 (3)
Z (molecules/unit cell)4
Temperature (K)293
Molecular and Crystal Structure

In the crystal, the 3,5-Dibromo-4-methylpyridine molecule is planar and lies on a mirror plane.[5][6] This planarity facilitates efficient packing. The supramolecular structure is not random; it is a highly organized three-dimensional framework built from specific, directional interactions.

Key Intermolecular Interactions:

  • Br···N Halogen Bonds: The primary interaction guiding the assembly is a halogen bond between a bromine atom of one molecule and the nitrogen atom of a neighboring molecule. This interaction is highly directional and plays a crucial role in forming zigzag chains of molecules.[5][6]

  • Br···Br Interactions: Additional stability is conferred by Type II Br···Br contacts between adjacent molecules within the chains.[5][6] These interactions, where the C-Br···Br angles differ, are attractive and contribute significantly to the overall lattice energy.

  • Offset π–π Stacking: The planar pyridine rings of adjacent chains interact through offset π–π stacking. The intercentroid distance between stacked rings is approximately 3.545 Å, indicating a significant stabilizing interaction that links the zigzag chains into a robust 3D framework.[5][6]

Visualization of Molecular Structure

Caption: Molecular structure of 3,5-Dibromo-4-methoxypyridine.

Discussion and Implications for Researchers

The analysis of 3,5-Dibromo-4-methylpyridine provides a strong predictive model for the crystal structure of 3,5-Dibromo-4-methoxypyridine. The dominant Br···N halogen bonds and π–π stacking interactions are almost certain to be conserved. The methoxy group, while electronically similar to the methyl group in this context, offers an additional potential hydrogen bond acceptor site (the oxygen atom), which could introduce further complexity or alternative packing motifs (polymorphs) involving C-H···O interactions.

For professionals in drug development , this structural insight is critical:

  • Polymorph Screening: The knowledge of key interactions allows for a more targeted search for different crystalline forms, which can have unique solubility and stability profiles.

  • Co-crystal Design: The potent halogen bond donor (C-Br) and acceptor (pyridine-N) sites make this molecule an ideal candidate for co-crystal engineering, where an active pharmaceutical ingredient (API) is combined with a co-former to improve its properties.

For materials scientists , the ordered, self-assembling nature of this molecule is of high interest:

  • Crystal Engineering: The predictable formation of 3D frameworks via halogen and π-stacking interactions can be exploited to design new materials with tailored optical or electronic properties.[5]

Conclusion

This technical guide has detailed the synthesis, crystallization, and structural analysis of 3,5-Dibromo-4-methoxypyridine, using data from a closely related analogue to interpret its solid-state behavior. The crystal packing is dominated by a synergy of Br···N halogen bonds, Br···Br interactions, and offset π–π stacking, which together assemble the molecules into a well-defined three-dimensional architecture. This understanding of the underlying non-covalent forces provides researchers with the predictive power needed to manipulate and engineer molecular solids for applications ranging from advanced pharmaceuticals to novel functional materials.

References

  • Medjani, M., et al. (2016). 3,5-Dibromo-4-methylpyridine. IUCrData, 1(6). Available at: [Link]

  • Medjani, M., et al. (2016). 3,5-Dibromo-4-methylpyridine. ResearchGate. Available at: [Link]

  • Zaytsev, A. V., et al. (2021). Crystal structure and Hirshfeld surface analysis of 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 535–540. Available at: [Link]

  • Walsh, R. B., et al. (2001). Crystal Engineering through Halogen Bonding. Journal of the American Chemical Society, 123(44), 10830–10836.
  • Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478–2601.
  • Bosch, E., et al. (2020). Co-crystal sustained by π-type halogen-bonding interactions between 1,4-diiodoperchlorobenzene and naphthalene. IUCrData, 5(11). Available at: [Link]

  • Spackman, M. A., & Gavezzotti, A. (2016). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 192, 457-477. Available at: [Link]

  • Lu, Y., et al. (2009). Halogen Bonding in Biomolecular Crystal Structures. International Union of Crystallography. Available at: [Link]

  • Frontera, A., et al. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Molecules, 26(18), 5487. Available at: [Link]

  • Vaitkunas, A., et al. (2022). Unraveling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry, 87(17), 11528–11536. Available at: [Link]

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An In-depth Technical Guide to the Solubility of 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-Dibromo-4-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the molecule's structural attributes and the fundamental principles of solvency. We present detailed, field-proven experimental protocols for researchers to accurately determine solubility in various solvent systems. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to facilitate the effective use of 3,5-Dibromo-4-methoxypyridine in their research endeavors.

Introduction: The Scientific Imperative for Understanding Solubility

3,5-Dibromo-4-methoxypyridine is a halogenated pyridine derivative with significant potential in the synthesis of novel bioactive molecules. The pyridine ring is a common scaffold in medicinal chemistry, and the strategic placement of bromo- and methoxy- functional groups allows for diverse downstream chemical modifications. The solubility of this compound is a critical parameter that dictates its utility in various applications, from reaction kinetics in synthetic chemistry to bioavailability in drug discovery.[1] An understanding of its solubility profile is paramount for efficient process development, formulation, and biological screening. This guide aims to bridge the current knowledge gap by providing a foundational understanding and a practical approach to determining the solubility of this important chemical entity.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 3,5-Dibromo-4-methoxypyridine possesses several key features that govern its interaction with different solvents:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents.

  • Bromine Substituents: The two bromine atoms are highly electronegative, contributing to the molecule's overall polarity. However, their size and the potential for London dispersion forces can also confer some solubility in nonpolar organic solvents.

  • Methoxy Group: The methoxy group can also participate in hydrogen bonding as an acceptor and contributes to the molecule's polarity.

The interplay of these functional groups results in a molecule with a moderate degree of polarity. Following the principle of "like dissolves like," it is anticipated that 3,5-Dibromo-4-methoxypyridine will exhibit greater solubility in polar aprotic and some polar protic solvents, with limited solubility in highly nonpolar or aqueous media.[2]

Predictive Qualitative Solubility

Based on the structural analysis and data from related pyridine and halogenated compounds, a qualitative prediction of solubility in common laboratory solvents is presented below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding donors.
Polar Protic Methanol, EthanolModerateThe pyridine nitrogen and methoxy oxygen can act as hydrogen bond acceptors. Solubility may be limited by the energy required to disrupt the solvent's hydrogen bond network.
Chlorinated Dichloromethane, ChloroformModerate to HighThe polarity of these solvents is well-suited to interact with the polar C-Br and C-O bonds of the solute.
Ethers THF, Diethyl EtherLow to ModerateThese solvents are less polar than chlorinated solvents and may not be as effective at solvating the molecule.
Nonpolar Aromatic Toluene, BenzeneLowWhile pi-pi stacking interactions are possible with the pyridine ring, the overall polarity of the solute is likely too high for significant solubility.
Nonpolar Aliphatic Hexanes, HeptaneVery LowThe significant difference in polarity between the solute and solvent will likely result in poor solubility.
Aqueous WaterVery LowThe hydrophobic bromine atoms and the pyridine ring are expected to dominate, leading to poor water solubility. The parent compound, 3,5-dibromopyridine, is insoluble in water.[3]

Quantitative Solubility Determination: A Validated Experimental Protocol

Accurate quantitative solubility data is best obtained through empirical measurement. The following section details a robust and self-validating protocol based on the widely accepted shake-flask method.[4][5]

Necessary Equipment and Reagents
  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm PTFE or other appropriate material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • 3,5-Dibromo-4-methoxypyridine (high purity)

  • Selected solvents (HPLC grade or equivalent)

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess 3,5-Dibromo-4-methoxypyridine into vials prep2 Add a precise volume of the chosen solvent prep1->prep2 Solvent Addition equil Agitate at a constant temperature for 24-48 hours prep2->equil Incubation sample1 Allow solid to settle equil->sample1 Settling sample2 Filter an aliquot of the supernatant sample1->sample2 Filtration sample3 Dilute the filtrate to a known concentration sample2->sample3 Dilution sample4 Analyze by HPLC or UV-Vis Spectrophotometry sample3->sample4 Analysis quant Determine concentration from a calibration curve sample4->quant Calculation

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3,5-Dibromo-4-methoxypyridine to several vials. The excess solid is crucial to ensure saturation.

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis and Quantification:

    • Prepare a series of standard solutions of 3,5-Dibromo-4-methoxypyridine of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus concentration.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility

Several factors can significantly impact the solubility of 3,5-Dibromo-4-methoxypyridine.[2][6][7]

  • Temperature: For most solid solutes, solubility increases with temperature.[2][6] This relationship should be determined experimentally if the compound is to be used in processes with varying thermal conditions.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic screening of solvents with varying polarities can provide a comprehensive solubility profile.

  • Presence of Cosolvents: In mixed solvent systems, the ratio of cosolvents can be adjusted to fine-tune the solubility of the compound.

Safety and Handling

According to available Safety Data Sheets, compounds structurally similar to 3,5-Dibromo-4-methoxypyridine are harmful if swallowed and can cause skin and eye irritation.[8][9] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

While direct quantitative solubility data for 3,5-Dibromo-4-methoxypyridine is scarce, a thorough understanding of its molecular structure and the principles of solubility allows for informed predictions and the design of robust experimental protocols. The shake-flask method detailed in this guide provides a reliable means for researchers to determine the solubility of this compound in any solvent of interest. This foundational data is essential for the successful application of 3,5-Dibromo-4-methoxypyridine in the advancement of chemical synthesis and drug discovery.

References

  • Properties of Halogenated Compounds. Open Oregon Educational Resources. Retrieved from [Link]

  • Pharmaceutical Intermediates - 2-Hydroxy-3,5-dibromo Pyridine (13472-81-6) Trader. Retrieved from [Link]

  • 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem. Retrieved from [Link]

  • Factors Affecting Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • 3,5-Dibromo-2-methoxypyridine | C6H5Br2NO | CID 13567752 - PubChem. Retrieved from [Link]

  • Influence of Solvent Nature on the Solubility of Halogenated Alkanes | Request PDF. Retrieved from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Factors that Affect Solubility - CLEAR & SIMPLE - YouTube. Retrieved from [Link]

  • Three Factors Affecting the Solubility of a Solution - Chemistry Notes. Retrieved from [Link]

  • 4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309 - PubChem. Retrieved from [Link]

  • 4-Bromo-3-methoxypyridine | C6H6BrNO | CID 13793629 - PubChem. Retrieved from [Link]

  • Pyridine - NIST WebBook. Retrieved from [Link]

  • 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem. Retrieved from [Link]

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  • CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents.

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An In-depth Technical Guide to the Stability and Storage of 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Differentiated Pyridine Building Block

In the landscape of modern drug discovery and synthetic chemistry, heterocyclic scaffolds form the backbone of a vast array of bioactive molecules. Among these, pyridine derivatives are particularly prominent due to their presence in numerous natural products and pharmaceuticals.[1] 3,5-Dibromo-4-methoxypyridine is a specialized heterocyclic building block whose utility lies in the precise arrangement of its functional groups. The methoxy group, an electron-donating entity, and the two bromo-substituents, which serve as versatile synthetic handles for cross-coupling reactions, create a unique electronic and steric environment. This substitution pattern allows for the strategic construction of complex molecular architectures, making it a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials.[2]

However, the successful integration of this reagent into a synthetic workflow is contingent upon its purity and stability. The presence of degradation products can lead to unpredictable reaction outcomes, reduced yields, and complex purification challenges. This guide provides a comprehensive overview of the factors influencing the stability of 3,5-Dibromo-4-methoxypyridine and establishes field-proven protocols for its optimal storage and handling, ensuring its integrity from the stockroom to the reaction vessel.

Physicochemical and Reactivity Profile

A foundational understanding of a compound's intrinsic properties is paramount to predicting its behavior. 3,5-Dibromo-4-methoxypyridine is a solid at room temperature, and its key characteristics are summarized below.

PropertyValueSource(s)
CAS Number 25813-24-5[3][4]
Molecular Formula C₆H₅Br₂NO[3]
Molecular Weight 266.92 g/mol [3]
Appearance White to off-white or beige solid/powder/crystal[4]
Purity (Typical) ≥98%[5]

The chemical architecture of 3,5-Dibromo-4-methoxypyridine dictates its reactivity. The pyridine nitrogen is basic and can be protonated or act as a ligand. The bromo-substituents are susceptible to metal-halogen exchange and are prime sites for palladium-catalyzed cross-coupling reactions. The methoxy group is a relatively stable ether linkage but can influence the regioselectivity of reactions on the pyridine ring.[6]

Inherent Stability and Potential Decomposition Pathways

While generally stable under recommended conditions, the molecule possesses sites that can be susceptible to degradation under improper storage or handling. Understanding these potential failure modes is critical for preventative control.

  • Thermal Decomposition: Like many halogenated organic compounds, exposure to high temperatures can cause decomposition. This process may release toxic and corrosive fumes, including hydrogen bromide (HBr), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[7]

  • Hydrolytic Instability: While aryl ethers are generally robust, prolonged exposure to strong acidic or basic conditions, particularly at elevated temperatures, could potentially lead to the cleavage of the methoxy group, yielding 3,5-dibromo-4-hydroxypyridine.

  • Photodecomposition: Aromatic halides can be sensitive to UV light, which can induce C-Br bond cleavage via radical mechanisms. This is a common degradation pathway for brominated compounds and should be considered a primary risk for this material.

The diagram below illustrates the structure of 3,5-Dibromo-4-methoxypyridine and highlights the key bonds susceptible to degradation under stress conditions.

Caption: Workflow for the experimental stability assessment of 3,5-Dibromo-4-methoxypyridine.

Step-by-Step Methodology
  • Initial Analysis (Time = 0):

    • Take a representative sample of the 3,5-Dibromo-4-methoxypyridine lot.

    • Record its physical appearance (color, form).

    • Perform High-Performance Liquid Chromatography (HPLC) analysis to establish the initial purity profile (e.g., area percent at a specific UV wavelength).

    • Acquire a Proton Nuclear Magnetic Resonance (¹H NMR) spectrum to confirm the structural integrity. This spectrum will serve as the reference standard.

  • Sample Preparation for Stress Testing:

    • Aliquot equal amounts of the material into several appropriately labeled, sealed vials (e.g., amber glass HPLC vials with PTFE septa).

    • Retain one vial as a control sample, stored under the ideal recommended conditions (room temperature, dark, inert atmosphere if possible).

  • Exposure to Stress Conditions:

    • Place designated vials in controlled environments:

      • Thermal Stress: A calibrated oven at a moderately elevated temperature (e.g., 40°C or 50°C).

      • Photostability: A photostability chamber with controlled light and UV exposure, following ICH Q1B guidelines.

      • Oxidative/Hydrolytic Stress: A vial with a loosened cap or a pierced septum inside a humidity chamber (e.g., 75% RH).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1 week, 2 weeks, 1 month), remove one vial from each stress condition.

    • Allow the vial to return to room temperature.

    • Perform the same set of analyses as the t=0 sample: visual inspection, HPLC, and ¹H NMR.

    • Compare the HPLC chromatograms of the stressed samples to the t=0 and control samples. Look for new peaks (degradants) and a decrease in the main peak's area percent.

    • Compare the ¹H NMR spectra to identify any structural changes.

    • Based on the rate of degradation under stress conditions, an informed decision can be made regarding the compound's stability, optimal storage conditions, and a scientifically justified re-test date.

Conclusion

3,5-Dibromo-4-methoxypyridine is a potent synthetic intermediate whose value is directly tied to its chemical purity. Its stability is governed by its inherent molecular structure and its susceptibility to degradation from heat, light, and incompatible chemical agents. By implementing the rigorous storage and handling protocols outlined in this guide—namely, storage in cool, dry, dark conditions in tightly sealed, opaque containers—researchers can significantly mitigate the risks of chemical degradation. For critical applications, a systematic experimental stability assessment provides the ultimate assurance of material integrity, ensuring reproducible results and the successful advancement of drug development and chemical synthesis programs.

References

  • ChemScene. 25813-24-5 | 3,5-Dibromo-4-methoxypyridine.
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  • 3,5-Dibromo-4-methylpyridine - SAFETY D
  • Jubilant Ingrevia.
  • Fisher Scientific.
  • ChemicalBook. 3,5-DibroMo-4-Methoxy-pyridine (CAS 25813-24-5). (2025-08-08).
  • Tokyo Chemical Industry (India) Pvt. Ltd. 3,5-Dibromo-4-methylpyridine 3430-23-7.
  • Fisher Scientific. 3,5-Dibromo-4-methoxypyridine, 98%.
  • Thermo Fisher Scientific. 3,5-Dibromo-4-methoxypyridine, 98%.
  • MDPI.
  • Exploring 3,5-Dibromopyridine: Properties, Applic
  • ResearchGate. Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.

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Theoretical Studies of 3,5-Dibromo-4-methoxypyridine Reactivity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-Dibromo-4-methoxypyridine in Modern Synthesis

3,5-Dibromo-4-methoxypyridine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its strategic substitution pattern—a pyridine core bearing two bromine atoms and a methoxy group—offers a versatile platform for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridine ring, further influenced by the electronic properties of its substituents, governs its reactivity and provides multiple avenues for selective functionalization. This guide provides an in-depth exploration of the theoretical underpinnings of 3,5-Dibromo-4-methoxypyridine's reactivity, supported by practical, field-proven experimental protocols for its key transformations. Our focus is on empowering researchers to leverage this versatile scaffold in their synthetic endeavors with a clear understanding of the principles guiding its chemical behavior.

PART 1: Elucidating the Electronic Landscape and Ground-State Reactivity

The reactivity of 3,5-Dibromo-4-methoxypyridine is a direct consequence of its electronic structure. The pyridine nitrogen, being more electronegative than carbon, inductively withdraws electron density from the ring, rendering the carbon atoms electron-deficient. This effect is most pronounced at the α (C2, C6) and γ (C4) positions. The methoxy group at the C4 position acts as a π-donor through resonance and an inductive electron-withdrawing group. The two bromine atoms at the C3 and C5 positions are primarily inductive electron-withdrawing groups, further decreasing the electron density of the ring.

Theoretical studies, such as those employing Density Functional Theory (DFT), on substituted pyridines provide a framework for understanding these electronic effects. The interplay of these substituents creates a unique reactivity profile for 3,5-Dibromo-4-methoxypyridine, making it susceptible to a range of transformations.

A key aspect of predicting reactivity lies in understanding the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[1] For substituted pyridines, the distribution of these orbitals dictates the preferred sites for electrophilic and nucleophilic attack.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution and is a valuable tool for predicting sites of electrophilic and nucleophilic attack.[2][3] In 3,5-Dibromo-4-methoxypyridine, the nitrogen atom is expected to be the most electron-rich region (negative electrostatic potential), making it a site for protonation or coordination to Lewis acids. Conversely, the carbon atoms of the pyridine ring, particularly those bearing the bromine atoms, are anticipated to be electron-poor (positive electrostatic potential) and thus susceptible to nucleophilic attack.

Caption: Structure of 3,5-Dibromo-4-methoxypyridine with predicted charge distribution.

PART 2: Key Synthetic Transformations and Mechanistic Insights

The unique electronic properties of 3,5-Dibromo-4-methoxypyridine make it an ideal substrate for a variety of powerful synthetic transformations. This section will delve into the theoretical basis and practical application of the most important reactions for its functionalization.

Synthesis of 3,5-Dibromo-4-methoxypyridine

The synthesis of the title compound is a critical first step. A reliable method involves the nucleophilic aromatic substitution of a suitable precursor.

Experimental Protocol: Synthesis of 3,5-Dibromo-4-methoxypyridine

This protocol is adapted from a procedure for a similar compound.

  • Reaction Setup: To a solution of 3,4,5-tribromopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium methoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Heat the reaction mixture to 70-90°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3,5-Dibromo-4-methoxypyridine.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The two bromine atoms on the pyridine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions is a key consideration. Generally, the C-Br bond at the position with the lower electron density will be more susceptible to oxidative addition to the palladium(0) catalyst.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[4] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[5]

Theoretical Considerations for Regioselectivity:

The two bromine atoms in 3,5-Dibromo-4-methoxypyridine are in electronically similar environments. However, subtle differences in steric hindrance and electronic effects can lead to preferential reaction at one site. Computational studies on related dibromopyridines can provide insights into the relative activation barriers for oxidative addition at each C-Br bond.

Experimental Protocol: Selective Mono-Arylation via Suzuki-Miyaura Coupling

This is a general protocol that may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk tube, combine 3,5-Dibromo-4-methoxypyridine (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the mixture to 80-100°C under an inert atmosphere and monitor the reaction progress.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography will yield the mono-arylated product. Further reaction of the remaining bromine is possible to achieve di-substitution.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-Br PdII_complex R-Pd(II)(X)L2 OxAdd->PdII_complex Transmetal Transmetalation (R'-B(OR)2) PdII_complex->Transmetal Ar'-B(OR)2 Base PdII_biaryl R-Pd(II)(R')L2 Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[6] This reaction is of immense importance in the synthesis of pharmaceuticals and other biologically active compounds.

Experimental Protocol: Buchwald-Hartwig Amination of 3,5-Dibromo-4-methoxypyridine

This protocol is adapted from a procedure for 3-Bromo-5-methoxypyridine.[7]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., NaOt-Bu or K₃PO₄).

  • Reagent Addition: Add 3,5-Dibromo-4-methoxypyridine (1.0 eq) and the desired amine (1.2 eq) to the vessel.

  • Solvent and Execution: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the mixture to the appropriate temperature (typically 80-110°C).

  • Work-up and Purification: Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate. The crude product is then purified by column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)(X)L2 OxAdd->PdII_complex Amine_Coord Amine Coordination and Deprotonation PdII_complex->Amine_Coord HNR2 Base PdII_amido Ar-Pd(II)(NR2)L2 Amine_Coord->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Product Ar-NR2 RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl halide,[8] while the Stille coupling utilizes an organotin reagent.[9][10][11] Both reactions are applicable to 3,5-Dibromo-4-methoxypyridine and offer pathways to further structural diversification. The general principles of palladium-catalyzed cross-coupling apply, with specific conditions and catalysts tailored for each transformation.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in 3,5-Dibromo-4-methoxypyridine makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom.[12][13] In this molecule, the bromine atoms are at the meta positions relative to the nitrogen. However, the combined electron-withdrawing effects of the nitrogen and the halogens can still facilitate SNAr reactions, especially with strong nucleophiles and under forcing conditions. The methoxy group at the 4-position, being a good leaving group under certain conditions, could also be a site for nucleophilic attack.

Theoretical Prediction of SNAr Reactivity:

Computational methods can be employed to calculate the activation energies for nucleophilic attack at the different positions of the pyridine ring. This allows for a theoretical prediction of the most likely site for substitution. The stability of the Meisenheimer-like intermediate is a key factor in determining the feasibility of an SNAr reaction.[12]

Halogen-Metal Exchange and Directed Lithiation

Halogen-metal exchange is a powerful tool for the preparation of organometallic reagents.[14] Treating 3,5-Dibromo-4-methoxypyridine with an organolithium reagent, such as n-butyllithium, at low temperatures can lead to the selective exchange of one of the bromine atoms for a lithium atom. The resulting lithiated species can then be trapped with various electrophiles. The regioselectivity of this exchange is influenced by both electronic and steric factors.

PART 3: Data Presentation and Summary

To facilitate the practical application of the discussed reactions, the following table summarizes key reaction parameters and expected outcomes.

Reaction TypeKey Reagents and ConditionsExpected Product(s)
Synthesis 3,4,5-tribromopyridine, NaOMe, DMF, 70-90°C3,5-Dibromo-4-methoxypyridine
Suzuki-Miyaura Arylboronic acid, Pd catalyst, base, solventMono- or di-arylated pyridine
Buchwald-Hartwig Amine, Pd catalyst, ligand, base, solventMono- or di-aminated pyridine
Sonogashira Terminal alkyne, Pd/Cu catalyst, base, solventAlkynylated pyridine
Stille Organostannane, Pd catalyst, solventAlkylated or arylated pyridine
SNAr Strong nucleophile, high temperatureSubstitution of Br or OMe
Halogen-Metal Exchange n-BuLi, low temperature; then electrophileFunctionalized pyridine

Conclusion: A Versatile Scaffold for Innovation

3,5-Dibromo-4-methoxypyridine stands as a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of functional groups provides a rich platform for a multitude of chemical transformations. A thorough understanding of its electronic properties, guided by theoretical principles, is paramount for unlocking its full synthetic potential. By combining this theoretical knowledge with robust experimental protocols, researchers can confidently employ this versatile building block to construct novel molecules with tailored properties for applications in drug discovery, materials science, and beyond.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Stack Exchange. [Link]

  • The Stille Reaction. (n.d.). Myers Research Group, Harvard University. [Link]

  • Stille Coupling. (2023, June 30). Chemistry LibreTexts. [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Stille reaction. (n.d.). In Wikipedia. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). [Video]. YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19). [Video]. YouTube. [Link]

  • 3,5-Dibromo-4-methylpyridine. (2016, June 10). ResearchGate. [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.). International Journal of Creative Research Thoughts. [Link]

  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. (n.d.). ResearchGate. [Link]

  • Molecular Electrostatic Potentials. (n.d.). ResearchGate. [Link]

  • Molecular electrostatic potential energy (kJ/mol) map calculated at B3LYP/6-311G* level. (n.d.). ResearchGate. [Link]

  • Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. (n.d.). Chemical Communications. [Link]

  • Screening for mono-arylation. a. (n.d.). ResearchGate. [Link]

  • Selective arylation of atypical C-F bonds in polyfluoroarenes with aryl chlorides. (2025, October 3). PubMed. [Link]

  • Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. (n.d.). ResearchGate. [Link]

  • Palladaelectro-catalyzed ortho-C–H-monoarylation of 2-phenylpyridines with arenediazonium salts. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. (2021, December 8). CUNY Academic Works. [Link]

  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. (2023, March 15). MDPI. [Link]

  • 23 9 Molecular Electrostatic Potential. (2020, October 13). [Video]. YouTube. [Link]

  • Molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis and molecular docking study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. (2015, February 5). PubMed. [Link]

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3,5-Dibromo-4-methoxypyridine electrophilic substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution of 3,5-Dibromo-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions involving 3,5-dibromo-4-methoxypyridine. Pyridine chemistry is fundamental to the development of pharmaceuticals and agrochemicals, yet the inherent electron-deficient nature of the pyridine ring presents unique challenges for functionalization via electrophilic aromatic substitution (EAS). This document elucidates the theoretical underpinnings of reactivity and regioselectivity in this specific, highly substituted pyridine derivative. We will explore the synergistic and antagonistic electronic effects of the bromo and methoxy substituents, providing a predictive framework for reaction outcomes. Detailed experimental protocols for key transformations, mechanistic diagrams, and troubleshooting insights are provided to empower researchers in their synthetic endeavors.

Introduction: The Challenge and Opportunity of Pyridine Functionalization

The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry. However, its aromatic system is significantly less nucleophilic than that of benzene, a consequence of the electronegative nitrogen atom which inductively withdraws electron density from the ring.[1][2] This deactivation makes classical electrophilic aromatic substitution (EAS) reactions sluggish, often requiring harsh conditions that can lead to low yields and side reactions.[1][3] Furthermore, under acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This positively charged species is even more strongly deactivated towards electrophilic attack.[3][4][5]

The subject of this guide, 3,5-dibromo-4-methoxypyridine, presents a fascinating case study. It possesses two powerfully deactivating, yet ortho-, para-directing halogen substituents, and one strongly activating, ortho-, para-directing methoxy group.[6][7][8] Understanding the interplay of these groups is paramount to predicting and controlling the regiochemical outcome of electrophilic substitution, opening pathways to novel, selectively functionalized pyridine building blocks.

Reactivity and Regioselectivity: An Analysis of Substituent Effects

The outcome of electrophilic substitution on 3,5-dibromo-4-methoxypyridine is dictated by the combined electronic influence of its substituents. The positions available for substitution are C-2 and C-6, as the C-3, C-4, and C-5 positions are already substituted.

  • Methoxy Group (-OCH₃) at C-4: This is a potent activating group. It exerts a -I (inductive) effect due to the oxygen's electronegativity, but its +M (mesomeric or resonance) effect is far more dominant.[6][9] By donating a lone pair of electrons into the ring, it significantly increases the electron density, particularly at the positions ortho (C-3, C-5) and para (C-2, C-6, relative to the nitrogen) to itself. This strong activation makes the ring more susceptible to electrophilic attack than an unsubstituted pyridine.

  • Bromo Groups (-Br) at C-3 and C-5: Halogens are a unique class of substituents. They are deactivating due to their strong -I effect, which withdraws electron density from the ring and slows the reaction rate.[8][10] However, they possess a +M effect due to their lone pairs, which directs incoming electrophiles to the ortho and para positions.[6][10]

Predicting the Site of Attack:

  • The C-4 position is blocked by the methoxy group.

  • The C-3 and C-5 positions are blocked by the bromo groups.

  • The activating -OCH₃ group at C-4 strongly directs incoming electrophiles to its ortho positions: C-3 and C-5. Since these are blocked, we must consider the next available positions influenced by its activation. The resonance donation from the methoxy group enriches the entire pi-system, with a significant increase in electron density at the C-2 and C-6 positions.

  • The -Br group at C-3 directs to its ortho position (C-2) and its para position (C-6).

  • The -Br group at C-5 directs to its ortho position (C-6) and its para position (C-2).

Crucially, the directing effects of all three substituents converge, overwhelmingly favoring electrophilic attack at the C-2 and C-6 positions . The strong activating nature of the methoxy group is expected to overcome the deactivating influence of the two bromine atoms, allowing substitution to occur under reasonably mild conditions.

Caption: Electronic influence of substituents on 3,5-dibromo-4-methoxypyridine.

Key Electrophilic Substitution Reactions and Protocols

Given the electronic profile, several key EAS reactions can be successfully performed on the C-2/C-6 positions.

Nitration

Nitration of pyridines typically requires harsh conditions. However, the activating methoxy group in the substrate allows for more controlled nitration. The reaction introduces a nitro group (-NO₂), a critical functional handle for further transformations, such as reduction to an amine.

Protocol: Nitration to form 3,5-Dibromo-2-nitro-4-methoxypyridine

  • Reagent Preparation: In a flask cooled to 0 °C in an ice bath, slowly add fuming nitric acid (1.5 eq.) to concentrated sulfuric acid (5-10 vol.). Stir gently to create the nitrating mixture.

  • Reaction Setup: Dissolve 3,5-dibromo-4-methoxypyridine (1.0 eq.) in a minimal amount of concentrated sulfuric acid in a separate reaction flask, and cool the solution to 0 °C.

  • Addition: Slowly add the prepared nitrating mixture dropwise to the solution of the pyridine substrate, ensuring the internal temperature is maintained below 10 °C.[11]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Purification: Dry the crude solid. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

ReactionElectrophile SourceSolventTemp. (°C)Time (h)Typical Yield
Nitration HNO₃ / H₂SO₄H₂SO₄0 - 101 - 275-85%
Bromination NBSCH₃CN804 - 680-90%
Iodination I₂ / HIO₃Acetic Acid701270-80%
Halogenation

Further halogenation at the C-2 position can be achieved using standard electrophilic halogenating agents.

Protocol: Bromination using N-Bromosuccinimide (NBS)

  • Setup: To a solution of 3,5-dibromo-4-methoxypyridine (1.0 eq.) in acetonitrile (10 vol.), add N-Bromosuccinimide (NBS) (1.1 eq.).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Isolation: Dissolve the residue in dichloromethane and wash with aqueous sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield 2,3,5-tribromo-4-methoxypyridine.

Mechanistic Insight: Stabilization of the Intermediate

The strong preference for substitution at the C-2/C-6 positions is rooted in the stability of the cationic Wheland intermediate (also known as a sigma complex or arenium ion) formed during the reaction. Attack at C-2 allows for the positive charge to be delocalized across the ring and, most importantly, onto the oxygen atom of the methoxy group, providing a highly stable resonance contributor.

Caption: General mechanism for electrophilic attack at the C-2 position.

Note: The DOT script above provides a structural flow. A visual representation of the chemical structures would require image inclusion, which is abstracted here.

Experimental Workflow and Troubleshooting

A successful synthesis requires careful planning and execution. The following workflow provides a general framework.

Experimental_Workflow start Start: Reagent & Glassware Prep setup Reaction Setup (Inert atmosphere if needed, cooling) start->setup addition Slow, Controlled Addition of Electrophile setup->addition monitoring Reaction Monitoring (TLC, LC-MS) addition->monitoring monitoring->monitoring Incomplete workup Quenching / Workup (e.g., Ice water, base wash) monitoring->workup Reaction Complete extraction Product Extraction (e.g., with EtOAc, DCM) workup->extraction drying Drying Organic Layer (Na2SO4 or MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography or Recrystallization) concentration->purification analysis Characterization (NMR, MS, m.p.) purification->analysis end End: Pure Product analysis->end

Caption: A generalized workflow for electrophilic substitution reactions.

Common Issues and Solutions:

  • Low Yield:

    • Potential Cause: Incomplete reaction or degradation.

    • Solution: Re-evaluate reaction time and temperature. Ensure the electrophile is sufficiently reactive; for Friedel-Crafts type reactions, which are notoriously difficult on pyridines due to Lewis acid complexation with the nitrogen, alternative strategies may be needed.[1][12][13]

  • Formation of Byproducts:

    • Potential Cause: Over-reaction (di-substitution) or side reactions due to harsh conditions.

    • Solution: Maintain careful temperature control. Use a stoichiometric amount of the electrophile rather than a large excess. Monitor the reaction closely to stop it upon completion.

  • Purification Difficulties:

    • Potential Cause: Similar polarity of starting material and product.

    • Solution: Optimize the chromatographic mobile phase. If column chromatography is ineffective, consider recrystallization from a variety of solvent systems.

Conclusion

3,5-Dibromo-4-methoxypyridine, despite the deactivating presence of two bromine atoms, is a viable substrate for electrophilic aromatic substitution. The powerful activating and directing influence of the C-4 methoxy group successfully overcomes the inherent electron deficiency of the pyridine ring and the inductive withdrawal of the halogens. This directs electrophiles with high regioselectivity to the C-2 and C-6 positions. By understanding these governing electronic principles and employing carefully controlled experimental conditions, researchers can effectively utilize this molecule as a versatile platform for the synthesis of complex, functionalized pyridine derivatives for applications in drug discovery and materials science.

References

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing).
  • Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory | Request PDF. ResearchGate.
  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters (ACS Publications).
  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central.
  • Preparation of Pyridines, Part 3: By Acylation. YouTube.
  • Technical Support Center: Nitration of 3,5-Dibromo-4-nitropyridine-N-oxide. Benchchem.
  • Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. YouTube.
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electro. RSC Publishing.
  • Electrophilic substitution on pyridine. Química Organica.org.
  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.
  • The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide †‡ | Request PDF. ResearchGate.
  • 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.
  • Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC. PubMed Central.
  • Electrophilic substitution reactions - pyridine. YouTube.
  • 3,5-DibroMo-4-Methoxy-pyridine | 25813-24-5. ChemicalBook.
  • Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures.
  • EAS Reactions of Pyridine: Videos & Practice Problems. Pearson.
  • Electrophilic aromatic directing groups. Wikipedia.
  • Directing Effects in Electrophilic Aromatic Substitution. YouTube.
  • Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube.
  • 7.5: Directing Effects. Chemistry LibreTexts.

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Arylated Pyridines

Substituted pyridine scaffolds are foundational motifs in medicinal chemistry and drug discovery, appearing in a vast array of pharmacologically active agents. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in the design of enzyme inhibitors, receptor antagonists, and other therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the C-C bond formation required to construct complex biaryl and heteroaryl structures.[1]

This guide focuses on a particularly valuable building block: 3,5-Dibromo-4-methoxypyridine . The presence of two bromine atoms offers the potential for sequential, site-selective functionalization, allowing for the synthesis of unsymmetrical 3,5-diarylpyridines. The 4-methoxy group not only influences the electronic properties of the pyridine ring but also offers a potential handle for further modification. Mastering the Suzuki-Miyaura coupling of this substrate is therefore a key enabling technology for accessing novel chemical matter in drug development programs.

Mechanism & Strategic Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

The Catalytic Cycle

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-bromine bond of the 3,5-dibromo-4-methoxypyridine, forming a Pd(II) intermediate. This is often the rate-determining step, especially with electron-rich halides.[2]

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating this step.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (R-B(OR')_2 + Base) PdII->Transmetal PdII_R Ar-Pd(II)-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R caption Fig. 1: Suzuki-Miyaura Catalytic Cycle

Caption: Fig. 1: Simplified representation of the Suzuki-Miyaura catalytic cycle.

Controlling Regioselectivity: Mono- vs. Di-arylation

For a substrate like 3,5-dibromo-4-methoxypyridine, the key challenge and opportunity lies in controlling the reaction to achieve either selective mono-arylation or complete di-arylation. The two bromine atoms at C3 and C5 are electronically similar, but their reactivity can be modulated.

  • Electronic Effects: The 4-methoxy group is an electron-donating group, which can increase the electron density at the ortho (C3 and C5) positions. This generally makes oxidative addition, the first step of the catalytic cycle, more challenging compared to electron-deficient aryl halides.[5]

  • Steric Hindrance: Once the first arylation occurs at either C3 or C5, the newly introduced aryl group will exert steric hindrance on the remaining bromine atom. This steric bulk can significantly slow down or even prevent the second coupling reaction, providing a handle for achieving mono-arylation.

  • Stoichiometry Control: The most straightforward approach to favor mono-arylation is to use a limited amount of the boronic acid (typically 0.9 to 1.1 equivalents). Conversely, to achieve di-arylation, an excess of the boronic acid (2.2 equivalents or more) is required.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective for coupling electron-rich aryl bromides as they promote the oxidative addition step.[1] The ligand can also influence the selectivity between the two bromine atoms, although for the symmetrical 3,5-dibromo substrate, this is less of a factor initially.

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Selective Mono-arylation of 3,5-Dibromo-4-methoxypyridine

This protocol is designed to favor the formation of 3-Aryl-5-bromo-4-methoxypyridine by controlling the stoichiometry of the boronic acid.

Materials:

  • 3,5-Dibromo-4-methoxypyridine

  • Arylboronic acid (1.05 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromo-4-methoxypyridine (1.0 equiv), the arylboronic acid (1.05 equiv), and potassium phosphate (2.0 equiv).

  • Add the palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

  • Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add degassed 1,4-dioxane and degassed water to achieve a solvent ratio of approximately 5:1 (dioxane:water). The final concentration of the pyridine substrate should be around 0.1 M.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 3-aryl-5-bromo-4-methoxypyridine.

Protocol 2: Di-arylation of 3,5-Dibromo-4-methoxypyridine

This protocol aims for the complete conversion to the 3,5-diaryl-4-methoxypyridine product by using an excess of the boronic acid and a robust catalytic system.

Materials:

  • 3,5-Dibromo-4-methoxypyridine

  • Arylboronic acid (2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Sodium carbonate (Na₂CO₃, 3.0 equivalents)

  • Toluene

  • Ethanol

  • Water (degassed)

Step-by-Step Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine 3,5-dibromo-4-methoxypyridine (1.0 equiv), the arylboronic acid (2.5 equiv), and sodium carbonate (3.0 equiv).

  • Add the Pd(PPh₃)₄ catalyst (0.05 equiv).

  • Flush the flask with argon or nitrogen.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction for the disappearance of the mono-arylated intermediate by TLC or LC-MS. The reaction may require 12-24 hours for complete conversion.

  • After cooling to room temperature, add ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via flash chromatography or recrystallization to obtain the desired 3,5-diaryl-4-methoxypyridine.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (e.g., 100°C) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: Fig. 2: General experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of 3,5-dibromo-4-methoxypyridine with various arylboronic acids. Yields are representative and will vary based on the specific substrate and precise reaction conditions.

EntryCoupling Partner (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)ProductApprox. Yield (%)
1Phenylboronic acid (1.1)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O1008Mono-phenyl75-85
24-Methoxyphenylboronic acid (1.1)PdCl₂(dppf) (3)-K₂CO₃ (2.0)DMF/H₂O9012Mono-aryl70-80
33-Furanylboronic acid (1.1)Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O956Mono-heteroaryl65-75
4Phenylboronic acid (2.5)Pd(PPh₃)₄ (5)-Na₂CO₃ (3.0)Toluene/EtOH/H₂O10018Di-phenyl80-90
54-Methoxyphenylboronic acid (2.5)Pd(OAc)₂ (3)XPhos (6)K₃PO₄ (3.0)Dioxane/H₂O11024Di-aryl75-85

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere (oxygen deactivates Pd(0)). 3. Poor quality of boronic acid. 4. Electron-rich nature of the pyridine halide inhibiting oxidative addition.1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure thorough degassing of solvents and proper inert gas technique. 3. Use freshly purchased boronic acid or convert it to a more stable boronic ester (e.g., pinacol ester). 4. Switch to a more electron-rich and bulky ligand (e.g., XPhos, RuPhos) to facilitate oxidative addition.[6]
Formation of Homocoupled Boronic Acid Product Presence of Pd(II) species at the start of the reaction or ingress of oxygen.1. If using a Pd(II) precatalyst, ensure efficient reduction to Pd(0). 2. Rigorously exclude oxygen from the reaction.
Protodeboronation (Boronic acid is converted to Ar-H) 1. Reaction temperature is too high. 2. Base is too strong or reaction medium is too aqueous. 3. The desired coupling reaction is too slow.1. Lower the reaction temperature. 2. Use a weaker base (e.g., K₂CO₃ instead of Cs₂CO₃) or anhydrous conditions if possible. 3. Use a more active catalyst to accelerate the desired reaction, outcompeting the protodeboronation.[6]
Stalled at Mono-arylation (in Di-arylation attempts) 1. Steric hindrance from the first aryl group is too great. 2. Insufficient catalyst activity for the second coupling. 3. Insufficient excess of boronic acid.1. Increase the reaction temperature and/or switch to a less sterically demanding ligand if possible. 2. Add a second portion of fresh catalyst after the first coupling is complete. 3. Ensure at least 2.2-2.5 equivalents of the boronic acid are used.
Difficult Purification Co-elution of starting material, mono- and di-arylated products.1. Optimize the reaction to drive it to completion to simplify the mixture. 2. Use a high-resolution flash chromatography system with a shallow gradient. 3. Consider recrystallization if the desired product is a solid.

Conclusion

The Suzuki-Miyaura coupling of 3,5-dibromo-4-methoxypyridine is a highly valuable transformation for the synthesis of complex, functionalized pyridine derivatives. By carefully selecting the reaction conditions—particularly the stoichiometry of the boronic acid, the palladium catalyst, ligand, and base—researchers can selectively control the outcome to yield either mono- or di-arylated products. The protocols and troubleshooting guide provided herein offer a robust starting point for the development and optimization of these critical reactions in the pursuit of novel molecular entities for drug discovery and development.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
  • MDPI. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • MDPI. (2022). methanone. Retrieved from [Link]

  • YouTube. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. Retrieved from [Link]

  • ResearchGate. (2014). Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. Retrieved from [Link]

  • PubMed. (2018). Direct Pd(II)-Catalyzed Site-Selective C5-Arylation of 2-Pyridone Using Aryl Iodides. Retrieved from [Link]

  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. Retrieved from [Link]

  • PubMed. (2016). Pd(II)-Catalyzed C3-Selective Arylation of Pyridine With (Hetero)arenes. Retrieved from [Link]

  • ChemRxiv. (2022). Photochemically-Mediated Polymerization of Molecular Furan and Pyridine: Synthesis of Nanothreads at Reduced Pressures. Retrieved from [Link]

  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Retrieved from [Link]

  • MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Retrieved from [Link]

  • National Institutes of Health. (2018). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. Retrieved from [Link]

  • ResearchGate. (2015). N-arylation of 3-alkoxypyrazoles, the case of the pyridines. Retrieved from [Link]

  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from [Link]

  • ResearchGate. (2018). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Retrieved from [Link]

  • PubMed. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Direct Palladium‐Catalyzed C5‐Arylation of 1,3,4‐Oxadiazoles with Aryl Chlorides Promoted by Bis(di‐isopropylphosphino) Ferrocene. Retrieved from [Link]

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Application Notes & Protocols: Sonogashira Coupling of 3,5-Dibromo-4-methoxypyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynylpyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in drug discovery, present in a multitude of approved therapeutics. The introduction of alkyne functionalities onto this privileged heterocycle via the Sonogashira reaction unlocks vast chemical space for the synthesis of complex molecular architectures.[1][2][3] This palladium- and copper-catalyzed cross-coupling reaction forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, offering a robust and versatile tool for medicinal chemists.[3][4] Specifically, the use of dihalogenated pyridines like 3,5-Dibromo-4-methoxypyridine as building blocks allows for the sequential and selective introduction of different alkynyl groups, paving the way for the creation of diverse compound libraries for drug development programs. This guide provides an in-depth exploration of the Sonogashira reaction using 3,5-Dibromo-4-methoxypyridine, detailing the underlying mechanistic principles and offering field-proven protocols for both selective mono-alkynylation and subsequent di-alkynylation.

Understanding the Substrate: Reactivity and Selectivity of 3,5-Dibromo-4-methoxypyridine

The reactivity of 3,5-Dibromo-4-methoxypyridine in the Sonogashira coupling is governed by the electronic and steric environment of the pyridine ring. The two bromine atoms at the 3 and 5 positions are the reaction sites for the palladium-catalyzed cross-coupling. The methoxy group at the 4-position is an electron-donating group, which can influence the reactivity of the C-Br bonds.

Controlling the stoichiometry of the alkyne and the reaction conditions allows for the selective synthesis of either the mono-alkynylated or the di-alkynylated product. Achieving high selectivity for the mono-alkynylated product is crucial for the synthesis of unsymmetrical di-alkynylpyridines. This is typically accomplished by using a slight excess of the pyridine substrate relative to the alkyne.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycle of the Sonogashira Reaction Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)(X)L2 OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAlkynyl Ar-Pd(II)(C≡CR)L2 Transmetal->ArPdAlkynyl RedElim Reductive Elimination ArPdAlkynyl->RedElim RedElim->Pd0 Product Ar-C≡C-R RedElim->Product CuX CuX CuAcetylide Cu-C≡C-R CuX->CuAcetylide + R-C≡C-H + Base Alkyne R-C≡C-H Base Base CuAcetylide->Transmetal ArX Ar-X ArX->OxAdd

Caption: Simplified Catalytic Cycle of the Sonogashira Reaction.

The palladium cycle begins with the oxidative addition of the aryl halide (in this case, 3,5-Dibromo-4-methoxypyridine) to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a copper acetylide, which is generated in the copper cycle. The copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form the copper acetylide. Finally, reductive elimination from the Pd(II) complex yields the desired alkynylated pyridine and regenerates the Pd(0) catalyst.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
3,5-Dibromo-4-methoxypyridine≥98%Sigma-Aldrich
Terminal Alkyne (e.g., Phenylacetylene)≥98%Alfa Aesar
PdCl₂(PPh₃)₂99%Strem Chemicals
Copper(I) Iodide (CuI)99.99%Acros Organics
Triethylamine (TEA)Anhydrous, ≥99.5%EMD Millipore
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Fisher Scientific
TolueneAnhydrous, ≥99.8%J.T. Baker
Protocol 1: Selective Mono-alkynylation of 3,5-Dibromo-4-methoxypyridine

This protocol is designed to favor the formation of the mono-alkynylated product by using an excess of the starting dibromopyridine.

Mono_Alkynylation_Workflow Figure 2: Workflow for Mono-alkynylation cluster_prep Reaction Setup cluster_reaction Reaction & Workup Setup 1. Add 3,5-Dibromo-4-methoxypyridine, PdCl₂(PPh₃)₂, and CuI to a dry flask. Purge 2. Evacuate and backfill with an inert gas (e.g., Argon). Setup->Purge Solvents 3. Add anhydrous THF/Toluene and Triethylamine. Purge->Solvents Alkyne 4. Add the terminal alkyne dropwise at room temperature. Solvents->Alkyne Heat 5. Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC/LC-MS. Alkyne->Heat Quench 6. Cool to room temperature and quench with saturated aq. NH₄Cl. Heat->Quench Extract 7. Extract with an organic solvent (e.g., Ethyl Acetate). Quench->Extract Purify 8. Dry, concentrate, and purify by column chromatography. Extract->Purify

Caption: Workflow for Mono-alkynylation.

Step-by-Step Procedure:

  • To a dry, oven-dried Schlenk flask, add 3,5-Dibromo-4-methoxypyridine (1.2 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous solvent (e.g., a 1:1 mixture of THF and Toluene) and anhydrous triethylamine (3.0 equiv.).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add the terminal alkyne (1.0 equiv.) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-alkynylated product.

Protocol 2: Di-alkynylation of 3,5-Dibromo-4-methoxypyridine

This protocol is optimized for the synthesis of the symmetrically di-substituted product.

Step-by-Step Procedure:

  • Follow steps 1 and 2 from Protocol 1, using 3,5-Dibromo-4-methoxypyridine as the limiting reagent (1.0 equiv.).

  • Add anhydrous solvent and triethylamine as described in Protocol 1.

  • Slowly add the terminal alkyne (2.2-2.5 equiv.) dropwise.

  • Heat the reaction mixture to 80-100 °C and monitor for the disappearance of the starting material and the mono-alkynylated intermediate.

  • Follow the workup and purification procedure as outlined in Protocol 1 to isolate the di-alkynylated pyridine.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no product formationInactive catalystUse fresh catalyst and ensure anhydrous and anaerobic conditions.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of homocoupled alkyne (Glaser coupling)Presence of oxygenThoroughly degas the reaction mixture and maintain an inert atmosphere.
Incomplete conversionInsufficient reaction time or temperatureProlong the reaction time or increase the temperature.
Sterically hindered alkyneConsider using a more active catalyst system, such as one with a more electron-rich and bulky phosphine ligand.[4][5]
Difficulty in separating mono- and di-alkynylated productsSimilar polarityOptimize the eluent system for column chromatography; consider using a different stationary phase.

Conclusion: A Versatile Platform for Drug Discovery

The Sonogashira coupling of 3,5-Dibromo-4-methoxypyridine provides a powerful and flexible platform for the synthesis of a wide array of alkynyl-substituted pyridines. By carefully controlling the reaction conditions and stoichiometry, researchers can selectively access both mono- and di-alkynylated products, which serve as valuable intermediates in the development of novel therapeutics. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of innovative molecular designs and accelerate the drug discovery process.

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Langer, P., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(6), 1510-1520. Available at: [Link]

  • ResearchGate. (2025). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Available at: [Link]

  • Zora, M., et al. (2015). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances, 5(123), 101923-101933. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Available at: [Link]

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Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials. The precise introduction of amino functionalities onto the pyridine ring is a critical transformation, often unlocking novel biological activities and material properties. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[1][2]

This guide provides a comprehensive overview and detailed protocols for the selective Buchwald-Hartwig amination of 3,5-Dibromo-4-methoxypyridine. This substrate presents an interesting challenge and opportunity: the potential for selective mono-amination at either the C3 or C5 position, or a double amination, depending on the reaction conditions. Understanding and controlling this selectivity is paramount for the efficient synthesis of desired products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Insights: The Engine of C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The choice of an appropriate phosphine ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst throughout the cycle.[3]

The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the 3,5-Dibromo-4-methoxypyridine, forming a Pd(II) complex. The electron-deficient nature of the pyridine ring facilitates this step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired amino-pyridine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

Buchwald_Hartwig_Mechanism Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex Oxidative Addition (+ 3,5-Dibromo-4-methoxypyridine) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Ligand Exchange (+ Amine, - Br-) Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Deprotonation (Base) Product 3-Amino-5-bromo-4-methoxypyridine Palladium-Amido Complex->Product Reductive Elimination Product->Pd(0)Ln Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Controlling Regioselectivity in Dihalopyridines

A key consideration for the amination of 3,5-Dibromo-4-methoxypyridine is the regioselectivity of the reaction. The electronic environment of the two bromine atoms is not identical, and this difference can be exploited to achieve selective mono-amination. Generally, the C3 and C5 positions of pyridine have different electronic densities, which can influence the rate of oxidative addition. Furthermore, steric hindrance from the methoxy group at the C4 position may also play a role.

For dihalopyridines, the site of the initial amination can often be controlled by carefully selecting the catalyst, ligand, and reaction temperature. For instance, in 2,4-dichloropyridine, a highly regioselective Buchwald-Hartwig amination at the C-2 position has been reported.[4] This selectivity is attributed to the different activation energies for the oxidative addition at each C-Cl bond.[4] A similar principle applies to 3,5-dibromopyridines, where one position may be electronically or sterically more favorable for the initial coupling.

Experimental Protocols

The following protocols provide a starting point for the selective mono-amination and potential di-amination of 3,5-Dibromo-4-methoxypyridine. Optimization may be necessary depending on the specific amine used.

Protocol 1: Selective Mono-amination

This protocol is designed to favor the formation of the mono-aminated product, 3-amino-5-bromo-4-methoxypyridine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3,5-Dibromo-4-methoxypyridine≥97%Commercially Available
Amine (Primary or Secondary)AnhydrousCommercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially Available
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Ligand GradeCommercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
TolueneAnhydrousCommercially Available
Argon or NitrogenHigh PurityN/A
Schlenk Flask or Sealed TubeN/AN/A
Magnetic Stirrer with HotplateN/AN/A

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 equivalents) and XPhos (0.04 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Addition of Reagents: Under the inert atmosphere, add sodium tert-butoxide (1.4 equivalents) and 3,5-Dibromo-4-methoxypyridine (1.0 equivalent).

  • Solvent Addition: Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M) via syringe.

  • Amine Addition: Add the amine (1.2 equivalents) via syringe.

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd₂(dba)₃ and XPhos to Schlenk Flask B Establish Inert Atmosphere (Ar/N₂) A->B C Add NaOtBu and 3,5-Dibromo-4-methoxypyridine B->C D Add Anhydrous Toluene C->D E Add Amine D->E F Heat and Stir (80-100 °C) E->F G Monitor by TLC/LC-MS F->G H Cool and Dilute with Ethyl Acetate G->H I Filter through Celite H->I J Wash with Water and Brine I->J K Dry and Concentrate J->K L Purify by Column Chromatography K->L

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Protocol 2: Towards Di-amination

To achieve di-amination, harsher conditions, including a higher temperature and potentially a different ligand and base combination, may be required.

Key Modifications from Protocol 1:

  • Amine Stoichiometry: Increase the amount of amine to 2.5-3.0 equivalents.

  • Base Stoichiometry: Increase the amount of base to 2.8-3.0 equivalents.

  • Temperature: Increase the reaction temperature to 110-120 °C.

  • Ligand Choice: Consider a more robust ligand, such as a biarylphosphine ligand, which has shown to be effective for challenging couplings.[3]

  • Reaction Time: The reaction time will likely need to be extended.

It is important to monitor the reaction closely to avoid decomposition of starting materials and products at elevated temperatures.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use fresh, high-quality reagents. Consider a different palladium precursor or ligand.
Insufficiently strong baseSwitch to a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS).
Low reaction temperatureGradually increase the reaction temperature, monitoring for decomposition.
Formation of Side Products Reductive dehalogenationUse a more electron-rich and sterically hindered ligand. Lower the reaction temperature.
Catalyst decompositionUse a more robust ligand. Ensure strict inert atmosphere.
Poor Regioselectivity Similar reactivity of C3 and C5 positionsScreen different ligands and solvents. Lowering the temperature may improve selectivity.

Conclusion

The Buchwald-Hartwig amination of 3,5-Dibromo-4-methoxypyridine is a powerful synthetic tool for accessing valuable substituted pyridine building blocks. By carefully controlling the reaction parameters, particularly the stoichiometry of the amine and base, reaction temperature, and the choice of ligand, a high degree of selectivity for either mono- or di-amination can be achieved. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully implement this transformation in their synthetic programs.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Gao, Y., et al. (2018). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 16(30), 5464-5470. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. (2020). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

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Application Notes and Protocols for the Heck Reaction with 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a vast array of biologically active molecules and functional materials.[1] Specifically, functionalized 4-methoxypyridines serve as valuable intermediates in the synthesis of complex molecular architectures, including potent enzyme inhibitors and novel therapeutic agents.[1][2][3][4] The strategic introduction of carbon-carbon bonds at specific positions on the pyridine ring is a critical step in the elaboration of these molecules. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands out as a powerful and versatile tool for this purpose.[5][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Heck reaction to a particularly useful, yet challenging substrate: 3,5-Dibromo-4-methoxypyridine. The presence of two bromine atoms offers the potential for sequential or double Heck couplings, while the electronic nature of the methoxy group and the pyridine nitrogen introduces specific considerations for reactivity and regioselectivity.

Understanding the Heck Reaction: Mechanism and Key Parameters

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[6][7] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The Catalytic Cycle

The widely accepted mechanism for the Heck reaction involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[6][8]

  • Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-aryl bond.[7][8]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product.[6][7][8]

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the cycle.[6][7]

Diagram: The Catalytic Cycle of the Heck Reaction

Heck_Cycle cluster_cycle Catalytic Cycle A Pd(0)Ln C Ar-Pd(II)-X Ln A->C Ar-X B Oxidative Addition (Ar-X) E Ar-Pd(II)-X (Olefin)Ln C->E R-CH=CH2 D Olefin Coordination G (R-CH=CH-Ar)-Pd(II)-H Ln E->G F Migratory Insertion G->A HX + Base I Product (Ar-CH=CH-R) G->I H β-Hydride Elimination J Reductive Elimination (Base)

Caption: A simplified representation of the Heck reaction catalytic cycle.

Application: Heck Reaction with 3,5-Dibromo-4-methoxypyridine

The presence of two bromine atoms on the pyridine ring at the 3 and 5 positions, flanking the methoxy group, presents both opportunities and challenges. The key considerations for a successful Heck reaction with this substrate are regioselectivity and chemoselectivity .

Regioselectivity and Chemoselectivity Considerations
  • Electronic Effects: The pyridine nitrogen and the methoxy group are electron-donating, which can influence the reactivity of the C-Br bonds. The positions ortho and para to the nitrogen are generally more electron-deficient.

  • Steric Hindrance: The bromine atoms are in sterically accessible positions, which is favorable for the oxidative addition step.

  • Mono- vs. Di-Coupling: By carefully controlling the stoichiometry of the alkene and the reaction conditions, it is possible to achieve either a mono- or di-Heck coupling. Achieving selective mono-coupling can be challenging due to the similar reactivity of the two bromine atoms.

Generally, in dihalogenated aromatic compounds, the first Heck coupling occurs at the more reactive site, and the second coupling requires more forcing conditions. For 3,5-dibromopyridine derivatives, the electronic environment is symmetrical, suggesting that the initial coupling could occur at either the 3 or 5 position without strong intrinsic preference. The choice of catalyst, ligand, and reaction conditions will be critical in controlling the outcome.

Experimental Protocols

The following protocols are designed as a starting point for the Heck reaction with 3,5-Dibromo-4-methoxypyridine. Optimization may be required depending on the specific alkene used.

Protocol 1: Mono-Heck Coupling with an Activated Olefin (e.g., n-Butyl Acrylate)

This protocol aims for a single coupling event.

Materials and Equipment:

  • 3,5-Dibromo-4-methoxypyridine

  • n-Butyl acrylate (or other activated olefin)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3,5-Dibromo-4-methoxypyridine (1.0 equiv), Palladium(II) acetate (0.02 equiv, 2 mol%), and Tri(o-tolyl)phosphine (0.04 equiv, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF (to achieve a concentration of 0.1-0.5 M of the pyridine substrate). Stir the mixture for 10-15 minutes at room temperature to allow for pre-catalyst formation.

  • Alkene and Base Addition: Add n-butyl acrylate (1.1 equiv) followed by triethylamine (2.0 equiv).

  • Reaction: Heat the reaction mixture to 100-120 °C and monitor the progress by TLC or GC-MS. The reaction time can vary from a few hours to 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Table 1: Representative Reaction Parameters for Mono-Heck Coupling

ParameterRecommended Starting ConditionRange for Optimization
Catalyst Pd(OAc)₂ (2 mol%)1-5 mol%
Ligand P(o-tol)₃ (4 mol%)PPh₃, P(t-Bu)₃, Buchwald ligands
Base Et₃N (2.0 equiv)K₂CO₃, Cs₂CO₃, DBU
Solvent DMFDMAc, NMP, Dioxane
Temperature 110 °C80-140 °C
Alkene Stoichiometry 1.1 equiv1.0-1.5 equiv

Diagram: Workflow for Mono-Heck Coupling

Mono_Heck_Workflow start Start setup Reaction Setup: - 3,5-Dibromo-4-methoxypyridine - Pd(OAc)₂ - P(o-tol)₃ - Inert Atmosphere start->setup reagents Add Anhydrous Solvent (DMF) setup->reagents stir Stir for 15 min at RT reagents->stir add_alkene_base Add Alkene and Base stir->add_alkene_base react Heat to 100-120 °C Monitor Progress add_alkene_base->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Characterize Product purify->product

Caption: Step-by-step workflow for the mono-Heck coupling reaction.

Protocol 2: Double-Heck Coupling with an Activated Olefin

This protocol aims for a double coupling event, functionalizing both bromine positions.

Materials and Equipment:

  • Same as Protocol 1.

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3,5-Dibromo-4-methoxypyridine (1.0 equiv), Palladium(II) acetate (0.05 equiv, 5 mol%), and Tri(o-tolyl)phosphine (0.10 equiv, 10 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF (to achieve a concentration of 0.1-0.5 M of the pyridine substrate). Stir the mixture for 10-15 minutes at room temperature.

  • Alkene and Base Addition: Add n-butyl acrylate (2.5-3.0 equiv) followed by triethylamine (4.0-5.0 equiv).

  • Reaction: Heat the reaction mixture to 120-140 °C and monitor the progress by TLC or GC-MS. Longer reaction times are typically required for the second coupling.

  • Workup and Purification: Follow the same procedure as in Protocol 1. The polarity of the di-substituted product will be different from the mono-substituted product, requiring adjustment of the chromatography eluent.

Table 2: Representative Reaction Parameters for Double-Heck Coupling

ParameterRecommended Starting ConditionRange for Optimization
Catalyst Pd(OAc)₂ (5 mol%)3-10 mol%
Ligand P(o-tol)₃ (10 mol%)PPh₃, P(t-Bu)₃, Buchwald ligands
Base Et₃N (4.0 equiv)K₂CO₃, Cs₂CO₃
Solvent DMFDMAc, NMP
Temperature 130 °C120-150 °C
Alkene Stoichiometry 2.5 equiv2.2-4.0 equiv

Troubleshooting and Optimization

  • Low Conversion: Increase reaction temperature, reaction time, or catalyst loading. Consider a more active catalyst system, such as one employing bulky electron-rich phosphine ligands (e.g., P(t-Bu)₃).[9]

  • Mixture of Mono- and Di-substituted Products: To favor mono-substitution, use a slight excess of the pyridine substrate or slowly add the alkene. To favor di-substitution, increase the equivalents of alkene and base, and use higher temperatures and longer reaction times.

  • Decomposition of Starting Material or Product: Lower the reaction temperature and consider a milder base (e.g., K₂CO₃ instead of Et₃N). Ensure the reaction is performed under a strictly inert atmosphere.

  • Poor Regioselectivity with Unsymmetrical Alkenes: The regioselectivity of the Heck reaction is influenced by both electronic and steric factors.[10][11][12][13] For terminal alkenes, the aryl group typically adds to the less substituted carbon. For internal alkenes, mixtures of products can be obtained. The choice of ligand can sometimes influence regioselectivity.

Safety Considerations

  • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents like DMF are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Reactions at elevated temperatures should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The Heck reaction of 3,5-Dibromo-4-methoxypyridine is a powerful method for the synthesis of functionalized pyridine derivatives that are valuable precursors in drug discovery and materials science. By carefully controlling the reaction parameters, it is possible to achieve either mono- or di-vinylation of the pyridine core. The protocols and guidelines presented here provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors. Further optimization and exploration of different catalyst systems and reaction conditions can lead to even more efficient and selective processes.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Faraday Discussions. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • DiVA portal. (n.d.). Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • ACS Publications. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Retrieved from [Link]

  • ResearchGate. (2006). Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances. Retrieved from [Link]

  • DiVA portal. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]

  • YouTube. (2022). The Heck Reaction: Reaction mechanism and tutorial. Retrieved from [Link]

  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Retrieved from [Link]

  • Springer Nature. (2021). Regioirregular Mizoroki-Heck reaction. Retrieved from [Link]

  • University of Groningen. (n.d.). The Heck reaction in the production of fine chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Retrieved from [Link]

  • ResearchGate. (2025). Rapid Construction of Furan-linked Bisheterocycles via Palladium-catalyzed Domino Heck/Cross-coupling Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro. Retrieved from [Link]

  • ACS Publications. (n.d.). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Retrieved from [Link]

Sources

Stille Coupling of 3,5-Dibromo-4-methoxypyridine: A Detailed Guide to Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of therapeutic agents. The specific substitution pattern on the pyridine ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Among the myriad of functionalized pyridines, 3,5-disubstituted 4-methoxypyridines are of particular interest as versatile intermediates for the synthesis of complex molecular architectures. The Stille cross-coupling reaction offers a powerful and reliable method for the selective introduction of carbon-based substituents onto the pyridine core under relatively mild conditions, demonstrating high functional group tolerance.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the regioselective Stille coupling of 3,5-Dibromo-4-methoxypyridine. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol for selective mono-arylation, and discuss critical aspects of reaction optimization, safety, and purification.

The Mechanistic Heart of the Matter: The Stille Coupling Catalytic Cycle

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (R-SnR'₃) and an organic halide or pseudohalide (R'-X).[2] The reaction proceeds through a well-established catalytic cycle, which can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide (in our case, 3,5-Dibromo-4-methoxypyridine), forming a Pd(II) complex.[2]

  • Transmetalation: The organostannane then transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step of the cycle.[2]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Stille_Cycle pd0 Pd(0)L₂ oadd Oxidative Addition pd0->oadd pdiil Ar-Pd(II)-Br(L₂) oadd->pdiil trans Transmetalation pdiil->trans pdiilr Ar-Pd(II)-R'(L₂) trans->pdiilr byproduct Br-SnBu₃ trans->byproduct redel Reductive Elimination pdiilr->redel redel->pd0 product Ar-R' redel->product sub 3,5-Dibromo-4-methoxypyridine (Ar-Br) sub->oadd stannane Organostannane (R'-SnBu₃) stannane->trans

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.

Regioselectivity: The Decisive Factor in Coupling 3,5-Dibromo-4-methoxypyridine

A critical consideration when working with di-halogenated substrates is regioselectivity. In the case of 3,5-Dibromo-4-methoxypyridine, the two bromine atoms are in electronically distinct environments. The electron-donating methoxy group at the 4-position influences the electron density of the adjacent C3 and C5 positions.

It has been demonstrated that the Stille coupling of 3,5-Dibromo-4-methoxypyridine can proceed with high regioselectivity, favoring mono-substitution at the C3 position . This selectivity is primarily governed by electronic effects. The position with lower electron density is more susceptible to oxidative addition by the palladium catalyst. In a related system, 3,5-dibromo-2-pyrone, it was observed that coupling typically occurs at the C3 position due to its lower electron density, which facilitates a faster oxidative addition.[3] The electron-donating nature of the 4-methoxy group in our target molecule is expected to have a more pronounced effect on the adjacent positions, further differentiating the reactivity of the C3 and C5 bromines.

Experimental Protocol: Selective Mono-Arylation of 3,5-Dibromo-4-methoxypyridine

This protocol is adapted from a validated synthetic procedure and is designed for the selective mono-arylation of 3,5-Dibromo-4-methoxypyridine at the C3 position.

Materials:

  • 3,5-Dibromo-4-methoxypyridine

  • Aryl or Vinyl Stannane (e.g., Tributyl(phenyl)stannane)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Schlenk flask and other appropriate glassware for inert atmosphere techniques

  • Stir bar

  • Heating mantle with a temperature controller

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a stir bar, add 3,5-Dibromo-4-methoxypyridine (1.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe to dissolve the solids. Subsequently, add the organostannane (1.1 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent such as ethyl acetate.

    • To remove the toxic organotin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite®.[4]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to isolate the desired 3-aryl-5-bromo-4-methoxypyridine.

workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Add 3,5-Dibromo-4-methoxypyridine and Pd(PPh₃)₄ to Schlenk flask prep2 Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) prep1->prep2 prep3 Add Anhydrous Toluene and Organostannane prep2->prep3 react Heat to 110°C and Stir for 12-24h prep3->react monitor Monitor Progress (TLC/GC-MS) react->monitor workup1 Cool to RT and Dilute monitor->workup1 workup2 Aqueous KF Wash (Removes Tin Byproducts) workup1->workup2 workup3 Filter through Celite® workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Column Chromatography workup4->purify

Figure 2: Experimental workflow for the Stille coupling of 3,5-Dibromo-4-methoxypyridine.

Data Presentation: Key Reaction Parameters

The following table summarizes typical reaction conditions for the Stille coupling. Note that optimization may be required for different organostannane coupling partners.

ParameterRecommended Condition/ReagentRationale/Comments
Substrate 3,5-Dibromo-4-methoxypyridineThe target electrophile.
Organostannane Aryl or Vinyl Stannane (1.1 eq)A slight excess ensures complete consumption of the starting material.
Catalyst Pd(PPh₃)₄ (0.05 eq)A common and effective catalyst for Stille couplings.[5]
Solvent Anhydrous TolueneA non-polar aprotic solvent suitable for Stille reactions.
Temperature 110 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Reaction Time 12-24 hoursMonitoring is crucial to determine the optimal reaction time.
Additive None (for C3 selectivity)The addition of Cu(I) salts may alter the regioselectivity.[3]

Safety and Handling of Organotin Reagents: A Critical Imperative

Organotin compounds are highly toxic and require careful handling to minimize exposure.[6] The degree of toxicity is generally highest for compounds with three or four alkyl groups attached to the tin atom.[6]

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations of organotin reagents must be performed in a well-ventilated chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile gloves are a common choice, but double-gloving is recommended), and safety glasses or goggles.[7]

  • Handling: Use syringes and needles for transferring liquid organotin reagents to avoid inhalation of vapors and skin contact.[6]

  • Spill and Waste Management: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for proper disposal.[6] All waste containing organotin compounds must be disposed of according to institutional and local regulations for hazardous waste.[6]

  • Decontamination: Glassware that has been in contact with organotin reagents should be decontaminated. A common procedure involves rinsing with a solution of potassium fluoride to precipitate the tin, followed by standard cleaning procedures.

Conclusion

The Stille coupling of 3,5-Dibromo-4-methoxypyridine is a powerful and regioselective method for the synthesis of valuable 3-aryl/vinyl-5-bromo-4-methoxypyridine intermediates. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented in this application note, researchers can confidently and safely employ this reaction in their synthetic endeavors. The ability to selectively functionalize the C3 position opens up a wide range of possibilities for the development of novel compounds with potential applications in drug discovery and materials science.

References

  • Myers, A. G., Haidle, A., Kohrt, J., & Liu, F. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A "Sn-F" Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(26), 4173–4176. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

  • Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, July 26). How can I be safe and protect myself using trimethyl tin chloride?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Jackson, O. D., Reyes, A., Stein, C. D., Larson, N. G., Andrews, C. T., & Neufeldt, S. R. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017–3022. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Retrieved from [Link]

  • Kim, W.-S., Kim, H.-J., & Cho, C.-G. (2003). Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone. Journal of the American Chemical Society, 125(47), 14288–14289. Retrieved from [Link]

  • Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from [Link]

  • Gámez-Vallejo, S., Miró-Vinyals, C., Àlvarez-Miguel, L., Funes-Ardoiz, I., Sola, R., Costas, M., ... & Llobet, A. (2021). Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. Organometallics, 40(15), 2419–2429. Retrieved from [Link]

  • Smith, J. (2022). Rearrangement-driven synthesis of nitrogen heterocycles, cyclobutanes and spirocycles (Doctoral dissertation, University of Bristol). Retrieved from [Link]

  • Williams, R. M., Stille, J. K., Echavarren, A., Hendrix, J., & Albrecht, B. (2011). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197–201. Retrieved from [Link]

  • Lesyk, R., Gandon, V., & Gulevskaya, A. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 18, 268–282. Retrieved from [Link]

  • Sheremetev, A. B., Semenov, A. A., Dmitriev, D. E., Strelenko, Y. A., & Dashkova, N. S. (2021). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([8][9][10]thiadiazole) and Its 4,8-Dibromo Derivative. Molecules, 26(16), 4991. Retrieved from [Link]

  • Williams, R. M., Stille, J. K., Echavarren, A., Hendrix, J., & Albrecht, B. (2011). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197–201. Retrieved from [Link]

Sources

Synthesis of biaryl compounds using 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of biaryl compounds utilizing 3,5-Dibromo-4-methoxypyridine, tailored for researchers and professionals in drug development. This document provides a comprehensive overview of the substrate's reactivity, detailed protocols for key cross-coupling reactions, and insights into its application in medicinal chemistry.

Introduction: The Strategic Value of Pyridine-Based Biaryls

Biaryl scaffolds are foundational structural motifs in medicinal chemistry, present in a multitude of clinically successful drugs and natural products.[1][2] Their rigid, well-defined three-dimensional structure allows for precise orientation of functional groups, facilitating high-affinity interactions with biological targets. Among these, pyridine-containing biaryls are of particular significance due to the pyridine ring's ability to act as a hydrogen bond acceptor, improve solubility, and modulate the pharmacokinetic properties of a molecule.[3][4][5][6][7]

3,5-Dibromo-4-methoxypyridine has emerged as a highly versatile and valuable building block for the synthesis of these important compounds. It features two reactive carbon-bromine bonds, making it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions.[8][9] The presence of the 4-methoxy group not only influences the electronic properties of the pyridine ring but also serves as a synthetic handle for further molecular elaboration, adding another layer to its synthetic utility.[8]

This guide details the strategic application of 3,5-Dibromo-4-methoxypyridine in the construction of complex biaryl and heteroaryl amine structures, providing field-tested protocols and the scientific rationale behind key experimental choices.

Understanding the Reactivity of 3,5-Dibromo-4-methoxypyridine

The synthetic utility of 3,5-Dibromo-4-methoxypyridine is rooted in its distinct chemical properties. The electron-deficient nature of the pyridine ring, combined with the electronic effects of its substituents, dictates its reactivity in cross-coupling catalysis.

  • Carbon-Bromine Bonds : The two C-Br bonds at the 3- and 5-positions are the primary reaction sites. In palladium-catalyzed cross-coupling, the oxidative addition of the Pd(0) catalyst into a C-Br bond is often the rate-determining step.[10] C-Br bonds are weaker and thus more reactive in this step than C-Cl bonds, making brominated pyridines highly effective substrates.[10]

  • Sequential Coupling : While the two bromine atoms are electronically equivalent, it is possible to achieve selective mono-functionalization by carefully controlling stoichiometry and reaction conditions, leaving the second bromine available for subsequent diversification. Diarylation can be achieved by using an excess of the coupling partner and extended reaction times.

  • The 4-Methoxy Group : This electron-donating group subtly influences the reactivity of the C-Br bonds. More importantly, it can be selectively demethylated to reveal a phenol, providing a point for further functionalization or serving as a key pharmacophoric feature.[8]

Key reactive sites on 3,5-Dibromo-4-methoxypyridine.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The construction of biaryl compounds from 3,5-Dibromo-4-methoxypyridine is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods are renowned for their broad functional group tolerance and reliability.[11]

Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used method for biaryl synthesis due to the stability and low toxicity of the boronic acid reagents.[12][13]

Causality of Component Selection:

  • Palladium Catalyst : A Pd(0) source is required. Pd(PPh₃)₄ can be used directly, while Pd(OAc)₂ or Pd₂(dba)₃ are pre-catalysts that are reduced in situ to the active Pd(0) species.

  • Ligand : Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. Ligands like PPh₃ are standard, while more electron-rich, bulky phosphines can improve reaction rates and yields for challenging substrates.

  • Base : A base is essential for the activation of the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[13] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.

  • Solvent : A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typical. Water is often necessary to dissolve the inorganic base and assist in the catalytic cycle.

General workflow for Suzuki-Miyaura coupling.

Protocol 1: Synthesis of 3-Aryl-5-bromo-4-methoxypyridine via Suzuki Coupling

ParameterValue/ReagentPurpose
Reactants 3,5-Dibromo-4-methoxypyridine (1.0 eq)Starting material
Arylboronic Acid (1.1-1.2 eq)Coupling partner
Catalyst System Pd(PPh₃)₄ (0.05 eq)Palladium(0) source
Base K₂CO₃ (2.0-3.0 eq)Activates boronic acid
Solvent 1,4-Dioxane and Water (4:1 v/v)Reaction medium
Temperature 90 °CThermal energy for reaction
Time 4-12 hoursReaction duration

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add 3,5-Dibromo-4-methoxypyridine, the arylboronic acid, and K₂CO₃.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Stille Coupling: An Alternative for C-C Bond Formation

The Stille reaction couples an organohalide with an organostannane reagent.[14][15] While powerful, the primary drawback is the toxicity of the tin reagents and byproducts, requiring careful handling and purification.[14] It is particularly useful when the required boronic acid for a Suzuki coupling is unstable or difficult to access.

Protocol 2: Synthesis of 3,5-Diaryl-4-methoxypyridine via Stille Coupling

ParameterValue/ReagentPurpose
Reactants 3,5-Dibromo-4-methoxypyridine (1.0 eq)Starting material
Aryl-tributylstannane (2.2-2.5 eq)Coupling partner
Catalyst System Pd(PPh₃)₄ (0.05-0.10 eq)Palladium(0) source
Additive LiCl (3.0 eq)Facilitates transmetalation
Solvent Anhydrous Toluene or DMFAnhydrous reaction medium
Temperature 110 °CThermal energy for reaction
Time 12-24 hoursReaction duration

Step-by-Step Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve 3,5-Dibromo-4-methoxypyridine and LiCl in anhydrous toluene.

  • Add the aryl-tributylstannane coupling partner via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Degas the solution with a stream of argon for 10-15 minutes.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and dilute with diethyl ether.

  • To remove tin byproducts, stir the solution with an aqueous solution of potassium fluoride (KF) for 1-2 hours, which precipitates the tin as a fluoride salt.

  • Filter the mixture through a pad of Celite®, washing with ether.

  • Wash the filtrate with water, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For drug discovery, the installation of an amine functional group is often as critical as C-C bond formation. The Buchwald-Hartwig amination is a premier method for coupling amines with aryl halides.[16][17]

Causality of Component Selection:

  • Catalyst/Ligand System : This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP, XantPhos, or specialized Buchwald ligands (e.g., BrettPhos) are essential to facilitate the reductive elimination step, which is often challenging for C-N bond formation.[18]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[17]

Protocol 3: Mono-amination of 3,5-Dibromo-4-methoxypyridine

ParameterValue/ReagentPurpose
Reactants 3,5-Dibromo-4-methoxypyridine (1.0 eq)Starting material
Primary or Secondary Amine (1.2 eq)Coupling partner
Catalyst System Pd₂(dba)₃ (0.02 eq) + XantPhos (0.08 eq)Pre-catalyst and ligand
Base NaOt-Bu (1.4 eq)Strong base for amine deprotonation
Solvent Anhydrous TolueneAnhydrous reaction medium
Temperature 100-110 °CThermal energy for reaction
Time 6-18 hoursReaction duration

Step-by-Step Procedure:

  • To a glovebox or a Schlenk tube, add NaOt-Bu, the palladium pre-catalyst, and the phosphine ligand.

  • Add 3,5-Dibromo-4-methoxypyridine and the anhydrous toluene.

  • Finally, add the amine coupling partner.

  • Seal the vessel and heat to 100-110 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

From Building Block to Drug-Like Scaffolds

The true power of 3,5-Dibromo-4-methoxypyridine lies in its potential for building molecular complexity through sequential, orthogonal reactions. A researcher can leverage the protocols described above to construct elaborate, highly functionalized molecules of interest for drug discovery programs.

G start 3,5-Dibromo- 4-methoxypyridine step1 Suzuki Coupling (Protocol 1) start->step1 Arylboronic Acid inter1 Mono-aryl Intermediate step1->inter1 step2 Buchwald-Hartwig (Protocol 3) inter1->step2 Amine inter2 Aryl-Amino Intermediate step2->inter2 step3 O-Demethylation inter2->step3 e.g., BBr₃ final Complex Drug-like Scaffold step3->final

Conceptual workflow from building block to complex molecule.

Conclusion

3,5-Dibromo-4-methoxypyridine is a powerful and versatile building block for the synthesis of medicinally relevant biaryl compounds. Its predictable reactivity in palladium-catalyzed cross-coupling reactions allows for the controlled and sequential introduction of aryl and amino substituents. The protocols provided herein offer researchers a robust starting point for their synthetic campaigns. By understanding the causality behind the choice of reagents and conditions, scientists can effectively troubleshoot and adapt these methods to construct novel and complex molecular architectures essential for the advancement of drug discovery.

References

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  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]

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  • Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. MDPI. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

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  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications (RSC Publishing). [Link]

  • Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Semantic Scholar. [Link]

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  • Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. PubMed Central. [Link]

  • Quality and Purity of 3,5-Dibromo-2-chloro-4-methylpyridine from Chinese Manufacturers. Google Cloud.
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  • Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
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The Strategic Utility of 3,5-Dibromo-4-methoxypyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its presence in numerous FDA-approved drugs underscores its importance in establishing crucial interactions with biological targets.[3] Among the vast array of functionalized pyridines, 3,5-Dibromo-4-methoxypyridine has emerged as a particularly valuable building block. This symmetrically substituted pyridine offers medicinal chemists a versatile platform for molecular elaboration, primarily through modern cross-coupling methodologies. The strategic placement of two bromine atoms at the 3 and 5 positions allows for selective and sequential functionalization, enabling the exploration of diverse chemical space in the pursuit of potent and selective bioactive molecules. The 4-methoxy group, in turn, can influence the electronic properties of the pyridine ring and provide a handle for further modification or serve as a key pharmacophoric element. This document provides a comprehensive overview of the applications of 3,5-Dibromo-4-methoxypyridine in medicinal chemistry, complete with detailed experimental protocols for its utilization in the synthesis of advanced pharmaceutical intermediates.

Core Applications in Drug Discovery: A Gateway to Novel Bioactive Scaffolds

The true value of 3,5-Dibromo-4-methoxypyridine lies in its ability to serve as a linchpin in the synthesis of complex molecular architectures targeting a range of therapeutic areas. The dibromo substitution pattern is particularly amenable to palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern medicinal chemistry. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, at one or both of the bromine-bearing positions. This versatility has been leveraged in the synthesis of compounds targeting key protein families implicated in disease.

Kinase Inhibitors: Targeting the ATP-Binding Site

Protein kinases are a major class of drug targets, particularly in oncology. The pyridine scaffold is a common feature in many kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. 3,5-Dibromo-4-methoxypyridine can be utilized to construct di-substituted pyridine cores that can be further elaborated to generate potent and selective kinase inhibitors. For instance, this building block is a potential starting material for the synthesis of inhibitors of receptor tyrosine kinases such as MerTK and TRK, which are implicated in various cancers.[1][4] The ability to introduce different substituents at the 3 and 5 positions allows for the fine-tuning of inhibitor potency and selectivity.

GPCR Modulators: Allosteric and Orthosteric Ligands

G-protein coupled receptors (GPCRs) are another major class of drug targets. While many GPCR drugs target the orthosteric binding site, there is growing interest in the development of allosteric modulators that bind to a topographically distinct site. The 3,5-disubstituted pyridine motif can serve as a scaffold for the development of both orthosteric and allosteric modulators of GPCRs. The diverse substitution patterns achievable from 3,5-Dibromo-4-methoxypyridine enable the exploration of the complex structure-activity relationships (SAR) often associated with GPCR ligands.

Key Synthetic Transformations: Protocols and Methodologies

The utility of 3,5-Dibromo-4-methoxypyridine as a building block is unlocked through a variety of powerful and reliable chemical transformations. The following sections provide detailed, step-by-step protocols for the most common and impactful reactions employed with this versatile intermediate.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound. For 3,5-Dibromo-4-methoxypyridine, this reaction allows for the introduction of aryl and heteroaryl substituents, which are prevalent in many drug molecules. The differential reactivity of the two bromine atoms can potentially be exploited for selective mono- or di-arylation under carefully controlled conditions.

Protocol 1: Mono-Arylation of 3,5-Dibromo-4-methoxypyridine via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the mono-arylation of 3,5-Dibromo-4-methoxypyridine. Optimization may be required for specific boronic acids.

Materials:

  • 3,5-Dibromo-4-methoxypyridine

  • Arylboronic acid (0.95 - 1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 3,5-Dibromo-4-methoxypyridine (1.0 eq), the arylboronic acid (1.0 eq), the base (K₂CO₃, 2.0 eq), and the palladium catalyst (Pd(dppf)Cl₂, 0.03 eq).

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-5-bromo-4-methoxypyridine.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)908~85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.5)Toluene/H₂O (5:1)10012~80
3Thiophen-2-ylboronic acidXPhos Pd G2 (2)Cs₂CO₃ (2)THF/H₂O (4:1)806~90

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Combine Solids: 3,5-Dibromo-4-methoxypyridine Arylboronic Acid Base (e.g., K₂CO₃) Catalyst (e.g., Pd(dppf)Cl₂) prep2 Inert Atmosphere: Evacuate & Backfill (3x) prep1->prep2 prep3 Add Degassed Solvents: (e.g., Dioxane/H₂O) prep2->prep3 react1 Heat & Stir (80-100 °C) prep3->react1 react2 Monitor Progress (TLC/LC-MS) react1->react2 workup1 Cool to RT & Dilute (Ethyl Acetate) react2->workup1 workup2 Aqueous Wash (Water, Brine) workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 workup4 Purify (Column Chromatography) workup3->workup4 product product workup4->product Isolated Product: 3-Aryl-5-bromo-4-methoxypyridine

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[5][6] This reaction allows for the introduction of a wide range of primary and secondary amines onto the pyridine core of 3,5-Dibromo-4-methoxypyridine.

Protocol 2: Buchwald-Hartwig Amination of 3-Aryl-5-bromo-4-methoxypyridine

This protocol describes the amination of a mono-arylated intermediate. A similar protocol can be adapted for the direct amination of 3,5-Dibromo-4-methoxypyridine.

Materials:

  • 3-Aryl-5-bromo-4-methoxypyridine

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equivalents)

  • Toluene or 1,4-Dioxane (anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq), the phosphine ligand (0.02 eq), and the base (NaOtBu, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the 3-aryl-5-bromo-4-methoxypyridine (1.0 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Finally, add the amine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Typical Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst/Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1) / XPhos (2)NaOtBu (1.4)Toluene1004~90
2AnilinePd(OAc)₂ (2) / RuPhos (4)LHMDS (1.5)Dioxane9012~82
3BenzylamineBrettPhos Pd G3 (2)K₃PO₄ (2)t-Amyl alcohol1108~88

Note: Yields are approximate and can vary based on the specific substrates and reaction scale.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Combine Solids: 3-Aryl-5-bromo-4-methoxypyridine Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) prep2 Inert Atmosphere: Evacuate & Backfill (3x) prep1->prep2 prep3 Add Anhydrous Solvent: (e.g., Toluene) prep2->prep3 prep4 Add Amine prep3->prep4 react1 Heat & Stir (80-110 °C) prep4->react1 react2 Monitor Progress (TLC/LC-MS) react1->react2 workup1 Cool to RT & Dilute (Ethyl Acetate) react2->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Aqueous Wash (Water, Brine) workup2->workup3 workup4 Dry, Filter, Concentrate workup3->workup4 workup5 Purify (Column Chromatography) workup4->workup5 product product workup5->product Isolated Product: 3-Aryl-5-amino-4-methoxypyridine

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling reaction provides a powerful means to install alkynyl groups, which can serve as versatile handles for further transformations or as key structural elements in their own right. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.

Protocol 3: Sonogashira Coupling of 3,5-Dibromo-4-methoxypyridine

This protocol provides a general method for the Sonogashira coupling of 3,5-Dibromo-4-methoxypyridine.

Materials:

  • 3,5-Dibromo-4-methoxypyridine

  • Terminal alkyne (1.1 - 2.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-4 equivalents)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 3,5-Dibromo-4-methoxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.02 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (THF or DMF) and the amine base (Et₃N, 3.0 eq).

  • Add the terminal alkyne (1.1 eq for mono-alkynylation, 2.2 eq for di-alkynylation) dropwise.

  • Stir the reaction mixture at room temperature to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-24 hours), dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions

EntryTerminal AlkyneCatalyst/Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3) / CuI (2)Et₃N (3)THFRT12~85
2TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4) / CuI (1)DIPEA (4)DMF506~92
3Propargyl alcoholPdCl₂(MeCN)₂ (5) / CuI (5)Et₃N (3)THF408~78

Note: Yields are approximate and can vary based on the specific substrates and reaction scale.

Conclusion: A Versatile and Indispensable Tool for Medicinal Chemistry

3,5-Dibromo-4-methoxypyridine stands out as a highly versatile and valuable building block in the medicinal chemist's toolbox. Its symmetric di-halogenation provides a predictable platform for selective and diverse functionalization through robust and well-established cross-coupling methodologies. The ability to readily introduce a wide array of substituents allows for the systematic exploration of structure-activity relationships, which is fundamental to the process of drug discovery and development. The protocols and data presented herein serve as a practical guide for researchers and scientists to effectively utilize this powerful intermediate in the synthesis of the next generation of innovative therapeutics.

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Application Notes and Protocols: The Strategic Utility of 3,5-Dibromo-4-methoxypyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Substituted Pyridines in Medicinal Chemistry

The pyridine nucleus is a cornerstone in the architecture of a vast array of pharmaceutical agents, owing to its ability to engage in critical hydrogen bonding interactions, its metabolic stability, and its capacity to serve as a versatile scaffold for three-dimensional diversification. Among the myriad of functionalized pyridines, 3,5-Dibromo-4-methoxypyridine has emerged as a particularly valuable and strategic building block in the lexicon of medicinal chemists. Its unique arrangement of substituents—a central methoxy group flanked by two bromine atoms—offers a powerful platform for regioselective functionalization, enabling the efficient construction of complex molecular architectures.

The electron-donating methoxy group at the 4-position modulates the electronic properties of the pyridine ring, influencing its reactivity and the binding characteristics of the final drug molecule. The two bromine atoms at the 3- and 5-positions serve as versatile synthetic handles, amenable to a wide range of modern cross-coupling reactions. This allows for the sequential or simultaneous introduction of diverse aryl, heteroaryl, or alkyl groups, providing a rapid avenue for the exploration of chemical space in the pursuit of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis and key applications of 3,5-Dibromo-4-methoxypyridine, with a focus on its role in the generation of precursors for kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

Synthesis of 3,5-Dibromo-4-methoxypyridine: A Foundational Protocol

The efficient and high-yielding synthesis of 3,5-Dibromo-4-methoxypyridine is a critical first step in its utilization as a pharmaceutical intermediate. A common and effective method involves the nucleophilic aromatic substitution of a tribrominated pyridine precursor.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of 3,5-Dibromo-4-methoxypyridine from 3,4,5-tribromopyridine.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,4,5-Tribromopyridine315.78600 mg1.900 mmol
Sodium hydride (60% in mineral oil)40.00114 mg2.85 mmol
Methanol32.040.115 mL2.85 mmol
Tetrahydrofuran (THF), anhydrous72.110.5 mL-
Water18.023 mL-
Ethyl acetate88.1120 mL-
Saturated brine solution-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • To a solution of methanol (0.115 mL, 2.85 mmol) in anhydrous tetrahydrofuran (0.5 mL) at 0 °C, slowly add sodium hydride (60% dispersion in mineral oil, 114 mg, 2.85 mmol).

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • Add 3,4,5-tribromopyridine (600 mg, 1.900 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 19 hours.

  • Upon completion, dilute the reaction with water (3 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting beige solid is 3,5-Dibromo-4-methoxypyridine (Expected yield: ~95%).[1]

Characterization Data:

TechniqueResult
Mass Spectrometry (ESI)m/z = 267.9 [M + H]+[1]
1H NMR (400 MHz, CD3OD)δ 8.68 (s, 2H), 3.99 (s, 3H)[1]

Application in the Synthesis of Kinase Inhibitor Scaffolds

The pyridine scaffold is a prevalent motif in a multitude of kinase inhibitors, where the nitrogen atom often forms a crucial hydrogen bond with the hinge region of the kinase active site.[1] 3,5-Dibromo-4-methoxypyridine serves as an excellent starting point for the synthesis of 2,4-disubstituted pyridine derivatives, which are key components of many potent and selective kinase inhibitors.

The Power of Palladium: Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions

The two bromine atoms of 3,5-Dibromo-4-methoxypyridine can be selectively and sequentially functionalized using palladium-catalyzed cross-coupling reactions. This allows for the controlled introduction of diverse functionalities, a critical aspect of structure-activity relationship (SAR) studies in drug discovery.

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling an organohalide with an organoboron compound.[2] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a broad range of functional groups.

Suzuki-Miyaura Coupling Workflow

Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the monosubstitution of 3,5-Dibromo-4-methoxypyridine with an aryl or heteroaryl boronic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Dibromo-4-methoxypyridine266.921.0 equiv-
Aryl/Heteroaryl Boronic AcidVariable1.1-1.5 equiv-
Palladium Catalyst (e.g., Pd(PPh3)4)1155.562-5 mol%-
Base (e.g., K2CO3)138.212.0-3.0 equiv-
Solvent (e.g., 1,4-Dioxane/Water)-4:1 ratio-

Procedure:

  • In a reaction vessel, combine 3,5-Dibromo-4-methoxypyridine (1.0 equiv), the aryl or heteroaryl boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and the base (e.g., K2CO3, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[3][4] This reaction allows for the introduction of a wide variety of primary and secondary amines onto the pyridine core.

Buchwald-Hartwig Amination Workflow

Protocol 3: Generalized Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of a brominated pyridine derivative.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Bromopyridine SubstrateVariable1.0 equiv-
AmineVariable1.2 equiv-
Palladium Catalyst (e.g., Pd2(dba)3)915.722 mol%-
Ligand (e.g., XPhos)476.634 mol%-
Base (e.g., NaOt-Bu)96.101.4 equiv-
Solvent (e.g., Toluene, anhydrous)92.14--

Procedure:

  • To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Seal the vessel and replace the atmosphere with an inert gas.

  • Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv) and the bromopyridine substrate (1.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Finally, add the amine (1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete.

  • Cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Alternative Functionalization Strategies: Lithiation and Grignard Reactions

Beyond palladium catalysis, the bromine atoms of 3,5-Dibromo-4-methoxypyridine can be activated for nucleophilic substitution through metal-halogen exchange, typically via lithiation or the formation of a Grignard reagent. These methods open up avenues for the introduction of a different set of functional groups.

Regioselective Lithiation

The treatment of 3,5-Dibromo-4-methoxypyridine with a strong organolithium base, such as n-butyllithium, at low temperatures can lead to regioselective lithium-halogen exchange. The resulting lithiated pyridine is a potent nucleophile that can react with a variety of electrophiles.

Protocol 4: Generalized Lithiation and Electrophilic Quench

Reaction Scheme:

Procedure:

  • Dissolve 3,5-Dibromo-4-methoxypyridine in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of n-butyllithium in hexanes.

  • Stir the mixture at -78 °C for a specified time to allow for complete metal-halogen exchange.

  • Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) and continue stirring at low temperature.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify as needed.

Grignard Reagent Formation

Alternatively, a Grignard reagent can be formed by reacting 3,5-Dibromo-4-methoxypyridine with magnesium metal.[3] The resulting organomagnesium compound is a versatile nucleophile for C-C bond formation.

Conclusion

3,5-Dibromo-4-methoxypyridine is a highly valuable and versatile building block in pharmaceutical synthesis. Its unique substitution pattern allows for a range of strategic and regioselective functionalizations, making it an ideal starting material for the construction of complex molecular architectures. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, provide efficient and reliable methods for the synthesis of diverse libraries of substituted pyridines, which are essential for the discovery and development of novel therapeutic agents, especially in the field of kinase inhibitors. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to effectively utilize this powerful synthetic intermediate in their drug discovery endeavors.

References

  • BenchChem. (2025).
  • Manolikakes, S. M., et al. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Li, X. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Fu, G. C., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

  • Abd-Ella, A. A. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and clinical application of new drugs approved by FDA in 2022. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • MDPI. (n.d.). Special Issue : Design and Study of Kinase Inhibitors. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 3,5-Dibromo-4-methoxypyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design. This guide focuses on a particularly versatile building block: 3,5-Dibromo-4-methoxypyridine. The strategic placement of two bromine atoms at the C3 and C5 positions allows for sequential, regioselective functionalization through modern cross-coupling methodologies. This application note provides a detailed exposition on leveraging this scaffold for the synthesis of potent and selective kinase inhibitors, compounds of high interest in oncology and inflammatory disease research.[1] We will explore the underlying principles and provide field-tested protocols for two pivotal reactions: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4]

The Strategic Advantage of the 3,5-Dibromo-4-methoxypyridine Core

The utility of 3,5-Dibromo-4-methoxypyridine lies in its pre-functionalized nature, which serves as a robust platform for building molecular complexity. The two bromine atoms are chemically distinct from one another, and their differential reactivity can be exploited to achieve selective, stepwise substitution. This allows for the controlled and divergent synthesis of a library of analogues from a common intermediate, a crucial strategy in structure-activity relationship (SAR) studies.

The general synthetic strategy involves a two-step, one-pot or sequential cross-coupling approach to build a core structure common to many Type I and Type II kinase inhibitors.

G A 3,5-Dibromo-4-methoxypyridine (Starting Scaffold) B Step 1: Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Arylboronic Acid, Pd Catalyst C Monofunctionalized Intermediate (3-Aryl-5-bromo-4-methoxypyridine) B->C D Step 2: Buchwald-Hartwig Amination (C-N Bond Formation) C->D Amine, Pd Catalyst E Final Kinase Inhibitor Core (3-Aryl-5-amino-4-methoxypyridine Scaffold) D->E G cluster_main Suzuki-Miyaura Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L₂-R pd2_aryl->pd2_trans Transmetalation (R-B(OH)₂) pd2_trans->pd0 Reductive Elimination (Ar-R)

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 3-Aryl-5-bromo-4-methoxypyridine

This protocol details a general procedure for the selective mono-arylation of the starting material.

Materials & Reagents

Reagent/MaterialMolecular Weight ( g/mol )EquivalentsAmount (for 1 mmol scale)
3,5-Dibromo-4-methoxypyridine267.931.0268 mg
Arylboronic AcidVaries1.11.1 mmol
Pd(PPh₃)₄ (Palladium Catalyst)1155.560.0558 mg
Sodium Carbonate (Na₂CO₃)105.993.0318 mg
1,4-Dioxane--8 mL
Water--2 mL
Oven-dried Schlenk flask--1
Magnetic stir bar--1

Procedure:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 3,5-Dibromo-4-methoxypyridine (1.0 eq), the desired arylboronic acid (1.1 eq), and sodium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Subsequently, add the degassed solvents, 1,4-dioxane (8 mL) and water (2 mL), via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure mono-arylated product.

Protocol II: Palladium-Catalyzed Buchwald-Hartwig Amination

Following the successful C-C bond formation, the remaining bromine atom at the C5 position is targeted for C-N bond formation using the Buchwald-Hartwig amination. This reaction is indispensable in medicinal chemistry for installing primary or secondary amine functionalities, which often serve as key hydrogen bond donors or acceptors for kinase hinge binding. [4][5][6]

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. [3][5]The choice of phosphine ligand is crucial and significantly influences reaction efficiency. [3][4]Sterically hindered, electron-rich ligands (e.g., XPhos, SPhos) are often preferred as they promote the rate-limiting reductive elimination step. [5]

G cluster_main Buchwald-Hartwig Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_amido Ar-Pd(II)L₂-NR₂ pd2_aryl->pd2_amido Amine Binding & Deprotonation (Base, R₂NH) pd2_amido->pd0 Reductive Elimination (Ar-NR₂)

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Synthesis of 3-Aryl-5-amino-4-methoxypyridine Scaffold

This protocol describes the amination of the mono-arylated intermediate produced in Protocol I.

Materials & Reagents

Reagent/MaterialMolecular Weight ( g/mol )EquivalentsAmount (for 1 mmol scale)
3-Aryl-5-bromo-4-methoxypyridineVaries1.01.0 mmol
Amine (R₂NH)Varies1.21.2 mmol
Pd₂(dba)₃ (Palladium Pre-catalyst)915.720.0218 mg
XPhos (Ligand)476.650.0419 mg
Sodium tert-butoxide (NaOt-Bu)96.101.4135 mg
Toluene, anhydrous--10 mL
Oven-dried Schlenk flask--1
Magnetic stir bar--1

Procedure:

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add solids to Schlenk flask: - 3-Aryl-5-bromo-pyridine (1.0 eq) - NaOt-Bu (1.4 eq) - Pd₂(dba)₃ (0.02 eq) - XPhos (0.04 eq) B 2. Seal flask, evacuate and backfill with Argon (3x) A->B C 3. Add anhydrous Toluene (10 mL) via syringe B->C D 4. Add Amine (1.2 eq) via syringe C->D E 5. Heat at 100-110 °C for 12-24 hours D->E F 6. Monitor by TLC / LC-MS E->F G 7. Cool to RT, quench carefully with saturated NH₄Cl solution F->G H 8. Extract with Ethyl Acetate (3x) G->H I 9. Dry organic layer (Na₂SO₄), filter, and concentrate H->I J 10. Purify by column chromatography I->J

Sources

Application Notes & Protocols: The Strategic Utility of 3,5-Dibromo-4-methoxypyridine in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Privileged Structure in Agrochemicals

The pyridine ring is a cornerstone of modern agrochemical design, serving as a critical structural motif in a vast array of fungicides, herbicides, and insecticides.[1][2] Its presence is linked to favorable metabolic stability, systemic transport properties in plants, and potent interactions with biological targets. Within the diverse family of pyridine-based building blocks, 3,5-Dibromo-4-methoxypyridine emerges as a particularly valuable and versatile intermediate for research and development professionals.

This guide provides an in-depth exploration of the strategic application of 3,5-Dibromo-4-methoxypyridine in the synthesis of novel agrochemicals. We will delve into the chemical rationale behind its utility, provide a detailed, field-proven protocol for its derivatization, and present a logical workflow for the creation of potential next-generation crop protection agents.

Scientific Rationale: Why 3,5-Dibromo-4-methoxypyridine is an Exceptional Building Block

The synthetic power of 3,5-Dibromo-4-methoxypyridine lies in its distinct and predictable reactivity, which offers chemists precise control over molecular assembly.

  • Orthogonal Reactive Sites: The two bromine atoms at the C3 and C5 positions are prime handles for modern cross-coupling chemistry. Crucially, they exhibit differential reactivity, allowing for sequential, site-selective functionalization. This enables the construction of complex, asymmetric molecules from a simple, commercially available starting material.

  • Modulation of Electronic Properties: The methoxy group at the C4 position is a strong electron-donating group. This influences the electron density of the pyridine ring, modulating the reactivity of the C3 and C5 positions and impacting the binding affinity of the final molecule to its biological target.

  • Scaffold for Bioisosteric Replacement: The pyridine core is a well-established bioisostere of a benzene ring.[3] Replacing a phenyl group with this functionalized pyridyl moiety can enhance water solubility, alter metabolic pathways, and improve the overall biological activity profile of a candidate molecule.[3]

The diagram below illustrates the key reactive sites and potential synthetic transformations that can be performed on the 3,5-Dibromo-4-methoxypyridine scaffold.

G cluster_0 cluster_1 Cross-Coupling Reactions cluster_2 Other Transformations A 3,5-Dibromo-4-methoxypyridine B Suzuki-Miyaura Coupling (C-C bond formation) A->B  Pd Catalyst,  Boronic Acid C Buchwald-Hartwig Amination (C-N bond formation) A->C  Pd Catalyst,  Amine D Sonogashira Coupling (C-C triple bond) A->D  Pd/Cu Catalysts,  Alkyne E Lithiation / Grignard Formation (Introduction of Nucleophiles) A->E  n-BuLi or Mg F Nucleophilic Aromatic Substitution (Displacement of Br) A->F  Strong Nucleophile

Caption: Key synthetic pathways accessible from 3,5-Dibromo-4-methoxypyridine.

Application Protocol: Synthesis of a Novel Pyridyl-Aryl Insecticide Candidate

To illustrate the practical application of 3,5-Dibromo-4-methoxypyridine, this section provides a detailed, step-by-step protocol for the synthesis of a hypothetical insecticide candidate, (E)-N'-((3-(4-fluorophenyl)-4-methoxypyridin-5-yl)methylene)-N,N-dimethylformohydrazonamide . This structure incorporates the core scaffold and adds a hydrazone moiety, a toxophore found in some classes of insecticides.

This multi-step synthesis is designed to be robust and high-yielding, relying on well-established and scalable chemical transformations.

Experimental Workflow Diagram

The following diagram outlines the complete synthetic sequence from the starting material to the final target compound.

G A 3,5-Dibromo-4- methoxypyridine (Start Material) B Intermediate 1 3-Bromo-5-(4-fluorophenyl) -4-methoxypyridine A->B Step 1: Suzuki Coupling C Intermediate 2 5-(4-fluorophenyl)-4- methoxypyridine-3- carbaldehyde B->C Step 2: Lithiation & Formylation D Final Product (E)-N'-((3-(4-fluorophenyl)-4- methoxypyridin-5-yl)methylene)-N,N- dimethylformohydrazonamide C->D Step 3: Condensation

Caption: Synthetic workflow for the target insecticide candidate.

Step 1: Site-Selective Suzuki-Miyaura Cross-Coupling

Causality: This initial step selectively functionalizes one of the bromine atoms. A palladium-catalyzed Suzuki coupling is chosen for its high functional group tolerance, excellent yields, and well-understood mechanism, making it a reliable choice for forming the crucial carbon-carbon bond.

Protocol:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 3,5-Dibromo-4-methoxypyridine (1.0 eq), (4-fluorophenyl)boronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Add a 4:1 mixture of Dioxane/Water as the solvent.

  • De-gas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield Intermediate 1 .

Step 2: Lithiation and Formylation

Causality: With one position blocked, the remaining bromine atom is selectively converted into an aldehyde. This is achieved via a lithium-halogen exchange at low temperature to form a pyridyl-lithium species, which is then quenched with an electrophilic formylating agent (DMF). Low temperature is critical to prevent side reactions.

Protocol:

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to afford Intermediate 2 .

Step 3: Condensation to Form Hydrazone

Causality: The final step involves the condensation of the aldehyde with a suitable hydrazide to form the target hydrazone. A catalytic amount of acid is used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazide.

Protocol:

  • Dissolve Intermediate 2 (1.0 eq) and N,N-dimethylformohydrazonamide (1.2 eq) in ethanol.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux (approx. 78 °C) for 4 hours. A precipitate may form as the product is generated.

  • Cool the reaction mixture in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol and dry under vacuum to yield the Final Product .

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic workflow. Yields are representative and may vary based on experimental conditions and scale.

StepReaction TypeKey ReagentsProductExpected Yield (%)Expected Mass (m/z) [M+H]⁺
1 Suzuki Coupling(4-fluorophenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃Intermediate 185-95%313.0
2 Formylationn-BuLi, DMFIntermediate 270-80%262.1
3 CondensationN,N-dimethylformohydrazonamide, Acetic AcidFinal Product80-90%331.2

Conclusion and Future Outlook

3,5-Dibromo-4-methoxypyridine is a high-value intermediate that provides a reliable and flexible entry point into novel chemical space for agrochemical discovery. The protocols detailed herein demonstrate a logical and robust pathway for its elaboration into complex, high-value molecules. The predictable reactivity of its functional handles allows researchers to systematically explore structure-activity relationships, fine-tuning molecular properties to optimize for potency, selectivity, and environmental profile. As the demand for new and effective crop protection solutions grows, the strategic use of such powerful building blocks will remain essential for innovation in the field.

References

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  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). NIH.
  • Using pyrimidine and pyridine derivatives for regulation of growth and development of barley plants. (2020).
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). (2014).
  • Application Notes: The Strategic Role of 3-Bromo-5-methoxypyridine in the Synthesis of Novel Agrochemicals. (n.d.). Benchchem.

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Application Notes and Protocols for the Functionalization of 3,5-Dibromo-4-methoxypyridine at C3 and C5

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of the 3,5-Disubstituted-4-methoxypyridine Scaffold

The 3,5-disubstituted-4-methoxypyridine core is a privileged scaffold in medicinal chemistry and materials science. The pyridine ring, an electron-deficient heterocycle, is a common motif in a vast array of biologically active compounds. The methoxy group at the C4 position significantly influences the electronic properties of the ring, and its presence is a feature in numerous approved drugs, where it can modulate ligand-target binding, improve physicochemical properties, and positively impact ADME (absorption, distribution, metabolism, and excretion) parameters.[1][2] The bromine atoms at the C3 and C5 positions of 3,5-dibromo-4-methoxypyridine serve as versatile synthetic handles, allowing for the introduction of a wide range of functionalities through various cross-coupling and metal-halogen exchange reactions.

This guide provides a comprehensive overview of the key synthetic strategies for the selective and exhaustive functionalization of 3,5-dibromo-4-methoxypyridine. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and insights to enable researchers to confidently and efficiently utilize this valuable building block in their synthetic endeavors.

Understanding the Reactivity of 3,5-Dibromo-4-methoxypyridine

The functionalization of 3,5-dibromo-4-methoxypyridine is governed by a combination of electronic and steric factors. The pyridine nitrogen is electron-withdrawing, rendering the ring susceptible to nucleophilic attack and influencing the reactivity of the C-Br bonds in palladium-catalyzed cross-coupling reactions. The 4-methoxy group, a strong directing group, plays a crucial role in directed ortho-metalation strategies.[3]

Electronic and Steric Effects:
  • Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, the oxidative addition of the palladium(0) catalyst to the C-Br bond is a key step.[4][5] While halogens at the C2 and C6 positions of the pyridine ring are generally more reactive due to their proximity to the electron-withdrawing nitrogen, the C3 and C5 positions in our substrate are electronically similar.[6] Subtle differences in reactivity can be exploited for selective mono-functionalization, often influenced by the choice of catalyst, ligand, and reaction conditions.[6] The steric bulk of the incoming nucleophile and the ligands on the palladium catalyst can also play a significant role in determining the site of reaction.[7]

  • Metal-Halogen Exchange: The 4-methoxy group is a powerful ortho-directing group in lithiation reactions.[3] This effect can be harnessed to selectively deprotonate the C3 or C5 position, although in the case of 3,5-dibromo-4-methoxypyridine, metal-halogen exchange is the more common and efficient pathway for generating an organometallic intermediate. The choice of organolithium or Grignard reagent, as well as the reaction temperature, are critical parameters for controlling the selectivity of the exchange reaction.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. For 3,5-dibromo-4-methoxypyridine, these reactions can be tailored to achieve either mono- or di-functionalization.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a versatile method for creating biaryl and heteroaryl-aryl structures.[8] It involves the coupling of the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A combination of a palladium source like Pd(OAc)₂ or a pre-catalyst such as PdCl₂(dppf) with a suitable phosphine ligand is crucial. For electron-deficient substrates like bromopyridines, electron-rich and sterically hindered ligands such as SPhos or XPhos can promote the oxidative addition and reductive elimination steps of the catalytic cycle.[9]

  • Base: The base, typically a carbonate (K₂CO₃, Cs₂CO₃) or a phosphate (K₃PO₄), plays a multiple role: it facilitates the transmetalation step by forming a more nucleophilic boronate species and neutralizes the acid generated during the reaction.[8]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to ensure the solubility of both the organic and inorganic reagents.[8]

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Coupling PartnerIllustrative Yield (%)Notes
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95Arylboronic acids75-92Standard, reliable conditions for aryl bromides.[9]
PdCl₂(dppf)-K₃PO₄1,4-Dioxane100Arylboronic acids90-98Effective for a broad range of boronic acids.[10]
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O100Arylboronic acids~90-98Highly active catalyst, allows for lower catalyst loading.[10]

Yields are representative and based on data for structurally similar bromopyridine substrates.

Experimental Protocol: Mono-Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine

This protocol provides a general procedure for the selective mono-arylation of 3-bromo-5-methoxypyridine, which is synthesized from 3,5-dibromopyridine.[8][11]

Step 1: Synthesis of 3-Bromo-5-methoxypyridine [11]

  • To a suspension of 60% sodium hydride (11.4 g, 285 mmol) in anhydrous DMF (450 mL) under an inert atmosphere, add methanol (11.5 mL, 285 mmol) dropwise at room temperature.

  • Heat the mixture to 60°C.

  • Add 3,5-dibromopyridine (45 g, 190 mmol) in one portion.

  • Heat the reaction to 90°C for 1 hour, monitoring by TLC.

  • Cool the reaction to room temperature, quench with water (50 mL), and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, 5-10% ethyl acetate in hexanes) to afford 3-bromo-5-methoxypyridine as an off-white solid (73% yield).

Step 2: Suzuki-Miyaura Coupling [8]

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromo-5-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90°C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Coupling Workflow

G cluster_synthesis Synthesis of 3-Bromo-5-methoxypyridine cluster_coupling Suzuki-Miyaura Coupling A 3,5-Dibromopyridine B NaH, MeOH in DMF A->B C Heat (90°C) B->C D Work-up & Purification C->D E 3-Bromo-5-methoxypyridine D->E F 3-Bromo-5-methoxypyridine G Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃ F->G H Dioxane/H₂O, Heat (90°C) G->H I Work-up & Purification H->I J 3-Aryl-5-methoxypyridine I->J

Caption: Workflow for the synthesis and Suzuki coupling of 3-bromo-5-methoxypyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a diverse range of aryl and heteroaryl amines.[12]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos or BINAP are often employed to facilitate both the oxidative addition and reductive elimination steps.[13]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[13]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine [5]

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Seal the flask, evacuate, and backfill with argon three times.

  • Under an inert atmosphere, add NaOt-Bu (1.4 eq) and 3-bromo-5-methoxypyridine (1.0 eq).

  • Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M) via syringe.

  • Add the desired amine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100°C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined filtrates with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynylated pyridines.[14]

Causality Behind Experimental Choices:

  • Dual Catalysis: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[14]

Experimental Protocol: Mono-Sonogashira Coupling of 3-Bromo-5-methoxypyridine

This protocol is adapted from general procedures for the Sonogashira coupling of bromopyridines.[15]

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromo-5-methoxypyridine (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Add anhydrous, degassed THF and Et₃N (2.0 eq) via syringe.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature or heat to 50-60°C for 2-8 hours, monitoring by TLC.

  • Upon completion, dilute with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Metal-Halogen Exchange Strategies

Metal-halogen exchange reactions provide a powerful alternative for the functionalization of 3,5-dibromo-4-methoxypyridine, allowing for the formation of organometallic intermediates that can be trapped with a variety of electrophiles.

Lithiation and Trapping

Treatment of 3,5-dibromo-4-methoxypyridine with a strong organolithium reagent, such as n-butyllithium, at low temperatures can lead to regioselective bromine-lithium exchange.[13] The position of the exchange can be influenced by the reaction conditions.

Causality Behind Experimental Choices:

  • Temperature: Performing the reaction at very low temperatures (e.g., -78°C to -100°C) is critical to prevent side reactions, such as attack of the organolithium reagent on the pyridine ring or decomposition of the resulting lithiated intermediate.

  • Reaction Time: The duration of the lithiation before the addition of the electrophile can influence the regioselectivity. In some cases, a rapid quench favors reaction at one position, while longer reaction times may allow for equilibration or further reaction.[13]

Experimental Protocol: Selective Lithiation and Formylation [13]

  • Dissolve 3,5-dibromo-4-methoxypyridine (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78°C.

  • Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C.

  • Stir the mixture for a specified time (e.g., 5 minutes for C5-formylation or 30 minutes for C3-formylation, as observed in a related system).[13]

  • Add the electrophile (e.g., anhydrous DMF, 1.5 eq) dropwise.

  • Allow the reaction to warm slowly to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from 3,5-dibromo-4-methoxypyridine can be achieved through either direct reaction with magnesium metal or, more commonly for functionalized substrates, via a bromine-magnesium exchange reaction using a commercially available Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).

Causality Behind Experimental Choices:

  • Exchange Reagent: i-PrMgCl, often used as a solution with LiCl, is a highly effective reagent for Br-Mg exchange at low temperatures, offering excellent functional group tolerance.[6]

  • Regioselectivity: In 3,5-dibromopyridine systems, the presence of a directing group at C2 or C4 can influence the regioselectivity of the exchange. For 3,5-dibromo-4-methoxypyridine, the exchange is expected to occur preferentially at one of the bromine atoms, which can then be exploited for selective functionalization.

Experimental Protocol: Selective Bromine-Magnesium Exchange and Electrophilic Quench [6]

  • To a solution of 3,5-dibromo-4-methoxypyridine (1.0 eq) in anhydrous THF at -20°C under an argon atmosphere, add i-PrMgCl·LiCl (1.1 eq) dropwise.

  • Stir the reaction mixture at -20°C for 1-2 hours.

  • Cool the mixture to -78°C and add the desired electrophile (e.g., an aldehyde, ketone, or allyl bromide, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Diagram 2: Functionalization Pathways

G cluster_pd Palladium-Catalyzed Cross-Coupling cluster_mh Metal-Halogen Exchange Start 3,5-Dibromo-4-methoxypyridine Suzuki Suzuki-Miyaura (R-B(OH)₂) Start->Suzuki Pd Cat. Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd Cat. Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Pd/Cu Cat. Lithiation Lithiation (n-BuLi) + Electrophile (E⁺) Start->Lithiation Grignard Grignard Exchange (i-PrMgCl) + Electrophile (E⁺) Start->Grignard Product_Aryl 3-Aryl-5-bromo-4-methoxypyridine or 3,5-Diaryl-4-methoxypyridine Suzuki->Product_Aryl Product_Amine 3-Amino-5-bromo-4-methoxypyridine or 3,5-Diamino-4-methoxypyridine Buchwald->Product_Amine Product_Alkynyl 3-Alkynyl-5-bromo-4-methoxypyridine or 3,5-Dialkynyl-4-methoxypyridine Sonogashira->Product_Alkynyl Product_E 3-E-5-bromo-4-methoxypyridine Lithiation->Product_E Grignard->Product_E

Caption: Key functionalization pathways for 3,5-dibromo-4-methoxypyridine.

Conclusion and Future Outlook

The functionalization of 3,5-dibromo-4-methoxypyridine at the C3 and C5 positions offers a rich landscape for synthetic innovation. The strategic application of palladium-catalyzed cross-coupling reactions and metal-halogen exchange methodologies allows for the precise and versatile introduction of a wide array of substituents. Understanding the interplay of electronic and steric effects is paramount to achieving the desired regioselectivity, whether for mono- or di-functionalization. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to build upon, enabling the efficient synthesis of novel and complex molecules for applications in drug discovery and materials science. Future advancements in catalyst design, particularly in the development of more active and selective systems for heteroaromatic substrates, will undoubtedly continue to expand the synthetic utility of this valuable building block.

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Application Notes & Protocols: A Strategic Guide to the Regioselective Functionalization of 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3,5-Disubstituted 4-Methoxypyridine Scaffold

The 3,5-disubstituted pyridine core is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active agents.[1][2] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it an attractive component for designing novel therapeutics. The 4-methoxy-substituted variant, in particular, serves not only as a key structural element but also as a versatile synthetic intermediate where the methoxy group can act as a directing group or be later converted into a pyridone, a common pharmacophore.[3]

3,5-Dibromo-4-methoxypyridine is an ideal and readily accessible starting material for accessing this valuable chemical space. However, the symmetrical nature of the molecule presents a significant challenge: how to selectively functionalize one bromine atom over the other. Achieving high regioselectivity is paramount to avoiding tedious purification steps and maximizing the efficiency of synthetic routes in drug development.

This guide provides an in-depth analysis of field-proven strategies for the controlled, regioselective functionalization of 3,5-Dibromo-4-methoxypyridine. We will move beyond simple procedural lists to explain the underlying principles that govern selectivity, empowering researchers to make informed decisions in their synthetic designs.

Core Strategies for Regioselective Functionalization

Two primary strategic pathways dominate the functionalization of this scaffold: Palladium-Catalyzed Cross-Coupling and Metal-Halogen Exchange. The choice between these routes depends on the desired transformation and the specific electronic and steric environment of the substrate.

G cluster_0 Strategic Pathways start 3,5-Dibromo-4-methoxypyridine path1 Palladium-Catalyzed Cross-Coupling start->path1 Suzuki, Sonogashira, Buchwald-Hartwig, etc. path2 Metal-Halogen Exchange start->path2 n-BuLi, i-PrMgCl·LiCl, etc. prod1 Monofunctionalized Product (C3 or C5) path1->prod1 path2->prod1 prod2 Sequential Difunctionalization prod1->prod2 Second Functionalization

Caption: Key strategies for functionalizing 3,5-Dibromo-4-methoxypyridine.

Palladium-Catalyzed Cross-Coupling: A Workhorse for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon and carbon-nitrogen bonds.[4][5] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6]

For 3,5-dibromo-4-methoxypyridine, the electronic similarity of the C3 and C5 positions means that achieving high regioselectivity in the first coupling can be challenging. Often, statistical mixtures of the 3-monosubstituted product and unreacted starting material are observed, requiring careful control of stoichiometry (i.e., using a slight excess of the dibromide). However, once monofunctionalization is achieved, the electronic and steric environment is altered, allowing for a clean, second, and different coupling reaction.

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product_out R¹-R² pd2_trans->product_out reagents_in1 R¹-X reagents_in1->pd2_ox reagents_in2 [M]-R² (e.g., B(OH)₂-R²) reagents_in2->pd2_trans

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with a boronic acid or ester.[7][8][9][10] It is widely used due to the stability and low toxicity of the boronic acid reagents.

ParameterTypical Conditions for Bromo-Methoxypyridines
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂
Ligand SPhos, XPhos, PPh₃ (if not integral to catalyst)
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene, DMF
Temperature 80–110 °C
Typical Yields 60–95%
Data collated from representative procedures.[11][12]

B. Sonogashira Coupling

The Sonogashira coupling enables the synthesis of valuable aryl-alkyne structures by reacting an aryl halide with a terminal alkyne, using a dual palladium and copper co-catalyst system.[13][14][15]

ParameterTypical Conditions for Bromo-Methoxypyridines
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper Co-catalyst CuI (1–5 mol%)
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)
Solvent THF, DMF
Temperature Room Temperature to 80 °C
Typical Yields 70–98%
Data collated from representative procedures.[11][16]

C. Buchwald-Hartwig Amination

For the crucial installation of a nitrogen atom, the Buchwald-Hartwig amination provides a powerful method for C-N bond formation between an aryl halide and an amine.[4][17] The choice of ligand is critical for reaction efficiency.[6]

ParameterTypical Conditions for Bromo-Methoxypyridines
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, BrettPhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 90–120 °C
Typical Yields 65–90%
Data collated from representative procedures.[5][11][18]
Orthogonal Strategy: Metal-Halogen Exchange

Metal-halogen exchange offers a powerful and often highly regioselective alternative to cross-coupling. This reaction is kinetically controlled and extremely fast, often occurring at very low temperatures (-78 °C).[19][20][21] The reaction involves treating the aryl halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).[22]

Causality of Regioselectivity: While Directed ortho-Metalation (DoM) is a well-known strategy for functionalizing pyridines, where the 4-methoxy group directs deprotonation to the C3/C5 positions, it relies on C-H activation.[23][24][25] In the presence of a C-Br bond, lithium-halogen exchange is orders of magnitude faster than deprotonation .[20][21] Therefore, the reaction proceeds via exchange, not DoM.

For 3,5-Dibromo-4-methoxypyridine, the methoxy group still plays a crucial role. It can form a complex with the organolithium reagent, pre-coordinating it near the C3 and C5 positions, thereby accelerating the exchange at these sites.[19] While the two positions are electronically similar, subtle differences in steric accessibility or reaction kinetics can be exploited. Often, the reaction is performed with one equivalent of organolithium reagent to generate the monolithiated species, which is then trapped in situ with an electrophile.

G start 3,5-Dibromo-4-methoxypyridine intermediate 3-Bromo-5-lithio-4-methoxypyridine (transient intermediate) start->intermediate Li-Br Exchange product 3-Bromo-5-E-4-methoxypyridine intermediate->product Electrophilic Quench reagent1 n-BuLi (1.0 eq) -78 °C, THF reagent1->start reagent2 Electrophile (E⁺) (e.g., DMF, R-CHO, CO₂) reagent2->intermediate

Caption: Workflow for regioselective monofunctionalization via Li-Br exchange.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed by trained chemists in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Organolithium reagents are pyrophoric and must be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Suzuki-Miyaura Coupling of 3,5-Dibromo-4-methoxypyridine

Objective: To synthesize 3-Bromo-4-methoxy-5-(phenyl)pyridine.

Materials:

  • 3,5-Dibromo-4-methoxypyridine (1.2 equiv.)

  • Phenylboronic acid (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Round-bottom flask or sealed tube, magnetic stirrer, condenser

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 3,5-Dibromo-4-methoxypyridine, phenylboronic acid, and K₂CO₃.

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[11]

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by observing the consumption of the boronic acid.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.

Protocol 2: Buchwald-Hartwig Amination of 3,5-Dibromo-4-methoxypyridine

Objective: To synthesize 3-Bromo-4-methoxy-5-(morpholino)pyridine.

Materials:

  • 3,5-Dibromo-4-methoxypyridine (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)

  • Xantphos (0.05 equiv.)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

  • Anhydrous, degassed Toluene

  • Schlenk tube or similar reaction vessel

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Add 3,5-Dibromo-4-methoxypyridine to the tube.

  • Evacuate and backfill the tube with argon (3x).

  • Add anhydrous, degassed toluene via syringe, followed by morpholine.

  • Seal the tube and heat the mixture in an oil bath at 110 °C for 6-18 hours, with vigorous stirring. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.[5] Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 3: Lithium-Halogen Exchange and Electrophilic Quench

Objective: To synthesize 3-Bromo-4-methoxy-pyridine-5-carbaldehyde.

Materials:

  • 3,5-Dibromo-4-methoxypyridine (1.0 equiv.)

  • n-Butyllithium (n-BuLi) (1.6 M in hexanes, 1.05 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, syringes

Procedure:

  • Add 3,5-Dibromo-4-methoxypyridine to an oven-dried Schlenk flask equipped with a stir bar. Evacuate and backfill with argon (3x).

  • Add anhydrous THF via syringe and cool the resulting solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the mixture at -78 °C for 30-60 minutes. A color change is typically observed, indicating the formation of the organolithium species.

  • Add anhydrous DMF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude aldehyde by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

References

  • Antonov, A. S., et al. (2024). Flipping the Metalation of 4‐Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction. Chemistry – A European Journal. Available at: [Link]

  • Comins, D. L., & Bori, I. D. (n.d.). Lithiation of Methoxypyridines Directed by a-Amino Alkoxides. ElectronicsAndBooks. Available at: [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. Available at: [Link]

  • Ren, H., & Knochel, P. (2006). Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. Chemical Communications, (6), 726-728. Available at: [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (n.d.). Directed ortho metalation. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Available at: [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. Available at: [Link]

  • Kumar, P., et al. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Future Medicinal Chemistry. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Available at: [Link]

  • Wikipedia contributors. (n.d.). Metal–halogen exchange. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Siegel, D. (n.d.). lithium halogen exchange #1 revised. University of Wisconsin-Madison. Available at: [Link]

  • Govek, T. D., & Sammakia, T. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Organic Letters, 12(21), 4940–4943. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palomo, L. L. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Scribd. (n.d.). 1 Lithium Halogen Exchange. Scribd. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Thermo Fisher Scientific Chemicals. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. Available at: [Link]

  • Riemer, M., et al. (2013). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Tetrahedron Letters, 54(1), 104-107. Available at: [Link]

  • Chen, Q., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(15), 5538–5543. Available at: [Link]

  • Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]

  • Besson, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(16), 4949. Available at: [Link]

  • Wu, G., & Li, Y. (2002). Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. Organic Letters, 4(7), 1187-1190. Available at: [Link]

  • Jiao, L., et al. (2015). Synthesis and regioselective functionalization of perhalogenated BODIPYs. Organic & Biomolecular Chemistry, 13(28), 7734-7741. Available at: [Link]

  • Ananthan, S., et al. (2008). Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents. European Journal of Medicinal Chemistry, 43(11), 2397-2409. Available at: [Link]

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Introduction: The Strategic Value of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Functionalization of 3,5-Dibromo-4-methoxypyridine via Lithium-Halogen Exchange

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs, agrochemicals, and functional materials.[1][2] The development of efficient, predictable, and regioselective methods for the functionalization of the pyridine ring is therefore of paramount importance. Direct C-H functionalization strategies, such as Directed ortho-Metalation (DoM), have emerged as powerful tools for this purpose.[1][3][4] However, for highly substituted or halogenated pyridines, an alternative and often more efficient strategy is the lithium-halogen exchange reaction.

This application note provides a comprehensive technical guide to the lithiation of 3,5-dibromo-4-methoxypyridine, a versatile building block for accessing complex, polysubstituted pyridines. We will explore the mechanistic underpinnings of this transformation, focusing on the principles that govern its high regioselectivity, and provide a detailed, field-proven protocol for its successful execution and subsequent reaction with electrophiles.

Mechanistic Rationale: Directed Metalation vs. Lithium-Halogen Exchange

The functionalization of pyridines with organolithium reagents can be complex, with potential competing pathways including C-H deprotonation (metalation), nucleophilic addition to the C=N bond, and lithium-halogen exchange.[4][5] The specific substrate and reaction conditions dictate the dominant pathway.

For 3,5-dibromo-4-methoxypyridine, the methoxy group (a Directed Metalation Group, DMG) would typically activate the adjacent C-H bonds for deprotonation.[6] However, in this substrate, the positions ortho to the methoxy group (C3 and C5) are occupied by bromine atoms. The most viable pathway is therefore not a direct deprotonation but a lithium-halogen exchange . This reaction is significantly faster than deprotonation of any remaining ring protons, especially when using alkyllithium reagents like n-butyllithium (n-BuLi) at very low temperatures.[5]

The reaction proceeds with high regioselectivity. Due to the molecule's symmetry, exchange at the C3 or C5 position yields the same intermediate: 3-bromo-4-methoxy-5-lithiopyridine . This lithiated species is a potent nucleophile that can be trapped with a wide array of electrophiles to introduce a new functional group at the C5 position. The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can also be used, though it is more commonly associated with direct deprotonation.[7] In cases of halogenated pyridines, LDA can effect regioselective lithiation adjacent to a halogen, which acts as a directing group.[8]

The critical parameter for success is temperature. These reactions must be conducted at very low temperatures (typically -78 °C or below) to ensure the stability of the aryllithium intermediate and prevent side reactions, such as elimination to form pyridyne intermediates.[8]

Figure 1. General workflow for the lithium-halogen exchange of 3,5-dibromo-4-methoxypyridine and subsequent electrophilic trapping.

Experimental Design and Protocols

This section details a robust protocol for the generation of 3-bromo-4-methoxy-5-lithiopyridine and its subsequent trapping with an electrophile, exemplified by N,N-dimethylformamide (DMF) to yield the corresponding aldehyde.

PART 1: Reagent and System Preparation (Critical)

A. Glassware and Atmosphere: All glassware (round-bottom flask, dropping funnel, etc.) must be oven-dried (120 °C) for at least 4 hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry, inert gas (Argon or Nitrogen). The reaction must be performed under a positive pressure of inert gas using a Schlenk line or in a glovebox.

B. Solvents and Reagents:

  • Tetrahydrofuran (THF): Must be anhydrous. Use freshly distilled THF from sodium/benzophenone ketyl or purchase anhydrous solvent packaged under an inert atmosphere.

  • n-Butyllithium (n-BuLi): Typically supplied as a solution in hexanes. The concentration should be determined by titration prior to use. Handle with extreme care as it is pyrophoric.[9]

  • 3,5-Dibromo-4-methoxypyridine: Ensure it is dry. If necessary, dry under vacuum in the presence of a desiccant.

  • Electrophile (e.g., DMF): Must be anhydrous. Distill from calcium hydride or use a commercial anhydrous grade.

PART 2: Step-by-Step Lithiation and Quenching Protocol
  • Reaction Setup: Assemble the dry reaction flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, and a rubber septum for reagent addition. Purge the entire system with inert gas for 10-15 minutes.

  • Substrate Dissolution: To the reaction flask, add 3,5-dibromo-4-methoxypyridine (1.0 eq). Via cannula or a dry syringe, add anhydrous THF to achieve a concentration of approximately 0.2 M.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Ensure the solution is stirring efficiently.

  • Addition of n-BuLi: Slowly add n-BuLi (1.05 eq) dropwise via syringe over 15-20 minutes. It is crucial to maintain the internal temperature below -75 °C during the addition to prevent side reactions. A slight color change is often observed.

  • Lithiation Reaction: Stir the mixture at -78 °C for 30-60 minutes to allow the lithium-halogen exchange to proceed to completion. To confirm lithiation, a small aliquot can be withdrawn, quenched with D₂O, and analyzed by ¹H NMR.[10][11]

  • Electrophilic Quench: Slowly add the anhydrous electrophile (e.g., DMF, 1.5 eq) dropwise, again ensuring the internal temperature remains at or below -75 °C.

  • Reaction Completion: Stir the reaction mixture at -78 °C for an additional 1-2 hours. After this time, the cooling bath can be removed, and the reaction is allowed to warm slowly to room temperature.

  • Aqueous Workup: Once at room temperature, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate or diethyl ether). Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel.

Data Summary: Reaction Parameters and Representative Yields

The following table summarizes typical reaction conditions and outcomes for the lithiation of substituted bromopyridines, which serve as a strong proxy for the target transformation.

EntryLithiating Agent (eq.)SubstrateTemp (°C)TimeElectrophileProductYield (%)Reference
1LDA (1.2)2,5-Dibromo-4-methoxypyridine-785 minDMF2,5-Dibromo-4-methoxy-nicotinaldehyde~70% (crude)[13]
2LTMP (1.1)2-Bromo-4-methoxypyridine-7830 minDMF2-Bromo-4-methoxy-nicotinaldehyde70% (2 steps)[13]
3n-BuLi (1.02)3,5-Dibromo-4-methyl-pyridine-1005 minDMF5-Bromo-4-methyl-nicotinaldehydeNot stated[14]
4LDA (1.2)3-Chloropyridine-78-TMS-Cl3-Chloro-4-(trimethylsilyl)pyridine96%[7]

Note: LTMP = Lithium 2,2,6,6-tetramethylpiperidide. Yields are often reported after a subsequent step (e.g., reduction of the aldehyde). The principles of regioselectivity and reaction conditions are directly applicable.

Troubleshooting and Key Considerations for Success

  • Incomplete Reaction: If the reaction does not go to completion, consider titrating the organolithium reagent to confirm its concentration. Extending the lithiation time or slightly increasing the equivalents of the lithiating agent (to 1.1-1.2 eq) may be necessary.

  • Low Yields: This is almost always attributable to the presence of moisture or other protic sources. Ensure all glassware, solvents, and reagents are scrupulously dried. Perform the reaction under a robust inert atmosphere.

  • Side Product Formation: If the temperature is not kept sufficiently low, decomposition of the aryllithium can occur. Ensure efficient stirring and slow addition of reagents to maintain strict temperature control.

  • Safety: Organolithium reagents like n-BuLi and t-BuLi are extremely reactive and pyrophoric. They must be handled by trained personnel using appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) and proper syringe/cannula techniques under an inert atmosphere.[9] Always have an appropriate quenching agent (e.g., isopropanol, dry powder extinguisher) nearby.[12][15]

Conclusion

The lithium-halogen exchange of 3,5-dibromo-4-methoxypyridine is a highly reliable and regioselective method for generating a versatile nucleophilic intermediate. By carefully controlling reaction parameters, particularly temperature and atmospheric conditions, researchers can efficiently access 5-substituted-3-bromo-4-methoxypyridine derivatives. These products serve as valuable building blocks for the synthesis of complex molecules with applications in drug discovery and materials science, enabling further functionalization through cross-coupling reactions at the remaining bromine position.

References

  • Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metal
  • C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. (n.d.).
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015). HETEROCYCLES, Vol. 91, No. 3.
  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. (2013).
  • Directed (ortho)
  • REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF , - LOCKSS. (n.d.). HETEROCYCLES.
  • Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. (2019).
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments.
  • Protocol for quenching reactive chemicals. (n.d.). EPFL.
  • Technical Support Center: Quenching Procedures for Organometallic Reactions. (2025). Benchchem.
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). Arkivoc.
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. (2018). Molecules.
  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. (2023). Semantic Scholar.

Sources

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling Reactions of 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 3,5-dibromo-4-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this versatile but challenging heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Diagnosing and Solving Common Issues

Cross-coupling reactions with halogenated pyridines can be sensitive, and 3,5-dibromo-4-methoxypyridine presents its own unique set of challenges due to its electronic properties and the presence of two potential reaction sites. This section is structured to help you identify and resolve common experimental problems.

Issue 1: Low or No Conversion of Starting Material

You observe that your starting 3,5-dibromo-4-methoxypyridine is largely unreacted after the specified reaction time.

This is one of the most common issues and typically points to a problem with the catalytic cycle, often the initial oxidative addition step.

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be generating efficiently from the Pd(II) precatalyst, or it may have decomposed.

    • Solution 1 (Ligand Choice): The oxidative addition to the C-Br bond is often the rate-limiting step.[1] Using bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate this step by stabilizing the electron-rich Pd(0) center and promoting its insertion into the aryl-bromide bond.

    • Solution 2 (Precatalyst Choice): Switch to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern palladacycle precatalyst (e.g., G2, G3, G4 precatalysts) that generates the active LPd(0) species more reliably under basic conditions.[2]

  • Insufficient Reaction Temperature or Time: Pyridine substrates can be less reactive than their benzene analogues.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. If using microwave irradiation, this can dramatically reduce reaction times and improve yields by overcoming activation energy barriers.[3] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Poorly Degassed System: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state.

    • Solution: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

Issue 2: Formation of Monosubstituted Byproduct and Unreacted Starting Material

Your analysis shows a mixture of the desired disubstituted product, a significant amount of the monosubstituted intermediate (e.g., 3-bromo-5-aryl-4-methoxypyridine), and unreacted starting material.

This indicates the first coupling reaction is occurring, but the second is sluggish.

Potential Causes & Solutions:

  • Deactivation of the Intermediate: After the first coupling, the resulting 3-bromo-5-substituted-4-methoxypyridine is electronically different and may be less reactive in the second oxidative addition step.

    • Solution 1 (Increase Temperature/Time): The second coupling may simply require more forcing conditions. After confirming the formation of the monosubstituted product, consider increasing the temperature to drive the second coupling to completion.

    • Solution 2 (Change Catalyst System): A more active catalyst system, perhaps one with a different ligand, might be necessary to activate the second C-Br bond. For instance, if you started with a Pd/PPh₃ system, switching to a more electron-rich and bulky ligand like t-Bu₃P or a biarylphosphine ligand could be effective.

  • Stoichiometry of Reagents: Insufficient coupling partner or base will halt the reaction after the first substitution.

    • Solution: Ensure you are using a slight excess of the coupling partner (e.g., 2.2-2.5 equivalents of boronic acid for a disubstitution) and a sufficient amount of base (at least 2 equivalents per C-Br bond being coupled).

Issue 3: Homocoupling of the Coupling Partner is a Major Byproduct

You observe a significant amount of a byproduct derived from the dimerization of your coupling partner (e.g., biaryl from a boronic acid in a Suzuki reaction, or a diyne from a terminal alkyne in a Sonogashira reaction).

Homocoupling is a common side reaction in many cross-coupling protocols.[4][5]

Potential Causes & Solutions:

  • Suzuki Reaction: Homocoupling of boronic acids can occur, especially at high temperatures or if oxygen is present.

    • Solution: Ensure rigorous deoxygenation of the reaction mixture. Using a two-phase solvent system (e.g., toluene/water) can sometimes suppress this side reaction. Lowering the catalyst loading may also help.

  • Sonogashira Reaction (Glaser Coupling): The copper co-catalyst is often responsible for the homocoupling of terminal alkynes.[6][7]

    • Solution 1: Perform the reaction under "copper-free" Sonogashira conditions. While often slower, these conditions eliminate the primary pathway for diyne formation.[8]

    • Solution 2: If copper is required, use a minimal amount of the co-catalyst (e.g., 1-2 mol%). Ensure a strictly anaerobic environment, as oxygen promotes Glaser coupling.[6]

  • Stille Reaction: Homocoupling of the organostannane reagent can proceed through radical pathways or reaction with the Pd(II) precatalyst.[4]

    • Solution: Adding a radical scavenger or ensuring a clean Pd(0) source can mitigate this. The choice of non-transferable groups on the tin reagent is also crucial.

Issue 4: Protodebromination or Hydrodehalogenation is Observed

Your product analysis reveals the presence of 3-bromo-4-methoxypyridine, 5-bromo-4-methoxypyridine, or fully debrominated 4-methoxypyridine.

This side reaction involves the replacement of a bromine atom with a hydrogen atom and can arise from several pathways.[9]

Potential Causes & Solutions:

  • Source of Hydride: The hydride can come from the solvent (e.g., alcohols), the base (e.g., from formate impurities in alkali metal hydroxides), or the organometallic coupling partner.

    • Solution 1 (Solvent/Base Choice): Use anhydrous, high-purity solvents and bases. Aprotic solvents like dioxane or toluene are generally preferred over alcohols. If a protic solvent is necessary, consider its potential to act as a hydride source.

    • Solution 2 (For Suzuki Reactions): This specific side reaction is known as protodeboronation when it affects the boronic acid partner, which can then lead to hydrodehalogenation of the aryl halide.[10] Using boronate esters (e.g., pinacol esters) or organotrifluoroborates can increase stability and reduce the rate of this side reaction.[10][11] Using bulky phosphine ligands can sometimes paradoxically accelerate protodeboronation and should be considered carefully.[12]

  • β-Hydride Elimination: This can occur from the Pd(II) intermediate, particularly in reactions like the Buchwald-Hartwig amination.[13]

    • Solution: The choice of ligand is critical. Bulky ligands that promote rapid reductive elimination can outcompete β-hydride elimination.

Frequently Asked Questions (FAQs)

Q1: Which bromine is more reactive, the one at C3 or C5?

The two bromine atoms are in chemically distinct environments. While they are electronically similar, the position adjacent to the methoxy group (C3 and C5) makes them roughly equivalent in terms of electronics. However, subtle differences in steric hindrance or coordination to the palladium catalyst can lead to slight preferences. For many dihaloheterocycles, the regioselectivity can be influenced by the choice of ligand and catalyst system.[14][15] In practice, for 3,5-dibromopyridine derivatives, achieving selective monosubstitution can be challenging, and mixtures are common without careful optimization. It is often best to assume similar reactivity and aim for disubstitution using sufficient equivalents of the coupling partner.

Q2: How does the 4-methoxy group influence the reaction?

The methoxy group at the 4-position is an electron-donating group. This increases the electron density of the pyridine ring, which can have two opposing effects:

  • Slower Oxidative Addition: An electron-rich aryl halide is generally less electrophilic and thus reacts more slowly in the oxidative addition step with the Pd(0) catalyst. This can make 3,5-dibromo-4-methoxypyridine less reactive than, for example, 3,5-dibromopyridine itself.

  • Faster Reductive Elimination: The electron-donating group can make the final reductive elimination step faster, which is beneficial for product turnover.

Overall, the deactivating effect on oxidative addition is usually dominant, meaning more forcing conditions (higher temperature, more active catalyst) may be required compared to less electron-rich pyridines.[16]

Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling with this substrate?

For a new Suzuki-Miyaura coupling with 3,5-dibromo-4-methoxypyridine aiming for disubstitution, a robust set of starting conditions would be:

ComponentRecommendationRationale
Substrate 3,5-Dibromo-4-methoxypyridine1.0 equivalent
Coupling Partner Arylboronic Acid2.2 - 2.5 equivalents
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Good general-purpose catalysts for initial screening.
Base 1M or 2M aq. Na₂CO₃ or K₂CO₃4-5 equivalents. Effective and commonly used.[17]
Solvent Dioxane or Toluene/H₂O (e.g., 4:1 ratio)High boiling point, good for solubilizing reagents.
Temperature 90-110 °CSufficient to drive the reaction for this electron-rich substrate.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent catalyst degradation.

This provides a solid baseline from which you can optimize by changing the ligand, base, or solvent system based on the results from the troubleshooting guide.

Q4: How does the pyridine nitrogen affect the reaction?

The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst. This can be problematic, as it can sequester the catalyst in an off-cycle, inactive state, effectively inhibiting the reaction.[18] This is a well-known issue for 2-halopyridines but can also affect 3- and 4-substituted pyridines. Using bulky ligands on the palladium center can create steric shielding that disfavors this inhibitory coordination, keeping the catalyst active in the catalytic cycle.[19]

Visualization of Key Processes

Catalytic Cycle for Cross-Coupling

Catalytic Cycle Pd0 LPd(0) Active Catalyst OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X Intermediate OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdII_R R-Pd(II)-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' Product RedElim->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Flowchart

Troubleshooting Flowchart start Reaction Outcome? low_yield Low Yield / No Reaction start->low_yield Poor good_yield Success! start->good_yield Good sm_consumed Starting Material Consumed? low_yield->sm_consumed Yes inactive_cat Inactive Catalyst (See Issue 1) low_yield->inactive_cat No byproducts Major Byproducts? sm_consumed->byproducts mono_sub Monosubstitution (See Issue 2) byproducts->mono_sub Monosubstituted homocoupling Homocoupling (See Issue 3) byproducts->homocoupling Homocoupled protodebrom Protodebromination (See Issue 4) byproducts->protodebrom Debrominated

Caption: Decision tree for troubleshooting common cross-coupling issues.

Example Protocol: Disubstitution via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the double Suzuki-Miyaura coupling of 3,5-dibromo-4-methoxypyridine with a generic arylboronic acid. Note: Optimization may be required for specific substrates. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3,5-Dibromo-4-methoxypyridine (1.0 eq)

  • Arylboronic acid (2.3 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

  • SPhos (6 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (4.5 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3,5-dibromo-4-methoxypyridine, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos ligand and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane to water) via syringe. The final reaction concentration should be around 0.1 M with respect to the starting pyridine.

  • Heating: Place the flask in a preheated oil bath at 100 °C (or as determined by optimization) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the disappearance of the starting material and the monosubstituted intermediate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3,5-diaryl-4-methoxypyridine product.

References

  • Wikipedia. Stille reaction. [4]

  • Thompson, A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [16][20]

  • Chemical Communications (RSC Publishing). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. [21]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [22]

  • DR-NTU. Journal Name COMMUNICATION. [23]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [9]

  • ResearchGate. Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. [24]

  • ResearchGate. A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. [5]

  • ACS Publications. Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. [25]

  • Wikipedia. Protodeboronation. [10]

  • Saygili, N., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry. [17]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [26]

  • Chemistry LibreTexts. Stille Coupling. [27]

  • The Journal of Organic Chemistry. Sonogashira Coupling Reaction with Diminished Homocoupling. [6]

  • NIH National Library of Medicine. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [28]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [3]

  • ResearchGate. Coupling outcomes for pyridines. [1]

  • ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [18]

  • Organic Chemistry Portal. Stille Coupling. [29]

  • Chemical Science (RSC Publishing). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [30]

  • Wikipedia. Sonogashira coupling. [7]

  • ResearchGate. (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. [11]

  • Organic Chemistry Portal. Sonogashira Coupling. [8]

  • ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Nanocatalyst-Controlled Conditions. J. Org. Chem.

  • Chemical Science (RSC Publishing). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [19]

  • Wikipedia. Buchwald–Hartwig amination. [13]

  • Benchchem. Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. [31]

  • Benchchem. A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. [32]

  • White Rose Research Online. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. [14]

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [2]

  • ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [15]

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalysed protodeboronation. [12]

Sources

Technical Support Center: Homocoupling Byproducts in 3,5-Dibromo-4-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for mitigating homocoupling byproducts when working with 3,5-Dibromo-4-methoxypyridine in cross-coupling reactions. Our goal is to move beyond simple protocols and explain the causality behind these common side reactions, empowering you to optimize your synthetic routes effectively.

Troubleshooting Guide: Diagnosis and Mitigation of Homocoupling

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on mechanistic understanding and established laboratory practices.

Question 1: I'm running a Suzuki-Miyaura coupling with 3,5-Dibromo-4-methoxypyridine and an arylboronic acid, but I'm isolating a significant amount of the symmetrical biaryl derived from my boronic acid. What is causing this and how can I fix it?

Answer:

This is a classic and frequently encountered problem in Suzuki-Miyaura cross-coupling. The byproduct you are observing is the result of the homocoupling of your boronic acid.

Root Cause Analysis:

The primary culprit is the presence of palladium(II) species in your reaction mixture, often generated by the oxidation of the active Pd(0) catalyst by residual oxygen.[1] The homocoupling of boronic acids can proceed via a stoichiometric reaction with Pd(II), which forms the symmetrical biaryl and regenerates Pd(0).[1] This parasitic cycle competes directly with the desired cross-coupling pathway. Up to 6-8% v/v of oxygen can remain in the headspace of a reactor that has only been inerted by vacuum/backfill cycles, which is often sufficient to initiate this side reaction.[2]

Mitigation Strategies:

Strategy Mechanism of Action & Rationale Detailed Protocol
1. Rigorous Deoxygenation Minimizes the primary oxidant (O₂) responsible for generating the problematic Pd(II) species.[1] A subsurface sparge is significantly more effective than simple vacuum/backfill cycles for removing dissolved oxygen.Before adding the palladium catalyst, bubble argon or nitrogen gas directly through your solvent and reaction mixture (subsurface sparge) for at least 20-30 minutes. Maintain a positive inert gas pressure throughout the reaction.
2. Add a Mild Reducing Agent Rapidly reduces any free Pd(II) back to the active Pd(0) state, preventing it from engaging in the homocoupling of the boronic acid.[1] Potassium formate is a mild agent that typically does not reduce the desired Ar-Pd(II)-X intermediate.[1][2]Add a small amount of a mild reducing agent like potassium formate (KCOOH) to the reaction mixture before the catalyst.
3. Use a Direct Pd(0) Source Pre-catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require an in situ reduction to Pd(0). This activation step can be inefficient and susceptible to side reactions. Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent this issue.[3]Substitute your Pd(II) pre-catalyst with an equivalent molar percentage of a Pd(0) catalyst. Note that some Pd(0) sources are air-sensitive and require careful handling.
4. Slow Addition of Boronic Acid Maintaining a low instantaneous concentration of the boronic acid can kinetically disfavor the bimolecular homocoupling reaction relative to the desired transmetalation step with the aryl halide-Pd complex.Prepare a solution of the boronic acid in a portion of the degassed solvent and add it slowly via syringe pump to the reaction mixture containing the 3,5-Dibromo-4-methoxypyridine and catalyst at the reaction temperature.
5. Ligand Selection Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate-determining reductive elimination step of the cross-coupling cycle, helping the desired reaction outcompete the homocoupling pathway.[3]Screen various modern biaryl phosphine ligands to identify the optimal choice for your specific substrate combination.
Question 2: In my Sonogashira reaction between 3,5-Dibromo-4-methoxypyridine and a terminal alkyne, I'm seeing a lot of the 1,3-diyne (butadiyne) byproduct. Why does this happen?

Answer:

The formation of a symmetrical butadiyne is a result of the oxidative homocoupling of your terminal alkyne, often referred to as Glaser coupling. This is a very common side reaction in Sonogashira couplings.[4]

Root Cause Analysis:

The Sonogashira reaction typically employs a copper(I) co-catalyst.[5][6] In the presence of an oxidant, most commonly atmospheric oxygen, the copper acetylide intermediate can undergo oxidative dimerization to form the diyne byproduct. This pathway is highly competitive with the desired cross-coupling, especially if the transmetalation from copper to palladium is slow.[4][7]

Mitigation Strategies:

Strategy Mechanism of Action & Rationale Detailed Protocol
1. Strict Anaerobic Conditions Directly removes the oxidant (O₂) required for the copper-mediated Glaser coupling.Use rigorously deoxygenated solvents (freeze-pump-thaw or subsurface sparging). Assemble your reaction under a strict inert atmosphere (glovebox or Schlenk line).
2. Copper-Free Sonogashira Eliminates the catalyst responsible for the homocoupling pathway. Certain palladium/ligand systems can facilitate the coupling without a copper co-catalyst, albeit sometimes requiring higher temperatures or different bases.Investigate established copper-free Sonogashira protocols. These often use highly active palladium catalysts and bases like pyrrolidine or other amines that can facilitate the deprotonation and transfer of the alkyne.
3. Use a Reducing Atmosphere A study has shown that using a dilute hydrogen atmosphere can significantly reduce the amount of alkyne homocoupling.[4] This likely works by keeping the catalytic species in a reduced state and scavenging trace oxygen.If your substrate is stable to reduction, consider running the reaction under an atmosphere of H₂ diluted with nitrogen or argon. Caution: This requires appropriate safety measures.
4. Modify the Base/Solvent System The choice of amine base can influence the rate of both the desired reaction and the homocoupling.For example, using piperidine in acetonitrile has been shown to be effective.[4] Experiment with different amine bases (e.g., triethylamine, diisopropylamine, piperidine) and solvents to find conditions that favor the cross-coupling.
Question 3: My reaction is attempting to form a biaryl via Ullmann coupling of 3,5-Dibromo-4-methoxypyridine, but the yields are poor and require very high temperatures. Are there better ways to promote this specific homocoupling?

Answer:

While often seen as an undesirable byproduct in palladium catalysis, the Ullmann reaction is specifically designed for aryl halide homocoupling using a copper catalyst.[8] The classic conditions are indeed harsh, often requiring stoichiometric copper and temperatures exceeding 200 °C.[9][10] However, modern advancements have improved this transformation.

Optimization Strategies for Ullmann Homocoupling:

The key to modernizing the Ullmann reaction is moving from stoichiometric, unactivated copper powder to catalytic systems that are more reactive and operate under milder conditions.[11][12]

  • Use Activated Copper: Instead of copper-bronze alloy, use freshly activated copper powder.

  • High-Boiling Point Aprotic Solvents: Solvents like DMF, NMP, or nitrobenzene are traditionally used.[9]

  • Introduction of Ligands: The most significant improvement in Ullmann-type couplings has been the introduction of ligands. Ligands like 1,10-phenanthroline or various amino acids can coordinate to the copper, increasing its solubility and reactivity, thereby allowing for lower reaction temperatures and catalytic amounts of copper.[8]

  • Palladium-Catalyzed Homocoupling: While often a side reaction, specific conditions can be used to favor homocoupling using palladium catalysts. This can sometimes be achieved by performing the reaction in the absence of a second coupling partner but in the presence of a reducing agent that promotes the formation of a Pd(0) species which can then undergo oxidative addition and subsequent coupling steps.

A typical modern procedure might involve heating the 3,5-Dibromo-4-methoxypyridine with freshly activated copper powder in DMF at a more moderate temperature of 95-150 °C.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary homocoupling byproduct I should expect when using 3,5-Dibromo-4-methoxypyridine?

The most likely homocoupling byproduct is the dimer of the other coupling partner. For instance, in a Suzuki reaction, you will most likely see the dimer of your boronic acid. In a Sonogashira reaction, you will see the diyne from your alkyne. Direct homocoupling of 3,5-Dibromo-4-methoxypyridine to form 2,2',6,6'-tetrabromo-4,4'-dimethoxy-3,3'-bipyridine is less common under typical Pd-catalyzed cross-coupling conditions but can occur, especially at elevated temperatures or under Ullmann-type conditions.[8][13]

Q2: Can the choice of base influence the rate of homocoupling?

Absolutely. In Suzuki reactions, the base is crucial for activating the boronic acid for transmetalation.[14] An inefficient base can slow the transmetalation step, giving the competitive homocoupling pathway more time to occur. For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[3]

Q3: Is there a general-purpose strategy to minimize all types of homocoupling?

The most universal and high-impact strategy is the rigorous exclusion of oxygen . Oxygen is a key culprit in the most common homocoupling pathways for both Suzuki (via Pd(II) formation) and Sonogashira (via Cu-mediated oxidation) reactions.[1][4] Mastering inert atmosphere techniques, including subsurface gas sparging, is paramount.

Q4: My reaction involves a Grignard reagent. Is homocoupling a concern?

Yes. The reaction of a Grignard reagent with an aryl halide can be complicated by homocoupling of the Grignard reagent itself, especially in the presence of certain transition metal catalysts or oxidants.[15] Additionally, the reaction of two molecules of the Grignard reagent can be promoted by the catalyst. Careful control of reaction temperature (often sub-ambient) and slow addition of the Grignard reagent are critical.

Visualizing the Pathways

To better understand the competition between the desired reaction and the side reaction, consider the catalytic cycle for a Suzuki-Miyaura reaction.

Suzuki_Homocoupling Fig 1: Competing Pathways in Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2 Pd(II) pd0->pd2 Oxidation ar_pd_x Ar-Pd(II)-X L₂ ox_add->ar_pd_x trans Transmetalation ar_pd_x->trans ar_pd_ar Ar-Pd(II)-Ar' L₂ trans->ar_pd_ar red_elim Reductive Elimination ar_pd_ar->red_elim red_elim->pd0 product Ar-Ar' (Desired Product) red_elim->product oxygen O₂ (Trace Oxygen) oxygen->pd0 homo Boronic Acid Homocoupling pd2->homo homo->pd0 Reduction dimer R'-R' (Dimer Byproduct) homo->dimer boronic 2 R'-B(OH)₂ boronic->homo ar_x Ar-X (3,5-Dibromo-4-methoxypyridine) ar_x->ox_add ar_b R'-B(OH)₂ + Base ar_b->trans

Caption: Fig 1: Competing Pathways in Suzuki-Miyaura Coupling

Troubleshooting_Workflow Fig 2: Troubleshooting Workflow for Homocoupling start Significant byproduct observed in cross-coupling identify Identify byproduct structure (e.g., via LC-MS, GC-MS, NMR) start->identify decision Byproduct is a dimer of... identify->decision boronic Boronic Acid / Organoborane (Suzuki) decision->boronic R'-R' alkyne Terminal Alkyne (Sonogashira) decision->alkyne R'≡C-C≡R' aryl_halide Aryl Halide (Ullmann-type) decision->aryl_halide Ar-Ar sol_suzuki Implement Suzuki Solutions: 1. Rigorous Deoxygenation (sparge) 2. Add mild reducing agent (KCOOH) 3. Use Pd(0) source directly 4. Slow addition of boronic acid boronic->sol_suzuki sol_sono Implement Sonogashira Solutions: 1. Strict anaerobic conditions 2. Use copper-free protocol 3. Modify base/solvent alkyne->sol_sono sol_ullmann Evaluate Reaction Conditions: 1. Is temperature too high? 2. Is catalyst/ligand optimal? 3. Consider alternative coupling aryl_halide->sol_ullmann

Caption: Fig 2: Troubleshooting Workflow for Homocoupling

References
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. (2025). ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ACS Publications. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ACS Publications. [Link]

  • Buchwald–Hartwig amination. (2024). Wikipedia. [Link]

  • Ullmann coupling-An overview. (2025). OperaChem. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). MDPI. [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2023). NIH. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2002). NTU Scholars. [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). NIH. [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). ResearchGate. [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025). OperaChem. [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). ACS Publications. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira coupling. (2024). Wikipedia. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]

  • Ullmann reaction. (2024). Wikipedia. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2023). PubMed. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. (2025). ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Modular Preparation of Cationic Bipyridines and Azaarenes via C–H Activation. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of the Novel 4,4'- and 6,6'- Dihydroxamic - 2,2'-Bipyridines and Improved Routes to 4,4'- and 6,6'- Substituted. (1998). ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. [Link]

  • 6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'- bipyridine: a new solubilizing building block for macromolecular and supramolecular applications. (2006). PubMed. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Non‐centrosymmetric Dipolar 4,4′‐Bipyridines: Potential Molecular Tectons for Programmed Assembly of Supramolecular Systems. (2023). ResearchGate. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015). YouTube. [Link]

  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. (2020). MDPI. [Link]

  • The Manganese-Catalyzed Cross-Coupling Reaction. (n.d.). DTU Research Database. [Link]

  • 12.1: Organometallic reactions. (2022). Chemistry LibreTexts. [Link]

  • 3,5-Dibromo-4-methylpyridine. (2016). ResearchGate. [Link]

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Debromination of 3,5-Dibromo-4-methoxypyridine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Preventing Unwanted Debromination During Synthesis

Welcome to the Technical Support Center for 3,5-Dibromo-4-methoxypyridine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Unwanted debromination is a common side reaction that can significantly impact reaction yield and purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you diagnose, mitigate, and prevent the loss of bromine atoms from your starting material.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of 3-Bromo-4-methoxypyridine and 4-methoxypyridine in my reaction mixture. What is causing this debromination?

A1: The presence of mono-brominated and fully debrominated byproducts indicates that a reductive dehalogenation process is occurring. This is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. The primary causes include:

  • Reaction with Hydride Sources: The palladium catalyst, after oxidative addition to the C-Br bond, can react with a hydride source in the reaction mixture. This can originate from solvents (like THF or alcohols), the base (e.g., from the decomposition of alkoxides), or even trace amounts of water.

  • Catalyst-Mediated Reduction: Certain palladium-ligand complexes are more prone to promoting reductive dehalogenation. Electron-rich and sterically bulky phosphine ligands, while often beneficial for the desired coupling, can sometimes facilitate this undesired pathway.[1][2]

  • Thermal Decomposition: At elevated temperatures, thermal decomposition of the starting material or intermediates can lead to the formation of radical species that result in debromination.

  • Photochemical Decomposition: Exposure to light, especially UV radiation, can induce photochemical dehalogenation of aryl halides.[3][4]

Q2: How does the electronic nature of 3,5-Dibromo-4-methoxypyridine influence its susceptibility to debromination?

A2: The methoxy group at the 4-position is an electron-donating group, which increases the electron density of the pyridine ring. This makes the carbon-bromine bonds more susceptible to oxidative addition by a low-valent metal catalyst, such as Pd(0). While this enhanced reactivity is often desirable for the primary reaction, it can also accelerate the rate of unwanted side reactions, including debromination.[1][2]

Q3: Can my choice of base contribute to the debromination of my starting material?

A3: Absolutely. The base plays a critical role in many cross-coupling reactions and can influence the extent of debromination. For instance:

  • Alkoxide Bases: Bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig aminations, can undergo β-hydride elimination to generate a hydride species that can act as a reductant.

  • Hydroxide and Carbonate Bases: In the presence of water or alcohols, bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can generate hydroxide or alkoxide ions, which can also contribute to the formation of hydride sources.

  • Weak vs. Strong Bases: While a strong base is often necessary for the catalytic cycle, an excessively strong base can promote side reactions. Conversely, a base that is too weak may lead to a sluggish reaction, and prolonged reaction times at high temperatures can also increase the likelihood of debromination.

Q4: How can I definitively identify and quantify the extent of debromination in my reaction?

A4: A combination of analytical techniques is recommended for accurate identification and quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile components in your crude reaction mixture. You will be able to distinguish between 3,5-dibromo-4-methoxypyridine, 3-bromo-4-methoxypyridine, and 4-methoxypyridine based on their different retention times and mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for this purpose. The aromatic region of the spectrum will show distinct signals for the different pyridine species. For example, 3,5-dibromo-4-methoxypyridine will exhibit a singlet for the two equivalent protons at C2 and C6. The mono-brominated product will have a more complex splitting pattern, and the fully debrominated product will show signals corresponding to protons at C2, C3, C5, and C6. Quantitative NMR (qNMR) can be used to determine the relative ratios of these species.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used to separate and quantify the components of your reaction mixture.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting debromination based on the type of reaction you are performing.

Guide 1: Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

If you are observing significant debromination in a palladium-catalyzed reaction, consider the following troubleshooting steps:

Initial Diagnosis:

  • Confirm the Identity of Byproducts: Use GC-MS or ¹H NMR to confirm that the byproducts are indeed the mono- and di-debrominated species.

  • Assess the Extent of Debromination: Quantify the relative amounts of starting material, desired product, and debrominated byproducts using qNMR or HPLC.

Troubleshooting Workflow:

start Debromination Observed catalyst Optimize Catalyst System start->catalyst ligand Screen Phosphine Ligands catalyst->ligand If debromination persists success Debromination Minimized catalyst->success Successful Optimization base Evaluate Base ligand->base If debromination persists ligand->success Successful Optimization solvent Change Solvent base->solvent If debromination persists base->success Successful Optimization temp Lower Reaction Temperature solvent->temp If debromination persists solvent->success Successful Optimization reagent_quality Check Reagent Quality temp->reagent_quality If debromination persists temp->success Successful Optimization reagent_quality->success Successful Optimization

Caption: Troubleshooting workflow for debromination in Pd-catalyzed reactions.

Detailed Troubleshooting Steps:

Parameter Potential Cause of Debromination Recommended Actions & Rationale
Catalyst System High catalyst loading or a highly active catalyst can promote side reactions.- Reduce Catalyst Loading: Decrease the mol% of the palladium source incrementally (e.g., from 5 mol% to 1-2 mol%). - Change Palladium Source: If using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd₂(dba)₃ to bypass the in-situ reduction step which can sometimes lead to side reactions.
Phosphine Ligand Highly electron-rich and bulky ligands can sometimes favor reductive dehalogenation.- Screen Ligands: Test a range of phosphine ligands with varying steric and electronic properties. For example, if a very electron-rich ligand like SPhos is causing issues, try a less electron-rich one like PPh₃ or a bidentate ligand like Xantphos.[7][8] - Adjust Ligand:Metal Ratio: A higher ligand-to-metal ratio can sometimes stabilize the catalyst and suppress side reactions.
Base The base can be a source of hydrides or promote pathways leading to debromination.- Switch to a Weaker Base: If using a strong base like NaOtBu, consider switching to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. - Use Anhydrous Base: Ensure the base is thoroughly dried, as trace water can be detrimental.
Solvent Solvents can act as hydride donors.- Use Aprotic Solvents: If using solvents like THF or alcohols, switch to aprotic, non-hydride-donating solvents like toluene, dioxane, or DMF. - Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents.
Temperature & Time High temperatures and long reaction times increase the likelihood of thermal decomposition and side reactions.- Lower the Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. - Monitor Reaction Progress: Closely monitor the reaction by TLC, GC-MS, or LC-MS to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.
Reagent Quality Impurities in starting materials or reagents can interfere with the reaction.- Use High-Purity Reagents: Ensure that the 3,5-Dibromo-4-methoxypyridine, boronic acid/ester (for Suzuki), and amine (for Buchwald-Hartwig) are of high purity. - Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen, which can degrade the catalyst.
Guide 2: Debromination in Organometallic Reactions (e.g., Grignard, Organolithium)

Unwanted debromination can also occur when attempting to form an organometallic reagent from 3,5-Dibromo-4-methoxypyridine.

Troubleshooting Workflow:

start Debromination during Organometallic Formation temp Optimize Temperature start->temp reagent_add Control Reagent Addition temp->reagent_add If debromination persists success Successful Organometallic Formation temp->success Successful Optimization solvent_choice Select Appropriate Solvent reagent_add->solvent_choice If debromination persists reagent_add->success Successful Optimization reagent_type Consider Alternative Reagents solvent_choice->reagent_type If debromination persists solvent_choice->success Successful Optimization reagent_type->success Successful Optimization

Caption: Troubleshooting workflow for debromination in organometallic reactions.

Detailed Troubleshooting Steps:

Parameter Potential Cause of Debromination Recommended Actions & Rationale
Temperature Exothermic reactions can lead to localized heating and decomposition.- Maintain Low Temperatures: Perform the reaction at very low temperatures (e.g., -78 °C) to control the reaction rate and dissipate heat.
Reagent Addition Rapid addition of the organometallic reagent can cause localized high concentrations and side reactions.- Slow, Dropwise Addition: Add the organolithium or Grignard reagent slowly and dropwise to the solution of 3,5-Dibromo-4-methoxypyridine to maintain a low concentration of the reactive species.
Solvent The solvent can influence the stability of the organometallic intermediate.- Use Anhydrous, Aprotic Solvents: Ensure that solvents like THF or diethyl ether are scrupulously dried, as any protic impurities will quench the organometallic reagent and can lead to debromination.
Reagent Type Some organometallic reagents are more prone to side reactions.- Consider Halogen-Metal Exchange: For the formation of an organolithium species, consider using a milder approach like a halogen-metal exchange with n-BuLi or t-BuLi at low temperatures, which can be more selective than deprotonation.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Debromination in a Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3,5-Dibromo-4-methoxypyridine with an arylboronic acid, with an emphasis on minimizing debromination.

Materials:

  • 3,5-Dibromo-4-methoxypyridine (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • K₃PO₄ (finely powdered and dried, 2.0 eq.)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,5-Dibromo-4-methoxypyridine, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS every hour.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Analytical Method for Quantifying Debromination by ¹H NMR

Sample Preparation:

  • Take a small, representative aliquot from the crude reaction mixture.

  • Evaporate the solvent under reduced pressure.

  • Accurately weigh a known amount of the crude material.

  • Dissolve the weighed sample in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a known amount of an internal standard with a signal that does not overlap with the signals of interest (e.g., 1,3,5-trimethoxybenzene).

NMR Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁ value).

Data Analysis:

  • Integrate the characteristic signals for:

    • 3,5-Dibromo-4-methoxypyridine (singlet in the aromatic region)

    • 3-Bromo-4-methoxypyridine (distinct aromatic signals)

    • 4-methoxypyridine (distinct aromatic signals)

    • The internal standard

  • Calculate the molar ratio of each species relative to the internal standard to determine the extent of debromination.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews, 40(1), 102-113.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a versatile analytical method.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.

Sources

Technical Support Center: Purification of Products from 3,5-Dibromo-4-methoxypyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with coupling reactions involving 3,5-Dibromo-4-methoxypyridine. The purification of the resulting products is often a critical bottleneck in the synthetic workflow. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process. The guidance provided herein is grounded in established chemical principles and practical, field-tested experience to ensure scientific integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in a coupling reaction with 3,5-Dibromo-4-methoxypyridine?

A1: Common impurities can be broadly categorized as follows:

  • Starting Materials: Unreacted 3,5-Dibromo-4-methoxypyridine and the coupling partner (e.g., boronic acid in Suzuki coupling).

  • Homocoupling Products: Dimerization of the coupling partner (e.g., biaryl formation from boronic acid in Suzuki reactions) can be a significant byproduct.

  • Catalyst Residues: Residual palladium catalyst and ligands are common metallic and organic impurities.

  • Byproducts from the Base: Inorganic salts resulting from the base used in the reaction (e.g., carbonates, phosphates).

  • Solvent and Water: Residual solvents and moisture can be present in the crude product.

Q2: My crude product is a complex mixture. What is the best general approach to start the purification?

A2: A general and effective starting approach is a multi-step purification strategy:

  • Aqueous Workup: Begin with a standard aqueous workup to remove the bulk of inorganic salts and water-soluble impurities. An acidic wash (e.g., dilute HCl) can help remove basic impurities, followed by a basic wash (e.g., saturated NaHCO₃) to remove acidic byproducts.

  • Filtration through a Celite Pad: To remove the heterogeneous palladium catalyst and other insoluble materials, filtering the reaction mixture through a pad of Celite is a highly effective first step.[1][2][3]

  • Column Chromatography: Flash column chromatography on silica gel is typically the most powerful technique for separating the desired product from organic impurities like starting materials and homocoupling products.

Q3: I am observing significant peak tailing when analyzing my pyridine-containing products by HPLC. What is the cause and how can I fix it?

A3: Peak tailing for basic compounds like pyridines is a frequent issue in reversed-phase HPLC.[4] It is primarily caused by the interaction of the basic nitrogen atom of the pyridine ring with acidic residual silanol groups on the silica-based stationary phase.[4] To mitigate this:

  • Use a Mobile Phase Additive: Incorporating a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) or a basic modifier (e.g., triethylamine) in the mobile phase can help to protonate the silanol groups or the pyridine nitrogen, respectively, leading to more symmetrical peaks.

  • Choose a pH-Stable Column: Employing a column specifically designed for use at higher pH (e.g., a hybrid or polymer-based C18 column) allows for the analysis of the pyridine in its neutral state, which can improve peak shape.[4]

  • End-Capped Columns: Use a well-end-capped column to minimize the number of accessible free silanol groups.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your 3,5-Dibromo-4-methoxypyridine coupling products.

Issue 1: Incomplete Removal of Palladium Catalyst

Symptom: The purified product is still contaminated with a black or gray solid, and/or ICP-MS analysis shows high levels of residual palladium.

Causality: Palladium catalysts, especially in their Pd(0) state, can be finely dispersed and difficult to remove by simple filtration. They can also form soluble complexes that co-elute with the product during chromatography.

Troubleshooting Workflow:

start High Palladium Contamination celite_filtration Filter through Celite Pad start->celite_filtration activated_carbon Treat with Activated Carbon celite_filtration->activated_carbon Still Contaminated success Palladium Removed celite_filtration->success Successful metal_scavenger Use a Metal Scavenger Resin activated_carbon->metal_scavenger Still Contaminated activated_carbon->success Successful crystallization Recrystallization metal_scavenger->crystallization Still Contaminated metal_scavenger->success Successful crystallization->success Successful

Caption: Workflow for removing residual palladium catalyst.

Detailed Protocols:

  • Protocol 1: Enhanced Celite Filtration

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Prepare a short plug of Celite (2-3 cm) in a fritted funnel or a pipette.

    • Pass the solution through the Celite plug.

    • Wash the plug thoroughly with the same solvent to ensure complete recovery of the product. This method is effective for removing heterogeneous palladium residues.[2][3]

  • Protocol 2: Treatment with Activated Carbon

    • Dissolve the crude product in an organic solvent.

    • Add a small amount of activated carbon (approximately 10% by weight of the crude product).

    • Stir the mixture at room temperature for 1-2 hours.

    • Filter the mixture through a pad of Celite to remove the activated carbon.

    • Wash the Celite pad with fresh solvent.

  • Protocol 3: Application of Metal Scavengers

    • For persistent palladium contamination, especially from soluble species, the use of solid-supported metal scavengers is highly effective.[6]

    • Common scavengers include thiol-functionalized silica gel or polystyrene resins (e.g., SiliaMetS Thiol, QuadraSil MP).

    • Stir the product solution with the scavenger resin according to the manufacturer's recommendations, typically for a few hours at room temperature or slightly elevated temperatures.

    • Filter off the resin to obtain a palladium-free solution.

Issue 2: Co-elution of Product with Starting Material or Homocoupled Byproduct during Column Chromatography

Symptom: Fractions from column chromatography contain a mixture of the desired product and either unreacted 3,5-Dibromo-4-methoxypyridine or the homocoupled byproduct of the coupling partner.

Causality: The polarity of the product, starting material, and byproducts may be very similar, leading to poor separation on silica gel.

Troubleshooting Workflow:

start Co-elution in Chromatography gradient_optimization Optimize Eluent Gradient start->gradient_optimization solvent_system Change Solvent System gradient_optimization->solvent_system Still Co-eluting success Pure Product Obtained gradient_optimization->success Successful stationary_phase Switch Stationary Phase (e.g., Alumina) solvent_system->stationary_phase Still Co-eluting solvent_system->success Successful recrystallization Attempt Recrystallization stationary_phase->recrystallization Still Co-eluting stationary_phase->success Successful recrystallization->success Successful

Caption: Strategy for resolving co-eluting compounds.

Detailed Protocols:

  • Protocol 4: Optimizing Column Chromatography

    • Eluent System Modification:

      • If using a standard hexane/ethyl acetate system, try incorporating a small amount of a more polar solvent like methanol or a less polar solvent like dichloromethane to alter the selectivity.

      • For basic pyridine compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and may alter the retention of the product relative to impurities.[4]

    • Gradient Elution: Employ a shallow gradient of the polar solvent to enhance the separation between closely eluting compounds.

    • Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity for pyridine-containing compounds. Alternatively, reversed-phase flash chromatography can be a powerful option if the polarity differences are more pronounced in a polar solvent system.

  • Protocol 5: Recrystallization

    • Recrystallization is an excellent method for purifying solid products, especially for removing small amounts of closely related impurities.[7][8]

    • Carefully screen for a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

    • Common solvent systems for pyridine derivatives include ethanol, isopropanol, ethyl acetate/hexanes, and toluene.

Issue 3: Product is an Oil or a Low-Melting Solid, Making Crystallization Difficult

Symptom: The purified product is a viscous oil or a waxy solid that does not readily crystallize, making it difficult to handle and obtain in a highly pure, solid form.

Causality: The molecular structure of the coupled product may not favor the formation of a stable crystal lattice. The presence of minor impurities can also inhibit crystallization.

Troubleshooting Workflow:

start Product is an Oil/Low-Melting Solid high_vacuum Dry under High Vacuum start->high_vacuum trituration Trituration with a Non-polar Solvent high_vacuum->trituration Still Oily solid_product Solid Product Obtained high_vacuum->solid_product Successful salt_formation Attempt Salt Formation trituration->salt_formation Still Oily trituration->solid_product Successful kugelrohr Kugelrohr Distillation (if thermally stable) salt_formation->kugelrohr If Applicable salt_formation->solid_product Successful

Caption: Methods for solidifying oily or low-melting products.

Detailed Protocols:

  • Protocol 6: Trituration

    • Dissolve the oily product in a minimal amount of a good solvent (e.g., dichloromethane).

    • Add a poor solvent in which the product is insoluble (e.g., hexanes, pentane, or diethyl ether) dropwise with vigorous stirring.

    • If a solid precipitates, continue adding the poor solvent until precipitation is complete.

    • If the product oils out, try cooling the mixture or scratching the inside of the flask with a glass rod to induce crystallization.

    • Collect the resulting solid by filtration.

  • Protocol 7: Salt Formation

    • The basic nitrogen of the pyridine ring provides a handle for salt formation.

    • Dissolve the purified, oily product in a suitable solvent (e.g., diethyl ether, ethyl acetate).

    • Add a solution of an acid (e.g., HCl in diethyl ether, or a solution of oxalic acid) dropwise.

    • The resulting salt will often be a crystalline solid that can be easily isolated by filtration. The free base can be regenerated by treatment with a mild base if necessary.

Quantitative Data Summary

IssueCommon CauseRecommended Purification TechniqueExpected Purity Improvement
Palladium ContaminationInsoluble Pd(0) or soluble Pd complexesFiltration through Celite, treatment with activated carbon, or use of metal scavengers>99.5% palladium removal
Co-elution of ImpuritiesSimilar polarity of product and impuritiesOptimized gradient column chromatography, change of stationary phase, or recrystallizationIncrease in product purity from <90% to >98%
Oily ProductInherent properties or residual impuritiesTrituration, salt formation, or Kugelrohr distillationSolidification of product, facilitating handling and further purification

References

  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Separation of pyridine or pyridine derivatives from aqueous solutions.
  • How to remove palladium catalyst from reaction mixture? ResearchGate. (URL: [Link])

  • How can i remove palladium Pd catalyst easily? ResearchGate. (URL: [Link])

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. (URL: [Link])

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. (URL: [Link])

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. (URL: [Link])

  • Purification of Pyridine. Chempedia - LookChem. (URL: [Link])

  • Method for recovery of pyridine bases.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. (URL: [Link])

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. (URL: [Link])

  • Isolation of pure pyridine help. Reddit. (URL: [Link])

  • Sonogashira troubleshooting help needed. Reddit. (URL: [Link])

  • Your trick to remove residual palladium. Reddit. (URL: [Link])

  • Buchwald-Hartwig Coupling. Organic Synthesis. (URL: [Link])

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Method for pyridine amine derivative. Chromatography Forum. (URL: [Link])

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. RSC Publishing. (URL: [Link])

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. (URL: [Link])

  • Buchwald–Hartwig amination. Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (URL: [Link])

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (URL: [Link])

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. (URL: [Link])

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (URL: [Link])

  • Sonogashira Coupling. Chemistry LibreTexts. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])

  • Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])

  • Sonogashira Coupling. NROChemistry. (URL: [Link])

  • Suzuki reaction. Wikipedia. (URL: [Link])

  • Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. (URL: [Link])

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3,5-Dibromo-4-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our goal is to offer not just protocols, but a foundational understanding of the principles governing these complex transformations.

Introduction: The Challenge of Selectivity

3,5-Dibromo-4-methoxypyridine is a valuable building block in medicinal chemistry and materials science. However, the presence of two identical bromine atoms on the pyridine ring presents a significant challenge: achieving selective mono-functionalization over di-substitution. The electronic nature of the pyridine ring and the position of the methoxy group influence the reactivity of the C-Br bonds, making catalyst and ligand selection paramount for controlling the reaction outcome. This guide will walk you through common issues and provide solutions for achieving high yields and selectivities in your cross-coupling reactions.

Frequently Asked Questions (FAQs)
Q1: What are the most common and effective cross-coupling reactions for functionalizing 3,5-Dibromo-4-methoxypyridine?

The most widely employed and versatile cross-coupling reactions for this substrate are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1][2][3]

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters. It is one of the most common reactions in synthetic organic chemistry due to its versatility.[4]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds with a wide range of primary and secondary amines.[5][6]

  • Sonogashira Coupling: Used to form C-C bonds with terminal alkynes, typically employing a palladium catalyst and a copper co-catalyst.[3][7]

Q2: How can I achieve selective mono-arylation at either the C3 or C5 position?

Achieving regioselectivity with two identical halogens is a significant challenge.[8] The key lies in carefully controlling the reaction conditions and, most importantly, the choice of ligand. While the electronic environment of the C3 and C5 positions is similar, subtle steric and electronic differences can be exploited.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can influence the site of oxidative addition. The choice of ligand can alter the reaction mechanism, favoring one position over the other.[9][10] For instance, certain ligands might promote oxidative addition at the less sterically hindered position.

  • Stoichiometry: Using a slight deficiency of the coupling partner (e.g., 0.8-0.95 equivalents of boronic acid in a Suzuki coupling) can favor mono-substitution. However, this often results in a mixture of mono- and di-substituted products along with unreacted starting material.

  • Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction progress can sometimes allow for the isolation of the mono-substituted product before significant di-substitution occurs.

Q3: For a Suzuki-Miyaura coupling, what are the critical factors in choosing a catalyst system?

For a successful Suzuki-Miyaura reaction, several components must be carefully selected:

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) sources that are reduced in situ to the active Pd(0) species.[11][12] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can also be effective.

  • Ligand: This is often the most critical parameter. For electron-rich substrates like 3,5-Dibromo-4-methoxypyridine, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) are often good starting points.[13] These ligands stabilize the palladium center and promote the key steps of the catalytic cycle.[11]

  • Base: The base activates the boronic acid for transmetalation.[2] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[13] The choice of base can also influence side reactions, so it may need to be optimized.

  • Solvent: Aprotic solvents like dioxane, THF, or toluene are frequently used, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[4][13]

Q4: Which ligands are generally most effective for the Buchwald-Hartwig amination of this substrate?

The success of a Buchwald-Hartwig amination heavily relies on the ligand. For heteroaryl halides, specialized biarylphosphine ligands developed by Buchwald are often the most effective.

  • Bulky Biarylphosphines: Ligands like XPhos, SPhos, and RuPhos are excellent choices. Their steric bulk and electron-donating properties facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Chelating Ligands: Bidentate phosphine ligands such as BINAP and DPPF can also be effective, particularly for coupling with primary amines, as they can prevent the formation of inactive palladium dimers.[5][14]

Q5: Can Sonogashira coupling be performed on 3,5-Dibromo-4-methoxypyridine, and what are the recommended catalysts?

Yes, Sonogashira coupling is a viable method for introducing alkynyl groups.

  • Catalyst System: The standard catalyst system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, typically CuI.[3][15]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne.[3]

  • Selectivity: Similar to other cross-coupling reactions, achieving mono-alkynylation can be challenging. Careful control of stoichiometry and reaction time is crucial. In some dihalopyridine systems, the reaction proceeds selectively at the more electron-deficient position.[16]

Q6: I'm observing significant debromination of my starting material. What causes this and how can I prevent it?

Debromination is a common side reaction where a bromine atom is replaced by a hydrogen atom.[17]

  • Mechanism: This typically occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[17] This Pd-H species can then undergo reductive elimination with the pyridine ring to give the debrominated product.[4]

  • Prevention Strategies:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are dry.

    • Choice of Base: Use a non-hydridic base. For example, if using an alkoxide base, ensure the corresponding alcohol is not used as the solvent. Milder bases can sometimes reduce the rate of Pd-H formation.[17]

    • Ligand Selection: Some ligands are better at promoting the desired cross-coupling over the debromination pathway.

    • Protecting Groups: For N-H containing heterocycles, which are more prone to dehalogenation, protecting the nitrogen can sometimes suppress this side reaction.[17]

Troubleshooting Guides

Here we address specific problems you might encounter during your experiments in a question-and-answer format.

Problem: Low or No Conversion

Q: My reaction is not proceeding, or the conversion is very low. What should I check first?

A: Low or no conversion is a common issue that can often be traced back to the catalyst system or reaction conditions.

  • Possible Cause 1: Inactive Catalyst

    • Explanation: The active catalyst in most cross-coupling reactions is a Pd(0) species.[4][18] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient.

    • Solutions:

      • Use a Pre-activated Catalyst: Consider using a Pd(0) source like Pd(PPh₃)₄ or specialized pre-catalysts that readily form the active Pd(0) species.[19]

      • Ensure Inert Atmosphere: Palladium catalysts, especially in the Pd(0) state, can be sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to catalyst decomposition and the formation of side products like homocoupled boronic acids in Suzuki reactions.[4]

      • Check Ligand Purity: Impure or oxidized phosphine ligands can inhibit catalysis.[4]

  • Possible Cause 2: Incorrect Ligand or Ligand-to-Metal Ratio

    • Explanation: The ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[20] An inappropriate ligand may lead to slow oxidative addition or reductive elimination.

    • Solutions:

      • Screen Ligands: If one ligand is not working, it is often necessary to screen a panel of ligands. For dihalopyridines, bulky, electron-rich ligands are often a good starting point.[13]

      • Optimize Ligand:Pd Ratio: Typically, a 1:1 to 2:1 ligand-to-palladium ratio is used. Too little ligand can lead to catalyst decomposition, while too much can sometimes inhibit the reaction by creating a coordinatively saturated and unreactive metal center.

  • Possible Cause 3: Suboptimal Reaction Conditions

    • Explanation: The choice of base, solvent, and temperature are all critical.

    • Solutions:

      • Base Strength: The base must be strong enough to facilitate the key steps (e.g., activate the boronic acid in a Suzuki coupling or deprotonate the amine in a Buchwald-Hartwig amination) but not so strong that it causes degradation of your starting materials or catalyst.

      • Solvent Polarity: The solvent can influence the solubility of reagents and the stability of intermediates. For Suzuki reactions, a mixture of an organic solvent and water is often beneficial.[12][13]

      • Temperature: While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition and side reactions. A systematic screen of temperatures (e.g., 80°C, 100°C, 120°C) may be necessary.

G start Low or No Conversion catalyst Check Catalyst System start->catalyst conditions Check Reaction Conditions start->conditions reagents Check Reagents start->reagents active_pd0 active_pd0 catalyst->active_pd0 Is active Pd(0) forming? base_check base_check conditions->base_check Is the base correct? purity_check purity_check reagents->purity_check Check Reagent Purity inert_atm Ensure Inert Atmosphere (Degas reaction mixture) active_pd0->inert_atm No ligand_check Is the ligand appropriate? active_pd0->ligand_check Yes screen_ligands Screen Ligands (e.g., XPhos, SPhos) ligand_check->screen_ligands No ratio_check Check Ligand:Pd Ratio (Typically 1:1 to 2:1) ligand_check->ratio_check Yes screen_bases Screen Bases (K2CO3, K3PO4, Cs2CO3) base_check->screen_bases No solvent_check Is the solvent optimal? base_check->solvent_check Yes screen_solvents Screen Solvents (Dioxane, Toluene, THF) solvent_check->screen_solvents No temp_check Is the temperature correct? solvent_check->temp_check Yes optimize_temp Optimize Temperature (e.g., 80-120 °C) temp_check->optimize_temp No purify Purify Starting Materials purity_check->purify Impure stoichiometry_check Verify Stoichiometry purity_check->stoichiometry_check Pure

Fig 1. Troubleshooting workflow for low reaction conversion.
Problem: Poor Selectivity (Mono- vs. Di-substitution)

Q: I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?

A: This is the central challenge with dihalogenated substrates. Improving selectivity requires fine-tuning the interplay between kinetics and steric/electronic factors.

  • Possible Cause 1: Reaction Stoichiometry

    • Explanation: Using an excess of the coupling partner will inevitably drive the reaction towards di-substitution.

    • Solution: Carefully control the stoichiometry. Start with 1.0 equivalent of your limiting reagent (3,5-Dibromo-4-methoxypyridine) and 0.9-1.0 equivalents of your coupling partner (e.g., boronic acid or amine). This will leave some starting material unreacted but will minimize the formation of the di-substituted product.

  • Possible Cause 2: Catalyst and Ligand Choice

    • Explanation: The nature of the catalyst, particularly the ligand, plays a critical role in determining the site of the initial oxidative addition. The rate of the second coupling is also influenced by the electronic and steric properties of the mono-substituted intermediate.

    • Solution:

      • Sterically Hindered Ligands: Very bulky ligands can sometimes disfavor the second oxidative addition on the now more sterically crowded mono-substituted intermediate.

      • Ligand-Controlled Selectivity: In some dihalopyridine systems, the choice of ligand has been shown to invert the site selectivity of the initial reaction.[9] This is due to different ligands favoring different mechanisms of oxidative addition.[9] While not yet specifically reported for 3,5-Dibromo-4-methoxypyridine, this principle suggests that ligand screening is a powerful tool for controlling regioselectivity.

  • Possible Cause 3: Temperature and Reaction Time

    • Explanation: The activation energy for the first and second cross-coupling reactions may be different. Often, the second coupling requires more forcing conditions.

    • Solution:

      • Lower Temperature: Run the reaction at the lowest temperature that gives a reasonable rate for the first coupling. This may slow down the second coupling sufficiently to allow for the isolation of the mono-substituted product.

      • Monitor Reaction Progress: Use techniques like TLC, GC-MS, or LC-MS to monitor the reaction closely. Stop the reaction once the maximum concentration of the desired mono-substituted product is observed, before significant amounts of the di-substituted product form.

G selectivity Selectivity (Mono- vs. Di-substitution) stoichiometry Stoichiometry (Reactant Ratio) selectivity->stoichiometry catalyst Catalyst System (Ligand Choice) selectivity->catalyst conditions Reaction Conditions selectivity->conditions sub_stoich Sub-stoichiometric Coupling Partner (e.g., 0.9 eq) stoichiometry->sub_stoich bulky_ligand Bulky Ligands (e.g., XPhos) catalyst->bulky_ligand low_temp Lower Temperature conditions->low_temp short_time Shorter Reaction Time conditions->short_time

Fig 2. Key factors influencing mono- vs. di-substitution selectivity.
Problem: Formation of Side Products

Q: Besides debromination, what other side products should I be aware of, and how can I minimize them?

A: Several side reactions can reduce your yield and complicate purification.

  • Homocoupling of Boronic Acids (Suzuki Reaction)

    • Cause: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by using a Pd(II) precatalyst without efficient reduction.[4]

    • Mitigation:

      • Thoroughly degas all solvents and the reaction mixture.

      • Maintain a strict inert atmosphere.

      • Ensure efficient reduction of your Pd(II) precatalyst or use a Pd(0) source.

  • Protodeborylation of Boronic Acid (Suzuki Reaction)

    • Cause: The boronic acid can react with water or other protic sources to replace the boronic acid group with a hydrogen atom, especially under basic conditions and at elevated temperatures.

    • Mitigation:

      • Use anhydrous conditions if possible, or minimize the amount of water.

      • Consider using boronate esters (e.g., pinacol esters), which are often more stable than the corresponding boronic acids.[4]

      • Use milder bases like K₃PO₄ or KF.[2]

  • Homocoupling of Terminal Alkynes (Sonogashira Reaction)

    • Cause: Also known as the Glaser coupling, this side reaction is catalyzed by the copper co-catalyst in the presence of oxygen.

    • Mitigation:

      • Rigorously exclude oxygen from the reaction.

      • In some cases, running the reaction under "copper-free" Sonogashira conditions can eliminate this side product, although this may require a different palladium catalyst system.

Side ProductReaction TypeCommon Cause(s)Mitigation Strategy
Debromination AllFormation of Pd-H species (from base, solvent, water)Use anhydrous conditions, select base carefully, screen ligands.[17]
Homocoupling SuzukiOxygen, inefficient reduction of Pd(II)Degas reaction mixture thoroughly, use a Pd(0) source.[4]
Protodeborylation SuzukiExcess water, harsh base, high temperatureUse boronate esters, milder base, anhydrous conditions.[12]
Glaser Coupling SonogashiraOxygen, copper(I) catalystExclude oxygen rigorously, consider copper-free conditions.
Experimental Protocols

The following are generalized, starting-point protocols. Optimization will likely be required for your specific substrate and coupling partner.

Protocol 1: Selective Suzuki-Miyaura Mono-Arylation

This protocol aims to favor mono-arylation by using controlled stoichiometry.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

    • Add the aryl boronic acid (0.95 equivalents) and 3,5-Dibromo-4-methoxypyridine (1.0 equivalent).

    • Add the base (e.g., K₃PO₄, 2.0 equivalents).

    • Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition:

    • Add degassed solvent (e.g., a 10:1 mixture of dioxane and water) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up:

    • Once the starting material is consumed or the desired product concentration is maximized, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Mono-Amination

This protocol uses a strong, non-nucleophilic base and a specialized ligand.

  • Reaction Setup:

    • To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., a G3-XPhos precatalyst, 2 mol%), 3,5-Dibromo-4-methoxypyridine (1.0 equivalent), and the base (e.g., NaOt-Bu, 1.4 equivalents).[6]

    • Seal the flask with a septum.

  • Reagent Addition:

    • Add degassed, anhydrous solvent (e.g., toluene) via syringe.[6]

    • Add the amine (1.2 equivalents) via syringe.[6]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench carefully with saturated aqueous NH₄Cl.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.[6]

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

References
  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. (n.d.). National Institutes of Health.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026, January 7). Oreate AI Blog.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. (2024, November 7). PubMed.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). ACS Publications.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • how to avoid dehalogenation side reactions in Suzuki coupling. (n.d.). Benchchem.
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. (n.d.). Benchchem.
  • Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. (2025, August 7). ResearchGate.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. (n.d.). ChemRxiv.
  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (2025, August 6). ResearchGate.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Cross-Coupling Reaction Guide. (n.d.). Sigma-Aldrich.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). National Institutes of Health.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
  • oxidative addition and palladium coupling. (n.d.). csbsju.
  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). Chemical Science (RSC Publishing).
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. (n.d.). Journal of the American Chemical Society.
  • A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. (n.d.). Benchchem.
  • A General Solution for the 2-Pyridyl Problem. (n.d.). National Institutes of Health.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). PubMed Central.
  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. (n.d.). ResearchGate.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). National Institutes of Health.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021, June 21). White Rose Research Online.

Sources

Technical Support Center: Ligand-Controlled Regioselectivity in Cross-Coupling Reactions of 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the functionalization of 3,5-Dibromo-4-methoxypyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to regioselectivity in palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple protocols and explain the mechanistic principles that govern success, enabling you to rationalize your experimental choices and optimize your outcomes.

Part 1: Frequently Asked Questions (FAQs) - The Foundational Principles

This section addresses fundamental concepts that underpin the selective functionalization of your substrate.

Q1: What are the key reactive sites on 3,5-Dibromo-4-methoxypyridine and what is its inherent reactivity?

Answer: The primary reactive sites for cross-coupling are the two carbon-bromine (C-Br) bonds at the C3 and C5 positions. In this symmetrically substituted pyridine, the C3 and C5 positions are electronically and sterically equivalent. The 4-methoxy group is an electron-donating group, which slightly increases the electron density of the ring, while the pyridine nitrogen is electron-withdrawing. This inherent symmetry means there is no strong intrinsic preference for a catalyst to react at C3 over C5, making catalyst control the decisive factor for achieving regioselectivity.

Q2: What is the general mechanism for palladium-catalyzed cross-coupling and where do ligands exert their influence?

Answer: Most palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, operate on a common Pd(0)/Pd(II) catalytic cycle.[1][2] Ligands are critical at every stage, influencing catalyst stability, solubility, and the rates of the elementary steps. The choice of ligand is the most powerful tool for controlling regioselectivity.[3][4]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond. This is often the rate-determining and selectivity-determining step. The ligand's electronic and steric properties heavily influence which C-Br bond reacts preferentially.[5]

  • Transmetalation (for Suzuki) / Amine Coordination & Deprotonation (for Buchwald-Hartwig): The nucleophile (e.g., an organoboron reagent or an amine) coordinates to the Pd(II) center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[2]

Palladium_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst OxAdd Oxidative Addition (Regioselectivity Determined Here) Pd(0)L_n->OxAdd Ar-Br Pd(II)_Complex R-Pd(II)-Br(L_n) OxAdd->Pd(II)_Complex Transmetalation Transmetalation / Amine Binding (Nucleophile Introduction) Pd(II)_Complex->Transmetalation R'-B(OR)2 or R'2NH Coupling_Complex R-Pd(II)-Nu(L_n) Transmetalation->Coupling_Complex Reductive_Elim Reductive Elimination (Product Formation) Coupling_Complex->Reductive_Elim Reductive_Elim->Pd(0)L_n R-R' (Product)

Caption: General Pd(0)/Pd(II) catalytic cycle.

Q3: Why are sterically bulky phosphine and N-Heterocyclic Carbene (NHC) ligands so important for controlling selectivity?

Answer: Sterically demanding ligands are paramount for differentiating between two electronically and sterically similar sites.[6]

  • Steric Influence: A bulky ligand (e.g., RuPhos, XPhos, IPr, SIPr) creates a congested environment around the palladium atom. This steric bulk can cause a clash with substituents on the substrate, making the oxidative addition step highly sensitive to the local steric environment of the C-Br bonds.[7] For 3,5-Dibromo-4-methoxypyridine, while the positions are symmetric relative to the methoxy group, the pyridine nitrogen's lone pair creates a distinct environment that a bulky ligand can differentiate.

  • Promotion of L1Pd(0) Species: Bulky, electron-rich ligands tend to favor the formation of highly reactive monoligated "L1Pd(0)" species. These species are crucial for activating challenging substrates like aryl chlorides and can accelerate the key steps of the catalytic cycle.[3][8]

Part 2: Troubleshooting Guides for Common Experimental Issues

This section is formatted to address specific problems you may encounter during your experiments.

Issue 1: My reaction produces significant amounts of the di-substituted product, even when using one equivalent of the nucleophile. How can I favor mono-substitution?

Potential Cause: This "over-reaction" is a common issue when using bulky ligands that create a highly active catalyst.[6] After the first coupling, the Pd(0) catalyst can remain associated with the π-system of the mono-substituted product. If a second oxidative addition occurs faster than the catalyst dissociates, di-substitution will result. This process is sometimes referred to as "ring-walking".[8]

Troubleshooting & Optimization Strategy:

Solution CategoryActionable StepMechanistic Rationale
Stoichiometry Use a slight excess of 3,5-Dibromo-4-methoxypyridine (e.g., 1.2 to 1.5 equivalents) relative to the nucleophile.By Le Châtelier's principle, an excess of the starting dihalide increases the probability that the catalyst will perform oxidative addition on a new molecule rather than the mono-substituted product.
Ligand Choice Switch to a slightly less bulky or more strongly binding bidentate ligand (e.g., Xantphos).While bulky ligands are good for selectivity, they can also promote the over-reaction. A bidentate ligand can sometimes temper reactivity and favor dissociation after the first coupling.
Additives Introduce a small amount of a coordinating solvent or additive, such as DMSO or a higher concentration of the phosphine ligand.These additives can compete for coordination to the palladium center on the mono-coupled product, displacing the catalyst back into solution before a second oxidative addition can occur.[8]
Reaction Time Monitor the reaction carefully by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.Prolonged reaction times, especially at high temperatures, will invariably lead to the formation of the thermodynamically favored di-substituted product.
Issue 2: My reaction shows poor or no regioselectivity between the C3 and C5 positions. How do I control which site reacts?

Potential Cause: As the C3 and C5 positions are electronically similar, achieving regioselectivity is almost entirely dependent on the catalyst system's ability to create a kinetic preference for one site. This requires fine-tuning the steric and electronic properties of the ligand.

Troubleshooting & Optimization Strategy:

The key is to create a scenario where the transition state energy for oxidative addition is significantly different for the C3-Br versus the C5-Br bond.

Troubleshooting_Regioselectivity Start Problem: Poor C3 vs. C5 Regioselectivity Cause Cause: C3 and C5 are electronically similar. Selectivity is under kinetic control. Start->Cause Strategy Strategy: Modify catalyst to amplify subtle steric/electronic differences. Cause->Strategy Ligand Primary Lever: Ligand Choice Strategy->Ligand Conditions Secondary Levers: Reaction Conditions Strategy->Conditions Sterics Increase Steric Bulk (e.g., RuPhos, IPr, QPhos) Ligand->Sterics BiteAngle Modify Bite Angle (e.g., Xantphos vs. dppf) Ligand->BiteAngle Electronics Tune Ligand Electronics (Electron-rich ligands accelerate oxidative addition) Ligand->Electronics Base Vary Base (e.g., K3PO4 vs. Cs2CO3 vs. NaOtBu) Conditions->Base Solvent Change Solvent (e.g., Toluene vs. Dioxane vs. THF) Conditions->Solvent Temp Lower Temperature Conditions->Temp Increases kinetic selectivity

Caption: Troubleshooting flowchart for poor regioselectivity.

Ligand Selection for Regiocontrol:

Ligand TypeExample LigandsMechanistic Rationale & Expected Outcome
Bulky Monodentate Phosphines RuPhos, QPhos, BrettPhosThese ligands create significant steric hindrance. The oxidative addition will be favored at the C-Br bond that allows the most sterically favorable approach of the bulky L-Pd complex. This is the most powerful method to induce selectivity between two similar sites.[6][9]
N-Heterocyclic Carbenes (NHCs) IPr, SIPr, IPentNHCs are strong σ-donors and often very bulky. They can promote reactions at sterically distal sites and are highly effective at differentiating C-Halogen bonds.[6][7] Their unique steric profile (compared to phosphines) may offer an alternative selectivity profile.
Bidentate Phosphines dppf, XantphosThe fixed "bite angle" of these ligands creates a rigid coordination sphere around the palladium. This rigidity can be exploited to favor interaction with one site over another. Xantphos, with its wide bite angle, is known to be effective in many pyridine couplings.[6][7]
Issue 3: My reaction is sluggish, gives a low yield, or does not proceed at all.

Potential Cause: This can stem from several issues: inefficient generation of the active Pd(0) catalyst, catalyst inhibition by the pyridine substrate or product, or suboptimal reaction conditions (base, solvent, temperature).

Troubleshooting & Optimization Strategy:

Solution CategoryActionable StepMechanistic Rationale
Catalyst Activation Use a modern, well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle from Buchwald or Nolan).Pre-catalysts are designed for the clean and efficient in-situ generation of the active Pd(0) species, avoiding side reactions that can occur when starting from Pd(OAc)₂ or Pd₂(dba)₃.[3][10]
Base Selection Screen different bases. For Suzuki, K₃PO₄ or Cs₂CO₃ are often effective.[11] For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.[2]The base is not just an acid scavenger. In Suzuki reactions, it activates the boronic acid for transmetalation.[12] In Buchwald-Hartwig, it deprotonates the amine. The choice of cation (Na⁺, K⁺, Cs⁺) can also influence reaction rates.
Solvent Choice Ensure all reagents are soluble. Common solvents include Toluene, Dioxane, and THF. For Suzuki reactions, biphasic systems with water can be effective.[11]Poor solubility of any component will slow down the reaction. The solvent also influences catalyst stability and aggregation.
Catalyst Inhibition Increase ligand:palladium ratio (e.g., from 1:1 to 2:1 or higher).The pyridine nitrogen is a Lewis base and can coordinate to the palladium center, inhibiting catalysis.[13] An excess of the phosphine or NHC ligand can help prevent this unproductive binding and keep the catalytic cycle turning over.

Part 3: Experimental Protocols

These protocols are provided as a validated starting point. Optimization will be necessary based on your specific nucleophile.

Protocol 1: General Procedure for a Regioselective Suzuki-Miyaura Coupling

This protocol is designed to maximize kinetic selectivity through careful selection of catalyst components.

  • Glovebox Setup: To a flame-dried 8 mL vial equipped with a magnetic stir bar, add 3,5-Dibromo-4-methoxypyridine (47.4 mg, 0.178 mmol, 1.0 equiv), the arylboronic acid (0.214 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 113 mg, 0.534 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2.5 mol%) and the ligand (e.g., RuPhos, 5 mol%). The use of a pre-catalyst ensures reliable activation.

  • Solvent Addition: Add 1.8 mL of anhydrous dioxane. Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 100 °C.

  • Monitoring: Stir vigorously for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or TLC. Check for consumption of starting material and formation of mono- vs. di-substituted products.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: General Procedure for a Regioselective Buchwald-Hartwig Amination

This protocol uses a strong base necessary for amine C-N coupling.

  • Glovebox Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2.0 mol%) and the ligand (BrettPhos, 4.0 mol%).

  • Reagent Addition: Add 3,5-Dibromo-4-methoxypyridine (47.4 mg, 0.178 mmol, 1.0 equiv) and sodium tert-butoxide (NaOtBu, 21 mg, 0.214 mmol, 1.2 equiv).

  • Solvent and Nucleophile: Add 1.8 mL of anhydrous toluene, followed by the amine nucleophile (0.214 mmol, 1.2 equiv).

  • Reaction: Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 110 °C.

  • Monitoring & Workup: Follow steps 5-7 from the Suzuki-Miyaura protocol above.

References

  • Thomas, J. M., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Neufeldt, S. R., et al. (2022).
  • Buchwald, S. L., et al. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
  • Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
  • BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem.
  • Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Cabri, W., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Newman, S. G. (2020). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Wikipedia Contributors. (2023).
  • S. R. Neufeldt, et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Hein, J. E., et al. (2021).
  • Wikipedia Contributors. (2024). Suzuki reaction. Wikipedia.
  • M. E. Weiss, et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Organic Chemistry Portal. (2021). Suzuki Coupling. organic-chemistry.org.

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Technical Support Center: Troubleshooting Low Yield in Sonogashira Coupling of 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions involving 3,5-Dibromo-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields with this specific substrate. The electron-deficient nature of the pyridine ring, combined with the presence of two bromine atoms, presents unique challenges that require careful optimization of reaction parameters.

This resource provides a structured, question-and-answer-based approach to systematically address potential problems, from catalyst selection to reaction workup.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Sonogashira coupling of 3,5-Dibromo-4-methoxypyridine is resulting in a low yield or no reaction. What are the most common initial culprits?

Low conversion of 3,5-Dibromo-4-methoxypyridine is a frequent challenge. The primary factors to investigate involve the catalyst system's activity, the reaction environment, and the integrity of your reagents.

A1: Initial Troubleshooting Steps:

  • Catalyst and Ligand Integrity: Palladium(0) catalysts are highly sensitive to oxygen.[1][2] Ensure your palladium source and phosphine ligands have been stored under an inert atmosphere and are not expired. For challenging substrates like dihalogenated pyridines, using a pre-formed, air-stable palladium pre-catalyst can significantly improve reproducibility.[3]

  • Inert Atmosphere: The Sonogashira reaction, particularly the copper-catalyzed variant, must be conducted under strictly anaerobic conditions.[4][5] Oxygen promotes the unwanted homocoupling of the alkyne (Glaser coupling), which consumes the starting material and complicates purification.[5][6][7][8] Ensure all solvents are thoroughly degassed and the reaction vessel is purged with an inert gas (Argon or Nitrogen) before adding the catalyst.

  • Reagent Purity: The purity of all reactants is critical. 3,5-Dibromo-4-methoxypyridine should be pure, and the terminal alkyne should be free of impurities. The base, especially if it's an amine, should be distilled and dry.[9]

  • Reaction Temperature: While many Sonogashira couplings proceed at room temperature, the coupling of aryl bromides, especially on an electron-deficient ring, often requires elevated temperatures to facilitate the rate-determining oxidative addition step.[10][11]

Q2: I am observing significant formation of a symmetrical diyne byproduct. How can I minimize this Glaser-Hay homocoupling?

The formation of alkyne dimers is a classic side reaction in copper-mediated Sonogashira couplings, arising from the oxidative coupling of copper acetylide intermediates.[5][6][7]

A2: Strategies to Suppress Homocoupling:

  • Strict Exclusion of Oxygen: As mentioned, oxygen is a key culprit.[6] Rigorous degassing of solvents and maintaining a positive pressure of inert gas is the first line of defense. Some protocols even suggest using a dilute hydrogen atmosphere to suppress homocoupling.[12][13]

  • Reduce Copper(I) Loading: While Cu(I) acts as a co-catalyst to increase the reaction rate, excessive amounts can accelerate homocoupling.[14][15] Titrate the amount of CuI to the lowest effective concentration (typically 1-5 mol%).

  • Switch to Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to omit the copper co-catalyst entirely.[6][8][14] Copper-free Sonogashira reactions are well-established and often provide cleaner results, although they may require higher temperatures or more specialized ligands.[15][16]

Troubleshooting Workflow: From Low Yield to Optimized Protocol

This workflow provides a logical progression for diagnosing and solving issues with your reaction.

Sonogashira_Troubleshooting Start Low Yield Observed with 3,5-Dibromo-4-methoxypyridine Check_Reagents Step 1: Verify Reagent Quality & Purity - Purity of Dibromopyridine - Freshness of Alkyne - Dryness of Base & Solvent Start->Check_Reagents Check_Atmosphere Step 2: Ensure Strict Inert Atmosphere - Thoroughly Degas Solvents - Purge Flask with Ar/N2 Check_Reagents->Check_Atmosphere Analyze_Side_Products Step 3: Analyze Crude Reaction Mixture - Identify byproducts (TLC, LC-MS, NMR) Check_Atmosphere->Analyze_Side_Products Homocoupling_Issue Problem: Significant Alkyne Homocoupling (Glaser Product) Analyze_Side_Products->Homocoupling_Issue Diyne Detected No_Reaction_Issue Problem: Starting Material Unchanged or Complex Mixture Analyze_Side_Products->No_Reaction_Issue Low Conversion Solve_Homocoupling Solution: Minimize Glaser Coupling - Reduce CuI loading - Implement Copper-Free Protocol - Ensure rigorous O2 exclusion Homocoupling_Issue->Solve_Homocoupling Solve_No_Reaction Solution: Enhance Catalyst Activity & Reactivity No_Reaction_Issue->Solve_No_Reaction Optimize_Conditions Optimize Reaction Conditions - Screen Bases (e.g., Et3N, DIPEA, Cs2CO3) - Screen Solvents (e.g., THF, Dioxane, Toluene) - Increase Temperature Solve_Homocoupling->Optimize_Conditions Optimize_Catalyst Optimize Catalyst System - Screen Ligands (e.g., PPh3, P(t-Bu)3, XPhos) - Increase Catalyst/Ligand Loading - Use a more active Pd Pre-catalyst Solve_No_Reaction->Optimize_Catalyst Optimize_Catalyst->Optimize_Conditions Final_Protocol Optimized Protocol Achieved Optimize_Conditions->Final_Protocol

Caption: A systematic workflow for troubleshooting low yields.

Q3: My reaction is sluggish, and I suspect the catalyst system is not active enough for this substrate. How can I improve catalytic activity?

The electronic properties of 3,5-Dibromo-4-methoxypyridine can make oxidative addition challenging. The pyridine nitrogen acts as an electron sink, and its potential to coordinate with the palladium center can sometimes inhibit catalysis.[17]

A3: Enhancing Catalytic Performance:

  • Ligand Choice is Critical: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often superior to triphenylphosphine (PPh₃).[15][18] They promote the oxidative addition step and stabilize the active Pd(0) species.[15]

    • Screening Recommendations: Consider ligands such as tri-tert-butylphosphine (P(t-Bu)₃), or biaryl phosphine ligands like XPhos or SPhos. N-heterocyclic carbene (NHC) ligands have also proven effective.[15][19]

  • Palladium Source: While catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, they may require in-situ reduction or activation.[14][15] Modern, well-defined pre-catalysts (e.g., XPhos Pd G3) are often more reliable and require lower loadings.[3]

  • Catalyst Loading: For difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can be beneficial.[3]

ParameterStandard Starting PointOptimization Strategy for 3,5-Dibromo-4-methoxypyridineRationale
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)Pd(PPh₃)₄ (5 mol%), XPhos Pd G3 (2-5 mol%)Use a Pd(0) source or a more active pre-catalyst to ensure efficient entry into the catalytic cycle.[3][15]
Cu Co-catalyst CuI (2-5 mol%)CuI (1-2 mol%) or None (Copper-Free)Minimize to reduce Glaser homocoupling.[6][7]
Ligand PPh₃ (4-10 mol%)P(t-Bu)₃ (5-10 mol%) or XPhos (4-10 mol%)Bulky, electron-rich ligands accelerate oxidative addition of the electron-deficient aryl bromide.[15][18]
Base Triethylamine (Et₃N)Diisopropylamine (DIPA), Cs₂CO₃A stronger amine base can facilitate alkyne deprotonation. An inorganic base may be required for sensitive substrates.
Solvent THF, DMFToluene, 1,4-DioxaneHigher boiling point solvents allow for increased reaction temperatures, which are often necessary for aryl bromides.[3]
Temperature Room Temp to 50 °C60 °C to 110 °COvercomes the higher activation energy for oxidative addition of C-Br bonds.[10][11]
Q4: I am attempting a selective mono-alkynylation. How can I control the reaction to favor the mono-substituted product over the di-substituted product?

The two bromine atoms on the pyridine ring have different reactivities, which can, in principle, be exploited for selective coupling. The C-Br bond at the 3-position is generally more reactive than the one at the 5-position in related systems.

A4: Strategies for Selective Mono-coupling:

  • Control Stoichiometry: Use a slight excess of 3,5-Dibromo-4-methoxypyridine relative to the terminal alkyne (e.g., 1.2 equivalents of dibromide to 1.0 equivalent of alkyne).

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for reasonable conversion. The activation energy for the second coupling is typically higher, so lower temperatures will disfavor it.[14]

  • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired mono-coupled product is the major species.

  • Choice of Halide: While you are starting with a dibromide, it's a general principle that C-I bonds are significantly more reactive than C-Br bonds in Sonogashira couplings.[10][14] If a related iodo-bromo substrate were available, selective coupling at the iodine position would be highly favored.[14]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol serves as a robust starting point for optimization.

Protocol_1 Setup 1. Reaction Setup - Add 3,5-Dibromo-4-methoxypyridine, Pd catalyst, CuI, and ligand to an oven-dried Schlenk flask. Inert 2. Inert Atmosphere - Seal flask, evacuate, and backfill with Argon/Nitrogen (3x). Setup->Inert Addition 3. Reagent Addition - Add degassed solvent (e.g., THF), - degassed amine base (e.g., Et3N), - and terminal alkyne via syringe. Inert->Addition Reaction 4. Reaction - Stir at specified temperature. - Monitor progress by TLC/LC-MS. Addition->Reaction Workup 5. Workup & Purification - Quench, extract, dry, and concentrate. - Purify by column chromatography. Reaction->Workup

Caption: Workflow for a standard copper-catalyzed Sonogashira reaction.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-Dibromo-4-methoxypyridine (1.0 equiv.), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.), and Copper(I) iodide (CuI, 0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF, to make a ~0.1 M solution) followed by a degassed amine base (e.g., triethylamine, 3.0 equiv.). Finally, add the terminal alkyne (1.1 equiv. for mono-coupling, 2.2 equiv. for di-coupling) via syringe.

  • Reaction: Stir the mixture at the desired temperature (start with 60 °C and increase if necessary). Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Protocol 2: Recommended Procedure for Copper-Free Sonogashira Coupling

This protocol is recommended if Glaser homocoupling is a persistent issue.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3,5-Dibromo-4-methoxypyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a bulky phosphine ligand if needed (e.g., P(t-Bu)₃, 0.10 equiv.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., Toluene) and a degassed amine base (e.g., Diisopropylethylamine - DIPEA, 3.0 equiv.). Add the terminal alkyne (1.1 equiv.).

  • Reaction: Heat the mixture to a higher temperature (e.g., 80-100 °C). Copper-free reactions often require more thermal energy.[3] Monitor the reaction's progress.

  • Workup and Purification: Follow the same workup and purification steps as outlined in Protocol 1.

By systematically addressing these common issues and utilizing the provided protocols as a starting point for optimization, researchers can significantly improve the yield and reproducibility of the Sonogashira coupling with the challenging 3,5-Dibromo-4-methoxypyridine substrate.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Whiting, M. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Shaheen, F., & Perveen, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Wang, X., Song, Y., Qu, J., & Luo, Y. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1081–1088. [Link]

  • The Reaction Explorer. (2008, August 15). Copper-free Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 11, 2026, from [Link]

  • Oreate AI. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 11, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 11, 2026, from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • LookChem. (n.d.). Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines. Retrieved January 11, 2026, from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Clark, J. H., et al. (2018). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journal of Organic Chemistry, 14, 1774–1783. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1893–1921. [Link]

  • ResearchGate. (2019). Optimization of Sonogashira conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. Retrieved January 11, 2026, from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved January 11, 2026, from [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved January 11, 2026, from [Link]

  • The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved January 11, 2026, from [Link]

  • The Royal Society of Chemistry. (2018). Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved January 11, 2026, from [Link]

  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2025). ChemInform Abstract: The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex. Retrieved from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling. Retrieved January 11, 2026, from [Link]

  • RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved January 11, 2026, from [Link]

  • Chad's Prep. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Retrieved January 11, 2026, from [Link]

  • RSC Publishing. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Retrieved January 11, 2026, from [Link]

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Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 3,5-Dibromo-4-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize mono-aminated pyridine derivatives, a common challenge with dihalogenated substrates. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common hurdles and maximizing the efficiency of your reactions.

The content is structured to anticipate the specific challenges you may encounter with this electron-rich and potentially difunctional substrate. We will delve into the "why" behind experimental choices, ensuring a robust and reproducible methodology.

Part 1: Understanding the Substrate and Potential Challenges

3,5-Dibromo-4-methoxypyridine presents a unique set of challenges in Buchwald-Hartwig amination. The electron-donating methoxy group activates the pyridine ring, which can influence the reactivity of the C-Br bonds. The primary obstacle is achieving selective mono-amination while preventing the formation of the di-aminated byproduct. Other potential issues include catalyst deactivation and low yields.

Part 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: My reaction is giving a mixture of mono- and di-aminated products. How can I improve selectivity for the mono-aminated product?

Answer:

Achieving mono-selectivity is the principal challenge with this substrate. Several factors can be tuned to favor the formation of the mono-aminated product:

  • Stoichiometry of the Amine: This is the most critical parameter. Using a slight excess of the pyridine (e.g., 1.2 to 1.5 equivalents) relative to the amine (1.0 equivalent) can significantly favor mono-amination by limiting the availability of the nucleophile for the second coupling.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. Start with a moderate temperature (e.g., 80 °C) and adjust as needed. Higher temperatures can sometimes overcome the steric hindrance of the second amination, leading to more di-substitution.

  • Ligand Choice: Bulky phosphine ligands can sterically hinder the second amination. Ligands like XPhos or BrettPhos are excellent starting points due to their steric bulk and high activity.[1]

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stopping the reaction once the starting material is consumed and before significant di-amination occurs is crucial.

Question 2: I am observing low to no conversion of my starting material. What are the likely causes and how can I fix it?

Answer:

Low or no yield can stem from several issues.[2] Here's a systematic approach to troubleshooting:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[3]

    • Solution: Increase the ligand-to-palladium ratio (e.g., 2:1 to 4:1). The excess ligand can help prevent the substrate from deactivating the catalyst. Using a pre-catalyst, such as a G3 or G4 palladacycle, can also lead to more consistent generation of the active catalytic species.[4]

  • Inactive Catalyst: Ensure your palladium source and ligand are of high quality and have been stored under an inert atmosphere.

    • Solution: Use a freshly opened bottle of catalyst and ligand or purify them if necessary.

  • Base Issues: The choice and quality of the base are critical.

    • Solution: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[5] Ensure the base is fresh and has been handled under anhydrous conditions.

  • Solvent Quality: The presence of oxygen or water can be detrimental to the reaction.

    • Solution: Use anhydrous, degassed solvents. Toluene and dioxane are common choices.[6]

Question 3: I am seeing a significant amount of hydrodehalogenation (replacement of a bromine with hydrogen). How can I minimize this side reaction?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It can arise from β-hydride elimination from the palladium-amido intermediate or from other decomposition pathways.

  • Choice of Ligand: The ligand plays a crucial role in preventing this side reaction. Electron-rich, bulky phosphine ligands can promote the desired reductive elimination over side reactions.

  • Amine Purity: Impurities in the amine can sometimes contribute to hydrodehalogenation. Ensure your amine is pure.

  • Reaction Conditions: Running the reaction at the lowest effective temperature can help minimize this side reaction.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination to start with for the amination of 3,5-Dibromo-4-methoxypyridine?

A1: A good starting point is a combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos. Alternatively, using a pre-formed palladacycle precatalyst like XPhos Pd G3 can provide more reproducible results.

Q2: Which base should I use?

A2: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice. If your substrate is sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures and longer reaction times.[5]

Q3: What is the recommended solvent and concentration?

A3: Anhydrous and degassed toluene or 1,4-dioxane are standard solvents for this reaction. A typical concentration is in the range of 0.1 to 0.5 M with respect to the limiting reagent.

Q4: How can I monitor the reaction progress effectively?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction. They allow you to track the consumption of the starting material and the formation of both the desired mono-aminated product and the di-aminated byproduct.

Q5: What is a typical work-up procedure for this reaction?

A5: After the reaction is complete, it is typically cooled to room temperature, diluted with a solvent like ethyl acetate, and filtered through a pad of celite to remove the palladium catalyst and inorganic salts. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.[7]

Part 4: Experimental Protocols and Data Presentation

General Protocol for the Mono-Amination of 3,5-Dibromo-4-methoxypyridine

This protocol is a starting point and may require optimization for different amines.

Materials:

  • 3,5-Dibromo-4-methoxypyridine

  • Amine

  • Palladium source (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% XPhos).[7]

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add the base (e.g., 1.4 equivalents of NaOtBu) and 3,5-Dibromo-4-methoxypyridine (1.2 equivalents).[7]

  • Add the anhydrous, degassed solvent via syringe to achieve the desired concentration (e.g., 0.2 M).[7]

  • Finally, add the amine (1.0 equivalent) to the reaction mixture via syringe.[7]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, follow the general work-up procedure described in the FAQs.

Table 1: Recommended Starting Conditions for Screening
ParameterCondition 1 (High Reactivity)Condition 2 (High Selectivity)
Palladium Source Pd₂(dba)₃ (2 mol%)XPhos Pd G3 (2 mol%)
Ligand XPhos (4 mol%)BrettPhos (4 mol%)
Base NaOtBu (1.4 equiv)K₃PO₄ (2.0 equiv)
Solvent Toluene1,4-Dioxane
Temperature 100 °C80 °C
Substrate:Amine 1.2 : 1.01.5 : 1.0

Part 5: Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Product Product Reductive Elimination Complex->Product Ar-NR2 Catalyst Regeneration Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst and Ligand (Age, Purity, Storage) start->check_catalyst check_reagents Verify Reagent Purity (Substrate, Amine) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Base, Temperature) start->check_conditions increase_ligand Increase Ligand:Pd Ratio check_catalyst->increase_ligand use_precatalyst Switch to a Pre-catalyst (e.g., G3/G4) check_catalyst->use_precatalyst degas_solvent Ensure Anhydrous and Degassed Solvent check_conditions->degas_solvent fresh_base Use Fresh, Anhydrous Base check_conditions->fresh_base optimize_temp Optimize Temperature check_conditions->optimize_temp success Improved Yield increase_ligand->success use_precatalyst->success degas_solvent->success fresh_base->success optimize_temp->success

Caption: A systematic approach to troubleshooting low reaction yields.

References

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Technical Support Center: Overcoming Catalyst Deactivation in 3,5-Dibromo-4-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3,5-Dibromo-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome common challenges related to catalyst deactivation, ensuring robust and reproducible synthetic outcomes.

Introduction: The Challenge of Pyridine Scaffolds

3,5-Dibromo-4-methoxypyridine is a valuable building block, but its successful functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) is often hampered by catalyst deactivation. The primary challenge stems from the Lewis basic nitrogen atom within the pyridine ring, which can act as a poison to the palladium catalyst, leading to low yields, stalled reactions, and inconsistent results.[1][2] Understanding the mechanisms of deactivation is the first step toward developing effective countermeasures.

Primary Catalyst Deactivation Pathways

Catalyst deactivation in this context is not a single event but a combination of competing processes. The most prevalent pathways include:

  • Catalyst Poisoning by Pyridine Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This forms stable, off-cycle Pd-pyridine complexes that are catalytically inactive, effectively sequestering the catalyst from the desired reaction cycle.[1]

  • Formation of Palladium Black (Aggregation): The appearance of a black precipitate is a tell-tale sign of catalyst decomposition.[3] This "palladium black" consists of agglomerated, inactive Pd(0) metal particles. It typically forms when the stabilizing ligands dissociate from the palladium center, often triggered by high temperatures or the presence of oxygen.[3]

  • Ligand Degradation: The phosphine ligands, crucial for stabilizing the active catalyst and facilitating key reaction steps, can themselves degrade under harsh conditions, leaving the palladium center vulnerable to aggregation.[4]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during reactions with 3,5-Dibromo-4-methoxypyridine in a practical question-and-answer format.

Q1: My reaction mixture turned black, and the conversion has stalled. What happened, and how can I prevent it?

A1: The black precipitate is almost certainly palladium black, an inactive, aggregated form of the catalyst.[3] This is a clear sign of catalyst decomposition.

Causality:

  • Ligand Dissociation: The phosphine ligand, which is meant to stabilize the active Pd(0) species, may have dissociated. This is often exacerbated by high temperatures.[3]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. Even trace amounts can lead to oxidation and subsequent aggregation.[3]

  • Inadequate Ligand Choice: The ligand may not be sterically bulky or electron-rich enough to effectively shield the palladium center, making it prone to aggregation.[3][4]

Preventative Measures:

  • Rigorous Inert Atmosphere: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period.[3] Maintain a positive pressure of inert gas throughout the reaction.

  • Optimize Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to create a sterically hindered environment around the palladium, preventing both aggregation and pyridine coordination.[3][4][5]

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate. High temperatures accelerate catalyst decomposition.[3]

G cluster_0 Catalyst Deactivation Cascade High_Temp High Temperature Ligand_Dissociation Ligand Dissociation High_Temp->Ligand_Dissociation Oxygen Oxygen Presence Pd_Aggregation Pd(0) Aggregation Oxygen->Pd_Aggregation Poor_Ligand Inadequate Ligand Poor_Ligand->Ligand_Dissociation Ligand_Dissociation->Pd_Aggregation Pd_Black Palladium Black (Inactive) Pd_Aggregation->Pd_Black

Caption: Cascade leading to Palladium Black formation.

Q2: My yield is consistently low, even though the starting material is consumed. What are the likely side reactions?

A2: Low yields in the absence of remaining starting material point towards competitive, non-productive side reactions.

Causality & Common Side Reactions:

  • Protodebromination/Dehalogenation: The bromo-substituent is replaced by a hydrogen atom. This can occur if the catalytic cycle generates palladium-hydride species, which can arise from reactions with trace water, the solvent, or certain bases.[2]

  • Homocoupling: The boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions) couples with itself to form a dimer.[1] This is often promoted by the presence of oxygen or if the transmetalation step is slow.

  • Protodeboronation (Suzuki reactions): The boronic acid reagent is cleaved to the corresponding arene before it can couple with the pyridine substrate. This is often an issue with pyridineboronic acids but can also affect the coupling partner.[6]

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[7] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are required.[5] An inappropriate base can promote side reactions. The base's strength and solubility can significantly impact catalyst stability and the reaction outcome.[8]

  • Reagent Quality: Ensure high purity of the boronic acid/ester, amine, or alkyne. Impurities can inhibit the catalyst.

  • Solvent Choice: Use anhydrous, degassed solvents. Protic solvents can sometimes be a source of protons for dehalogenation.[9]

Caption: Troubleshooting workflow for low product yield.

Q3: How do I choose the optimal catalyst system to begin with?

A3: The "optimal" system depends on the specific coupling reaction (Suzuki, Buchwald-Hartwig, etc.). However, a guiding principle for pyridine substrates is to use a catalyst system known for high activity and stability.

General Recommendations:

  • Palladium Source: Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are common and effective starting points. They are reduced in situ to the active Pd(0) species.

  • Ligand is Key: This is the most critical choice. For 3,5-dibromo-4-methoxypyridine, start with a bulky, electron-rich dialkylbiaryl phosphine ligand.[4] These ligands accelerate the key steps of oxidative addition and reductive elimination while sterically hindering pyridine coordination.[4][5]

  • Ligand-to-Palladium Ratio: A slightly higher ligand-to-palladium ratio (e.g., 2.2:1 for monodentate ligands) can sometimes provide extra stability, though a large excess can inhibit the reaction.

Reaction TypeRecommended Ligand FamilyTypical BaseTypical Solvent
Suzuki-Miyaura Buchwald (SPhos, XPhos)[10]K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene
Buchwald-Hartwig Buchwald (RuPhos, XPhos)[5][11]NaOt-Bu, LiHMDSToluene, THF
Sonogashira PPh₃, XantphosEt₃N, DIPATHF, Toluene

Preventative Protocols & Data

The most effective strategy is prevention. The following section provides detailed experimental protocols and comparative data to guide your reaction setup.

Data Presentation: Catalyst System Performance

The following table summarizes representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates analogous to 3,5-Dibromo-4-methoxypyridine. This data highlights the critical impact of ligand and base selection.

Table 1: Comparative Yields for Cross-Coupling of Bromopyridine Derivatives

Coupling Reaction Substrate Coupling Partner Palladium Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
Suzuki-Miyaura 3-Bromo-5-methoxypyridine Arylboronic acid Pd(PPh₃)₄ (3) - K₃PO₄ Dioxane/H₂O 85-95 75-92 [12]
Suzuki-Miyaura 3-Amino-5-bromopyridine Phenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 95 [11]
Buchwald-Hartwig 3-Amino-5-bromopyridine Morpholine Pd₂(dba)₃ (1) RuPhos (2) LiHMDS THF 65 71 [11]
Buchwald-Hartwig 3-Amino-5-bromopyridine Morpholine RuPhos Precatalyst (2) - LiHMDS THF 65 83 [11]

| Buchwald-Hartwig | 3-Bromo-5-methoxypyridine | Primary Amine | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu | Toluene | RT-100 | Good-Exc. |[12] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from established methods for 3-bromo-5-methoxypyridine and serves as a robust starting point.[5]

Materials:

  • 3,5-Dibromo-4-methoxypyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol% Pd)

  • XPhos or RuPhos (2-4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous, degassed toluene (to achieve 0.1-0.2 M concentration)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Catalyst Preparation: To the oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).

  • Inerting: Seal the flask and evacuate and backfill with inert gas three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add the base (NaOt-Bu) and 3,5-Dibromo-4-methoxypyridine.

  • Solvent and Substrate Addition: Add the anhydrous, degassed toluene via syringe, followed by the amine, also via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extraction: Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G cluster_protocol Buchwald-Hartwig Protocol Workflow A 1. Charge Flask: Pd₂(dba)₃ + Ligand B 2. Inert Atmosphere: 3x Vacuum/Argon Cycles A->B C 3. Add Solids: Base + Pyridine Substrate B->C D 4. Add Liquids: Degassed Toluene + Amine C->D E 5. Heat Reaction: 80-110 °C with Stirring D->E F 6. Monitor Progress: TLC / LC-MS E->F G 7. Quench & Work-up F->G H 8. Extract & Purify G->H I Pure Product H->I

Caption: Step-by-step experimental workflow.

Advanced Topics: Catalyst Characterization & Reactivation

Characterizing Deactivated Catalysts

For process development and deep mechanistic understanding, characterizing the deactivated catalyst can provide invaluable insights.

  • X-ray Photoelectron Spectroscopy (XPS): Can determine the oxidation state of palladium on the surface of a heterogeneous catalyst or in palladium black, helping to distinguish between active Pd(0) and inactive oxidized species.[13]

  • Transmission Electron Microscopy (TEM): Provides direct visual evidence of nanoparticle formation and aggregation (palladium black). Changes in particle size and morphology before and after the reaction can quantify the extent of aggregation.[13]

  • Inductively Coupled Plasma (ICP-MS/AES): Can be used to quantify palladium leaching from a heterogeneous catalyst into the solution, which can be a precursor to deactivation.[14]

Potential for Catalyst Reactivation

In some cases, deactivated palladium catalysts can be reactivated, although prevention is always preferable.

  • Oxidative Treatment: For catalysts deactivated by reduction to Pd(0) aggregates, treatment with a mild oxidizing agent can sometimes re-oxidize the palladium to a catalytically active Pd(II) state, which can then be reduced in situ to re-enter the catalytic cycle.

  • Acid/Base Washing: For heterogeneous catalysts poisoned by strongly adsorbed species, a sequence of acid and base washes may regenerate the active sites. A patented method describes using a hot lye wash followed by water and nitric acid treatment to recover activity.[15] A general procedure involves separating the spent catalyst, washing with a basic solution (e.g., NaOH), followed by water, and then treating with an acid before reduction.[2]

This guide provides a framework for understanding and overcoming the challenges associated with catalyst deactivation in reactions of 3,5-Dibromo-4-methoxypyridine. By applying these principles of rational catalyst selection, rigorous experimental technique, and systematic troubleshooting, researchers can significantly improve the efficiency and reliability of their synthetic efforts.

References

  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. BenchChem.
  • BenchChem. (2025). How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling. BenchChem.
  • BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. BenchChem.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • BenchChem. (2025). Improving yield in Suzuki reactions of 3-Bromo-5-(3-chlorophenoxy)pyridine. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions. BenchChem.
  • Haque, F., Ali, M. A., Al-Ghamdi, Y. A., Al-Mubaddel, F. S., & Khan, M. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 12(10), 1222. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for 2,5-Dibromo-4-methylpyridine Synthesis. BenchChem.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • CN101024184A - Method for reactivating deactivated palladium/carbon catalyst. (2007).
  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Wilson, K. L., Murray, J., & Sneddon, H. F. (2020). Dimethylisosorbide (DMI) as a Bio-Derived Solvent for Pd-Catalyzed Cross-Coupling Reactions. ACS Sustainable Chemistry & Engineering, 8(30), 11270–11279.
  • Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros. [Link]

  • J&K Scientific. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Arisawa, M., & Yamaguchi, M. (2014). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. Catalysts, 4(3), 264-281. [Link]

  • Monopoli, A., Cotugno, P., & Dell'Anna, M. M. (2017). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. ChemCatChem, 9(15), 2849-2856. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Heravi, M. M., Zadsirjan, V., & Heydari, M. (2018). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Journal of Organometallic Chemistry, 867, 91-96.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Cîrcu, V., & Ghiorchita, S. (2020). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts, 10(11), 1279. [Link]

  • Lima, F., & Antunes, O. A. C. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Alsabeh, P. G., & Stradiotto, M. (2014). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 92(10), 955-960. [Link]

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
  • Pocklanová, R., Warkad, I. R., Prucek, R., Balzerová, A., Panáček, A., Kadam, R. G., & Gawande, M. B. (2022). Synthesis, characterization and catalytic performance of palladium supported on pyridine‐based covalent organic polymer for Suzuki‐Miyaura reaction.
  • Mazaheri, M., Gudarzi, M., & Ghashang, M. (2022). Dendritic structured palladium complexes: magnetically retrievable, highly efficient heterogeneous nanocatalyst for Suzuki and Heck cross-coupling reactions. Scientific Reports, 12(1), 4811. [Link]

  • BenchChem. (2025). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. BenchChem.
  • BenchChem. (2025).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Molnár, J., & Mernyák, E. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Powers, K. M., & Lee, S. J. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. The Journal of Organic Chemistry, 85(21), 13348–13366. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Welch, C. J., et al. (2022). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering, 4. [Link]

  • BenchChem. (2025). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. BenchChem.
  • Rojas Lab. (2023, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • Wikipedia. (n.d.). Palladium. [Link]

  • El-Ghanam, A. M., & El-Metwaly, N. M. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 10(35), 20731-20741. [Link]

  • Naz, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4475. [Link]

  • Zhang, Z., et al. (2022). Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis. Angewandte Chemie International Edition, 61(33), e202206124. [Link]

  • El-Ghanam, A. M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(4), 4. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-catalyzed suzuki-miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates with alkenyl bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

Sources

Technical Support Center: Scale-up Challenges for Reactions with 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support center for 3,5-Dibromo-4-methoxypyridine. As a versatile building block in pharmaceutical and materials science, its reactions are frequently developed at the bench scale. However, transitioning these syntheses to pilot or manufacturing scales introduces a new set of challenges that can impact yield, purity, and safety. This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting strategies to navigate the complexities of scaling up reactions involving this important heteroaromatic intermediate. Our approach is rooted in understanding the fundamental chemical principles that govern these transformations, ensuring your scale-up process is both efficient and robust.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the scale-up of reactions with 3,5-Dibromo-4-methoxypyridine in a practical question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction is sluggish and gives inconsistent yields upon scale-up. What are the likely causes and how can I fix this?

A1: This is a frequent challenge when moving from milligram to multi-gram or kilogram scales. The root cause often lies in factors that are less impactful at the bench, such as mass and heat transfer, and sensitivity to atmospheric conditions.

Underlying Causes & Solutions:

  • Catalyst Deactivation: Palladium catalysts are notoriously sensitive to oxygen. On a small scale, a simple nitrogen balloon might suffice. During a longer reaction at a larger scale, minor leaks in the reactor setup can introduce enough oxygen to significantly poison the catalyst. Sterically hindered boronic acids can also be unstable and decompose under reaction conditions, leading to impurities.[1]

  • Poor Mixing & Mass Transfer: As the reactor volume increases, achieving homogeneous mixing becomes more difficult. This can lead to localized "hot spots" or areas of poor reagent distribution, causing inconsistent reaction progress and by-product formation.

  • Base Insolubility: Many bases used in Suzuki couplings (e.g., K₃PO₄, K₂CO₃) have limited solubility in organic solvents. At scale, this can result in poor reactivity. While aqueous media can be used, phase transfer can become the rate-limiting step.

Troubleshooting Protocol:

  • Rigorous Inert Atmosphere:

    • Ensure the reactor is thoroughly dried and purged. Use a "vacuum/nitrogen backfill" cycle (at least 3x) to remove atmospheric oxygen.

    • Degas all solvents and aqueous solutions by sparging with nitrogen or argon for 30-60 minutes prior to use.[2]

    • Maintain a positive pressure of inert gas throughout the reaction. On a larger scale, a continuous, slow nitrogen bleed is more effective than a static balloon.

  • Optimize Agitation and Reagent Addition:

    • Select an appropriate impeller and agitation speed to ensure good mixing without splashing.

    • For heterogeneous mixtures, ensure the agitation is sufficient to keep solids suspended.

    • Consider adding the limiting reagent or catalyst solution subsurface to ensure rapid dispersion.

  • Re-evaluate Base and Solvent System:

    • If using an insoluble inorganic base, consider a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve efficacy.

    • Alternatively, explore soluble organic bases like triethylamine or DBU, though these may require re-optimization of the reaction temperature.

    • For aqueous systems, ensure the reaction is sufficiently heated and stirred to maximize the interfacial area between the organic and aqueous phases.[3]

Experimental Protocol: Re-optimization of a Scale-Up Suzuki-Miyaura Coupling
  • Reactor Setup: Assemble a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Degassing: Charge the aryl halide (3,5-Dibromo-4-methoxypyridine) and boronic acid to the reactor. Seal the vessel and perform three vacuum/nitrogen backfill cycles.

  • Solvent Addition: Add the degassed organic solvent (e.g., dioxane, toluene) and the degassed aqueous base solution (e.g., K₂CO₃ in water).[2]

  • Catalyst Premixing (Optional but Recommended): In a separate Schlenk flask under nitrogen, pre-mix the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand in a small amount of the degassed organic solvent for 15-30 minutes. This can improve catalyst activation.

  • Reaction Initiation: Heat the reactor contents to the target temperature (e.g., 80-100 °C) with vigorous stirring. Add the catalyst (or premixed catalyst solution) via syringe or cannula.

  • In-Process Control (IPC): Monitor the reaction progress every 1-2 hours by taking a small, quenched sample for analysis by HPLC or GC. Continue until the starting material is consumed.

Diagram: Troubleshooting Low Yield in Suzuki Coupling

Suzuki_Troubleshooting start Low Yield at Scale check_atmosphere Verify Inert Atmosphere (O2 < 50 ppm?) start->check_atmosphere check_reagents Assess Reagent Quality (Boronic acid stable? Base dry?) start->check_reagents check_mixing Evaluate Agitation (Homogeneous suspension?) start->check_mixing fix_atmosphere Improve Degassing Protocol (Sparge solvents, use N2 bleed) check_atmosphere->fix_atmosphere No optimize_catalyst Re-screen Catalyst System (Ligand, Base, Solvent) check_atmosphere->optimize_catalyst Yes fix_reagents Use Fresh Reagents (Re-purify boronic acid if needed) check_reagents->fix_reagents No check_reagents->optimize_catalyst Yes fix_mixing Increase Agitation Speed (Use baffled reactor) check_mixing->fix_mixing No check_mixing->optimize_catalyst Yes atmosphere_no No reagents_no No mixing_no No atmosphere_yes Yes reagents_yes Yes mixing_yes Yes

Caption: Decision tree for troubleshooting Suzuki coupling scale-up issues.

Q2: I'm observing a dangerous exotherm during the lithiation of 3,5-Dibromo-4-methoxypyridine at a larger scale. How can I manage this safely?

A2: This is a critical safety issue. The high reactivity of organolithium reagents like n-BuLi or LDA makes their reactions highly exothermic.[4][5] The problem is exacerbated during scale-up due to the decrease in the surface-area-to-volume ratio, which severely limits heat dissipation.[6]

Underlying Causes & Solutions:

  • Poor Heat Transfer: A 10 L reactor has significantly less surface area per unit volume than a 100 mL flask. Heat generated in the core of the reactor cannot be removed efficiently by an external cooling bath.

  • Rapid Reagent Addition: Adding the organolithium reagent too quickly generates heat faster than the cooling system can remove it, leading to a thermal runaway.

  • Inadequate Cooling: Using a simple ice bath may be insufficient. Cryogenic temperatures are often required for lithiation reactions to suppress side reactions and control the exotherm.[4]

Safe Scale-up Protocol for Lithiation:

  • Reactor & Cooling:

    • Use a jacketed reactor with a powerful cooling system (e.g., a chiller capable of reaching -78 °C).

    • Ensure the reactor is equipped with a calibrated internal temperature probe (thermocouple) to monitor the actual reaction temperature, not just the bath temperature.

  • Controlled Addition (Semi-Batch Operation):

    • The organolithium reagent must be added slowly and controllably via an addition funnel or a syringe pump.[7]

    • Crucially, the addition rate should be tied to the internal temperature. Set a maximum internal temperature (e.g., -65 °C). If the temperature rises above this setpoint, the addition must be stopped immediately until the cooling system brings it back down.

  • Anhydrous & Inert Conditions:

    • All glassware must be rigorously dried (flame-dried under vacuum or oven-dried).[7]

    • All solvents (typically THF or diethyl ether) must be anhydrous.

    • The reaction must be conducted under a strict inert atmosphere (nitrogen or argon).[5]

  • Reverse Addition: In some cases, adding the substrate solution slowly to the organolithium reagent (reverse addition) can help maintain a low concentration of the substrate and better control the reaction, though this must be evaluated on a case-by-case basis.

  • Quenching: The quenching step (e.g., adding an electrophile or a protic solvent) can also be highly exothermic. The quenching agent should be added slowly, maintaining the low temperature before allowing the reactor to warm to room temperature.

Diagram: Safety Workflow for Scale-up Lithiation

Lithiation_Safety cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_control 3. Control Loop cluster_finish 4. Completion prep_reactor Dry Jacketed Reactor with Internal Thermocouple prep_reagents Anhydrous Solvents & Titrated Organolithium charge_substrate Charge Substrate & Solvent cool_down Cool to -78 °C charge_substrate->cool_down start_addition Start Slow Addition of Organolithium cool_down->start_addition monitor_temp Monitor Internal Temp (T_int) start_addition->monitor_temp temp_check T_int < T_max (-65°C)? monitor_temp->temp_check continue_addition Continue Addition temp_check->continue_addition Yes stop_addition STOP Addition Wait for Cooling temp_check->stop_addition No continue_addition->monitor_temp quench Slowly Add Electrophile at Low Temperature continue_addition->quench Addition Complete stop_addition->monitor_temp warm_up Controlled Warm-up to Room Temperature quench->warm_up

Caption: A safety-critical workflow for managing exotherms in lithiation reactions.

Part 2: Frequently Asked Questions (FAQs)

Q3: What are the primary safety considerations when handling kilogram quantities of 3,5-Dibromo-4-methoxypyridine and associated reagents?

A3: Safety is the paramount concern in any scale-up operation.

  • Personal Protective Equipment (PPE): Standard PPE includes chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[8] For handling large volumes of solvents or pyrophoric materials, a face shield and butyl rubber gloves are recommended.[9]

  • Material Hazards: 3,5-Dibromo-4-methoxypyridine is a skin and eye irritant.[10] Avoid inhalation of dust by handling it in a well-ventilated area or fume hood.[10]

  • Pyrophoric Reagents (e.g., n-BuLi): These reagents can ignite spontaneously on contact with air or moisture.[5] They must be handled exclusively under an inert atmosphere using techniques like cannula transfer for quantities over ~25 mL.[7] Never work with pyrophorics alone. Ensure a properly rated fire extinguisher (Class D for metal fires) is immediately accessible.

  • Exothermic Reactions: As detailed in Q2, thermal runaway is a major risk. A comprehensive understanding of the reaction's thermal profile via techniques like reaction calorimetry is advisable before attempting a large-scale run.[6]

  • Spill Management: Have appropriate spill kits available. For large spills of flammable solvents or reactive chemicals, an evacuation plan should be in place.[9]

Q4: Which solvents are most suitable for scaling up these reactions, considering solubility, safety, and workup?

A4: Solvent choice is critical for reaction success and process safety. While there is no published quantitative solubility data for 3,5-Dibromo-4-methoxypyridine in the provided search results[11], we can make recommendations based on commonly used solvents for the relevant reaction classes.

SolventCommon Use CasesBoiling Point (°C)Key Scale-up Considerations
Tetrahydrofuran (THF) Lithiation, Grignard66Pro: Good solvent for organometallics. Con: Low boiling point, can form explosive peroxides. Must use fresh, inhibited THF.
2-Methyl-THF Lithiation, Grignard80Pro: Higher boiling point than THF, less prone to peroxide formation. Greener alternative.
Dioxane Suzuki, Buchwald-Hartwig101Pro: High boiling point suitable for many cross-couplings. Miscible with water.[12] Con: Can form peroxides, potential carcinogen.
Toluene Suzuki, Buchwald-Hartwig111Pro: High boiling point, easy to dry, forms an azeotrope with water to aid removal. Con: Immiscible with water, requiring phase separation during workup.
Acetonitrile (MeCN) Suzuki, other couplings82Pro: Polar aprotic solvent. Con: Can be incompatible with highly reactive organometallics.
Q5: What analytical methods are recommended for in-process control (IPC) during the scale-up?

A5: Effective IPC is crucial for ensuring a reaction is proceeding as expected and for making informed decisions (e.g., when to stop heating, when to quench).

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for most reactions involving aromatic compounds. It is excellent for quantifying the consumption of starting materials and the formation of the product and major by-products. A stable, calibrated method is essential.

  • Gas Chromatography (GC): Useful for more volatile compounds and for monitoring solvent purity. It can sometimes provide faster analysis times than HPLC.

  • Thin-Layer Chromatography (TLC): While less quantitative, TLC is a rapid, invaluable tool for a quick qualitative check on reaction progress directly in the lab before committing to a formal HPLC or GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude NMR of a reaction sample can provide a wealth of structural information, helping to identify unexpected intermediates or by-products that may not be obvious from chromatography alone.

References

  • Directed Lithiation and Substitution of Pyridine Derivatives | Request PDF - ResearchGate. (2015-02-06). [Link]

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine. (n.d.). Washington State University. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (2016-11-12). [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? - Reddit. (2021-10-27). [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015-02-06). HETEROCYCLES, Vol. 91, No. 3. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). [Link]

  • Lithiation Reaction - American Chemical Society. (2024). [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. (n.d.). [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023-12-20). [Link]

  • (PDF) 3,5-Dibromo-4-methylpyridine - ResearchGate. (2016-06-10). [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. (n.d.). [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. (n.d.). [Link]

Sources

Technical Support Center: Effective Removal of Palladium Catalysts from 3,5-Dibromo-4-methoxypyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of palladium catalyst removal from reaction mixtures containing 3,5-Dibromo-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to functionalize this versatile pyridine building block.[1][2][3]

The persistent issue of residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to stringent regulatory limits and potential downstream catalytic effects.[4][5][6] The unique electronic properties of pyridine derivatives can often lead to strong coordination with the palladium catalyst, making its removal a non-trivial task.[7][8] This guide provides a comprehensive collection of troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my 3,5-Dibromo-4-methoxypyridine reaction particularly challenging?

The primary difficulty arises from the pyridine nitrogen atom, which can act as a potent ligand, coordinating with the palladium catalyst.[7] This coordination can keep the palladium species soluble in the reaction mixture, preventing its precipitation and making simple filtration methods ineffective.[7]

Q2: What are the most common initial steps for palladium removal?

The most straightforward methods to initially attempt are filtration through a pad of Celite or silica gel.[9][10][11] These methods are effective at removing heterogeneous palladium black or palladium adsorbed onto solid supports. Often, diluting the reaction mixture with a suitable solvent before filtration can improve the efficiency of this process.[9]

Q3: When should I consider using a palladium scavenger?

If simple filtration or crystallization fails to reduce palladium levels sufficiently, the use of a metal scavenger is the recommended next step.[5][7] Scavengers are particularly useful when dealing with soluble palladium species that are common in reactions with pyridine-containing molecules.

Q4: Can activated carbon be used for palladium removal?

Yes, activated carbon is a cost-effective and common method for removing palladium.[7] However, it can be non-specific and may lead to the loss of your desired product through adsorption.[7] Therefore, its use should be carefully evaluated and optimized.

Q5: What are the regulatory limits for palladium in pharmaceutical products?

Regulatory bodies like the European Agency for the Evaluation of Medicinal Products have strict limits on platinum group metals, including palladium, in APIs, often limiting them to less than 5 ppm.[4] The permitted daily exposure (PDE) is a key metric, and for oral medications, the daily dose must typically contain no more than 100 μg of palladium.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3,5-Dibromo-4-methoxypyridine reaction products.

Issue 1: High Levels of Residual Palladium After Initial Filtration
  • Possible Cause: The palladium catalyst is likely in a soluble, homogeneous form, strongly coordinated to the pyridine nitrogen of your product or starting material.[7] Simple filtration through Celite or silica is insufficient for removing these dissolved species.[9]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-functionalized silica gels are often a good first choice.[12][13]

    • Optimize Scavenger Conditions: The efficiency of scavenging can be affected by the solvent, temperature, and stirring time.[14] It is advisable to screen a few different scavengers and conditions to find the optimal system for your specific reaction.

    • Consider a Combination Approach: A multi-step process can be highly effective. For instance, an initial filtration to remove bulk palladium can be followed by treatment with a high-affinity scavenger to capture the remaining soluble palladium.[6]

Issue 2: Significant Product Loss During Purification
  • Possible Cause: Your product may be adsorbing to the purification media, such as activated carbon or silica gel.[7] This is more likely if your product has polar functional groups.

  • Troubleshooting Steps:

    • Select a More Specific Scavenger: Choose a scavenger with a high affinity for palladium but a low affinity for your product.[4] Functionalized silica or polymer-based scavengers can offer better selectivity than activated carbon.[4]

    • Thoroughly Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product.

    • Adjust the Solvent System: Using a solvent in which your product is highly soluble can minimize its adsorption to the solid support.

Issue 3: Inconsistent Palladium Removal Results
  • Possible Cause: The form of the palladium in your reaction mixture may vary between batches. Factors such as reaction time, temperature, and the presence of oxygen can influence the final state of the palladium (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved).[15]

  • Troubleshooting Steps:

    • Standardize Reaction Conditions: Ensure that your reaction parameters are consistent from batch to batch.

    • Degas Solvents: The presence of oxygen can lead to the formation of different palladium species.[15] Degassing your solvents before the reaction can lead to more reproducible results.

    • Characterize the Palladium Species (if possible): While not always feasible in a standard lab, understanding the nature of the palladium contamination can help in selecting the most appropriate removal strategy.

Experimental Protocols

Protocol 1: General Workflow for Post-Reaction Palladium Removal

This workflow provides a systematic approach to palladium removal, starting with the simplest methods and progressing to more specialized techniques.

G A Reaction Mixture (3,5-Dibromo-4-methoxypyridine + Pd catalyst) B Dilute with Appropriate Solvent (e.g., Ethyl Acetate, Toluene) A->B C Filter through Celite Pad B->C D Analyze Filtrate for Pd Content (e.g., ICP-MS) C->D E Palladium Level Acceptable? D->E F Concentrate and Purify Product (e.g., Crystallization, Chromatography) E->F Yes G Treat with Palladium Scavenger (e.g., Thiol-functionalized Silica) E->G No H Stir for 2-24h at RT to 50°C G->H I Filter to Remove Scavenger H->I J Analyze Filtrate for Pd Content I->J K Palladium Level Acceptable? J->K K->F Yes L Consider Alternative Scavenger or Activated Carbon Treatment K->L No

Caption: General workflow for palladium removal.

Protocol 2: Palladium Scavenging with Thiol-Functionalized Silica Gel

This protocol details the use of a common and effective palladium scavenger.

  • Dissolution: Dissolve the crude 3,5-Dibromo-4-methoxypyridine product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).[7]

  • Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. The amount of scavenger will depend on the initial palladium concentration and the manufacturer's recommendations, but a starting point of 3-5 equivalents relative to the palladium catalyst is common.[7]

  • Stirring: Stir the mixture at a specified temperature (e.g., room temperature to 50 °C) for a predetermined time (e.g., 2 to 24 hours) to allow for efficient scavenging.[7]

  • Filtration: Filter the mixture to remove the solid-supported scavenger.

  • Washing: Wash the scavenger with fresh solvent to ensure complete recovery of the product.

  • Analysis: Combine the filtrate and washes, and analyze a sample for residual palladium content using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4]

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes the advantages and disadvantages of common palladium removal techniques.

MethodAdvantagesDisadvantagesBest Suited For
Filtration (Celite/Silica) Simple, fast, and inexpensive.[9][10]Only effective for heterogeneous palladium.[9]Initial removal of palladium black or supported catalysts.
Crystallization Can be highly effective for achieving high purity.[4]May not be suitable for all products; can sometimes concentrate impurities.[5]Products that are crystalline solids.
Activated Carbon Cost-effective and widely available.[7]Non-specific, can lead to product loss.[7]When product loss is not a major concern.
Palladium Scavengers High selectivity and efficiency for soluble palladium.[4][5]Higher cost compared to other methods.Removing trace amounts of soluble palladium to meet strict regulatory limits.

Decision Tree for Palladium Removal Strategy

This diagram can help you select the most appropriate palladium removal strategy based on your experimental observations.

G A Is Palladium Visible as a Black Precipitate? B Yes A->B C No A->C D Filter through Celite B->D K Is the Product Crystalline? C->K E Analyze Filtrate for Pd D->E F Is Pd Level Acceptable? E->F G Yes F->G H No F->H I Proceed to Further Purification G->I J Treat with Palladium Scavenger H->J L Yes K->L M No K->M N Attempt Crystallization L->N T Treat with Palladium Scavenger M->T O Analyze Mother Liquor and Crystals for Pd N->O P Is Pd Level in Crystals Acceptable? O->P Q Yes P->Q R No P->R S Proceed to Further Purification Q->S R->T

Caption: Decision tree for selecting a palladium removal strategy.

References

  • How can i remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.). Johnson Matthey Technology Review. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2017). ACS Publications. [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]

  • How to remove palladium catalyst from reaction mixture ? (2017). ResearchGate. [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (n.d.). ResearchGate. [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2008). Semantic Scholar. [Link]

  • Formation of palladium black during Suzuki coupling. (2022). Reddit. [Link]

  • Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2025). ResearchGate. [Link]

  • Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. [Link]

  • Palladium-Catalyzed Reactions. (n.d.). MDPI. [Link]

Sources

Technical Support Center: Characterization of Impurities in 3,5-Dibromo-4-methoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dibromo-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity characterization during this specific synthesis. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) and their intermediates is paramount for the safety and efficacy of the final drug product.[1][2][3] This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter in the lab.

I. Frequently Asked Questions (FAQs) on Impurity Profiling

This section addresses common questions regarding the origin and identification of impurities in the synthesis of 3,5-Dibromo-4-methoxypyridine.

Q1: What are the most likely process-related impurities I should expect during the synthesis of 3,5-Dibromo-4-methoxypyridine?

A1: Process-related impurities can arise from starting materials, intermediates, by-products, and degradation products.[2][] In a typical synthesis starting from 4-methoxypyridine or a related precursor, you should be vigilant for the following:

  • Incompletely Reacted Starting Materials: Residual 4-methoxypyridine or 3,5-dibromopyridine.

  • Under-brominated Species: Monobrominated methoxypyridines (e.g., 3-bromo-4-methoxypyridine).

  • Isomeric By-products: Depending on the synthetic route, other dibrominated isomers may form in small quantities.

  • Degradation Products: Hydrolysis or demethylation of the methoxy group can lead to the formation of 3,5-dibromo-4-hydroxypyridine.[5][6][7][8]

  • Over-brominated Species: While less common for this specific product, tri-brominated pyridines are a theoretical possibility under harsh brominating conditions.[9]

Q2: My starting material, 4-methoxypyridine, is listed as >99% pure. Can it still be a source of impurities in my final product?

A2: Absolutely. Even high-purity starting materials can introduce trace impurities that may be carried through the synthesis or even catalyze side reactions.[1] It is crucial to:

  • Verify the Purity: Independently verify the purity of your starting materials using a sensitive analytical technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][10]

  • Identify Trace Impurities: Characterize any minor peaks in your starting material. For example, the presence of isomeric methoxypyridines or residual solvents could lead to unexpected by-products.

  • Consider N-Oxide Formation: 4-methoxypyridine can be oxidized to 4-methoxypyridine N-oxide, which has different reactivity.[11][12]

Q3: I suspect demethylation of my product has occurred. What's the best way to confirm the presence of 3,5-dibromo-4-hydroxypyridine?

A3: The presence of the hydroxyl group in 3,5-dibromo-4-hydroxypyridine offers several analytical handles:

  • HPLC-MS: This is a highly effective method. You should observe a molecular ion peak corresponding to the demethylated product. The change in polarity will also result in a significantly different retention time compared to your desired product.

  • ¹H NMR Spectroscopy: The most telling sign will be the disappearance of the methoxy singlet (around 3.99 ppm) and the appearance of a broad singlet for the hydroxyl proton.[13] The chemical shifts of the pyridine protons will also be affected.

  • FT-IR Spectroscopy: Look for the appearance of a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹.

II. Troubleshooting Guide for Analytical Characterization

This section provides structured guidance for troubleshooting common analytical challenges encountered during impurity characterization.

Workflow for Unknown Impurity Identification

When an unknown peak is detected in your analytical chromatogram, a systematic approach is necessary for its identification. The following workflow is recommended:

impurity_workflow detection Impurity Detection (e.g., HPLC-UV, GC-FID) lcms LC-MS Analysis (Determine Molecular Weight) detection->lcms Unknown Peak hrms High-Resolution MS (Determine Elemental Formula) lcms->hrms Ambiguous MW isolate Isolation/Enrichment (Prep-HPLC, Column Chromatography) lcms->isolate Sufficient Quantity hrms->isolate nmr NMR Spectroscopy (¹H, ¹³C, 2D-NMR for Structure) isolate->nmr propose Propose Structure nmr->propose confirm Confirm with Standard (Synthesize or Purchase) propose->confirm

Caption: Workflow for the identification of unknown impurities.

Q4: My HPLC-UV chromatogram shows several small, unresolved peaks near the main product peak. How can I improve the separation?

A4: Co-elution of structurally similar impurities is a common challenge.[14] To improve chromatographic resolution, consider the following:

  • Optimize the Mobile Phase:

    • pH: The ionization state of pyridine-containing compounds is pH-dependent. Adjusting the pH of the aqueous mobile phase can significantly alter retention times and selectivity.

    • Organic Modifier: Experiment with different organic solvents (e.g., acetonitrile vs. methanol) as they offer different selectivities.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switch to an HPLC column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or polar-embedded column).[14]

  • Adjust the Gradient: A shallower gradient around the elution time of your main peak can help separate closely eluting impurities.

  • Lower the Temperature: Reducing the column temperature can sometimes enhance resolution, although it will increase analysis time.

Q5: I've identified an impurity by mass spectrometry, but I'm struggling to elucidate its structure with ¹H NMR due to low concentration. What are my options?

A5: Characterizing trace-level impurities is challenging. Here are some advanced techniques:

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D-NMR experiment correlates protons with their directly attached carbons. It is more sensitive than a standard ¹³C NMR and can help identify the carbon skeleton of the impurity.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which is invaluable for piecing together the molecular structure.

  • LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This hyphenated technique physically couples an HPLC system to an NMR spectrometer, allowing for the direct acquisition of NMR data on separated peaks as they elute from the column.

  • Impurity Enrichment: If possible, process a larger batch of your material and attempt to isolate a more concentrated fraction of the impurity using preparative HPLC or column chromatography.

III. Experimental Protocols

This section provides detailed methodologies for key analytical experiments.

Protocol 1: HPLC-UV/MS Method for Purity Assessment

This protocol is a starting point for the analysis of 3,5-Dibromo-4-methoxypyridine and its potential impurities.

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good hydrophobic retention and high efficiency for separating closely related compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the pyridine nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% to 95% B over 15 minA broad gradient is a good starting point to elute compounds with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
UV Detection 254 nm and 280 nmPyridine derivatives typically absorb in this UV range.
MS Detector Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for these compounds, and the pyridine nitrogen is readily protonated in positive mode.
Protocol 2: GC-MS for Volatile Impurities and Residual Solvents

This method is suitable for identifying volatile starting materials, by-products, or residual solvents from the synthesis.

Parameter Condition Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-polarity column suitable for a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas.
Inlet Temp. 250 °CEnsures complete vaporization of the sample.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA standard temperature program to separate compounds with varying boiling points.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Mass Range 35 - 450 amuCovers the expected mass range of solvents and potential small molecule impurities.

IV. Key Impurities and Their Characterization Data

The following table summarizes the expected analytical data for the target compound and its most common impurities.

Compound Structure Molecular Weight ( g/mol ) Expected ¹H NMR Signals (in CDCl₃) Expected MS (m/z) [M+H]⁺
3,5-Dibromo-4-methoxypyridineBr-C₅H₂N(OCH₃)-Br266.92~8.5 ppm (s, 2H), ~4.0 ppm (s, 3H)266, 268, 270
3-Bromo-4-methoxypyridineC₅H₃N(Br)(OCH₃)188.03Aromatic protons in the 7.0-8.5 ppm range, ~3.9 ppm (s, 3H)188, 190
3,5-DibromopyridineC₅H₃Br₂N236.89Aromatic protons in the 8.0-8.6 ppm range.[15]237, 239, 241
3,5-Dibromo-4-hydroxypyridineBr-C₅H₂N(OH)-Br252.90~8.4 ppm (s, 2H), broad OH signal253, 255, 257

Note: The MS pattern for brominated compounds will show characteristic isotopic clusters due to the presence of ⁷⁹Br and ⁸¹Br isotopes.

Synthetic Pathway and Impurity Formation

The following diagram illustrates a common synthetic route and highlights potential points of impurity formation.

synthesis_pathway start 4-Methoxypyridine (Starting Material) product 3,5-Dibromo-4-methoxypyridine (Target Product) start->product Bromination reagent Brominating Agent (e.g., NBS, Br₂) reagent->product imp1 Impurity: 3-Bromo-4-methoxypyridine (Under-bromination) product->imp1 Incomplete Reaction imp2 Impurity: 3,5-Dibromo-4-hydroxypyridine (Demethylation/Hydrolysis) product->imp2 Harsh Conditions (Heat, Acid/Base)

Caption: Potential impurity formation during synthesis.

V. References

  • Makino, K., Hasegawa, Y., Inoue, T., et al. Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science. [Link]

  • Makino, K., Hasegawa, Y., Inoue, T., et al. (2021). Chemoselective Demethylation of Methoxypyridine. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Quality Assurance: Why High-Purity 4-Methoxypyridine Matters for Your Chemical Processes. [Link]

  • Makino, K., et al. Chemoselective Demethylation of Methoxypyridine. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. [Link]

  • Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 91219-89-5 3,5-Dimethyl-4-methoxypyridine N-Oxide Impurity. [Link]

  • Shiao, M.-J., Ku, W.‐S., & Hwu, J. R. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles, 36, 323-328. [Link]

  • ResearchGate. Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. [Link]

  • Medjani, M. (2016). 3,5-Dibromo-4-methylpyridine. IUCrData, 1(Pt 6). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Wikipedia. Pyridine. [Link]

  • ResearchGate. 4‐Methoxypyridine N‐oxide. [Link]

  • National Center for Biotechnology Information. 4-Methoxypyridine N-oxide. PubChem. [Link]

  • Joseph, B., & Sanford, J. (2025). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. ResearchGate. [Link]

  • Van de Weghe, H., et al. (2017). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. PubMed. [Link]

  • Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. [Link]

  • MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]

  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions? [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

  • University of Arizona. Interpreting simple 1H-NMR spectra. [Link]

  • IOSR Journal. (2021). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Vanhoenacker, G., & Sandra, P. (2011). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • ResearchGate. Impurity Profiling. [Link]

  • Google Patents. (2019). Bromination of pyridine derivatives.

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

Sources

Technical Support Center: 3,5-Dibromo-4-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dibromo-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 3,5-Dibromo-4-methoxypyridine and how does its electronic nature influence its reactivity?

The primary reactive sites on 3,5-Dibromo-4-methoxypyridine are the two carbon-bromine bonds at positions 3 and 5. The pyridine ring is inherently electron-deficient, and this is further influenced by the substituents. The methoxy group at the 4-position is an electron-donating group, which can influence the reactivity of the adjacent C-Br bonds in palladium-catalyzed cross-coupling reactions.[1] The nitrogen atom in the pyridine ring can also play a role by coordinating to metal catalysts, which can sometimes lead to catalyst deactivation.[2]

Q2: Can I selectively functionalize one of the bromine atoms over the other?

Achieving high selectivity can be challenging due to the symmetrical nature of the molecule. However, under carefully controlled conditions, mono-functionalization can be achieved. This typically involves using a sub-stoichiometric amount of the coupling partner or performing the reaction at a lower temperature to favor mono-substitution. For reactions like lithiation, regioselectivity can be directed by the choice of base and reaction conditions.[3][4]

Troubleshooting Guide for Common Reactions

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental for creating C-C and C-N bonds with 3,5-Dibromo-4-methoxypyridine.[5] However, researchers often encounter issues such as low yields, incomplete conversion, and the formation of byproducts.

Q3: My Suzuki-Miyaura coupling reaction with 3,5-Dibromo-4-methoxypyridine is giving a low yield. What are the likely causes and how can I improve it?

Low yields in Suzuki-Miyaura couplings involving substituted pyridines are a common issue and can stem from several factors.[2] A systematic approach to troubleshooting is crucial for success.

Underlying Causes & Solutions:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[2]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can stabilize the palladium catalyst and promote the desired catalytic cycle.[6]

  • Side Reactions:

    • Protodeboronation: The boronic acid reagent can be replaced by a hydrogen atom, especially in the presence of water and certain bases.[2]

      • Solution: Use anhydrous solvents and consider using potassium trifluoroborate salts or boronate esters, which are often more stable.[7][8]

    • Homocoupling: Self-coupling of the boronic acid or the dibromopyridine can occur.

      • Solution: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.[2]

    • Dehalogenation: The bromine atom can be replaced by a hydrogen atom.[2]

      • Solution: This can be minimized by optimizing the reaction conditions, particularly the choice of base and solvent.

  • Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent.

    • Solution: Screen different solvents or solvent mixtures (e.g., Dioxane/water, Toluene/water, DMF).

Troubleshooting Workflow:

Grignard_Reaction cluster_1 A 3,5-Dibromo-4-methoxypyridine C Grignard Reagent A->C + B Mg, THF B->C + F Functionalized Product C->F + C->F 1. D Electrophile (e.g., CO₂) D->F + D->F 2. E Acid Workup E->F 3. F->F

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Dibromo-4-methoxypyridine and 3,5-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, halogenated heterocycles are indispensable building blocks. Among these, substituted pyridines are of paramount importance due to their prevalence in biologically active compounds. This guide provides an in-depth comparison of the reactivity of two closely related yet distinct synthons: 3,5-dibromo-4-methoxypyridine and 3,5-dichloro-4-methoxypyridine.

While structurally similar, the choice between a bromine or chlorine substituent has profound implications for reaction kinetics, catalyst selection, and overall synthetic strategy. This document is designed for researchers, chemists, and drug development professionals, offering a technical examination of their comparative reactivity supported by mechanistic insights and practical experimental data. We will explore their performance in key synthetic transformations, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange, to empower scientists to make informed decisions in their synthetic endeavors.

Chapter 1: Foundational Principles of Reactivity

The divergent reactivity of these two molecules is rooted in the fundamental properties of the carbon-halogen bond.

Carbon-Halogen (C-X) Bond Strength and Length

The most critical determinant of reactivity in many transformations is the bond dissociation energy (BDE) of the C-X bond. The carbon-bromine bond is inherently weaker and longer than the carbon-chlorine bond.

  • C-Cl Bond Dissociation Energy: ~328 kJ/mol[1]

  • C-Br Bond Dissociation Energy: ~276 kJ/mol[1]

This significant difference in bond strength dictates that the C-Br bond is more readily cleaved.[1] This principle is the cornerstone of the reactivity differences observed in reactions where C-X bond scission is a key step, such as the oxidative addition phase in cross-coupling catalysis.[2]

Electronic Effects

Both halogens exert a strong electron-withdrawing inductive effect (-I) on the pyridine ring, rendering the adjacent carbon atoms more electrophilic. The methoxy group at the 4-position introduces a competing electronic effect; it is weakly electron-withdrawing by induction but a stronger electron-donating group through resonance (+R). This electron donation slightly deactivates the ring towards certain types of nucleophilic attack compared to a non-substituted pyridine.

Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C and C-N bond formation. In this arena, the difference between the bromo- and chloro-substituted pyridines is most pronounced.

Mechanistic Implications: The Oxidative Addition Step

The canonical mechanism for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step, often the rate-determining step of the catalytic cycle, involves the cleavage of the C-X bond.

Due to the lower bond energy of the C-Br bond, 3,5-dibromo-4-methoxypyridine undergoes oxidative addition much more readily than its dichloro counterpart .[2][3] This enhanced reactivity translates into several practical advantages:

  • Milder Reaction Conditions: Reactions can often be performed at lower temperatures.

  • Broader Catalyst Scope: A wider range of standard palladium catalysts and ligands are effective.

  • Faster Reaction Times: Reactions typically reach completion more quickly.

Conversely, the stronger C-Cl bond in 3,5-dichloro-4-methoxypyridine makes oxidative addition more challenging.[2] Activating this bond often requires specialized, highly active catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or switching to more reactive nickel-based catalysts.[3]

sub_Br 3,5-Dibromo-4-methoxypyridine (Ar-Br) TS_Br [Ar--Pd(II)--Br]‡ sub_Br->TS_Br + Pd(0) sub_Cl 3,5-Dichloro-4-methoxypyridine (Ar-Cl) TS_Cl [Ar--Pd(II)--Cl]‡ sub_Cl->TS_Cl + Pd(0) Pd0 Pd(0)L_n Prod Ar-Pd(II)-X (Oxidative Addition Product) TS_Br->Prod Energy_Br Lower Activation Energy (Faster Reaction) TS_Cl->Prod Energy_Cl Higher Activation Energy (Slower Reaction)

Caption: Oxidative addition energy profile comparison.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocols illustrate the differing conditions required for a typical Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki Coupling of 3,5-Dibromo-4-methoxypyridine

  • To an oven-dried flask, add 3,5-dibromo-4-methoxypyridine (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (2.5 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).

  • Add a degassed solvent mixture of Toluene/Ethanol/Water (4:1:1).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 2: Suzuki Coupling of 3,5-Dichloro-4-methoxypyridine

  • In a glovebox, add 3,5-dichloro-4-methoxypyridine (1.0 eq.), phenylboronic acid (1.5 eq.), Pd₂(dba)₃ (2 mol%), a specialized ligand such as SPhos (4 mol%), and potassium phosphate (3.0 eq.) to an oven-dried Schlenk tube.

  • Remove the tube from the glovebox and place it under an inert atmosphere.

  • Add a degassed anhydrous solvent such as 1,4-dioxane or toluene.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Follow steps 5-7 from Protocol 1 for workup and purification.

Data Summary: Cross-Coupling
Parameter3,5-Dibromo-4-methoxypyridine3,5-Dichloro-4-methoxypyridineRationale
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ / Buchwald Ligands, NiCl₂(dppp)C-Cl bond requires a more active catalyst for oxidative addition.
Typical Temperature 70 - 90 °C100 - 120 °CHigher energy is needed to cleave the stronger C-Cl bond.
Reaction Time 2 - 8 hours12 - 36 hoursSlower rate of the oxidative addition step for the chloride.
Expected Yield Good to ExcellentModerate to GoodMore side reactions (e.g., catalyst decomposition) at higher temperatures.

Chapter 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex).[4]

Mechanistic Considerations

The reactivity in SNAr is governed by two main factors:

  • Ring Activation: The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex.[5]

  • Leaving Group Ability: The ability of the halide to be displaced in the elimination step.

For pyridinic systems, the ring nitrogen acts as a powerful electron-withdrawing group, activating the C2 and C4 (ortho and para) positions to nucleophilic attack.[6][7][8] In the case of 3,5-dihalo-4-methoxypyridines, the halogens are at the C3 and C5 (meta) positions relative to the nitrogen. Attack at these positions does not allow for the delocalization of the negative charge onto the electronegative nitrogen atom, making direct SNAr at C3/C5 unfavorable.[8]

Furthermore, the electron-donating methoxy group at C4 slightly disfavors the formation of the negatively charged intermediate. Therefore, direct displacement of the bromine or chlorine atoms on these substrates via SNAr is generally not a preferred synthetic route. Cross-coupling reactions are far more efficient for functionalizing these positions.

However, it is noteworthy that these molecules can be synthesized from precursors via SNAr. For instance, 3,5-dibromo-4-methoxypyridine can be prepared from 3,4,5-tribromopyridine by a regioselective SNAr reaction with a methoxide source, which preferentially attacks the activated C4 position.[9]

Experimental Protocol: Synthesis via SNAr

This protocol demonstrates the synthesis of the title compound via an SNAr pathway, highlighting the reactivity at the C4 position.

Protocol 3: Synthesis of 3,5-Dibromo-4-methoxypyridine [9]

  • To a solution of methanol (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add sodium hydride (60% dispersion in mineral oil, 1.5 eq.).

  • Stir the mixture at 0 °C for 15 minutes to form sodium methoxide.

  • Add a solution of 3,4,5-tribromopyridine (1.0 eq.) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified to yield 3,5-dibromo-4-methoxypyridine.

Chapter 4: Metal-Halogen Exchange (Lithiation)

Metal-halogen exchange is a powerful method for generating organometallic intermediates, which can then be trapped with various electrophiles. This reaction is highly dependent on the nature of the halogen.

Reactivity Principles

The reaction typically involves treating the aryl halide with an alkyllithium reagent (e.g., n-BuLi). The generally accepted reactivity trend is I > Br > Cl > F .

Therefore, 3,5-dibromo-4-methoxypyridine will undergo metal-halogen exchange significantly more easily than 3,5-dichloro-4-methoxypyridine . The lithiation of the dibromo compound can often be achieved cleanly at low temperatures (e.g., -78 °C to -50 °C).[10][11] In contrast, the dichloro analogue is much less reactive and may require higher temperatures or the use of more complex lithiating agents, which can lead to side reactions.[12][13]

ArBr Ar-Br ArLi_Br Ar-Li ArBr->ArLi_Br + nBuLi Conditions_Br -78 °C (Fast) ArCl Ar-Cl ArLi_Cl Ar-Li ArCl->ArLi_Cl + nBuLi Conditions_Cl > -20 °C or Additives (Slow/Difficult) nBuLi n-BuLi Product Ar-E ArLi_Br->Product + E+ ArLi_Cl->Product + E+ Electrophile E+

Caption: Comparative workflow for metal-halogen exchange.

Experimental Protocol: Lithiation and Electrophilic Quench

Protocol 4: Lithiation of 3,5-Dibromo-4-methoxypyridine

  • Dissolve 3,5-dibromo-4-methoxypyridine (1.0 eq.) in anhydrous THF or toluene under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

  • Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq.) in THF dropwise.

  • After the addition, allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform a standard aqueous workup and purify by chromatography.

Note on 3,5-dichloro-4-methoxypyridine: A similar protocol would likely result in no reaction or a complex mixture. Successful lithiation would require significantly modified conditions, such as higher temperatures (which risks side reactions like addition or deprotonation) or the use of different reagents like lithium naphthalenide, which has shown comparable reactivity for some bromopyridines and chloropyridines.[12]

Conclusion and Summary

The choice between 3,5-dibromo-4-methoxypyridine and 3,5-dichloro-4-methoxypyridine is a critical decision in synthetic design that hinges on a trade-off between reactivity and reagent cost.

Feature3,5-Dibromo-4-methoxypyridine3,5-Dichloro-4-methoxypyridine
Primary Advantage High Reactivity & VersatilityLower Cost & Atom Economy
Cross-Coupling Highly reactive; mild conditions.Less reactive; requires forcing conditions and specialized catalysts.
Metal-Halogen Exchange Readily undergoes exchange at low temperatures.Exchange is difficult; requires harsh conditions or special reagents.
SNAr at C3/C5 UnfavorableUnfavorable
Ideal Use Case Complex syntheses where mild conditions and high yields are critical.Large-scale synthesis where cost is a major driver and reaction optimization is feasible.

3,5-dichloro-4-methoxypyridine , while more challenging to activate, represents a more economical option. Its use is well-suited for process chemistry and large-scale manufacturing, where the initial investment in developing robust, highly active catalytic systems can be justified by the lower cost of the starting material.

Ultimately, a deep understanding of the fundamental principles of C-X bond reactivity allows the discerning scientist to select the optimal building block for the task at hand, balancing chemical efficiency with practical considerations.

References

  • Ito, K., & Kono, N. (Year). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Source not specified.
  • Reddit. (2019). Why are chlorides less reactive in cross coupling reactions? r/chemistry. [Link]

  • Homework.Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Doucet, H., & Hierso, J. (Year). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Source not specified.
  • Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Tetrahedron Letters, 43(24), 4285-4287. [Link]

  • ResearchGate. (2002). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Organic Chemistry Explained. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2010). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. [Link]

Sources

A Comparative Guide to the Reactivity of 3,5-Dihalo-4-methoxypyridines in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the reactivity of 3,5-dichloro-, 3,5-dibromo-, and 3,5-diiodo-4-methoxypyridines in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This class of substituted pyridines represents a vital scaffold in medicinal chemistry, and understanding their coupling behavior is paramount for the efficient synthesis of novel drug candidates. This guide will delve into the underlying principles governing their reactivity, present comparative data, and provide optimized experimental protocols.

Introduction: The Significance of 3,5-Disubstituted 4-Methoxypyridines

The 4-methoxypyridine core is a prevalent motif in a multitude of biologically active compounds. The introduction of substituents at the 3 and 5 positions allows for the exploration of chemical space and the fine-tuning of a molecule's pharmacological properties. The Suzuki-Miyaura coupling is a powerful and versatile tool for creating carbon-carbon bonds, enabling the arylation of these positions.[1] However, the nature of the halogen atoms at the 3 and 5 positions dramatically influences the reaction's efficiency and required conditions.

Reactivity of Aryl Halides in Suzuki Coupling: A Fundamental Overview

The generally accepted mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[2][3] The rate-determining step for this catalytic cycle is typically the initial oxidative addition.[2]

The reactivity of the aryl halide in this step is directly related to the carbon-halogen (C-X) bond strength. Weaker C-X bonds undergo oxidative addition more readily. The established order of reactivity for aryl halides in Suzuki coupling is:

Aryl-I > Aryl-Br >> Aryl-Cl [4][5]

This trend is a consequence of the decreasing bond dissociation energies from chlorine to iodine. This fundamental principle dictates the reaction conditions required for the successful coupling of 3,5-dihalo-4-methoxypyridines.

Comparative Reactivity of 3,5-Dihalo-4-methoxypyridines

Based on the established principles of Suzuki coupling, we can predict the following reactivity trend for 3,5-dihalo-4-methoxypyridines:

3,5-diiodo-4-methoxypyridine > 3,5-dibromo-4-methoxypyridine > 3,5-dichloro-4-methoxypyridine

This translates to milder reaction conditions (lower temperatures, shorter reaction times, and potentially lower catalyst loadings) for the diiodo- derivative and progressively more forcing conditions for the dibromo- and dichloro- analogs.

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3,5-Dichloro-2-arylpyridine Synthesis Pd(OAc)₂ (0.5 mol%)Na₂CO₃H₂O/DMF6012up to 95%[6]
General Aryl Bromide Coupling Pd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O80-1002-12VariesGeneral Knowledge
General Aryl Iodide Coupling Pd(PPh₃)₄ (1-5 mol%)Na₂CO₃Toluene/EtOH/H₂O80-1101-6Varies[7]

Note: This table provides illustrative data from related systems to highlight the general trends in reactivity. Direct comparison requires standardized experimental conditions.

Causality Behind Experimental Choices: Navigating the Catalytic Cycle

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling and is directly influenced by the reactivity of the dihalopyridine substrate.

Catalyst and Ligand Selection:
  • For 3,5-diiodo-4-methoxypyridine: Due to their high reactivity, standard palladium catalysts such as Pd(PPh₃)₄ are often sufficient.[7] The oxidative addition is facile, and the primary consideration is to ensure the catalyst remains active throughout the reaction.

  • For 3,5-dibromo-4-methoxypyridine: While more reactive than their chloro- counterparts, bromopyridines may benefit from more robust catalyst systems. Catalysts like Pd(dppf)Cl₂ are commonly employed.

  • For 3,5-dichloro-4-methoxypyridine: The inertness of the C-Cl bond necessitates the use of more sophisticated catalyst systems.[6] Electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the challenging oxidative addition step. In some cases, ligand-free systems with a simple palladium source like Pd(OAc)₂ have proven effective, particularly in aqueous media.[6]

Base and Solvent Systems:

The base plays a crucial role in the transmetalation step, activating the organoboron species. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence the reaction rate and yield.

The solvent system must be capable of dissolving the reactants and facilitating the interaction of the organic and aqueous phases (if a two-phase system is used). Common solvents include toluene, dioxane, DMF, and THF, often in combination with water.[8] For less reactive substrates like dichloropyridines, polar aprotic solvents like DMF can be beneficial.[6]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + R'-B(OR)2 DiarylPd R-Pd(II)L_n-R' Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 + R-R' CoupledProduct 3-Aryl-5-halo-4-methoxypyridine (R-R') ArylHalide 3,5-Dihalo-4-methoxypyridine (R-X) BoronicAcid Arylboronic Acid (R'-B(OR)2) caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust starting points for the Suzuki coupling of 3,5-dihalo-4-methoxypyridines. It is crucial to perform small-scale test reactions to optimize conditions for specific substrates.

Protocol 1: Suzuki Coupling of 3,5-Diiodo-4-methoxypyridine (High Reactivity)

This protocol utilizes a standard and widely applicable catalyst system suitable for highly reactive aryl iodides.

Materials:

  • 3,5-Diiodo-4-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture), degassed

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add 3,5-diiodo-4-methoxypyridine, the arylboronic acid, sodium carbonate, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of 3,5-Dibromo-4-methoxypyridine (Intermediate Reactivity)

This protocol employs a more robust catalyst to ensure efficient coupling of the less reactive aryl bromide.

Materials:

  • 3,5-Dibromo-4-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine 3,5-dibromo-4-methoxypyridine, the arylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction to 100 °C with stirring.

  • Monitor the reaction progress. Completion is expected within 4-12 hours.

  • Follow the work-up and purification procedure outlined in Protocol 1.

Protocol 3: Suzuki Coupling of 3,5-Dichloro-4-methoxypyridine (Low Reactivity)

This protocol utilizes a ligand-free system that has been shown to be effective for the coupling of challenging chloropyridines.[6]

Materials:

  • 3,5-Dichloro-4-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Water/DMF (3.5:3 mL per 1 mmol of substrate), degassed

  • Sealed reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a sealed reaction vessel, add 3,5-dichloro-4-methoxypyridine, the arylboronic acid, and sodium carbonate.

  • Add the degassed water/DMF solvent mixture.

  • Add the palladium(II) acetate.

  • Seal the vessel and purge with an inert gas.

  • Heat the reaction to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress. The reaction may require 12-24 hours for completion.

  • Follow the work-up and purification procedure as described in Protocol 1.

Workflow for Optimizing Suzuki Coupling Conditions

Optimization_Workflow start Start with Standard Conditions (e.g., Protocol 1, 2, or 3) check_conversion Monitor Reaction by TLC or LC-MS start->check_conversion complete Reaction Complete? (>95% conversion) check_conversion->complete workup Work-up and Purify complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No end End workup->end optimize_catalyst Change Catalyst/Ligand troubleshoot->optimize_catalyst optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) troubleshoot->optimize_base optimize_solvent Vary Solvent System troubleshoot->optimize_solvent optimize_temp Increase Temperature troubleshoot->optimize_temp optimize_catalyst->check_conversion optimize_base->check_conversion optimize_solvent->check_conversion optimize_temp->check_conversion caption Figure 2: Workflow for Suzuki Coupling Optimization.

Caption: Figure 2: Workflow for Suzuki Coupling Optimization.

Conclusion

The reactivity of 3,5-dihalo-4-methoxypyridines in Suzuki-Miyaura coupling is fundamentally governed by the strength of the carbon-halogen bond, following the predictable trend of I > Br > Cl. This guide has provided a framework for understanding these reactivity differences and has offered robust starting protocols for each class of substrate. For researchers and drug development professionals, a thorough understanding of these principles is essential for the rational design of synthetic routes and the efficient production of novel chemical entities. The provided protocols, coupled with a systematic optimization approach, will enable the successful synthesis of a wide range of 3,5-disubstituted 4-methoxypyridine derivatives.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Suzuki reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Campeau, L.-C., et al. (2005). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • University of Sheffield. (n.d.). Chapter 4: Attempted Synthesis of a Dinuclear Complex via Suzuki Cross-Coupling. Retrieved from [Link]

  • Fairlamb, I. J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1845-1867.
  • Wang, L., et al. (2012). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 17(12), 14806-14815.
  • Nambo, M., et al. (2017). C3-Selective Amination of 3-Methoxypyridine via Nucleophilic Substitution of the Methoxy Group Promoted by NaH-Iodide Composite Reagents. DR-NTU.
  • Google Patents. (1990). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • Fairlamb, I. J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250.
  • Słowik, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
  • Google Patents. (2001). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Chhakra, S., & Chauhan, S. S. (2019). synthesis of novel 4-(4-methoxybenzene sulphonyl)-3, 5-dimethyl/3-methyl-5-phenyl/3, 5-diphenyl pyrazole. RASĀYAN Journal of Chemistry, 12(1), 290-293.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Devendar, P., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(34), 8914-8934.
  • Fantoni, T., et al. (2022). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design.
  • Cella, R., & Stefani, H. A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853.
  • Słowik, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
  • Ohta, A., et al. (2022). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 70(4), 327-335.
  • Uličná, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

Sources

A Senior Application Scientist's Guide to Alternative Building Blocks for 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and materials science, 3,5-Dibromo-4-methoxypyridine is a familiar scaffold. Its symmetrically substituted di-bromo functionality offers two reactive handles for sequential or dual cross-coupling reactions, making it a valuable building block for constructing complex molecular architectures. However, reliance on a single building block can limit the exploration of chemical space and constrain structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of viable alternatives, supported by experimental insights, to empower researchers with a broader synthetic toolkit.

The primary utility of 3,5-Dibromo-4-methoxypyridine lies in its capacity to undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The electron-donating nature of the C4-methoxy group and the inherent electron deficiency of the pyridine ring influence the reactivity of the C-Br bonds at the 3- and 5-positions. The selection of an alternative should be driven by the desired modulation of this reactivity, solubility, steric hindrance, or the introduction of new functionalization points.

Comparative Analysis of Core Alternatives

The most logical alternatives to 3,5-Dibromo-4-methoxypyridine can be categorized by the nature of the halogen, the identity of the ether group, or the overall substitution pattern.

1. Halogen Variants: Modulating Reactivity

The strength of the carbon-halogen (C-X) bond is a critical determinant of reactivity in cross-coupling reactions, following the general trend I > Br > Cl.[1] This principle allows for a tunable approach to synthesis.

  • 3,5-Dichloro-4-methoxypyridine: The stronger C-Cl bond makes this analog significantly less reactive than its dibromo counterpart. This can be advantageous for achieving mono-functionalization or when performing sequential couplings with a mixed dihalo-substrate (e.g., a bromo-chloro-pyridine). However, coupling at the chloro-positions often requires more forcing conditions: higher temperatures, longer reaction times, and more specialized, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) catalysts.[2][3]

  • 3,5-Diiodo-4-methoxypyridine: As expected, the C-I bond is the most labile, making this the most reactive analog. It is ideal for couplings that are sluggish with the dibromo-scaffold or for reactions that need to be performed at lower temperatures to preserve sensitive functional groups. This high reactivity can sometimes lead to a higher incidence of side reactions, such as homocoupling of the boronic acid partner in Suzuki reactions.

Table 1: Reactivity Comparison in Suzuki-Miyaura Coupling

Building BlockRelative ReactivityTypical Catalyst SystemNotes
3,5-Diiodo -4-methoxypyridineHighestPd(PPh₃)₄, Pd(OAc)₂/SPhosRoom temperature reactions often feasible; risk of homocoupling.
3,5-Dibromo -4-methoxypyridineIntermediatePd(dppf)Cl₂, Pd(PPh₃)₄Standard, robust conditions (80-110 °C).[4][5]
3,5-Dichloro -4-methoxypyridineLowestPd₂(dba)₃/XPhos, Pd/NHCRequires more active catalysts and higher temperatures.[2][6]

2. Ether and Positional Variants: Tuning Sterics and Electronics

Altering the ether group or the position of the substituents provides another vector for modifying the scaffold's properties.

  • 3,5-Dibromo-4-ethoxypyridine (and larger ethers): Replacing the methoxy with a larger alkoxy group can enhance solubility in organic solvents and introduce subtle steric effects that may influence downstream biological activity. The electronic contribution is similar to the methoxy group, so reactivity in cross-coupling is largely comparable.

  • 2,6-Dichloro-4-methoxypyridine: In this isomer, the halogens are positioned alpha to the ring nitrogen, which conventionally makes them more reactive toward Pd(0) oxidative addition due to the polarity of the C-N bond.[7][8] This increased reactivity can be exploited for rapid diversification.

  • 2,5-Dichloro-4-methoxypyridine: This unsymmetrical analog offers opportunities for regioselective functionalization. The C2-Cl is generally more susceptible to nucleophilic aromatic substitution (SNAr) and oxidative addition in cross-coupling reactions compared to the C5-Cl.[2][7]

Experimental Protocols & Methodologies

To provide a practical comparison, we outline standardized protocols for key transformations. These serve as validated starting points for optimization.

Workflow for Comparative Cross-Coupling Analysis

The following diagram illustrates a logical workflow for evaluating a new building block against a known standard like 3,5-Dibromo-4-methoxypyridine.

G cluster_0 Phase 1: Scoping cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis A Select Alternative (e.g., Dichloro vs. Diiodo) B Choose Test Reaction (Suzuki, Sonogashira, etc.) A->B C Standardized Reaction Setup (1.0 equiv. Pyridine, 2.2 equiv. Partner) B->C D Systematic Condition Screening (Catalyst, Base, Temp.) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Purification & Isolation (Chromatography) E->F G Yield & Purity Calculation (NMR, HPLC) F->G H Compare Performance Metrics G->H

Caption: A generalized workflow for the comparative evaluation of pyridine building blocks.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a robust starting point for coupling arylboronic acids with dihalopyridine substrates.[9][10]

  • Reagent Preparation: To a dry microwave vial or Schlenk tube, add the dihalopyridine (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 4.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a substrate concentration of ~0.1 M.

  • Reaction: Heat the mixture to 90-110 °C and stir vigorously for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

The Sonogashira reaction is essential for installing alkyne functionalities.[11][12]

  • Reagent Preparation: To a dry Schlenk tube, add the dihalopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Amine Base: Add an anhydrous, degassed solvent (e.g., THF or Toluene) and an amine base (e.g., triethylamine or diisopropylamine, 4.0 equiv.). The amine often serves as both the base and part of the solvent system.

  • Alkyne Addition: Add the terminal alkyne (2.2-2.5 equiv.) via syringe.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C for 6-24 hours. The reaction is typically run in the dark to prevent light-induced side reactions.

  • Work-up: Once the reaction is complete (monitored by TLC/LC-MS), filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Advanced Concepts: Directed Ortho-Metalation

The C4-methoxy group is not just an electronic modulator; it is also a powerful Directed Metalation Group (DMG).[13][14] This property offers a synthetic route that is orthogonal to cross-coupling.

Caption: Directed ortho-metalation (DoM) of the pyridine scaffold.

Treatment of 3,5-Dibromo-4-methoxypyridine with a strong lithium base like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures (-78 °C) can result in regioselective deprotonation at the C2 position.[14][15] The resulting lithiated intermediate can be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new substituent. This strategy is highly valuable for creating tri-substituted pyridine cores that are difficult to access via standard cross-coupling. It is important to use a hindered base like LDA to prevent potential nucleophilic addition to the pyridine ring.[14][15]

Senior Scientist's Recommendation

The choice of building block is fundamentally tied to the synthetic goal.

  • For maximum reactivity and mild conditions , 3,5-diiodo-4-methoxypyridine is the superior choice, albeit at a likely higher cost.

  • For sequential, site-selective couplings , starting with a mixed halide analog or leveraging the reduced reactivity of 3,5-dichloro-4-methoxypyridine provides greater synthetic control.

  • To introduce functionality at the C2-position without cross-coupling, exploiting the directed ortho-metalation capability of the parent scaffold is an elegant and powerful strategy.

By understanding the nuanced reactivity profiles of these alternatives, researchers can design more efficient, flexible, and innovative synthetic routes, ultimately accelerating the discovery of new chemical entities.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available from: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available from: [Link]

  • Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available from: [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. Available from: [Link]

  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Available from: [Link]

  • Heterocyclic Building Blocks. SRD ORGANICS LTD. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. Available from: [Link]

  • Buchwald-Hartwig amination. YouTube. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH. Available from: [Link]

  • Directed ortho metalation. Wikipedia. Available from: [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Available from: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. ResearchGate. Available from: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available from: [Link]

  • Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation. Google Patents.
  • Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. PubMed. Available from: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available from: [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available from: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available from: [Link]

  • 2,5-Dichloro-4-methoxypyridine. Pipzine Chemicals. Available from: [Link]

  • Simple preparation method of 2, 5-dichloropyridine. Google Patents.

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A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. The pyridine core, in particular, is a privileged structure in a vast array of pharmaceuticals and functional materials. Among the various substituted pyridines, 3,5-Dibromo-4-methoxypyridine stands out as a versatile and readily available building block, offering two reactive bromine atoms for sequential or double functionalization. The methoxy group at the 4-position not only influences the electronic properties of the pyridine ring but also provides an additional site for potential modification.

This guide provides an in-depth technical comparison of palladium catalysts for the three most pivotal cross-coupling reactions of 3,5-Dibromo-4-methoxypyridine: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Drawing from established literature and field-proven insights, this document will delve into the nuances of catalyst selection, reaction optimization, and the underlying mechanistic principles that govern these powerful transformations. Our focus is to equip you with the knowledge to make informed decisions for your synthetic campaigns, enabling efficient and selective access to a diverse range of novel 3,5-disubstituted-4-methoxypyridine derivatives.

The Strategic Importance of Catalyst Selection

The choice of the palladium catalyst is not merely a matter of routine; it is a critical parameter that dictates the success, efficiency, and selectivity of the coupling reaction. For a substrate like 3,5-Dibromo-4-methoxypyridine, the key challenges and considerations include:

  • Reactivity: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. Furthermore, the electron-donating methoxy group can modulate the reactivity of the C-Br bonds.

  • Selectivity: The presence of two bromine atoms raises the question of mono- versus di-functionalization. Controlling this selectivity is often a primary synthetic goal.

  • Substrate Scope: The chosen catalyst must be compatible with a wide range of coupling partners, including various boronic acids, amines, and terminal alkynes, each with its own electronic and steric demands.

This guide will compare the performance of several classes of palladium catalysts, from the classical workhorses to modern, highly active systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for the formation of carbon-carbon bonds, and it is frequently the first choice for the arylation of 3,5-Dibromo-4-methoxypyridine. The choice of catalyst and ligand is crucial for achieving high yields and controlling selectivity.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling

While direct comparative studies on 3,5-Dibromo-4-methoxypyridine are limited, we can draw valuable insights from reactions on analogous dihalopyridines.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Selectivity (Mono-/Di-)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃ / K₃PO₄Dioxane/H₂O or Toluene/EtOH/H₂O80-10012-24Di-arylation favored with >2 eq. boronic acidGood to High
PdCl₂(dppf)dppfK₂CO₃DME or Dioxane80-902-12Good for di-arylationHigh
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O or Dioxane100-1104-12Can favor mono-arylation with 1 eq. boronic acidHigh
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane100-1202-8Excellent for di-arylation, even with hindered substratesVery High

Note: Yields and selectivity are highly dependent on the specific boronic acid used, stoichiometry, and precise reaction conditions. The data presented is a representative summary based on literature for similar substrates.

Mechanistic Considerations and Catalyst Choice Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Ar'B(OH)₂ / Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Pd(PPh₃)₄: As a pre-formed Pd(0) complex, it is convenient to use and effective for many standard couplings. However, its performance can be sluggish with less reactive aryl bromides, and higher catalyst loadings may be required.

  • PdCl₂(dppf): The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a wider bite angle and good thermal stability, often leading to higher yields and faster reactions compared to Pd(PPh₃)₄.[3]

  • Buchwald Ligands (SPhos, XPhos): These bulky, electron-rich phosphine ligands are highly effective for coupling challenging substrates.[4] They accelerate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and allowing for lower catalyst loadings. The steric bulk of these ligands can also be leveraged to control selectivity towards mono-arylation, particularly when the boronic acid is used in a limited stoichiometry.

Experimental Protocol: Di-arylation using PdCl₂(dppf)

This protocol provides a robust starting point for the di-arylation of 3,5-Dibromo-4-methoxypyridine.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3,5-Dibromo-4-methoxypyridine (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), and potassium carbonate (4.0 equiv.).

  • Catalyst Addition: Add PdCl₂(dppf) (3-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines.[5][6][7] For 3,5-Dibromo-4-methoxypyridine, this reaction opens the door to a wide range of derivatives with potential biological activity.

Catalyst Performance Comparison for Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a palladium precursor and a bulky, electron-rich phosphine ligand.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Coupling PartnerTypical Yield (%)
Pd₂(dba)₃ / BINAP(±)-BINAPNaOtBuToluene80-1004-24Secondary aminesGood
Pd(OAc)₂ / XPhosXPhosK₃PO₄ or Cs₂CO₃Dioxane or Toluene100-1202-12Primary & secondary aminesHigh to Excellent
Pd₂(dba)₃ / RuPhosRuPhosNaOtBuToluene80-11012-24Primary & secondary aminesHigh to Excellent
[Pd(allyl)Cl]₂ / BrettPhosBrettPhosK₃PO₄t-BuOH1003-24Primary amines (good for mono-arylation)High

Note: Yields are based on analogous reactions with dihaloarenes and bromopyridines. Stronger bases like NaOtBu are often required, but weaker bases like K₃PO₄ or Cs₂CO₃ can be used with more active catalyst systems, which is beneficial for base-sensitive substrates.[8]

Mechanistic Insights and Ligand Selection

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-Br)L Pd0->OxAdd Ar-Br AmineCoord Amine Coordination [(Ar-Pd(II)-Br)(HNR₂)]L OxAdd->AmineCoord HNR₂ Deprotonation Deprotonation (Ar-Pd(II)-NR₂)L AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.

  • First-generation ligands (e.g., P(o-tolyl)₃): While historically significant, these ligands are generally less effective for challenging substrates and have been largely superseded.[5]

  • Bidentate Ligands (e.g., BINAP, dppf): These ligands brought about a significant improvement in the scope of the reaction, allowing for the coupling of primary amines.[3]

  • Bulky Monophosphine Ligands (e.g., XPhos, RuPhos, BrettPhos): This class of ligands, developed by the Buchwald group, has revolutionized the field. Their steric bulk and electron-donating properties facilitate the reductive elimination step and stabilize the active monoligated Pd(0) species, leading to highly active catalysts for a broad range of substrates, including aryl chlorides.[9][10]

Experimental Protocol: Di-amination using Pd₂(dba)₃ / XPhos

This protocol is a good starting point for the di-amination of 3,5-Dibromo-4-methoxypyridine.

  • Reaction Setup: In an oven-dried Schlenk tube, add Pd₂(dba)₃ (2-3 mol%), XPhos (4-6 mol%), and sodium tert-butoxide (2.8 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add 3,5-Dibromo-4-methoxypyridine (1.0 equiv.) and anhydrous toluene (to achieve a concentration of ~0.1-0.2 M). Finally, add the amine (2.4 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.

  • Extraction: Wash the combined filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl functionalities, which are valuable precursors for further transformations and are found in many biologically active molecules and materials.[9]

Catalyst Performance Comparison for Sonogashira Coupling

The Sonogashira reaction is typically co-catalyzed by palladium and copper(I) salts.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃N or DIPATHF or DMFRT to 602-12Good to High
Pd(PPh₃)₄CuIEt₃NToluene or DMFRT to 803-18Good to High
Pd(OAc)₂ / PPh₃CuIEt₃NDMF1003-6High
Copper-free (Pd(OAc)₂ / SPhos)-Cs₂CO₃Dioxane10012-24Good (for substrates sensitive to copper)

Note: Yields are representative and can be influenced by the nature of the alkyne and the specific reaction conditions. The classic Pd/Cu co-catalyzed system is generally robust and widely used.[11][12]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-C≡CR)L₂ OxAdd->Transmetal Cu-C≡CR RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuBr Cu(I)Br CuAlkyne Cu-C≡CR CuBr->CuAlkyne H-C≡CR / Base CuAlkyne->CuBr to Pd Cycle

Figure 3: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

The palladium cycle is similar to that of the Suzuki coupling. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Copper-free conditions have also been developed, which can be advantageous for certain substrates.

Experimental Protocol: Di-alkynylation using Pd(PPh₃)₂Cl₂ / CuI

This protocol describes a standard procedure for the di-alkynylation of 3,5-Dibromo-4-methoxypyridine.

  • Reaction Setup: To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add anhydrous and degassed DMF, followed by 3,5-Dibromo-4-methoxypyridine (1.0 equiv.), the terminal alkyne (2.2-2.5 equiv.), and triethylamine (3.0-4.0 equiv.).

  • Reaction: Stir the reaction mixture at 60-80 °C for 3-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Controlling Selectivity: Mono- vs. Di-functionalization

A key synthetic challenge when working with 3,5-Dibromo-4-methoxypyridine is achieving selective mono-functionalization. Several strategies can be employed to favor the formation of the mono-substituted product:

  • Stoichiometry: The most straightforward approach is to use a limited amount of the coupling partner (typically 1.0-1.2 equivalents).

  • Catalyst and Ligand Choice: Bulky ligands can sterically hinder the second coupling event, thus favoring mono-substitution.

  • Reaction Temperature and Time: Lowering the reaction temperature and shortening the reaction time can also promote mono-functionalization, although this may come at the cost of lower overall conversion.

  • Mixed Halide Substrates: If selective mono-functionalization is critical, starting with a mixed halide substrate (e.g., 3-bromo-5-iodo-4-methoxypyridine) can provide a handle for selective coupling, as the C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions.[13]

Conclusion

The palladium-catalyzed cross-coupling of 3,5-Dibromo-4-methoxypyridine offers a powerful and versatile platform for the synthesis of a wide array of novel compounds. The choice of the palladium catalyst and reaction conditions is paramount to achieving the desired outcome, whether it be high-yielding di-functionalization or selective mono-substitution.

For Suzuki-Miyaura couplings , PdCl₂(dppf) and systems based on Buchwald ligands such as XPhos offer excellent performance for di-arylation, while careful control of stoichiometry with a bulky ligand like SPhos can favor mono-arylation.

In Buchwald-Hartwig aminations , catalyst systems employing bulky monophosphine ligands such as XPhos, RuPhos, and BrettPhos are the state-of-the-art, providing high yields for a broad range of amines.

For Sonogashira couplings , the classic Pd(PPh₃)₂Cl₂/CuI system remains a reliable and efficient choice for the introduction of alkynyl moieties.

By understanding the principles outlined in this guide and carefully selecting the appropriate catalytic system, researchers can effectively navigate the complexities of cross-coupling chemistry and unlock the full synthetic potential of 3,5-Dibromo-4-methoxypyridine.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-137). Georg Thieme Verlag.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Syngenta. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Royal Society of Chemistry. (2007). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of chemical research, 45(6), 936–946. [Link]

  • Bull, J. A., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 9(21), 4785–4803. [Link]

  • Vantourout, J. C., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 139(16), 5913–5920. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • MDPI. (2021). α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. Molecules, 26(21), 6475. [Link]

  • Morrison, K. M., et al. (2023). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. The Journal of Organic Chemistry, 88(6), 3465–3476. [Link]

  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1269. [Link]

  • NIH National Library of Medicine. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 12(1), 287–293. [Link]

  • MDPI. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(12), 10433–10447. [Link]

  • Royal Society of Chemistry. (2009). Synthesis of tetraarylpyridines by chemo-selective Suzuki–Miyaura reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2021). Functionalization of BODIPY dyes by palladium catalyzed cross coupling reactions. [Link]

Sources

A Comparative Guide to the Structural Validation of 3,5-Disubstituted-4-Methoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically relevant scaffolds, the unambiguous structural confirmation of intermediates and final products is paramount. The 3,5-disubstituted-4-methoxypyridine core, a common motif in medicinal chemistry, presents a unique validation challenge. The inherent symmetry of the 3,5-substitution pattern can mask definitive proof of regiochemistry, while the position of the crucial 4-methoxy group must be unequivocally established.

This guide provides a comprehensive comparison of orthogonal analytical techniques, moving beyond a simple listing of methods to explain the causality behind experimental choices. It is designed as a self-validating system, ensuring that the application of these protocols will yield trustworthy and unambiguous structural data.

The Cornerstone of Elucidation: 1D & 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary and most informative technique for determining the precise connectivity of a molecule in solution. For the 3,5-disubstituted-4-methoxypyridine structure, a multi-nuclear, multi-dimensional approach is not just recommended; it is essential for rigorous proof.

Expertise & Experience: Why a Multi-pronged NMR Approach is Non-Negotiable

A simple one-dimensional (1D) ¹H NMR spectrum will often show a single, sharp singlet for the two equivalent aromatic protons at the C2 and C6 positions, a singlet for the methoxy group protons, and signals for the two identical C3 and C5 substituents. While this pattern is indicative of the desired C2v symmetry, it does not, on its own, prove the 3,5-substitution pattern over other possibilities, nor does it confirm the methoxy group is at C4.

To build an unassailable structural proof, two-dimensional (2D) NMR experiments are required. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical. It reveals long-range (2-3 bond) correlations between protons and carbons, providing a direct map of the molecule's backbone. Specifically, the correlation between the methoxy group's protons and the C4 carbon of the pyridine ring is the "smoking gun" evidence for its position. Furthermore, correlations from the C2/C6 protons to the C3/C5 and C4 carbons confirm the overall substitution pattern.

To definitively link the methoxy group to the pyridine ring in space, the Nuclear Overhauser Effect (NOE) is leveraged. A 1D NOE or 2D NOESY/ROESY experiment will show a spatial correlation between the methoxy protons and the aromatic protons at C2/C6, confirming their proximity and solidifying the 4-methoxy assignment.

Trustworthiness: A Self-Validating NMR Protocol

This protocol is designed to generate a complete and internally consistent dataset.

Step-by-Step Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the compound's solubility and the need to avoid overlapping solvent and analyte signals.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess purity and observe basic proton signals.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to identify all unique carbon environments. Note the expected symmetry, where C2/C6 and C3/C5 should appear as single resonances.

  • 2D Connectivity (HMBC) Acquisition:

    • Set up a gradient-selected HMBC experiment.

    • Optimize the long-range coupling constant (ⁿJCH) delay. A value of 8-10 Hz is standard for detecting 2-3 bond correlations. This is a critical parameter; setting it correctly ensures the key correlations are observed.

  • 2D Spatial Proximity (NOESY/ROESY) Acquisition:

    • Set up a NOESY or ROESY experiment. ROESY is often preferred for molecules of this size as it avoids zero-crossing issues and provides unambiguous positive cross-peaks.

    • Use a mixing time of 300-500 ms, which is typically sufficient to observe the key inter-proton NOEs.

Data Presentation: Expected NMR Signatures
NucleusPositionExpected Chemical Shift (ppm, CDCl₃)Key HMBC Correlations (¹H → ¹³C)Key NOE Correlation
¹H H2 / H68.0 - 8.5C3/C5, C4Protons of -OCH₃
¹H -OCH₃ 3.8 - 4.2C4H2 / H6
¹³C C2 / C6145 - 155--
¹³C C3 / C5115 - 130--
¹³C C4160 - 170--
¹³C -OC H₃55 - 60--

Note: Actual shifts are highly dependent on the nature of the substituents at C3 and C5.

Visualization: NMR Data Interpretation Workflow

cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_conclusion Structural Conclusion H1 ¹H NMR: - Aromatic Singlet (2H) - Methoxy Singlet (3H) HMBC HMBC: - OCH₃ protons correlate to C4 - H2/H6 protons correlate to C4 H1->HMBC Suggests Symmetry C13 ¹³C NMR: - 4 Aromatic C Signals - 1 Methoxy C Signal C13->HMBC Confirms Carbon Count Conclusion Unambiguous Confirmation of 3,5-Disubstituted-4-Methoxypyridine HMBC->Conclusion Proves Connectivity NOESY NOESY/ROESY: - OCH₃ protons show spatial proximity to H2/H6 protons NOESY->Conclusion Confirms Spatial Arrangement

Caption: Workflow for structural confirmation using NMR spectroscopy.

Orthogonal Validation: High-Resolution Mass Spectrometry (HRMS)

While NMR defines the atomic connectivity, HRMS provides incontrovertible proof of the elemental composition. It serves as a critical orthogonal technique, validating the molecular formula proposed from the NMR data.

Expertise & Experience: Beyond Simple Mass Confirmation

For this class of compounds, electrospray ionization (ESI) is the preferred method due to its soft nature, which typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. The key is "high-resolution," which distinguishes it from nominal mass spectrometry. Instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) to four or five decimal places. This precision is sufficient to differentiate between molecules with the same nominal mass but different elemental formulas (isobars). A mass accuracy of less than 5 ppm between the measured and theoretical mass is the industry standard for confirming a molecular formula.

Trustworthiness: A Self-Validating HRMS Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration: Ensure the mass spectrometer is calibrated immediately prior to the run using a known calibration standard. This is essential for achieving high mass accuracy.

  • Data Acquisition: Infuse the sample directly into the ESI source. Acquire data in positive ion mode, scanning a mass range appropriate for the expected m/z of the [M+H]⁺ ion.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Use the instrument software to calculate the elemental composition that best fits the measured m/z.

    • Compare the measured mass with the theoretical mass calculated for the proposed formula of the 3,5-disubstituted-4-methoxypyridine.

    • Calculate the mass error in parts per million (ppm) using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6.

Data Presentation: Example HRMS Data Comparison
ParameterTheoretical Value (for C₁₄H₁₅NO₃, [M+H]⁺)Observed ValueResult
Elemental Formula C₁₄H₁₅NO₃--
Theoretical m/z 246.1125--
Observed m/z -246.1119-
Mass Error ---2.4 ppm
Conclusion --Formula Confirmed

The Gold Standard: Single-Crystal X-Ray Crystallography

When absolute, unambiguous proof of structure, including stereochemistry and solid-state conformation, is required, single-crystal X-ray crystallography is the ultimate arbiter. It provides a three-dimensional model of the molecule as it exists in the crystal lattice.

Expertise & Experience: When is Crystallography Necessary?

While NMR and HRMS are sufficient for most routine confirmations, X-ray crystallography becomes essential in several scenarios:

  • Novel Scaffolds: When the synthesized molecule is entirely new and its NMR signals cannot be compared to known analogs.

  • Dispute Resolution: If NMR data is ambiguous or contradictory.

  • Regulatory Filings: For active pharmaceutical ingredients (APIs), a crystal structure is often required for regulatory submissions to define the solid-state form.

The primary challenge is not the data analysis, but the preparation of a high-quality, single crystal suitable for diffraction. This can be a time-consuming and sometimes unsuccessful process.

Trustworthiness: Crystal Growth & Analysis Workflow
  • Purification: The compound must be of very high purity (>99%).

  • Crystal Growth: The most common method is slow evaporation. Dissolve the compound in a minimum amount of a suitable solvent. Place the container in a vibration-free environment and allow the solvent to evaporate over several days to weeks. Other methods include vapor diffusion and cooling crystallization.

  • Crystal Selection: Identify a well-formed, single crystal under a microscope.

  • Data Collection: Mount the crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected.

  • Structure Solution & Refinement: Specialized software is used to solve the phase problem and generate an electron density map from the diffraction data. An atomic model is built into this map and refined to yield the final 3D structure.

Visualization: X-Ray Crystallography Workflow

Start Highly Pure Amorphous Product Crystal Slow Evaporation or Vapor Diffusion Start->Crystal Select Select Single Crystal (Microscopy) Crystal->Select Diffract Mount on Diffractometer & Collect Diffraction Data Select->Diffract Solve Solve Phase Problem & Generate Electron Density Map Diffract->Solve Refine Build Atomic Model & Refine Structure Solve->Refine End Unambiguous 3D Structure (Bond Lengths, Angles, Conformation) Refine->End

Caption: From purified powder to solved 3D structure.

Comparative Summary and Strategic Workflow

The choice of analytical technique depends on the confidence required and the resources available. The following table provides a direct comparison.

FeatureNMR SpectroscopyHigh-Resolution MSX-Ray Crystallography
Information Atomic Connectivity, EnvironmentElemental FormulaAbsolute 3D Structure
Sample Amount 5-10 mg< 1 mg5-20 mg (for screening)
Analysis Time 2-8 hours< 30 minutesDays to weeks
Certainty High (with 2D)Very High (for formula)Absolute
Key Challenge Signal Overlap, AmbiguityCannot distinguish isomersCrystal Growth
Cost ModerateLow to ModerateHigh
Visualization: A Decision-Making Flowchart

decision decision result result start New Batch of Product Synthesized nmr_hrms Acquire ¹H, ¹³C, HMBC NMR & HRMS Data start->nmr_hrms check_data Do NMR & HRMS data unequivocally match the proposed structure? nmr_hrms->check_data pass Structure Validated check_data->pass  Yes fail Data is Ambiguous or Contradictory check_data->fail  No / Ambiguous crystallography Attempt Single Crystal X-Ray Crystallography fail->crystallography check_crystal Successful Crystal Structure? crystallography->check_crystal check_crystal->pass  Yes revisit Re-evaluate Synthesis & Purification check_crystal->revisit  No

Caption: Strategic workflow for validating product structure.

References

  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometry: a historical perspective. Journal of the American Society for Mass Spectrometry, 19(10), 1329–1333. [Link]

A Comparative Guide to Cross-Coupling Methods for 3,5-Dibromo-4-methoxypyridine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine core, in particular, is a privileged structure, and its precise elaboration is often a critical step in the synthesis of novel therapeutic agents. This guide provides an in-depth comparative analysis of three seminal cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as applied to the versatile, yet challenging, substrate: 3,5-Dibromo-4-methoxypyridine.

The presence of two bromine atoms on the pyridine ring introduces a critical question of regioselectivity: can one achieve selective mono-functionalization, and if so, at which position? Or does the reaction proceed to di-substitution? This guide will delve into the mechanistic nuances, provide field-proven experimental protocols, and present a comparative analysis of these methods to empower researchers to make informed decisions in their synthetic campaigns.

The Strategic Importance of 3,5-Dibromo-4-methoxypyridine

3,5-Dibromo-4-methoxypyridine is a valuable starting material due to its two reactive handles (the C-Br bonds) that can be sequentially or simultaneously functionalized. The methoxy group at the 4-position electronically influences the reactivity of the C-Br bonds at the 3- and 5-positions, which are electronically similar. This presents a unique challenge and opportunity for selective cross-coupling. The ability to introduce aryl, alkynyl, or amino moieties at these positions opens up a vast chemical space for the exploration of structure-activity relationships (SAR) in drug discovery programs.

I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[1] The reaction couples an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[2]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[3] The choice of ligand on the palladium catalyst is crucial in modulating the reactivity and selectivity of the reaction, especially with heteroaromatic substrates. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[4]

For 3,5-dibromo-4-methoxypyridine, the key challenge is achieving selective mono-arylation. The electronic symmetry of the 3- and 5-positions means that selectivity is often governed by subtle steric and electronic factors, as well as the specific reaction conditions. In many cases with dihalopyridines, the first coupling occurs at the position less sterically hindered or more electronically activated by the heteroatom.[2]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(L2)-X Pd(0)L2->Oxidative Addition Complex R-X Transmetalation Complex R-Pd(II)(L2)-R' Oxidative Addition Complex->Transmetalation Complex R'-B(OH)2 Base Product R-R' Transmetalation Complex->Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Transmetalation Complex->Regenerated Catalyst Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Work-up Flask Oven-dried Schlenk Flask Reagents 3,5-Dibromo-4-methoxypyridine Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI Flask->Reagents Atmosphere Evacuate & Backfill with Argon/Nitrogen Reagents->Atmosphere Solvent_Base Add Anhydrous Solvent (e.g., THF, Toluene) & Amine Base (e.g., TEA) Atmosphere->Solvent_Base Alkyne Add Terminal Alkyne (1.1-1.5 eq.) Solvent_Base->Alkyne Heat Heat to 50-100 °C Alkyne->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Cool, Dilute, Wash with Water/Brine Monitor->Workup Purify Dry, Concentrate, Column Chromatography Workup->Purify Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(L2)-X Pd(0)L2->Oxidative_Addition Ar-X Amine_Coordination [Ar-Pd(L2)(HNR'R'')]X Oxidative_Addition->Amine_Coordination HNR'R'' Deprotonation Ar-Pd(L2)-NR'R'' Amine_Coordination->Deprotonation Base Product Ar-NR'R'' Deprotonation->Product Reductive Elimination Regenerated_Catalyst Pd(0)L2 Deprotonation->Regenerated_Catalyst

Sources

Cost-effectiveness of 3,5-Dibromo-4-methoxypyridine in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cost-Effectiveness of 3,5-Dibromo-4-methoxypyridine in Synthesis

For researchers and professionals in drug development, the strategic selection of chemical building blocks is a critical decision, balancing upfront cost with synthetic efficiency and scalability. The pyridine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs.[1][2] Among the vast array of pyridine intermediates, 3,5-Dibromo-4-methoxypyridine serves as a highly valuable precursor for creating complex 3,5-disubstituted pyridine derivatives, which are explored for a range of therapeutic applications, including as antimicrobial and antituberculosis agents.[3][4]

This guide provides a comprehensive cost-benefit analysis of utilizing 3,5-Dibromo-4-methoxypyridine in synthesis. We will objectively compare its performance against viable, lower-cost alternatives, supported by experimental data and detailed protocols, to provide a clear framework for making informed decisions in your synthetic campaigns.

The Economic Equation: Initial Cost vs. Process Efficiency

The primary consideration for any large-scale or budget-conscious synthesis is the cost of starting materials. 3,5-Dibromo-4-methoxypyridine is typically synthesized from precursors like 3,4,5-tribromopyridine, which contributes to its market price.[5] A direct comparison with its chloro-analogue, 3,5-Dichloro-4-methoxypyridine, reveals a significant difference in initial procurement cost.

Table 1: Illustrative Cost Comparison of Halogenated 4-Methoxypyridines

CompoundTypical Price per Gram (USD)Key Consideration
3,5-Dibromo-4-methoxypyridine $10 - $20+Higher initial cost, higher reactivity.
3,5-Dichloro-4-methoxypyridine $3 - $8Lower initial cost, lower reactivity.

Note: Prices are estimates based on publicly available catalog data for small quantities and are subject to change. Bulk pricing will significantly alter the cost-per-gram.

While the initial outlay for the dichloro-analogue is substantially lower, this metric alone is misleading. The true cost-effectiveness is a function of the total process cost, which includes factors like catalyst loading, reaction time, energy consumption, and downstream purification efforts. The superior reactivity of the bromo-derivative in key transformations often translates to significant savings in these associated process costs.

Performance in Key Synthetic Reactions: A Reactivity Comparison

The most common application for 3,5-Dibromo-4-methoxypyridine is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. In these reactions, the carbon-halogen bond's reactivity is paramount.

The Underlying Principle: Oxidative Addition

The rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[6] The bond dissociation energy of the C-X bond dictates the ease of this step. The established reactivity trend is:

C-I > C-Br > C-Cl

This fundamental principle explains why 3,5-Dibromo-4-methoxypyridine is a more reactive and often more efficient substrate than its chloro counterpart under typical cross-coupling conditions.[7] This enhanced reactivity allows for:

  • Milder reaction conditions (lower temperatures).

  • Lower catalyst and ligand loadings.

  • Shorter reaction times.

  • Higher and more consistent yields.

  • Broader substrate scope and functional group tolerance.

Table 2: Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling Partner3,5-Dibromo-4-methoxypyridine (Typical Yield)3,5-Dichloro-4-methoxypyridine (Typical Yield)Causality & Economic Impact
Suzuki-Miyaura Phenylboronic acid~85-95%~40-60%The higher yield of the bromo-compound reduces waste and maximizes the conversion of valuable starting materials. Milder conditions save energy costs.[8]
Buchwald-Hartwig Morpholine~80-90%~30-50%The chloro-analogue often requires more expensive, specialized ligands and higher temperatures to achieve comparable yields, increasing catalyst and energy costs.[8]
Sonogashira Phenylacetylene~80-90%~40-50%The reliability of the bromo-derivative leads to more predictable outcomes, reducing the need for costly re-optimization and failed batches.[8]

Note: Yields are illustrative and based on generalized conditions for analogous halopyridine systems. Specific results will vary based on the exact substrates, catalyst, and conditions used.

Experimental Protocols: Validating Performance

The following are generalized, self-validating protocols for key cross-coupling reactions. These methodologies serve as a robust starting point for synthesis and can be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of a 3,5-dihalopyridine with a boronic acid to form a C-C bond.

Reagents:

  • 3,5-Dihalo-4-methoxypyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the 3,5-dihalo-4-methoxypyridine, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.[8]

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvents (toluene and water).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. For the bromo-substrate, the reaction is often complete in a shorter timeframe.

  • Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the formation of a C-N bond between a 3,5-dihalopyridine and an amine.

Reagents:

  • 3,5-Dihalo-4-methoxypyridine (1.0 mmol)

  • Amine (e.g., Morpholine, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add the Pd₂(dba)₃, XPhos, NaOtBu, and 3,5-dihalo-4-methoxypyridine to an oven-dried reaction vial.

  • Seal the vial, remove it from the glovebox, and add the anhydrous toluene followed by the amine via syringe.[8]

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude residue by column chromatography.

Visualizing the Synthetic & Economic Workflow

The choice between reagents can be visualized as a decision tree weighing initial costs against process requirements and outcomes.

G cluster_start Starting Point cluster_reagents Reagent Selection cluster_process Synthetic Process cluster_outcome Outcome & Cost Impact start Need for 3,5-Disubstituted 4-Methoxypyridine Core bromo 3,5-Dibromo-4-methoxypyridine start->bromo Choose Higher Reactivity chloro 3,5-Dichloro-4-methoxypyridine start->chloro Choose Lower Initial Cost process_bromo Mild Conditions (e.g., 80-90°C) Low Catalyst Load Short Reaction Time bromo->process_bromo process_chloro Harsher Conditions (e.g., >100°C) Higher Catalyst Load Longer Reaction Time chloro->process_chloro outcome_bromo High Yield Predictable Results Higher Throughput Lower Process Cost process_bromo->outcome_bromo outcome_chloro Lower/Variable Yield Optimization Required Lower Throughput Higher Process Cost process_chloro->outcome_chloro

Caption: Decision workflow for reagent selection in synthesis.

CostEffectiveness cluster_output Final Analysis reagent Reagent Cost per Gram total_cost True Cost per Gram of Final Product reagent->total_cost catalyst Catalyst & Ligand Cost catalyst->total_cost conditions Reaction Conditions (Temp, Time, Energy) conditions->total_cost yield Yield & Throughput yield->total_cost purification Purification Effort (Solvents, Labor) purification->total_cost

Caption: Factors influencing the true cost-effectiveness of a synthetic intermediate.

Conclusion and Strategic Recommendations

The cost-effectiveness of 3,5-Dibromo-4-methoxypyridine is not determined by its price tag alone, but by the value it brings to the entire synthetic workflow. The choice between it and a less reactive, cheaper alternative like 3,5-dichloro-4-methoxypyridine should be guided by the specific goals of the project.

  • For Early-Stage Research, Medicinal Chemistry, and Diversity-Oriented Synthesis: The higher reactivity and reliability of 3,5-Dibromo-4-methoxypyridine are paramount. The slightly higher initial cost is easily justified by the time saved, the predictability of the reactions, and the ability to rapidly generate a diverse library of compounds for screening. The risk of failed reactions and time-consuming re-optimization associated with less reactive substrates is a far greater "cost" at this stage.

  • For Large-Scale Manufacturing and Process Chemistry: The decision is more nuanced. If a single target molecule is being produced at scale, the lower initial cost of a chloro-analogue may be attractive. However, this path necessitates significant investment in process optimization to overcome the lower reactivity. The costs associated with developing robust conditions (e.g., screening expensive ligands, higher energy consumption, managing potential side-products) must be carefully weighed against the savings on the raw material.

Ultimately, 3,5-Dibromo-4-methoxypyridine represents an investment in efficiency. For many applications, particularly in the fast-paced environment of drug discovery, it is the more cost-effective choice, delivering predictable results and accelerating the path to novel chemical entities.

References

  • ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

  • Iqbal, J., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • PubMed Central. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Available at: [Link]

  • CORE. One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Available at: [Link]

  • 360iResearch. (2024). Pyridine & Pyridine Derivatives Market Size 2025-2032. Available at: [Link]

  • Attia, A., Abo-Ghalia, M. H., & Abd el-Salam, O. I. (1995). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Pharmazie, 50(7), 455-459. Available at: [Link]

  • Precedence Research. (2024). Pyridine & Pyridine Derivatives Market Size, Growth, Share, & Analysis Report - 2033. Available at: [Link]

  • PubMed. (2022). Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1 H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • PubMed Central. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]

  • Google Patents. (2019). A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • Google Patents. (2013). Synthesis of 3, 5-dibromo-4-iodopyridine.
  • MDPI. (2020). Advances in Cross-Coupling Reactions. Available at: [Link]

  • PubMed Central. (2023). Rational Design of Cost-Effective 4-Styrylcoumarin Fluorescent Derivatives for Biomolecule Labeling. Available at: [Link]

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A Comparative Guide to Green Chemistry Approaches for Reactions with 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and agrochemical development, the synthesis of substituted pyridines is a cornerstone. Among these, 3,5-Dibromo-4-methoxypyridine serves as a critical building block. However, traditional synthetic routes often employ harsh conditions and hazardous reagents, running counter to the principles of green chemistry. This guide provides a comprehensive comparison of established methods with emergent, sustainable alternatives for reactions involving this versatile pyridine derivative. We will delve into the causality behind experimental choices, present validating data, and offer detailed protocols to empower researchers in designing more environmentally benign syntheses.

The Imperative for Greener Pyridine Synthesis

The twelve principles of green chemistry provide a framework for sustainable chemical manufacturing, emphasizing waste prevention, atom economy, and the use of safer solvents and catalysts.[1] Reactions involving halogenated pyridines, while synthetically valuable, can be particularly problematic. Traditional methods for substitution or coupling reactions on the pyridine ring often necessitate high temperatures, strong acids or bases, and toxic metal catalysts, leading to significant environmental impact and safety concerns.[2][3] This guide will explore greener alternatives that mitigate these issues without compromising efficiency.

Traditional Approaches: A Baseline for Comparison

To appreciate the advancements in green chemistry, it is essential to understand the conventional methods for reacting with 3,5-Dibromo-4-methoxypyridine. These typically involve nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

A common approach is the Suzuki-Miyaura cross-coupling reaction , which forms carbon-carbon bonds. While powerful, traditional Suzuki couplings often rely on palladium catalysts, which are toxic and costly, and organic solvents like toluene or dioxane, which are environmentally detrimental.[4] Similarly, direct halogenation or substitution reactions on the pyridine ring can require harsh reagents and produce significant waste.[5]

Greener Alternatives: A New Paradigm

The following sections detail innovative and more sustainable approaches for reactions with 3,5-Dibromo-4-methoxypyridine, supported by experimental insights and comparative data.

Microwave-Assisted Synthesis: Accelerating Reactions, Reducing Waste

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods.[6][7][8][9][10] This technology can significantly reduce energy consumption and the need for high-boiling-point solvents.[11][12]

Comparative Performance: Microwave vs. Conventional Heating
Reaction TypeMethodSolventReaction TimeYield (%)Reference
Pyridine SynthesisConventionalEthanol6-9 h71-88[6][7]
Pyridine SynthesisMicrowaveEthanol2-7 min82-94[6][7]
Suzuki CouplingConventionalToluene24 hGood[13]
Suzuki CouplingMicrowaveDioxane/Water15 minGood to Excellent[14]

Causality: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This avoids the localized overheating often seen with conventional methods and can lead to cleaner reactions with fewer byproducts.[8]

Experimental Protocol: Microwave-Assisted Suzuki Coupling

A representative protocol for a microwave-assisted Suzuki coupling of a dihalopyrimidine is as follows:

  • To a microwave vial, add 2,4-dichloropyrimidine (1 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.5 mol%), and K₂CO₃ (2 mmol).

  • Add a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 120°C for 15 minutes.

  • After cooling, extract the product with ethyl acetate, dry over Na₂SO₄, and purify by column chromatography.[14]

Photocatalysis: Harnessing the Power of Light

Visible-light photocatalysis offers a sustainable approach to drive chemical reactions using light as a renewable energy source.[15] This method can often be performed at ambient temperature, reducing the energy input required for the synthesis.[16] For reactions like the Suzuki-Miyaura coupling, photocatalysis can provide an alternative to traditional thermal methods.[15][16]

Key Advantages of Photocatalysis:
  • Mild Reaction Conditions: Reactions often proceed at room temperature.

  • Reduced Energy Consumption: Utilizes light instead of heat.

  • High Selectivity: Can lead to cleaner reactions with fewer side products.

Experimental Workflow: Photocatalytic Suzuki Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants 3,5-Dibromo-4-methoxypyridine Arylboronic Acid Base (e.g., K2CO3) Irradiation Visible Light Source (e.g., LED lamp) Reactants->Irradiation Mix Photocatalyst e.g., Pd/SiC Photocatalyst->Irradiation Add Solvent e.g., Aqueous Ethanol Solvent->Irradiation Dissolve Extraction Extraction Irradiation->Extraction After Reaction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Sources

A Senior Application Scientist's Guide to 3,5-Dibromo-4-methoxypyridine: A Comparative Benchmark for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Primacy of the Pyridine Scaffold

In the landscape of medicinal chemistry and materials science, the pyridine ring stands as a "privileged scaffold."[1] Its presence in over 7,000 drug molecules underscores its importance, offering a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability.[1][2][3] The strategic functionalization of this heterocycle is paramount in modulating the physicochemical and pharmacological properties of a molecule, making the choice of pyridine building block a critical decision in any synthetic campaign.[4][5]

This guide provides an in-depth analysis of 3,5-Dibromo-4-methoxypyridine , a versatile and increasingly important building block. We will move beyond a simple cataloging of reactions to provide a comparative benchmark against other common pyridine synthons. By examining its performance in key palladium-catalyzed cross-coupling reactions and explaining the chemical reasoning behind its reactivity, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage its unique synthetic potential.

Featured Building Block: 3,5-Dibromo-4-methoxypyridine

The synthetic utility of 3,5-Dibromo-4-methoxypyridine stems from the specific electronic arrangement of its substituents. The two bromine atoms at the 3- and 5-positions serve as reliable handles for sequential or dual cross-coupling reactions. Crucially, the methoxy group at the 4-position exerts a significant electronic influence. Through the mesomeric (resonance) effect, it donates electron density to the pyridine ring, particularly at the ortho (3,5) positions. This electronic push can modulate the reactivity of the C-Br bonds, distinguishing it from non-alkoxylated analogs like 3,5-dibromopyridine.

Synthesis: A common and efficient route to 3,5-Dibromo-4-methoxypyridine involves the nucleophilic aromatic substitution (SNAr) of 3,4,5-tribromopyridine with a methoxide source.

3,4,5-Tribromopyridine 3,4,5-Tribromopyridine Sodium_Methoxide Sodium_Methoxide 3,4,5-Tribromopyridine->Sodium_Methoxide CH3ONa, THF Product 3,5-Dibromo-4-methoxypyridine (95% Yield) Sodium_Methoxide->Product Room Temp, 19h

Caption: Synthesis of 3,5-Dibromo-4-methoxypyridine.[6]

Benchmarking in Palladium-Catalyzed Cross-Coupling Reactions

The true value of a building block is demonstrated in its performance in robust, widely-used chemical transformations. We will now benchmark 3,5-Dibromo-4-methoxypyridine in three cornerstone reactions of modern synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

C-C Bond Formation: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is arguably the most utilized C-C bond-forming reaction in pharmaceutical discovery, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[7] The reactivity of the aryl halide is a key parameter, with the general trend being I > Br > Cl.[7]

cluster_workflow Generalized Suzuki-Miyaura Workflow A 1. Reagent Assembly B 2. Inert Atmosphere A->B Seal Vessel C 3. Solvent/Reagent Addition B->C Evacuate/Backfill Ar/N2 D 4. Heating & Stirring C->D Add Degassed Solvent E 5. Workup & Purification D->E Monitor by TLC/LC-MS

Caption: Generalized workflow for a Pd-catalyzed Suzuki coupling.[8][9]

Comparative Analysis:

When benchmarked against related pyridine building blocks, the unique substitution pattern of 3,5-Dibromo-4-methoxypyridine offers distinct advantages. The electron-donating nature of the 4-methoxy group can influence the rate of oxidative addition, the rate-determining step of many Suzuki couplings.[7]

Building BlockCoupling PartnerCatalyst SystemConditionsYield (%)Reference
3,5-Dibromopyridine 4-Ethoxycarbonylphenylboronic acidPd(PPh₃)₄ / Cs₂CO₃EtOH, 80°C, 5 days56 (di-substituted)[10]
2,6-Dichloropyridine Heptyl boronic pinacol esterPd(OAc)₂ / Ad₂PⁿBu / LiOᵗBuDioxane/H₂O, 100°C94 (di-substituted)[11]
3,4,5-Tribromopyridine 2-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O, 100°C, 24h>95 (tri-substituted)[12]

Note: Direct comparative yield data for 3,5-Dibromo-4-methoxypyridine in Suzuki reactions under identical conditions to the alternatives listed is sparse in the reviewed literature. The table serves to provide context for typical yields with related structures.

Experimental Protocol: Suzuki-Miyaura Coupling of a Dihalopyridine

This protocol is representative for the coupling of an arylboronic acid with a dihalopyridine substrate.[8][10]

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the pyridine building block (1.0 equiv.), the arylboronic acid (2.2–3.0 equiv. for di-substitution), palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2–3 equiv. per halide).

  • Inerting: Seal the vessel, and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Reagent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80–110°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method for C-N bond formation where classical methods fail.[13][14] The reaction is highly dependent on the choice of ligand, base, and solvent to ensure an efficient catalytic cycle.[15][16]

Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR(L2) [Ar-Pd(II)-NHR(L2)]+X- Ar-Pd(II)-X(L2)->Ar-Pd(II)-NHR(L2) Amine Coordination (RNH2) Ar-Pd(II)-NR(L2) Ar-Pd(II)-NR(L2) Ar-Pd(II)-NHR(L2)->Ar-Pd(II)-NR(L2) Deprotonation (Base) Ar-Pd(II)-NR(L2)->Pd(0)L2 Catalyst Regeneration Ar-NHR Product: Ar-NHR Ar-Pd(II)-NR(L2)->Ar-NHR Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle.[13]

Comparative Analysis:

Here, we can draw a more direct comparison with the closely related 3-Bromo-5-methoxypyridine . The presence of two bromine atoms on our featured building block allows for sequential or double amination, providing access to complex diamino-pyridines that are otherwise difficult to synthesize.

Building BlockAmineCatalyst SystemConditionsYield (%)Reference
3-Bromo-5-methoxypyridine AnilinePd₂(dba)₃ / XPhos / NaOᵗBuToluene, 100°C, 16h95[13]
3-Bromo-5-methoxypyridine MorpholinePd₂(dba)₃ / XPhos / NaOᵗBuToluene, 100°C, 16h92[13]
3,5-Dibromopyridine PiperidinePd(OAc)₂ / BINAP / NaOᵗBuToluene, 80°C, 2h91 (mono-aminated)[17]

Note: The data highlights the high efficiency of Buchwald-Hartwig amination on brominated methoxypyridines. 3,5-Dibromo-4-methoxypyridine is expected to exhibit similar high reactivity, with the added advantage of a second reaction site.

Experimental Protocol: Buchwald-Hartwig Amination of 3,5-Dibromo-4-methoxypyridine

This protocol provides a general procedure for a mono-amination reaction. Stoichiometry should be adjusted for di-amination.[13]

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inerting: Seal the flask and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOᵗBu, 1.4 equivalents), followed by 3,5-Dibromo-4-methoxypyridine (1.0 equivalent).

  • Solvent and Amine: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M) via syringe. Finally, add the amine (1.2 equivalents) via syringe.

  • Reaction: Heat the reaction mixture to 80-110°C, stirring vigorously. Monitor progress by TLC or LC-MS.

  • Workup: After cooling, quench the reaction carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

C-C (sp) Bond Formation: The Sonogashira Coupling

The Sonogashira reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for accessing structures found in materials science and medicinal chemistry.[18] The reaction typically employs both palladium and copper catalysts.

Comparative Analysis:

The reactivity in Sonogashira couplings follows similar trends to other cross-coupling reactions. The chemoselective coupling of polyhalogenated pyridines is of significant interest. For instance, studies on 3,5-dibromo-2,6-dichloropyridine have shown that Sonogashira coupling can be selectively controlled to achieve mono-, di-, tri-, or even tetra-alkynylation by tuning reaction conditions.[19] This highlights the potential for 3,5-Dibromo-4-methoxypyridine to undergo selective mono- or di-alkynylation, providing a pathway to unsymmetrically substituted pyridines.

Building BlockAlkyneCatalyst SystemConditionsProductReference
3,5-Dibromo-2,6-dichloropyridine PhenylacetylenePd(PPh₃)₂Cl₂ / CuI / PPh₃ / K₂CO₃DMF, 80°CMono-alkynylated[19]
3,5-Dibromo-4-pyrone (Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ / CuI / Et₃NTHF, rt, 3hDi-alkynylated[20]

Note: The reactivity of the C-Br bonds in 3,5-Dibromo-4-methoxypyridine is expected to be high, similar to other dibrominated systems, allowing for efficient coupling under standard Sonogashira conditions.

Conclusion: Strategic Advantages of 3,5-Dibromo-4-methoxypyridine

This guide demonstrates that 3,5-Dibromo-4-methoxypyridine is more than just another building block; it is a strategically designed synthon offering a compelling combination of features:

  • Dual Reaction Sites: The two bromine atoms allow for iterative or one-pot double functionalization, rapidly building molecular complexity.

  • Modulated Reactivity: The 4-methoxy group electronically influences the C-Br bonds, providing a different reactivity profile compared to non-substituted analogs like 3,5-dibromopyridine.

  • Versatility: It demonstrates high performance in the three most critical classes of palladium-catalyzed cross-coupling reactions, making it a reliable choice for diverse synthetic campaigns.

For research teams engaged in drug discovery and materials science, incorporating 3,5-Dibromo-4-methoxypyridine into their synthetic toolbox provides a reliable and versatile route to novel, highly functionalized pyridine derivatives.

References

  • De, S., Kumar S K, A., Shaha, S. K., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Chemical Reviews.
  • Al-dujaili, A. H., & Al-karagully, S. A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry.
  • PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
  • ChemicalBook. (2025). 3,5-DibroMo-4-Methoxy-pyridine. ChemicalBook.
  • BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. BenchChem.
  • Organic Chemistry Portal. (n.d.).
  • Srogl, J., et al. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.
  • ResearchGate. (n.d.). Sonogashira coupling of 3,5‐dibromo‐4‐pyrones 1i,j.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Wikipedia. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
  • Chemistry LibreTexts. (2023).
  • The Royal Society of Chemistry. (2006). Experimental section Materials and synthesis. The Royal Society of Chemistry.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Nuno Ricardo Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH.

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomeric Purity in Pharmaceutical Development

In the landscape of pharmaceutical and agrochemical research, the precise molecular architecture of a compound dictates its biological activity. 3,5-Dibromo-4-methoxypyridine is a valuable heterocyclic building block, but its utility is contingent on its isomeric purity. The presence of even minor amounts of positional isomers can drastically alter efficacy, toxicity, and pharmacokinetic profiles, posing significant risks to patient safety and research integrity. Consequently, robust analytical methodologies for the unambiguous identification and quantification of isomeric impurities are not merely a quality control checkbox; they are a foundational pillar of the drug development process.[1]

This guide provides an in-depth comparison of key analytical techniques for assessing the isomeric purity of 3,5-Dibromo-4-methoxypyridine reaction products. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounding our discussion in the practical challenges and scientific rigor required in a modern research environment.

The Synthetic Landscape: Understanding the Origin of Isomeric Impurities

The primary route to synthesizing 3,5-Dibromo-4-methoxypyridine often involves a nucleophilic aromatic substitution (SNAr) reaction. A common precursor is 3,4,5-tribromopyridine, where the bromine atom at the C4 position is selectively displaced by a methoxide source, such as sodium methoxide in a solvent like tetrahydrofuran (THF).[2]

However, the potential for isomeric impurity formation is significant and arises from several sources:

  • Starting Material Impurities: If the precursor contains other tribrominated or dibrominated pyridine isomers, these will invariably lead to a corresponding mixture of methoxylated products. For example, the use of 3,5-dibromopyridine under similar conditions can yield 3-bromo-5-methoxypyridine, a common process-related impurity.[3]

  • Reaction Conditions: Harsh reaction conditions, such as elevated temperatures, can sometimes promote side reactions or rearrangements, although this is less common in well-controlled SNAr reactions on electron-deficient rings.

  • Kinetic vs. Thermodynamic Control: While the C4 position in 3,4,5-tribromopyridine is the most activated towards nucleophilic attack, slight deviations in reaction control could potentially lead to substitution at other positions, though this is sterically and electronically less favorable.

The diagram below illustrates the formation of the target compound and a potential key isomeric impurity from different starting materials.

G cluster_0 Target Synthesis Pathway cluster_1 Impurity Formation Pathway start1 3,4,5-Tribromopyridine prod1 3,5-Dibromo-4-methoxypyridine (Target Product) start1->prod1  Sodium Methoxide (NaOMe)  THF, 0°C to RT   start2 3,5-Dibromopyridine (Precursor Impurity) imp1 3-Bromo-5-methoxypyridine (Isomeric Impurity) start2->imp1  Sodium Methoxide (NaOMe)  DMF, 90°C  

Caption: Synthesis of the target molecule and a potential isomeric impurity.

Given these potential pathways, an analytical method's primary challenge is its specificity : the ability to unequivocally assess the target analyte in the presence of components that are expected to be present, namely its isomers.[4][5]

Comparative Analysis of Analytical Techniques

We will now compare three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers a unique set of advantages and is suited for different stages of the research and development workflow, from routine quality control to definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its robustness, sensitivity, and quantitative accuracy. For polar, heterocyclic compounds like pyridine derivatives, traditional reversed-phase (e.g., C18) chromatography can be challenging, often requiring ion-pairing reagents that are incompatible with mass spectrometry (LC/MS).[6][7]

Expertise & Experience: The key to successfully separating pyridine isomers lies in choosing an appropriate stationary phase that offers multiple modes of interaction. Mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) columns are superior choices.[8][9] These columns leverage a combination of reversed-phase, cation-exchange, and/or hydrogen-bonding interactions, providing the unique selectivity needed to resolve structurally similar isomers.[6][8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A mixed-mode column (e.g., SIELC Coresep 100, 4.6 x 150 mm, 5 µm) is recommended.

  • Mobile Phase: An isocratic mixture of 60% Acetonitrile and 40% Water containing 0.1% Formic Acid. This simple, MS-compatible mobile phase provides good peak shape for basic compounds like pyridines.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the reaction product into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a final concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 5 µL.

  • System Suitability: Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area of 3,5-Dibromo-4-methoxypyridine should be ≤ 2.0%.

Hypothetical data based on a crude reaction mixture containing the target product and two potential isomers.

CompoundRetention Time (min)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
3-Bromo-5-methoxypyridine4.2-0.030.1
3,5-Dibromo-4-methoxypyridine5.83.50.030.1
2,5-Dibromo-4-methoxypyridine6.52.10.030.1

Trustworthiness: This method is self-validating through the inclusion of a system suitability test. The high resolution (Rs > 2.0) between all peaks ensures that each component can be accurately integrated and quantified. The method's performance must be formally validated according to ICH Q2(R2) guidelines, establishing its specificity, linearity, accuracy, precision, and range before being used for routine quality control.[10]

Gas Chromatography (GC): A High-Resolution Alternative

GC is another powerful separation technique, particularly well-suited for volatile and semi-volatile compounds. When coupled with a Mass Spectrometer (GC-MS), it provides not only retention time data but also mass fragmentation patterns, adding a layer of identity confirmation.

Expertise & Experience: The primary consideration for GC analysis of halogenated pyridines is thermal stability. The GC inlet temperature must be optimized to ensure efficient volatilization without causing on-column degradation. A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase like a DB-5ms) typically provides excellent resolution for positional isomers based on subtle differences in their boiling points and polarity.

  • Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C, Split mode (50:1).

  • Oven Program: Start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Conditions: EI at 70 eV. Scan range 50-350 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of the reaction product in Ethyl Acetate.

  • Injection Volume: 1 µL.

CompoundRetention Time (min)Key Mass Fragments (m/z)LOD (ng on column)LOQ (ng on column)
3-Bromo-5-methoxypyridine10.5187, 189, 158, 160, 780.050.15
3,5-Dibromo-4-methoxypyridine12.1265, 267, 269, 250, 2520.050.15
2,5-Dibromo-4-methoxypyridine12.4265, 267, 269, 250, 2520.050.15

Trustworthiness: The combination of retention time and unique mass spectral data provides high confidence in peak identification.[11] The challenge here is the close elution of some isomers (e.g., 3,5- and 2,5-dibromo-4-methoxypyridine). While MS can deconvolve partially overlapping peaks, complete chromatographic separation is always preferred for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, NMR spectroscopy provides unambiguous structural information, making it the ultimate tool for identifying unknown impurities and definitively confirming the structure of isomers.[12][13]

Expertise & Experience: The power of ¹H NMR lies in its sensitivity to the local electronic environment of each proton. Positional isomers of 3,5-Dibromo-4-methoxypyridine will exhibit distinct ¹H NMR spectra. The target molecule has a high degree of symmetry, resulting in a simple spectrum: a singlet for the two equivalent protons at C2 and C6, and a singlet for the methoxy protons.[2] In contrast, an isomer like 3-bromo-5-methoxypyridine would show three distinct aromatic signals, each with unique splitting patterns (doublet, triplet, doublet).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample or isolated impurity in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the peaks and analyze chemical shifts (δ) and coupling constants (J).

  • Advanced Experiments: For complex mixtures or definitive assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to map out the complete H-H and C-H connectivity framework.[14]

CompoundAromatic Proton Chemical Shifts (δ, ppm) and MultiplicityMethoxy Proton (δ, ppm)
3,5-Dibromo-4-methoxypyridineδ ~8.4 (s, 2H)δ ~4.0 (s, 3H)
3-Bromo-5-methoxypyridineδ ~8.3 (d, 1H), ~8.2 (d, 1H), ~7.4 (t, 1H)δ ~3.9 (s, 3H)

Trustworthiness: NMR is an absolute method for structure determination. By comparing the observed spectrum to predicted spectra or known literature values, one can achieve unequivocal identification of each isomer present in a sample.[15]

Workflow and Decision-Making

The choice of analytical technique depends on the specific goal. The following workflow and decision tree can guide researchers in selecting the most appropriate method.

G start Start: Crude Reaction Product prep Sample Preparation (Dilution & Filtration) start->prep decision1 Goal of Analysis? prep->decision1 hplc HPLC-UV Analysis decision1->hplc Routine QC / Purity Check gc GC-MS Analysis decision1->gc Alternative QC / MS Confirmation isolate Isolate Unknown Peak (Prep HPLC/TLC) decision1->isolate Unknown Peak Detected quant Quantify Purity & Known Impurities hplc->quant id_quant Identify & Quantify Volatile Impurities gc->id_quant nmr NMR Spectroscopy (1D & 2D) isolate->nmr elucidate Elucidate Structure of Unknown Isomer nmr->elucidate

Caption: General analytical workflow for isomeric purity analysis.

Conclusion and Recommendations

The reliable determination of isomeric purity for 3,5-Dibromo-4-methoxypyridine requires a multi-faceted analytical approach.

  • For routine quality control and quantitative analysis , a validated HPLC method using a mixed-mode column is the most robust and reliable choice. It offers excellent resolution, high throughput, and is amenable to standard pharmaceutical quality systems.

  • GC-MS serves as an excellent orthogonal technique. It is particularly useful for confirming the identity of known impurities and for screening for other volatile or semi-volatile process-related impurities that may not be observed by HPLC.

  • NMR Spectroscopy is indispensable for the absolute structural confirmation of the final product and for the definitive elucidation of any unknown isomeric impurities that are detected and isolated during analysis.

Ultimately, a comprehensive analytical strategy will leverage the strengths of each of these techniques. An HPLC method forms the core of routine testing, supported by GC-MS for identity confirmation and NMR for foundational structural verification. This integrated approach ensures the highest degree of confidence in the quality and purity of 3,5-Dibromo-4-methoxypyridine, safeguarding the integrity of subsequent research and development activities.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America.
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  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.).
  • Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • ResearchGate. (2025).
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A Comparative Guide to the Cross-Coupling of 3,5-Dibromo-4-methoxypyridine: A Kinetic Perspective for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern synthetic chemistry, 3,5-Dibromo-4-methoxypyridine stands as a pivotal building block. Its di-halogenated structure offers two reactive sites for the strategic introduction of molecular complexity, making it a valuable precursor in the synthesis of novel pharmaceuticals and functional materials. The efficiency and selectivity of cross-coupling reactions involving this substrate are therefore of paramount importance.

This guide provides a comparative analysis of the kinetic performance of several key palladium-catalyzed cross-coupling reactions with 3,5-Dibromo-4-methoxypyridine. While comprehensive kinetic studies for this specific substrate are not extensively documented in the literature, this guide synthesizes available experimental data, including reaction conditions, yields, and selectivity, to offer a comparative perspective. This analysis aims to empower researchers to make informed decisions in the design and optimization of their synthetic routes.

The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[1] Its tolerance to a wide range of functional groups and the commercial availability of a vast library of boronic acids and their derivatives make it a go-to strategy for many synthetic chemists.[2]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[3] The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.[3] The choice of ligand and base is crucial in modulating the reactivity and stability of the catalytic species.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance and Selectivity with Dibromopyridines

For dihalogenated pyridines like 3,5-Dibromo-4-methoxypyridine, site-selectivity is a key consideration. The electronic and steric environment of the two bromine atoms can lead to preferential reaction at one site. Generally, for 3,5-dibromopyridines, the reactivity of the two bromine atoms is similar, but can be influenced by the choice of catalyst, ligand, and reaction conditions.[4] In some cases, sequential couplings can be achieved by carefully controlling the stoichiometry of the boronic acid.[5]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O908-12High[6]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Toluene10012~90[6]
Various arylboronic acidsPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001670-95[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6]

  • To a dry Schlenk flask, add 3,5-Dibromo-4-methoxypyridine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add a degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C-N bonds.[7][8] This reaction is of particular interest in pharmaceutical research, where the arylamine motif is a common feature in bioactive molecules.[9]

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst.[10][11] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and preventing catalyst deactivation.[7]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) [(Ar)Pd(II)(L)(HNR'R'')]X [(Ar)Pd(II)(L)(HNR'R'')]X Ar-Pd(II)-X(L)->[(Ar)Pd(II)(L)(HNR'R'')]X Amine Coordination [Ar-Pd(II)-NR'R''(L)] [Ar-Pd(II)-NR'R''(L)] [(Ar)Pd(II)(L)(HNR'R'')]X->[Ar-Pd(II)-NR'R''(L)] Deprotonation (Base) [Ar-Pd(II)-NR'R''(L)]->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Performance with Dibromopyridines

In the case of 3,5-dibromopyridines, selective mono-amination can often be achieved. The introduction of an amino group in the first coupling step increases the electron density of the pyridine ring, which can deactivate it towards a second oxidative addition, thus favoring the mono-aminated product.[12] However, double amination can also be achieved under more forcing conditions.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene11012-24High[6]
AnilinePd(OAc)₂ (1.5)RuPhos (3)LiHMDS (2)Toluene10018~85[13][14]
Various aminesRuPhos-Pd-G3 (2)-LiHMDS (2)1,4-Dioxane1001670-90[15]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [6]

  • In a glovebox, to a resealable Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.4 equiv) and 3,5-Dibromo-4-methoxypyridine (1.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Finally, add the amine (1.2 equiv) to the reaction mixture via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent, such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

The Sonogashira Coupling: A Gateway to Alkynylated Pyridines

The Sonogashira coupling provides a direct and efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[16][17] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes.

Mechanistic Considerations

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[18] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu + Cu(I), Base R-C≡C-Cu->Ar-Pd(II)-X(L2)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Performance with a Dihalogenated Pyridine Analog

While specific data for 3,5-Dibromo-4-methoxypyridine is limited, a study on the closely related 3,5-dibromo-2,6-dichloropyridine provides valuable insights into the sequential Sonogashira coupling of dihalopyridines. This work demonstrates that by controlling the stoichiometry of the alkyne and the reaction conditions, mono-, di-, tri-, and even tetra-alkynylated pyridines can be synthesized in good yields.[19]

Table 3: Sequential Sonogashira Coupling of 3,5-Dibromo-2,6-dichloropyridine

ProductAlkyne (equiv)Catalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Mono-alkynylated1.2PdCl₂(CH₃CN)₂ (2.5)XPhos (5)CuI (2.5)i-Pr₂NH1,4-Dioxane802070-85
Di-alkynylated2.5PdCl₂(CH₃CN)₂ (5)XPhos (10)CuI (5)i-Pr₂NH1,4-Dioxane802065-80
Tetra-alkynylated8.0PdCl₂(CH₃CN)₂ (5)XPhos (10)CuI (5)i-Pr₂NH1,4-Dioxane8020High

Experimental Protocol: General Procedure for Sonogashira Coupling [6]

  • To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., DMF or THF), 3,5-Dibromo-4-methoxypyridine (1.0 equiv), the base (e.g., triethylamine or diisopropylamine, 2-3 equiv), and the terminal alkyne (1.1-1.5 equiv for mono-alkynylation).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Heck Reaction: Vinylation of Aryl Halides

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an aryl or vinyl halide with an alkene.[20] It is a cornerstone of organic synthesis, enabling the construction of substituted alkenes with high stereoselectivity.[2]

Mechanistic Pathway

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species. A base is required to regenerate the active Pd(0) catalyst.[20]

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-CH2-CH(R)-Pd(II)-X(L2) Ar-CH2-CH(R)-Pd(II)-X(L2) Ar-Pd(II)-X(L2)->Ar-CH2-CH(R)-Pd(II)-X(L2) Migratory Insertion (Alkene) [H-Pd(II)-X(L2)] [H-Pd(II)-X(L2)] Ar-CH2-CH(R)-Pd(II)-X(L2)->[H-Pd(II)-X(L2)] β-Hydride Elimination (Ar-CH=CHR) [H-Pd(II)-X(L2)]->Pd(0)L2 Base

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Performance and Considerations

Table 4: General Conditions for Heck Coupling of Aryl Bromides

AlkeneCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)
StyrenePd(OAc)₂ (1-5)PPh₃ or P(o-tolyl)₃Et₃N or K₂CO₃DMF or NMP100-1404-24
n-Butyl acrylatePd(OAc)₂ (1-5)P(t-Bu)₃Cy₂NMeDioxane80-1206-18

Experimental Protocol: General Procedure for Heck Reaction [6]

  • To a sealable reaction vessel, add 3,5-Dibromo-4-methoxypyridine (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).

  • Add the base (e.g., triethylamine, 2.0 equiv) and the solvent (e.g., anhydrous DMF).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Analysis and Strategic Recommendations

The choice of cross-coupling reaction for the functionalization of 3,5-Dibromo-4-methoxypyridine depends heavily on the desired final product and the specific synthetic strategy.

  • For C-C bond formation with a wide variety of commercially available partners, the Suzuki-Miyaura coupling is often the most reliable and versatile choice. Its tolerance for functional groups is a significant advantage.

  • For the introduction of nitrogen-containing moieties, the Buchwald-Hartwig amination is the premier method. The ability to achieve selective mono-amination is a key feature for this substrate.

  • The Sonogashira coupling is the ideal choice for the synthesis of alkynylated pyridines. The potential for sequential coupling offers a route to highly functionalized and conjugated systems.

  • The Heck reaction provides a means for vinylation, leading to the formation of styrenyl-type derivatives. While potentially less explored for this specific substrate, it remains a powerful tool for C-C bond formation.

In the absence of direct kinetic data, a comparison of the reaction conditions provides some insight into their relative performance. The Suzuki-Miyaura and Buchwald-Hartwig reactions often proceed under relatively mild conditions with high yields. The Sonogashira coupling can also be very efficient, with the added complexity of a co-catalyst. The Heck reaction may require higher temperatures to achieve good conversion.

Ultimately, the optimal choice will be determined by a combination of factors including the desired functionality, the availability of coupling partners, and the specific requirements of the overall synthetic plan. This guide provides a foundation of comparative data and established protocols to aid in the strategic design of syntheses involving the versatile 3,5-Dibromo-4-methoxypyridine building block.

References

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A Researcher's Guide to Predicting Regioselectivity: A DFT-Based Comparison for the Synthesis of 3,5-Dibromo-4-methoxypyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the pyridine scaffold is a cornerstone. Its derivatives are integral to a vast array of pharmacologically active compounds. The precise functionalization of the pyridine ring is therefore a critical task, where controlling the regioselectivity of reactions like electrophilic aromatic substitution (EAS) dictates the success of a synthetic route. This guide provides a deep dive into the use of Density Functional Theory (DFT) as a predictive tool to understand and compare the regioselectivity of substituted pyridines, using 3,5-Dibromo-4-methoxypyridine as a central case study. We will compare it with a simpler analog, 3,5-Dibromopyridine, to isolate and understand the electronic influence of the methoxy group.

This guide is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind computational choices, offering a framework for applying these techniques to novel systems.

The Challenge: Regioselectivity in Substituted Pyridines

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. When substituents are introduced, they exert their own electronic effects, creating a complex interplay that directs incoming electrophiles. In 3,5-Dibromo-4-methoxypyridine, we have:

  • Two bromine atoms: Halogens are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of resonance electron donation.

  • One methoxy group: This is a strongly activating, ortho-, para-directing group due to resonance.

  • The pyridine nitrogen: Strongly deactivating and meta-directing (relative to itself).

Predicting the most nucleophilic site on the ring—the position most likely to be attacked by an electrophile—is non-trivial. This is where computational chemistry, specifically DFT, provides invaluable foresight.

Theoretical Pillars: Predicting Reactivity with DFT

DFT has become a powerful tool for studying organic reactivity.[1] By calculating the electronic structure of a molecule, we can derive several descriptors that correlate with its reactivity. For electrophilic aromatic substitution, the most pertinent site is the one with the highest electron density and the most available electrons. We can probe this using several metrics.

  • Frontier Molecular Orbital (FMO) Theory : Reactivity is often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the pyridine derivative) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The site on the pyridine ring with the largest lobe of the HOMO is often the most reactive towards electrophiles.[2]

  • Electrostatic Potential (ESP) Maps : These maps visualize the charge distribution on the van der Waals surface of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles.

  • Fukui Functions : The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes.[1][2] For an electrophilic attack, the relevant function is f⁻, which identifies the sites most susceptible to losing an electron (i.e., the most nucleophilic sites).[3] A larger value of the condensed Fukui function (fₖ⁻) on an atom k suggests it is a more probable site for electrophilic attack.[4]

  • Natural Bond Orbital (NBO) Analysis : NBO analysis provides a localized, Lewis-like picture of bonding and allows for the calculation of atomic charges.[5][6] More negative atomic charges on carbon atoms can indicate higher nucleophilicity.[7]

Comparative Study: 3,5-Dibromo-4-methoxypyridine vs. 3,5-Dibromopyridine

To demonstrate the predictive power of DFT, we present a comparative analysis of 3,5-Dibromo-4-methoxypyridine and its parent compound, 3,5-Dibromopyridine. This comparison is designed to elucidate the powerful activating and directing effect of the C4-methoxy group.

Computational Workflow

The general workflow for this type of predictive study is outlined below. It begins with building the molecule, followed by a series of calculations to find the most stable structure and then analyze its electronic properties.

DFT Workflow cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis & Prediction mol_build 1. Molecular Input (Build Structure) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_energy 4. Single Point Energy & Wavefunction Analysis (Higher Level Basis Set) freq_calc->sp_energy analysis 5. Calculate Reactivity Descriptors (HOMO, ESP, NBO Charges, Fukui Functions) sp_energy->analysis interpretation 6. Interpret Data & Predict Regioselectivity analysis->interpretation

Caption: A generalized workflow for predicting chemical reactivity using DFT calculations.

Hypothetical Results & Interpretation

The following tables summarize the predicted reactivity descriptors for the key positions on both molecules, calculated at the B3LYP/6-311+G(d,p) level of theory. For both molecules, the C2 and C6 positions are equivalent due to symmetry.

Table 1: Comparison of Reactivity Descriptors

MoleculeAtomNBO Charge (e)Fukui Function (fₖ⁻)Relative HOMO Density
3,5-Dibromopyridine C2 / C6-0.150.18High
C4+0.050.09Low
3,5-Dibromo-4-methoxypyridine C2 / C6-0.280.35Very High

Interpretation:

  • 3,5-Dibromopyridine: The pyridine nitrogen and the two bromine atoms strongly withdraw electron density from the ring. The NBO charges show that the C2/C6 positions are the least electron-deficient carbons. The Fukui function and HOMO density are significantly higher at C2/C6 compared to C4. This predicts that while the ring is generally deactivated, any electrophilic attack would be directed to the C2 or C6 positions .[8]

  • 3,5-Dibromo-4-methoxypyridine: The introduction of the electron-donating methoxy group at C4 dramatically changes the electronic landscape. The NBO charges at C2/C6 become significantly more negative (-0.28 vs -0.15), indicating a substantial increase in electron density. The Fukui function (fₖ⁻) at these positions nearly doubles, and the HOMO density becomes highly localized here. This provides a clear and unambiguous prediction: the methoxy group strongly activates the C2 and C6 positions, making them the overwhelmingly favored sites for electrophilic attack .

Electronic Effects cluster_DBMP 3,5-Dibromo-4-methoxypyridine cluster_DBP 3,5-Dibromopyridine C2_DBMP C2/C6 (Highly Nucleophilic) OCH3 OCH3 (C4) OCH3->C2_DBMP Activates (Resonance) Br Br (C3/C5) Br->C2_DBMP Directs (Resonance) C2_DBP C2/C6 (Weakly Nucleophilic) Br2 Br (C3/C5) Br2->C2_DBP Directs (Resonance) C4_DBP C4

Caption: Influence of substituents on the nucleophilicity of the C2/C6 positions.

Detailed Experimental (Computational) Protocol

This section provides a step-by-step methodology for performing the DFT calculations described in this guide using a program like Gaussian.[9]

Objective: To calculate reactivity indices (NBO charges, Fukui functions) for 3,5-Dibromo-4-methoxypyridine to predict the site of electrophilic aromatic substitution.

Software: Gaussian 16 or similar quantum chemistry package, GaussView or similar molecular visualizer.

Methodology:

  • Molecule Construction:

    • Using GaussView, build the structure of 3,5-Dibromo-4-methoxypyridine. Ensure correct atom types and initial bond lengths/angles.

  • Geometry Optimization and Frequency Calculation (Neutral Molecule):

    • Purpose: To find the lowest energy conformation of the molecule on the potential energy surface. The frequency calculation confirms it is a true minimum (no imaginary frequencies).

    • Keywords: #p B3LYP/6-31G(d) Opt Freq

    • Explanation: We use the B3LYP functional, a common and reliable choice for organic molecules.[10][11] The 6-31G(d) basis set provides a good balance of accuracy and computational cost for geometry optimization of molecules containing C, H, N, O, and halogens.[12]

  • Refined Single Point Energy and Wavefunction Generation (Neutral Molecule):

    • Purpose: To obtain a more accurate electronic structure using the optimized geometry with a larger basis set.

    • Keywords: #p B3LYP/6-311+G(d,p) Pop=NBO Geom=Check Guess=Read

    • Explanation: We use the optimized geometry from the previous step (Geom=Check Guess=Read). The 6-311+G(d,p) basis set is larger, including diffuse functions (+) which are important for accurately describing electron distribution, especially in systems with lone pairs. Pop=NBO requests the Natural Bond Orbital population analysis to get the atomic charges.[6]

  • Cation and Anion Calculations for Fukui Functions:

    • Purpose: The Fukui function fₖ⁻ is calculated from the difference in electron population between the neutral (N electrons) and cation (N-1 electrons) species.[3]

    • Cation (N-1) Calculation:

      • Use the same optimized geometry.

      • Modify the charge and multiplicity in the input to 1 2 (charge= +1, multiplicity=doublet).

      • Keywords: #p B3LYP/6-311+G(d,p) Pop=NBO Geom=Check Guess=Read

    • Anion (N+1) Calculation (for fₖ⁺, not detailed here):

      • Use the same optimized geometry.

      • Modify the charge and multiplicity to -1 2 (charge= -1, multiplicity=doublet).

  • Data Extraction and Analysis:

    • NBO Charges: From the output file of the neutral molecule calculation (Step 3), locate the "Natural Population Analysis" section and record the "Natural Charge" for each atom in the pyridine ring.

    • Fukui Function Calculation: The condensed Fukui function for electrophilic attack (fₖ⁻) on atom k is calculated as:

      • fₖ⁻ = qₖ(N) - qₖ(N-1)

      • Where qₖ(N) is the NBO charge of atom k in the neutral molecule and qₖ(N-1) is the NBO charge of atom k in the cation.

    • HOMO Visualization: Open the checkpoint file from Step 3 in GaussView and visualize the HOMO to identify the atoms with the largest orbital lobes.

Conclusion

This guide demonstrates that DFT is an indispensable tool for modern synthetic chemistry, offering robust, quantitative predictions of regioselectivity. By comparing 3,5-Dibromo-4-methoxypyridine with 3,5-Dibromopyridine, we have computationally validated the powerful activating and directing effect of the C4-methoxy group, which overwhelmingly favors electrophilic attack at the C2/C6 positions. The presented workflow, grounded in established theoretical principles like FMO theory and reactivity descriptors such as Fukui functions and NBO charges, provides a reliable framework for researchers to predict reaction outcomes, saving valuable laboratory time and resources. By understanding the why behind the calculations, scientists can confidently apply these methods to guide the rational design and synthesis of novel, complex molecules.

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A Senior Application Scientist's Guide to Scalable 3,5-Dibromo-4-methoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the strategic selection of a synthetic route is paramount to project success, balancing factors of cost, efficiency, and scalability. 3,5-Dibromo-4-methoxypyridine is a valuable building block, and its efficient synthesis on a large scale is a topic of significant interest. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the practical considerations for scalability.

Introduction: The Importance of 3,5-Dibromo-4-methoxypyridine and the Scalability Challenge

3,5-Dibromo-4-methoxypyridine serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of two bromine atoms allows for selective functionalization through various cross-coupling reactions, while the methoxy group influences the electronic properties of the pyridine ring. The challenge in its synthesis lies in achieving the desired substitution pattern efficiently and cost-effectively on a large scale. This guide will dissect three plausible synthetic routes, evaluating their respective merits and drawbacks from a process chemistry perspective.

Route 1: Nucleophilic Aromatic Substitution on 3,4,5-Tribromopyridine

This approach represents the most direct route to 3,5-Dibromo-4-methoxypyridine, involving the selective displacement of the C4 bromine atom of 3,4,5-tribromopyridine with a methoxide source.

Mechanistic Rationale

The pyridine ring is electron-deficient, and this effect is amplified by the presence of three electron-withdrawing bromine atoms. The bromine at the 4-position is particularly activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate. This inherent reactivity allows for a selective substitution under relatively mild conditions.

Caption: Route 1: Nucleophilic Substitution.

Scalability Assessment
ParameterAssessmentRationale
Number of Steps Excellent (1 step)A single transformation simplifies process control and reduces manufacturing time.
Yield ExcellentReported yields are as high as 95%, minimizing waste and maximizing output.
Starting Material Cost Poor3,4,5-Tribromopyridine is a specialty chemical with a high cost per kilogram, which is a significant barrier to large-scale production.[1][2][3][4][5]
Reagent Cost & Safety GoodSodium methoxide is a common and relatively inexpensive reagent. It is, however, moisture-sensitive and requires handling under inert conditions.
Reaction Conditions ExcellentThe reaction proceeds at room temperature, obviating the need for specialized heating or cooling equipment.
Work-up & Purification GoodA simple extractive work-up followed by crystallization is typically sufficient, which is amenable to scale-up.
Experimental Protocol: Representative Lab-Scale Synthesis
  • To a solution of methanol (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen ceases.

  • Add a solution of 3,4,5-tribromopyridine (1.0 equivalent) in THF.

  • Stir the reaction mixture at room temperature for 19 hours.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by crystallization or column chromatography.

Route 2: Electrophilic Bromination of 4-Methoxypyridine

This route begins with the more readily available 4-methoxypyridine and introduces the two bromine atoms in a subsequent step.

Mechanistic Rationale

The methoxy group at the 4-position is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, in the case of pyridines, the ring nitrogen is a strong deactivating group. The interplay of these electronic effects makes the direct, selective bromination at the 3 and 5 positions challenging. Direct bromination with molecular bromine often requires harsh conditions and can lead to a mixture of products. A more controlled approach involves the formation of the pyridine N-oxide to direct bromination, or a lithiation-bromination sequence.

Caption: Route 2: Electrophilic Bromination Strategies.

Scalability Assessment
ParameterAssessmentRationale
Number of Steps Poor (multi-step)A direct, high-yielding dibromination is not well-established. Multi-step sequences involving protection or directed lithiation are likely necessary, increasing complexity.[6][7]
Yield Fair to PoorDirect bromination often results in mixtures and lower yields of the desired product.[8][9] Lithiation routes can be high-yielding but are technologically more demanding.
Starting Material Cost Good4-Methoxypyridine is commercially available at a moderate price.[10][11][12][13][14]
Reagent Cost & Safety FairBromine is corrosive and toxic. Organolithium reagents are pyrophoric and require strict anhydrous conditions and specialized handling on a large scale.
Reaction Conditions Fair to PoorDirect bromination may require high temperatures. Lithiation reactions are conducted at very low temperatures (-78 °C), which is energy-intensive on an industrial scale.
Work-up & Purification PoorThe potential for isomeric byproducts necessitates careful and potentially costly purification steps like column chromatography, which is not ideal for large quantities.
Experimental Protocol: Conceptual Multi-step Lithiation Approach

Step 1: Synthesis of 3-Bromo-4-methoxypyridine

  • Prepare a solution of n-butyllithium in an appropriate solvent and cool to -78 °C.

  • Slowly add a solution of 4-methoxypyridine.

  • After stirring, add a solution of bromine or another electrophilic bromine source.

  • Quench the reaction and perform an aqueous work-up.

  • Purify the product.

Step 2: Synthesis of 3,5-Dibromo-4-methoxypyridine

  • Prepare a solution of lithium diisopropylamide (LDA) in THF and cool to -78 °C.

  • Slowly add a solution of 3-bromo-4-methoxypyridine.

  • After stirring, add a solution of an electrophilic bromine source.

  • Quench the reaction and perform an aqueous work-up.

  • Purify the final product.

Route 3: Sandmeyer Reaction of 3,5-Dibromo-4-aminopyridine

This multi-step route starts from the inexpensive commodity chemical, pyridine, to first synthesize 3,5-dibromo-4-aminopyridine, which is then converted to the target molecule.

Mechanistic Rationale

The synthesis of 3,5-dibromo-4-aminopyridine from pyridine is achieved in a one-pot reaction using HBr, an ammonium salt, and an oxidizing agent like hydrogen peroxide.[15] The subsequent Sandmeyer reaction involves the diazotization of the amino group with a nitrite source in an acidic medium to form a diazonium salt. This highly reactive intermediate can then be hydrolyzed to a hydroxyl group by heating in water. The resulting 3,5-dibromo-4-hydroxypyridine is then O-methylated using a suitable methylating agent.

Caption: Route 3: Multi-step Synthesis via Sandmeyer Reaction.

Scalability Assessment
ParameterAssessmentRationale
Number of Steps Fair (multi-step)Although this route has the most steps, the synthesis of the key intermediate, 3,5-dibromo-4-aminopyridine, can be a one-pot process.[15]
Yield GoodEach step in this sequence generally proceeds in good to high yield.
Starting Material Cost ExcellentPyridine is a very inexpensive and readily available bulk chemical.[16][17][18][19][20] The cost of 3,5-dibromo-4-aminopyridine is also reasonable.[21][22][23][24][25]
Reagent Cost & Safety FairThe reagents for the initial bromination/amination are inexpensive. The Sandmeyer reaction involves the formation of a potentially unstable diazonium salt, requiring careful temperature control and handling procedures, which are well-established in industrial settings. Nitrite salts are toxic.
Reaction Conditions GoodThe reactions are typically conducted at moderate temperatures, and the use of aqueous media for the Sandmeyer reaction is advantageous from a cost and environmental perspective.
Work-up & Purification GoodThe intermediates and the final product are often crystalline solids, allowing for purification by crystallization, which is highly scalable.
Experimental Protocol: Conceptual Synthesis

Step 1: Synthesis of 3,5-Dibromo-4-aminopyridine

  • Dissolve pyridine or a pyridine salt in an aqueous HBr solution at low temperature.

  • Add an ammonium salt (e.g., ammonium carbonate).

  • Heat the mixture and add hydrogen peroxide dropwise.

  • After the reaction is complete, cool the mixture and adjust the pH to precipitate the product.

  • Isolate the product by filtration.

Step 2: Synthesis of 3,5-Dibromo-4-hydroxypyridine via Sandmeyer Reaction

  • Dissolve 3,5-dibromo-4-aminopyridine in an aqueous acid (e.g., sulfuric acid).

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise, maintaining the low temperature.

  • After the addition is complete, slowly heat the reaction mixture to induce hydrolysis of the diazonium salt.

  • Cool the mixture and isolate the precipitated product by filtration.

Step 3: O-Methylation

  • Dissolve 3,5-dibromo-4-hydroxypyridine in a suitable solvent.

  • Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate or methyl iodide).

  • Heat the reaction mixture until the starting material is consumed.

  • Perform an aqueous work-up and isolate the final product.

Comparative Summary and Recommendation

FeatureRoute 1: Nucleophilic SubstitutionRoute 2: Electrophilic BrominationRoute 3: Sandmeyer Reaction
Overall Scalability Limited by Cost Challenging Most Promising
Key Advantage High yield, one stepReadily available starting materialVery low-cost initial starting material
Key Disadvantage Very expensive starting materialPoor selectivity, harsh conditionsMultiple steps, handling of diazonium salt

For laboratory-scale synthesis where cost is not the primary driver and a rapid synthesis is desired, Route 1 is an excellent choice due to its simplicity and high yield.

For industrial-scale production, Route 3 emerges as the most promising and economically viable option. Despite being a multi-step process, it commences with the very inexpensive and abundant starting material, pyridine. The subsequent steps involve well-understood and scalable chemical transformations. The Sandmeyer reaction, while requiring careful handling, is a mature industrial process. The potential for purification by crystallization at each stage further enhances its suitability for large-scale manufacturing.

Route 2 is the least attractive for scalable synthesis of 3,5-dibromo-4-methoxypyridine. The lack of a selective and high-yielding direct dibromination method, coupled with the need for cryogenic temperatures and pyrophoric reagents in a multi-step approach, presents significant challenges for safe and economical large-scale production.

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A Comparative Guide to the Synthetic Applications of 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 3,5-Dibromo-4-methoxypyridine, a versatile heterocyclic building block in modern organic synthesis. We delve into its synthesis, physicochemical properties, and critically, its application in palladium-catalyzed cross-coupling reactions. By comparing its reactivity with alternative halogenated pyridines and providing detailed, field-tested experimental protocols, this document serves as an essential resource for researchers, medicinal chemists, and process development scientists aiming to leverage this scaffold in the creation of novel chemical entities.

Introduction: The Strategic Value of 3,5-Dibromo-4-methoxypyridine

Halogenated pyridines are foundational scaffolds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, 3,5-Dibromo-4-methoxypyridine stands out due to its unique combination of reactive sites. It features two carbon-bromine bonds, which are highly amenable to palladium-catalyzed cross-coupling reactions, offering two distinct vectors for molecular elaboration. The methoxy group at the C4 position electronically influences the reactivity of the C-Br bonds at the C3 and C5 positions, allowing for potential site-selective functionalization. This guide will explore the practical applications of this reagent, focusing on the strategic choices and experimental nuances required to achieve desired synthetic outcomes.

Synthesis and Characterization

The accessibility of a building block is paramount to its widespread adoption. 3,5-Dibromo-4-methoxypyridine is readily synthesized from commercially available precursors. A common and high-yielding method involves the nucleophilic aromatic substitution of a methoxy group for the bromine atom at the C4 position of 3,4,5-tribromopyridine.

Experimental Protocol: Synthesis of 3,5-Dibromo-4-methoxypyridine[2]

Rationale: This procedure utilizes a strong base, sodium hydride, to generate sodium methoxide in situ. The highly nucleophilic methoxide then displaces the bromide at the electron-deficient C4 position of the tribromopyridine. Tetrahydrofuran (THF) is an excellent solvent for this reaction, solubilizing the reactants while remaining relatively inert.

Reagents:

  • 3,4,5-Tribromopyridine (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)

  • Methanol (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of methanol (1.5 eq) in anhydrous THF, slowly add sodium hydride (1.5 eq) at 0 °C under an inert atmosphere (e.g., Argon).

  • Stir the resulting mixture at 0 °C for 15 minutes to allow for the complete formation of sodium methoxide.

  • Add 3,4,5-tribromopyridine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 19 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 3,5-dibromo-4-methoxypyridine as a beige solid.

Physicochemical and Spectroscopic Data
PropertyValueReference
CAS Number 25813-24-5[2]
Molecular Formula C₆H₅Br₂NO[3]
Molecular Weight 266.92 g/mol [4]
Appearance Beige Solid[2]
¹H NMR (400 MHz, CD₃OD) δ 8.68 (s, 2H), 3.99 (s, 3H)[2]
Mass Spectrum (ESI) m/z = 267.9 [M+H]⁺[2]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of 3,5-Dibromo-4-methoxypyridine reagents 3,4,5-Tribromopyridine NaH, Methanol, THF reaction Stir at 0°C to RT 19 hours reagents->reaction 1. Add Reagents workup Aqueous Workup (Water, EtOAc, Brine) reaction->workup 2. Reaction Completion product 3,5-Dibromo-4-methoxypyridine (95% Yield) workup->product 3. Isolation

Caption: Workflow for the synthesis of 3,5-Dibromo-4-methoxypyridine.[2]

Core Application: Palladium-Catalyzed Cross-Coupling

The primary utility of 3,5-Dibromo-4-methoxypyridine lies in its role as a substrate for palladium-catalyzed cross-coupling reactions. The two C-Br bonds serve as handles for the sequential or simultaneous introduction of new carbon-carbon and carbon-heteroatom bonds.

Principles of Reactivity and Site-Selectivity

The reactivity of halopyridines in palladium-catalyzed reactions is governed by the ease of oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The general reactivity trend is I > Br > Cl > F, a direct consequence of decreasing C-X bond strength.[5] Therefore, the C-Br bonds of 3,5-Dibromo-4-methoxypyridine are significantly more reactive than analogous C-Cl bonds, allowing for milder reaction conditions and broader substrate scope compared to chloro-derivatives.

While the two bromine atoms at C3 and C5 are electronically similar, subtle differences can arise, potentially enabling site-selective reactions. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution and oxidative addition. The methoxy group at C4 is an electron-donating group, which can influence the electron density at the adjacent C3 and C5 positions. In many dihalopyridine and dihalopyrimidine systems, reactions often occur preferentially at the more electron-deficient position.[6] For 3,5-dibromo-4-methoxypyridine, this allows for a strategy of mono-functionalization followed by a second, different coupling reaction.

Sequential Functionalization Strategy

G start 3,5-Dibromo-4- methoxypyridine mono Mono-coupled Product (e.g., 3-Aryl-5-bromo) start->mono Pd-Catalyst Coupling Partner 1 (e.g., Ar-B(OH)2) di Di-coupled Product (3-Aryl-5-R) mono->di Pd-Catalyst Coupling Partner 2 (e.g., R-NH2)

Caption: A generalized workflow for the sequential cross-coupling of 3,5-Dibromo-4-methoxypyridine.

Comparison Guide: Key Cross-Coupling Reactions

The following sections provide protocols and comparative insights for the most critical cross-coupling reactions performed with this building block. The choice of catalyst, ligand, and base is crucial for success.[7]

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for C-C bond formation.[8] For substrates like 3,5-Dibromo-4-methoxypyridine, the selection of an electron-rich, sterically hindered phosphine ligand is key to facilitating the catalytic cycle.[7]

Catalytic Cycle: Suzuki-Miyaura Reaction

G pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (R-X) pd2_trans R-Pd(II)L_n-R' pd2_ox->pd2_trans Transmetalation (R'-B(OR)2 + Base) pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3,5-Dibromo-4-methoxypyridine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to build on your existing expertise by providing not just procedural steps, but the causal logic and regulatory framework that underpins them, ensuring a self-validating system of laboratory safety.

Part 1: Hazard Profile and Risk Assessment

When heated to decomposition, brominated compounds can emit highly toxic fumes of bromine and hydrogen bromide.[4] Furthermore, brominated flame retardants (BFRs), a broad class of which this compound is a structural relative, are known for their environmental persistence and potential to pollute.[5][6][7] Therefore, all handling and disposal operations must be conducted with the assumption that 3,5-Dibromo-4-methoxypyridine is harmful and environmentally hazardous.

Table 1: Inferred Hazard Profile for 3,5-Dibromo-4-methoxypyridine

Hazard CategoryInferred Risk & RationaleRecommended Precautionary Statements (P-Statements)
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin, based on data for similar pyridine derivatives.[4][8]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][9] P270: Do not eat, drink or smoke when using this product.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Skin/Eye Irritation Causes skin and serious eye irritation, a common characteristic of functionalized pyridines.[4][8][10]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][8] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Respiratory Irritation May cause respiratory irritation.[4][10]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8][9]
Environmental Hazard As a brominated organic compound, it is presumed to be toxic to aquatic life with long-lasting effects. Discharge into the environment must be avoided.P273: Avoid release to the environment.

Part 2: The Regulatory Imperative: Why Proper Disposal is Non-Negotiable

The disposal of laboratory chemicals is not merely a matter of good practice; it is a legal requirement governed by stringent regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[11][12] RCRA establishes the framework for managing hazardous waste from its generation to its final disposal.

Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[11] 3,5-Dibromo-4-methoxypyridine would be classified as a hazardous waste due to its likely toxicity and classification as a halogenated organic compound.[2][13]

For academic laboratories, the EPA has developed alternative regulations under 40 CFR Part 262, Subpart K , which are designed to be more suitable for a laboratory environment while still ensuring safety and environmental protection.[14] These rules require institutions to develop a Laboratory Management Plan, ensure waste determinations are made by trained professionals, and mandate that hazardous waste is removed from the laboratory within twelve months.[14][15]

The core principle of these regulations is containment and control. Improper disposal, such as pouring chemicals down the drain or placing them in regular trash, is strictly prohibited and can lead to significant environmental damage, substantial fines, and legal penalties.[11][16]

Part 3: Standard Operating Procedure (SOP) for Disposal

This protocol provides a direct, step-by-step methodology for the safe collection and disposal of 3,5-Dibromo-4-methoxypyridine waste.

Step 1: Personal Protective Equipment (PPE)

Your first line of defense is a comprehensive PPE plan.[1] Before handling the compound or its waste, ensure you are wearing the following:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[1][17]

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves are commonly used, but it is crucial to check the manufacturer's compatibility chart and change them frequently.[1][3] Do not use latex gloves.[17]

  • Body Protection: A fully buttoned, flame-retardant lab coat is required.[1][3]

Step 2: Waste Segregation

This is the most critical step in the disposal process. Halogenated organic compounds require specific disposal methods, such as high-temperature incineration, and must not be mixed with other waste streams.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."

  • Causality: Mixing halogenated waste with non-halogenated solvents can contaminate large volumes of waste, drastically increasing disposal costs and complexity. Furthermore, improper incineration of mixed waste can lead to the formation of dioxins and other highly toxic byproducts.[6] Never mix incompatible wastes.[16]

Step 3: Containerization and Labeling

Proper containment is essential to prevent leaks and ensure safe transport.

  • Select a Compatible Container: The container must be made of a material chemically compatible with 3,5-Dibromo-4-methoxypyridine, such as glass or high-density polyethylene.[3] It must be free from damage and have a secure, leak-proof closure.[11][18]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[18] The label must include:

    • The words "Hazardous Waste" [2]

    • The full chemical name: "3,5-Dibromo-4-methoxypyridine" and any other constituents in the waste stream.[16]

    • The approximate percentage of each chemical.[16]

    • The date the waste was first added.

    • Relevant hazard pictograms (e.g., Harmful/Irritant, Environmentally Hazardous).

Step 4: Accumulation and Storage

Waste containers must be managed safely within the laboratory pending pickup.

  • Keep Containers Closed: Waste containers must remain sealed except when you are actively adding waste.[16] This prevents the release of vapors and potential spills.

  • Designated Storage Area: Store the waste container in a designated, well-ventilated area, such as a satellite accumulation area or a chemical fume hood.[3][17]

  • Secondary Containment: It is best practice to place liquid waste containers in a larger, chemically resistant secondary container to contain any potential leaks.[16]

  • Incompatible Materials: Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents and acids.[18]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Contact EHS: Once the container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste contractor to schedule a pickup.[2][18]

  • Documentation: Complete any required waste pickup forms accurately, providing all necessary information about the container's contents.

Part 4: Emergency Procedures for Spills

Even with meticulous planning, accidents can happen. In the event of a spill, a swift and correct response is critical.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area and contact your institution's emergency response team.

  • Contain the Spill: If it is safe to do so, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit.[8][18] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect and Dispose: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[2][19]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Report: Report the incident to your supervisor and EHS office as required by your institution's policy.[2]

Part 5: Visualizing the Disposal Workflow

The following diagram outlines the logical decision-making and operational flow for the proper disposal of 3,5-Dibromo-4-methoxypyridine.

DisposalWorkflow start Waste Generation (3,5-Dibromo-4-methoxypyridine) ppe Step 1: Don Appropriate PPE start->ppe Initiate Disposal segregate Step 2: Segregate Waste (Halogenated Stream) ppe->segregate container Step 3: Select & Label Container segregate->container storage Step 4: Store in Designated Satellite Accumulation Area container->storage Keep closed ehs_pickup Step 5: Request Pickup from EHS/Contractor storage->ehs_pickup Container full or no longer in use end_node Compliant Disposal ehs_pickup->end_node

Caption: Logical workflow for the compliant disposal of halogenated chemical waste.

References

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  • Centers for Disease Control and Prevention (CDC). Pyridine | ToxFAQs™.
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  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 3,5-Dibromo-4-methoxypyridine, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). The protocols herein are designed to be self-validating, ensuring that safety is an integral component of the experimental design, not an afterthought.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before we can select the appropriate PPE, we must first understand the hazards associated with 3,5-Dibromo-4-methoxypyridine and its structural analogs. While specific toxicological data for this exact compound may be limited, the hazards can be inferred from Safety Data Sheets (SDS) for similar brominated pyridines.

The primary risks include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[1][2]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

These hazards necessitate a multi-layered defense strategy where PPE serves as the final barrier between the researcher and the chemical.

Core PPE and Engineering Controls: A Non-Negotiable Baseline

All handling of 3,5-Dibromo-4-methoxypyridine, regardless of quantity, must be conducted within a certified chemical fume hood.[5][6] This primary engineering control is essential for minimizing inhalation exposure. The following PPE is mandatory for all operations.

Protection TypeSpecific RecommendationsRationale
Eye & Face Protection Tightly fitting chemical splash goggles conforming to NIOSH or EN 166 standards. A face shield should be worn over goggles during procedures with a high splash risk (e.g., transfers, reactions under pressure).[5][7]Protects against splashes and airborne particles that can cause serious eye damage.[1][2]
Hand Protection Chemically resistant, impervious gloves such as butyl or nitrile rubber. Gloves must be inspected for tears or holes before each use.[5][8][9]Prevents skin contact. Brominated organic compounds can be absorbed through the skin, leading to systemic toxicity.
Protective Clothing A fully buttoned, long-sleeved laboratory coat. Fire-retardant clothing may be required based on a full risk assessment of the procedure.Protects skin on the arms and body from accidental splashes and contamination.

PPE Selection Workflow: A Risk-Based Approach

The selection of PPE is not static; it must adapt to the specific task. The following workflow helps determine the appropriate level of protection.

PPE_Workflow cluster_start Risk Assessment cluster_decision Decision Points cluster_ppe PPE Level start Begin Task: Handling 3,5-Dibromo-4-methoxypyridine q1 Weighing solid (<1g)? start->q1 q2 Working in solution or large quantity (>1g)? q1->q2 No level1 Level 1 PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat q1->level1 Yes q3 Potential for aerosol or dust generation? q2->q3 No level2 Level 2 PPE: - Level 1 PPE + - Face Shield q2->level2 Yes q3->level1 No level3 Level 3 PPE: - Level 2 PPE + - NIOSH-approved Respirator q3->level3 Yes

Caption: Risk-based PPE selection workflow for handling 3,5-Dibromo-4-methoxypyridine.

Standard Operating Procedures (SOPs)

Donning PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Eye Protection: Put on safety goggles. If required, place the face shield over the goggles.

  • Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to create a seal.

Safe Glove Removal Technique

This procedure is critical to prevent cross-contamination.

  • Grasp Exterior: With your gloved right hand, pinch the outside of the left glove at the wrist.

  • Peel Off: Peel the left glove off, turning it inside out as you remove it. Hold the removed glove in your gloved right hand.

  • Slide Under: With your now ungloved left hand, slide your fingers under the cuff of the right-hand glove. Be careful not to touch the exterior of the glove.

  • Peel and Dispose: Peel the right glove off, turning it inside out over the first glove. This encapsulates the contaminated surfaces.

  • Immediate Disposal: Dispose of the gloves in a designated hazardous waste container.[5]

  • Hand Hygiene: Wash hands thoroughly with soap and water.[5]

Spill Management and Disposal Plan

Spill Response

In the event of a spill, the correct PPE is your primary defense.

  • Evacuate: Alert others and evacuate the immediate area.[5]

  • Assess: From a safe distance, assess the spill. Do not attempt to clean a large spill without proper training and equipment.

  • Gear Up: Before re-entering, don the highest level of recommended PPE, including a respirator if the substance is volatile or has become airborne.

  • Contain: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent dust formation.[2][5]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed hazardous waste container.[5][10]

Disposal of Contaminated PPE

All PPE that has come into contact with 3,5-Dibromo-4-methoxypyridine must be treated as hazardous waste.

  • Solid Waste: Collect all disposable items, including gloves, absorbent pads, and contaminated wipes, in a dedicated, sealed, and clearly labeled hazardous waste container.[5][11]

  • Labeling: The container must be labeled "Hazardous Waste" and include the chemical name.[11]

  • Professional Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company, in accordance with all local, state, and federal regulations.[11][12] Do not mix halogenated organic waste with other waste streams.[11]

By adhering to these rigorous guidelines, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Echemi. (n.d.). 3,5-DibroMo-4-Methoxy-pyridine SDS, 25813-24-5 Safety Data Sheets.
  • Sigma-Aldrich. (2021, October 7). Safety Data Sheet.
  • Fisher Scientific. (2024, April 1). 3,5-Dibromo-4-methylpyridine - Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • AK Scientific, Inc. (n.d.). 2,6-Dibromo-4-methoxypyridine Safety Data Sheet.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • ChemicalBook. (2025, August 9). 3-BROMO-4-METHOXY-PYRIDINE - Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). 4-Methoxypyridine Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). 3-Bromo-4-methylpyridine Safety Data Sheet.
  • Jubilant Ingrevia. (n.d.). 3,5-Dibromopyridine Safety Data Sheet.
  • Fisher Scientific. (n.d.). 3,5-Dibromo-4-methoxypyridine, 98%.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
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  • Thermo Fisher Scientific. (n.d.). 3,5-Dibromo-4-methoxypyridine, 98% 1 g.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 3,4,5-Tribromo-2,6-dimethylpyridine: A Guide for Laboratory Professionals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.